2,3-Dimethylphenyl isocyanate
Description
Properties
IUPAC Name |
1-isocyanato-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJIEOCVVIBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166584 | |
| Record name | 2,3-Dimethylphenylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-99-7 | |
| Record name | 2,3-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylphenylisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylphenylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethylphenyl Isocyanate
Introduction
2,3-Dimethylphenyl isocyanate (CAS RN: 1591-99-7) is an aromatic isocyanate compound characterized by a phenyl ring substituted with an isocyanate (-N=C=O) group and two adjacent methyl groups.[1][2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and building block in organic synthesis.[4][5] Its applications are particularly relevant in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[6][7]
This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and handling protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
Accurate identification and characterization are paramount for the effective use of any chemical reagent. The fundamental properties of this compound are summarized below.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1591-99-7 | [1][8] |
| Molecular Formula | C₉H₉NO | [1][8] |
| Molecular Weight | 147.17 - 147.18 g/mol | [1][2][3][8] |
| Appearance | Clear, colorless to pale yellow liquid | [9] |
| Density | 1.059 g/mL | [1][2] |
| Boiling Point | 104-105 °C (at 50 mmHg) | [1][10] |
| Refractive Index | 1.5375 - 1.5405 (at 20°C) | [1][9] |
| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically found around 2250-2275 cm⁻¹. The spectrum for this compound aligns with this, showing a characteristic peak in this region.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns determined by their coupling. The two methyl groups will appear as singlets in the upfield region (typically 2.0-2.5 ppm).
-
¹³C NMR : The carbon spectrum will show a characteristic signal for the highly deshielded isocyanate carbon (~120-130 ppm), along with signals for the aromatic and methyl carbons.
-
Chemical Structure and Reactivity
The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group.
Molecular Structure
The structure consists of a benzene ring with an isocyanate group at position 1, and two methyl groups at positions 2 and 3.
Caption: Structure of 1-isocyanato-2,3-dimethylbenzene.
Core Reactivity
Isocyanates are electrophiles that readily react with a wide range of nucleophiles.[12] The primary site of reaction is the central carbon of the N=C=O group.
-
Reaction with Alcohols : This is a cornerstone reaction, forming a stable urethane (carbamate) linkage.[12] This reaction is moderately fast and can be catalyzed by bases like tertiary amines or organometallic compounds.[13] The exothermicity of this reaction is approximately 24 kcal/mol.[13]
-
Reaction with Amines : The reaction with primary or secondary amines is typically very rapid and results in the formation of a urea derivative.[12] Primary amines are generally more reactive towards isocyanates than primary alcohols.[14]
-
Reaction with Water : Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[12] This reaction is critical to consider, as the newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. This necessitates the use of anhydrous conditions for most applications to prevent unwanted side reactions and product contamination.
The general order of reactivity of common nucleophiles with isocyanates is: Primary Amine > Primary Alcohol > Secondary Amine > Water[14]
Caption: General reactivity pathways for this compound.
Synthesis and Manufacturing
The industrial production of aryl isocyanates, including this compound, is most commonly achieved through the phosgenation of the corresponding primary amine (2,3-dimethylaniline).[12]
General Reaction: R-NH₂ (2,3-dimethylaniline) + COCl₂ (phosgene) → R-NCO (this compound) + 2 HCl[12]
This process involves hazardous materials like phosgene and requires specialized equipment and stringent safety protocols.[12] Alternative, phosgene-free laboratory methods exist, such as the Curtius rearrangement or the oxidation of isonitriles, but the phosgenation route remains dominant for large-scale synthesis.[6][15] A patented method describes using solid phosgene (triphosgene) with 2,3-dimethylaniline in a solvent like 1,2-dichloroethane to improve safety and simplify the process.[6]
Applications in Research and Drug Development
The electrophilic nature of this compound makes it a versatile reagent.
-
Pharmaceutical Synthesis : It serves as a key building block for creating molecules with urea or urethane linkages, which are common motifs in modern pharmaceuticals.[4][7] These functional groups can act as hydrogen bond donors and acceptors, influencing a molecule's binding affinity to biological targets.
-
Derivatization Reagent : In analytical chemistry, it can be used to derivatize alcohols and amines to facilitate their separation and detection, for example, by gas or liquid chromatography.
-
Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain terminator or for end-capping in polyurethane synthesis to control molecular weight and modify polymer properties.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.
Hazard Profile
-
Toxicity : Fatal if inhaled and toxic or harmful if swallowed or in contact with skin.[1][5][10][16]
-
Irritation : Causes serious eye and skin irritation.[1][5][10]
-
Sensitization : May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][17][18]
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10][17]
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[10][18]
-
Eye Protection : Use chemical safety goggles or a face shield.[10][18]
-
Respiratory Protection : In case of inadequate ventilation or for spill cleanup, use a full-face respirator with an appropriate organic vapor cartridge.[10][17][18]
-
Inert Atmosphere : Due to its reactivity with water, handle and store under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17] It should be stored separately from incompatible materials such as alcohols, amines, bases, and water. Refrigeration is often recommended for long-term storage.[17]
Experimental Protocol: Synthesis of a Urethane Derivative
This protocol provides a representative workflow for the reaction of this compound with a primary alcohol to form a carbamate (urethane). This procedure underscores the need for anhydrous conditions and careful product purification.
Caption: Experimental workflow for urethane synthesis.
Step-by-Step Methodology
-
Preparation : All glassware must be rigorously dried in an oven (120°C) overnight and allowed to cool in a desiccator or assembled and flame-dried under a high vacuum.
-
Reaction Setup : Assemble the reaction flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition :
-
Dissolve the primary alcohol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add this compound (1.05 equivalents) dropwise via a syringe over 5-10 minutes. Causality: A slight excess of the isocyanate ensures full conversion of the limiting alcohol. Slow, cooled addition helps to control the exothermic reaction.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.
-
Work-up :
-
Quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure urethane.
-
Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
References
-
This compound - Stenutz. [Link]
-
Isocyanate - Wikipedia. [Link]
-
Chemical Properties of this compound (CAS 1591-99-7) - Cheméo. [Link]
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Relative reactivity's of various functional groups towards isocyanates - ResearchGate. [Link]
-
SAFETY DATA SHEET - this compound | Georganics. [Link]
-
This compound | C9H9NO | CID 137096 - PubChem. [Link]
-
The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. - Journal of the Chemical Society (Resumed). [Link]
-
1.2.1 - Isocyanate Reactions - poliuretanos. [Link]
-
Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. [Link]
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. [Link]
-
This compound - Optional[FTIR] - Spectrum - SpectraBase. [Link]
- CN101817763A - Method for preparing dimethylphenyl isocyanate - Google P
-
This compound - High purity | EN - Georganics. [Link]
-
Isocyanate synthesis by substitution - Organic Chemistry Portal. [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. [Link]
-
2,6-Dimethylphenyl isocyanate - NIST WebBook. [Link]
-
Chemical Synthesis and Properties of Isocyanates. [Link]
-
2,5-Dimethylphenyl isocyanate | C9H9NO | CID 98605 - PubChem. [Link]
Sources
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- 4. This compound | 1591-99-7 [amp.chemicalbook.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
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- 15. Isocyanate synthesis by substitution [organic-chemistry.org]
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- 18. multimedia.3m.com [multimedia.3m.com]
An In-Depth Technical Guide to 2,3-Dimethylphenyl Isocyanate (CAS: 1591-99-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Versatility of a Key Synthetic Building Block
2,3-Dimethylphenyl isocyanate, a substituted aromatic isocyanate, represents a versatile and highly reactive building block in modern organic synthesis. Its utility extends from the construction of complex molecular architectures to the development of novel materials and pharmaceutical agents. The presence of the isocyanate functional group (-N=C=O) imparts a strong electrophilic character, making it a prime candidate for reactions with a wide array of nucleophiles. The strategic placement of the two methyl groups on the phenyl ring influences its reactivity and the conformational properties of its derivatives, offering a nuanced tool for fine-tuning molecular properties. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1591-99-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Clear, slightly yellow liquid | [2] |
| Density | 1.059 g/cm³ | [3] |
| Boiling Point | 88-90 °C at 9.5 mmHg | [4] |
| Refractive Index | 1.540 | [3] |
| InChIKey | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O).
-
-N=C=O Asymmetric Stretch: A prominent peak is observed around 2272 cm⁻¹ .[5] The high intensity and characteristic position of this band make IR spectroscopy a valuable tool for monitoring reactions involving this functional group.[6][7]
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands are expected in the 1500-1600 cm⁻¹ region.[5]
-
C-H Bending: Absorptions corresponding to the methyl groups and aromatic C-H out-of-plane bending are also present.[5]
A representative FTIR spectrum can be found at SpectraBase.[8]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ 6.86-7.2 ppm, multiplet, 3H): The three protons on the aromatic ring will appear as a complex multiplet.[5]
-
Methyl Protons (δ 2.42 ppm, singlet, 3H and δ 2.28 ppm, singlet, 3H): The two methyl groups are chemically non-equivalent and will therefore appear as two distinct singlets.[5]
-
-
¹³C NMR (100 MHz, CDCl₃):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 147.
-
Fragmentation Pattern: Aromatic isocyanates typically show a strong molecular ion peak.[9] Common fragmentation pathways involve the loss of CO (m/z = 119) and the isocyanate group (m/z = 91, the dimethylphenyl cation).[10][11] Further fragmentation of the aromatic ring and methyl groups will also be observed.
Synthesis of this compound
The most common industrial method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[12] However, due to the high toxicity of phosgene, alternative methods using phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.
Laboratory-Scale Synthesis Protocol using Triphosgene
This protocol is adapted from a patented method for the synthesis of dimethylphenyl isocyanates.[12]
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
2,3-Dimethylaniline (26.7 g)
-
Triphosgene (solid phosgene) (29.7 g)
-
1,2-Dichloroethane (200 mL)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve 26.7 g of 2,3-dimethylaniline in 100 mL of 1,2-dichloroethane in a dropping funnel.
-
In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 29.7 g of triphosgene in 100 mL of 1,2-dichloroethane.
-
-
Reaction:
-
Cool the triphosgene solution to 0-5 °C using an ice bath.
-
Slowly add the 2,3-dimethylaniline solution dropwise to the stirred triphosgene solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, gradually heat the reaction mixture to reflux (75-80 °C) and maintain for 4 hours. The reaction produces a significant amount of HCl gas, which should be safely vented and neutralized.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (1,2-dichloroethane) under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound. The reported yield for this method is approximately 77.7%.[12]
-
Causality of Experimental Choices:
-
Use of Triphosgene: Triphosgene is a safer, solid alternative to gaseous phosgene, making it more suitable for laboratory-scale synthesis. It decomposes in situ to generate phosgene.
-
Slow Addition at Low Temperature: The reaction between the amine and phosgene (generated from triphosgene) is highly exothermic. Slow addition at low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.
-
Reflux Conditions: Heating to reflux ensures the reaction goes to completion.
-
Vacuum Distillation: This is a standard method for purifying liquid organic compounds, especially those with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.
Reactivity and Synthetic Applications
The high electrophilicity of the central carbon atom in the isocyanate group makes this compound a prime substrate for nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
General Reactivity with Nucleophiles
The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
dot
Caption: General mechanism of nucleophilic attack on an isocyanate.
The reactivity of nucleophiles towards isocyanates generally follows the order: primary amines > secondary amines > alcohols > thiols > water.[13]
Synthesis of Ureas
The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is typically fast and proceeds in high yield at room temperature.[14][15]
Experimental Protocol: Synthesis of a Disubstituted Urea
-
Dissolve one equivalent of this compound in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).
-
Slowly add one equivalent of the desired amine, also dissolved in the same solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the -N=C=O peak at ~2272 cm⁻¹).
-
The urea product often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5]
Synthesis of Carbamates (Urethanes)
The reaction of this compound with alcohols or phenols yields carbamates, also known as urethanes.[16][17] This reaction is generally slower than the reaction with amines and often requires heating or catalysis.[13][18][19]
Experimental Protocol: Synthesis of a Carbamate
-
Dissolve one equivalent of this compound and one equivalent of the desired alcohol in an anhydrous solvent (e.g., toluene or THF).
-
Add a catalytic amount of a suitable catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or IR spectroscopy.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude carbamate by recrystallization or column chromatography.
The choice of catalyst is crucial and can significantly influence the reaction rate. Tertiary amines and organotin compounds are commonly used.[18]
Relevance in Drug Development and Medicinal Chemistry
While specific examples of marketed drugs containing the this compound moiety are not readily found in the searched literature, the urea and carbamate linkages formed from its reactions are prevalent in a wide range of biologically active molecules. Isocyanates and their isocyanide counterparts are valuable tools in medicinal chemistry for several reasons:[20][21]
-
Scaffold Hopping and Bioisosteric Replacement: The urea and carbamate groups can act as bioisosteres for other functional groups, such as amides and esters, allowing for the modulation of physicochemical properties like solubility, metabolic stability, and hydrogen bonding capacity.
-
Introduction of Structural Rigidity: The planar nature of the urea and carbamate linkages can introduce conformational constraints into a molecule, which can be beneficial for binding to a biological target.
-
Formation of Hydrogen Bonds: The N-H and C=O groups in ureas and carbamates are excellent hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition and binding affinity to proteins.
Although direct applications of this compound in drug synthesis were not identified in the provided search results, its structural isomer, 2,6-dimethylphenyl isocyanide, has been studied for its interaction with metalloenzymes, highlighting the potential of such substituted phenyl isocyanides/isocyanates in probing biological systems.[20]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary
-
Toxicity: Harmful if swallowed or inhaled.[22] It is classified as toxic.[4]
-
Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[22]
-
Sensitization: May cause an allergic skin reaction.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, as it reacts with water.
-
Recommended storage temperature is 2-8 °C.[4]
Thermal Stability
Isocyanates can undergo thermal decomposition. While specific TGA data for this compound is not available in the searched literature, studies on other isocyanates show that decomposition can begin at elevated temperatures, with significant degradation occurring at higher temperatures.[23] The decomposition of isocyanurates, which can be formed from the trimerization of isocyanates, typically occurs above 400°C.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis. Its ability to readily form stable urea and carbamate linkages makes it a useful tool for the construction of complex molecules. While its direct application in marketed pharmaceuticals is not prominent in the available literature, the chemical motifs it can generate are of high importance in medicinal chemistry. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.
References
- Alonso, I., Esquivias, J., Gómez-Arrayás, R., & Carretero, J. C. (2008). J. Org. Chem., 73, 6401-6404.
- Jain, S. L., Sharma, V. B., & Sain, B. (2005). J. Mol.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Rasayan J. Chem, 4(4), 833-838.
-
Organic Chemistry Portal. (n.d.). Urea synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
- Liu, H., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8218.
- Ginting, R. T., & Pasaribu, N. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). IOP Conference Series: Materials Science and Engineering, 309, 012111.
- Barbeau, S., et al. (1998). Practical synthesis of urea derivatives.
- Horner, P. J. (2011). Method for making carbamates, ureas and isocyanates.
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. Retrieved from [Link]
- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
- CN101817763A - Method for preparing dimethylphenyl isocyanate. (2010).
-
NIST. (n.d.). 2,6-Dimethylphenyl isocyanate. National Institute of Standards and Technology. Retrieved from [Link]
- The Royal Society of Chemistry. (2021).
- Bacaloglu, R., et al. (1988). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1859-1864.
- Semantic Scholar. (2021). Medicinal Chemistry of Isocyanides.
- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Georganics. (2011).
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1591-99-7). Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). TGA curves of poly(isocyanates)
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
- National Institutes of Health. (2020).
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b)
- Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 2,3-dimethylpentane.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates. (2004).
- ResearchGate. (n.d.). TGA and derivative thermogravimetric (DTG) curves of PA6.
- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Doc Brown's Chemistry. (n.d.).
- ResearchGate. (n.d.).
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An In-Depth Technical Guide to 2,3-Dimethylphenyl Isocyanate: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenyl isocyanate (CAS No. 1591-99-7) is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by the presence of two methyl groups ortho and meta to the isocyanate functionality on a benzene ring, impart specific reactivity and properties to its derivatives. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, characteristic spectroscopic data, and key reactions, with a focus on its applications in the synthesis of ureas and carbamates, which are prevalent motifs in medicinal chemistry and materials science.
Part 1: Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1-isocyanato-2,3-dimethylbenzene, is a clear, colorless to pale yellow liquid at room temperature. The presence of the electron-donating methyl groups influences the electrophilicity of the isocyanate carbon, modulating its reactivity compared to unsubstituted phenyl isocyanate.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 1591-99-7 | [1] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 105 °C | [2] |
| Density | 1.059 g/cm³ | [2] |
| IR (KBr, cm⁻¹) | 2272 (N=C=O stretch), 1499, 1086 | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.86-7.2 (m, 3H, Ar-H), 2.42 (s, 3H, CH₃), 2.28 (s, 3H, CH₃) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 138.0, 131.6, 131.1, 127.8, 127.5, 126.6, 121.2, 22.7, 18.6 | [1] |
Part 2: Synthesis of this compound
The most common and industrially viable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. In recent years, the use of solid phosgene (triphosgene) has become a safer alternative to gaseous phosgene.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2,3-Dimethylaniline
This protocol is adapted from a patented procedure and utilizes solid phosgene for enhanced safety.[3]
Materials:
-
2,3-Dimethylaniline (26.7 g)
-
Solid Phosgene (Triphosgene) (29.7 g)
-
1,2-Dichloroethane (200 mL)
Procedure:
-
In separate flasks, dissolve 26.7 g of 2,3-dimethylaniline in 100 mL of 1,2-dichloroethane and 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.
-
Cool the solid phosgene solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the 2,3-dimethylaniline solution dropwise to the cooled solid phosgene solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, gradually warm the reaction mixture to 75-80 °C and reflux for 4 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield this compound.[3]
Part 3: Reactivity and Synthetic Applications
The isocyanate group is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water. These reactions are fundamental to the formation of ureas and carbamates, respectively.
Reaction with Amines to Form Ureas
The reaction of this compound with primary or secondary amines provides a straightforward route to N,N'-disubstituted or N,N,N'-trisubstituted ureas. These urea derivatives are of significant interest in medicinal chemistry, with some exhibiting potential as kinase inhibitors.[1]
Urea Synthesis Workflow Diagram
Caption: General workflow for the synthesis of ureas.
General Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)-N'-substituted ureas
This is a general procedure that can be adapted for various amine substrates.[1]
Materials:
-
This compound (0.01 mol)
-
Substituted amine (0.01 mol)
-
Acetone (60 mL)
Procedure:
-
Dissolve the substituted amine (0.01 mol) in 50 mL of acetone with stirring.
-
In a separate flask, dissolve this compound (0.01 mol) in 10 mL of acetone.
-
Add the isocyanate solution to the amine solution while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solid product is collected by filtration, washed with a small amount of cold acetone, and dried.
Reaction with Alcohols to Form Carbamates
The reaction of this compound with alcohols yields carbamates (urethanes). This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.
General Experimental Protocol: Synthesis of Alkyl N-(2,3-dimethylphenyl)carbamates
While a specific protocol for this compound was not found, the following is a general procedure for the synthesis of carbamates from isocyanates and alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., THF, toluene)
-
Optional: Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of the desired alcohol to the solution. For less reactive alcohols, a catalytic amount of a suitable catalyst can be added.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by IR spectroscopy for the disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Remove the solvent under reduced pressure to obtain the crude carbamate, which can be further purified by recrystallization or chromatography if necessary.
Part 4: Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in the synthesis of various functional molecules.
-
Drug Discovery: It is used in the synthesis of urea-based kinase inhibitors, such as analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] The 2,3-dimethylphenyl moiety can provide specific steric and electronic interactions within the kinase binding pocket.
-
Agrochemicals: Phenyl isocyanates are precursors to a wide range of pesticides and herbicides. The specific substitution pattern of this compound can be exploited to develop new agrochemicals with tailored properties.
-
Materials Science: As a monofunctional isocyanate, it can be used as a chain terminator or for surface modification in polyurethane and polyimide synthesis. It is also a precursor for the synthesis of UV absorbers, such as 6-(2,3-dimethylphenyl)-s-triazine derivatives, which can be incorporated into polymers to prevent degradation from UV radiation.
Part 5: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Isocyanates are known sensitizers and can cause allergic reactions.[4]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, amines, and alcohols.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] For skin contact, wash off immediately with soap and plenty of water.[2] If inhaled, move to fresh air.[2] If swallowed, seek immediate medical attention.[2]
References
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- This compound Safety D
- 2,3-Dimethylphenyl isocyan
- CN101817763A - Method for preparing dimethylphenyl isocyanate.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals
- SAFETY D
Sources
Introduction: Contextualizing 2,3-Dimethylphenyl Isocyanate in Contemporary Research
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylphenyl Isocyanate
For the Modern Researcher and Drug Development Professional
This compound (CAS No. 1591-99-7) is an aromatic isocyanate, a class of compounds distinguished by the highly reactive isocyanate group (-N=C=O) attached to a phenyl ring.[1][2] This functional group makes it a valuable reagent and building block in organic synthesis. For professionals in drug development and medicinal chemistry, isocyanates are not merely reactive intermediates but are increasingly recognized for their role in creating diverse molecular architectures, from novel therapeutic agents to prodrugs designed to improve pharmacokinetic profiles.[3] Isocyanates serve as key components in the synthesis of ureas, carbamates, and other functionalities integral to many biologically active molecules.[4] A thorough understanding of the physical properties of this compound is, therefore, not just academic; it is a prerequisite for its safe handling, effective application in synthesis, and the accurate interpretation of experimental outcomes. This guide provides a detailed examination of these properties, grounded in established data and practical, field-proven methodologies.
Core Physical and Chemical Identifiers
A consistent and accurate identification of a chemical substance is the foundation of scientific integrity. The following identifiers and structural details define this compound.
| Identifier | Value | Source(s) |
| CAS Number | 1591-99-7 | [2][5] |
| Molecular Formula | C₉H₉NO | [2][5] |
| Molecular Weight | 147.17 g/mol | [2] |
| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [2][5] |
| Synonyms | 2,3-Xylyl isocyanate | [6] |
| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [5][7] |
| SMILES | CC1=C(C(=CC=C1)N=C=O)C | [5] |
Quantitative Physical Properties: A Comprehensive Data Summary
The following table summarizes the key physical properties of this compound. These values are critical for reaction setup, purification, and safety assessments.
| Property | Value | Conditions | Source(s) |
| Appearance | Clear, colorless to pale yellow/gold liquid | Ambient | [8] |
| Odor | Pungent | - | [5] |
| Density | 1.059 g/mL | 25 °C | [9] |
| Boiling Point | 104 - 105 °C | 50 mmHg | [5] |
| Melting Point | Not available | - | [10] |
| Refractive Index | 1.5375 - 1.5405 | 20 °C | [8] |
| Flash Point | 93 °C (199 °F) | Closed Cup | [10] |
| Vapor Pressure | Data not available | - | [11] |
| Solubility | Reacts with water. Soluble in many organic solvents (e.g., toluene, dichloromethane). Quantitative data is not widely published. | - | [10][12][13] |
Expert Insights on Key Physical Characteristics
-
Boiling Point: The boiling point is reported at reduced pressure (50 mmHg).[5] This is common for isocyanates to prevent thermal decomposition or polymerization at higher temperatures. Extrapolating to atmospheric pressure is not recommended due to the compound's reactivity.
-
Melting Point: The melting point is not consistently reported in available literature, with safety data sheets often listing it as "not available".[10] This suggests that the compound either has a very low melting point, making it difficult to measure, or it does not readily crystallize under standard conditions. For practical laboratory use at ambient temperatures, it is handled as a liquid.
-
Solubility & Moisture Sensitivity: As with all isocyanates, this compound is highly sensitive to moisture.[10] The isocyanate group reacts readily with water to form an unstable carbamic acid, which then decomposes to an amine (2,3-dimethylaniline) and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reactivity necessitates handling the compound under inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents. While it is expected to be soluble in common aprotic organic solvents like toluene, dichloromethane, and ethers, its reactivity with protic solvents (like alcohols and amines) is a key feature of its synthetic utility.
-
Stability and Storage: The compound is stable under normal temperatures and pressures when stored correctly.[10] It should be stored in a cool, dry, well-ventilated area away from heat, flames, and strong oxidizing agents.[10] Recommended storage is often under refrigeration (2-8°C) to minimize potential degradation or polymerization over time.[7]
Methodologies for Experimental Verification of Physical Properties
To ensure the quality and identity of this compound in a research setting, particularly when sourced from a new vendor or after prolonged storage, experimental verification of its physical properties is crucial. The following section details authoritative, step-by-step protocols.
Workflow for Safe Handling and Analysis
The high reactivity and toxicity of isocyanates demand a stringent safety workflow. The following diagram outlines the necessary steps before, during, and after handling this compound for analysis.
Caption: Workflow for safe handling of this compound.
Protocol 1: Determination of Refractive Index
The refractive index is a highly sensitive physical property that is excellent for verifying the purity of a liquid.
-
Principle: This method measures the extent to which light is refracted when it passes through the liquid sample. The value is dependent on temperature and the wavelength of light.
-
Apparatus: A calibrated Abbe refractometer with a circulating water bath for temperature control (set to 20.0 ± 0.1 °C).
-
Procedure:
-
Ensure the refractometer prisms are clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Using a glass pipette, place 2-3 drops of this compound directly onto the lower prism. Perform this step in a fume hood.
-
Close the prisms immediately to prevent evaporation and reaction with atmospheric moisture.
-
Allow the sample to equilibrate to the target temperature for 2-3 minutes.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Clean the prisms thoroughly with an appropriate anhydrous solvent (e.g., acetone) and a soft lens tissue.
-
-
Trustworthiness Check: The measured value should fall within the range of 1.5375 - 1.5405 for a pure sample at 20°C.[8] Deviations may indicate impurities or degradation.
Protocol 2: Determination of Density
Density is another fundamental property useful for identity and purity assessment. Modern density meters offer high precision, but the pycnometer method remains a reliable standard.[14]
-
Principle: This protocol determines the mass of a precise volume of the liquid at a specified temperature.
-
Apparatus: A 5 mL or 10 mL Gay-Lussac pycnometer, an analytical balance (±0.1 mg), and a constant temperature water bath (set to 25.0 ± 0.1 °C).
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper. Determine and record its empty mass (m₁).
-
Calibrate the pycnometer's volume: Fill it with deionized, degassed water and place it in the water bath for 20 minutes to equilibrate. Adjust the water level to the mark, dry the exterior, and weigh it (m₂). The volume (V) is (m₂ - m₁) / ρ_water, where ρ_water is the density of water at 25.0 °C (0.99704 g/mL).
-
Dry the calibrated pycnometer thoroughly.
-
In a fume hood, fill the pycnometer with this compound.
-
Equilibrate in the water bath for 20 minutes, adjust the volume to the mark, stopper, dry the exterior, and weigh (m₃).
-
Calculate the density: ρ = (m₃ - m₁) / V.
-
-
Trustworthiness Check: The calculated density should be approximately 1.059 g/mL at 25°C.[9] This self-validating system relies on the initial, precise calibration with water.
Spectroscopic Characterization
While not classical physical properties, spectroscopic data are indispensable for confirming molecular structure.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong, sharp absorption band for the isocyanate (-N=C=O) group, which typically appears around 2250-2275 cm⁻¹. Other expected signals include C-H stretches from the methyl groups and the aromatic ring (~2900-3100 cm⁻¹) and aromatic C=C stretching bands (~1450-1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three distinct regions. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm. The two methyl groups (CH₃), being in slightly different chemical environments, are expected to appear as singlets around δ 2.1-2.4 ppm.[15]
-
¹³C NMR: The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of δ 120-130 ppm. The aromatic carbons will produce a set of signals between δ 120-140 ppm, and the methyl carbons will appear upfield, typically around δ 15-25 ppm.[15][16]
-
Conclusion: A Tool for Informed Application
This compound is a potent synthetic tool whose effective and safe use is predicated on a detailed knowledge of its physical characteristics. From its moisture-sensitive nature to its specific density and refractive index, each property informs its handling, application, and the ultimate success of the synthetic endeavor. By employing the authoritative data and rigorous verification protocols outlined in this guide, researchers and drug development scientists can proceed with confidence, ensuring both the integrity of their work and the safety of their laboratory environment.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 1591-99-7). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Georganics. (2011, February 9). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017). Measurement of Physical Properties. Retrieved from [Link]
-
Univerzita Komenského. (n.d.). PHYSICAL PROPERTIES OF LIQUIDS - Measurement of surface tension by Stalagmometric (drop) method. Retrieved from [Link]
-
INRS. (2009). Methods for determining the physico-chemical properties under REACH. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylphenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]
-
Scribd. (n.d.). Physical Measurements and Properties: Essential Tools For Lab. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 9). Isocyanates: Physical & Chemical Properties. Retrieved from [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]
-
Sanying Polyurethane (Nantong) Co., Ltd. (n.d.). 3,5-dimethylphenyl isocyanate Manufacturer & Supplier in China. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
Patsnap. (2024, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
PMC Isochem. (n.d.). 2,6-Dimethylphenyl isocyanate. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Roberts, J. M., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4665–4680. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenyl Isocyanate
Introduction
2,3-Dimethylphenyl isocyanate is a significant chemical intermediate, playing a crucial role in the synthesis of a diverse range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its unique structural features, characterized by the reactive isocyanate group (-NCO) and the steric and electronic influence of the two adjacent methyl groups on the aromatic ring, impart specific reactivity and properties to its derivatives. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the established phosgene-based route and explore safer, alternative non-phosgene methodologies, including classical rearrangement reactions and modern catalytic approaches. Each pathway will be examined through the lens of mechanistic understanding, practical experimental considerations, and the causality behind procedural choices, ensuring a thorough and actionable understanding for the practicing scientist.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in subsequent synthetic endeavors.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Color | Gold | [3] |
| Boiling Point | 105 °C | [3] |
| Flash Point | 88-90 °C at 9.5 mmHg | |
| Purity | ≥97% - 99% | [4] |
| Storage Temperature | 2-8 °C | |
| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [1][2] |
| CAS Number | 1591-99-7 | [1][2] |
Safety Information: this compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[3] It is also a suspected sensitizer, and repeated exposure may lead to allergic reactions.[6][7]
Synthesis Pathway 1: The Phosgene Route
The reaction of primary amines with phosgene (COCl₂) or its safer surrogates, diphosgene and triphosgene, remains a cornerstone of industrial isocyanate production due to its efficiency and broad applicability.
Starting Material: 2,3-Dimethylaniline
The primary precursor for this route is 2,3-dimethylaniline.[8] This starting material is typically synthesized via the catalytic hydrogenation of 2,3-dimethylnitrobenzene. This reduction is a standard and well-understood transformation in organic synthesis.
Phosgenation of 2,3-Dimethylaniline
The direct reaction of 2,3-dimethylaniline with phosgene or a phosgene equivalent is a robust method for the synthesis of this compound. The use of solid phosgene (triphosgene) offers significant safety advantages over gaseous phosgene.[9]
Experimental Protocol: Synthesis of this compound using Solid Phosgene [9]
-
Reactants and Conditions:
-
2,3-Dimethylaniline
-
Solid Phosgene (Triphosgene)
-
Solvent: 1,2-Dichloroethane
-
Temperature: 0-5 °C (addition), then reflux at 75-80 °C
-
Reaction Time: 4 hours at reflux
-
-
Procedure:
-
Dissolve 26.7g of 2,3-dimethylaniline and 29.7g of solid phosgene separately in 100mL of 1,2-dichloroethane.
-
Cool the solid phosgene solution to 0-5 °C with stirring.
-
Slowly add the 2,3-dimethylaniline solution dropwise to the solid phosgene solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, warm the reaction mixture to 75-80 °C and maintain at reflux for 4 hours.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
-
-
Yield: 77.71%[9]
-
Purity (by HPLC): 98.09%[9]
Causality of Experimental Choices:
-
Solid Phosgene: Chosen for its enhanced safety and ease of handling compared to gaseous phosgene.[9]
-
1,2-Dichloroethane: An inert solvent that facilitates the reaction and allows for the necessary reflux temperature.[9]
-
Initial Low Temperature: The dropwise addition at 0-5 °C controls the initial exothermic reaction between the amine and the phosgene equivalent, minimizing side reactions.[9]
-
Reflux: Heating to reflux provides the necessary activation energy to drive the reaction to completion.[9]
-
Vacuum Distillation: A standard method for purifying liquid organic compounds with relatively high boiling points.[10]
Caption: Phosgenation route to this compound.
Synthesis Pathway 2: Non-Phosgene Routes via Rearrangement Reactions
In response to the significant hazards associated with phosgene, several phosgene-free synthetic routes have been developed. The Curtius, Hofmann, and Lossen rearrangements are classical name reactions that provide access to isocyanates from carboxylic acid derivatives.[5][11][12][13]
The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[13][14] This method is known for its mild conditions and tolerance of a wide range of functional groups.[11]
Precursor Synthesis: 2,3-Dimethylbenzoyl Chloride
The necessary acyl azide is typically prepared from the corresponding acyl chloride. 2,3-Dimethylbenzoyl chloride can be synthesized from 2,3-dimethylbenzoic acid by reaction with thionyl chloride.[3]
Experimental Protocol: Synthesis of 2,3-Dimethylbenzoyl Chloride [3]
-
Reactants and Conditions:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride
-
Solvent: Dry benzene
-
Temperature: Reflux
-
Reaction Time: 5 hours
-
-
Procedure:
-
Heat a mixture of 35.0 g (233 mmol) of 2,3-dimethylbenzoic acid and 45.0 g (378 mmol) of thionyl chloride in 80 mL of dry benzene to reflux for five hours.
-
Cool the mixture, filter, and evaporate the solvent under reduced pressure to obtain 2,3-dimethylbenzoyl chloride.
-
-
Yield: 92%[3]
Representative Protocol: Curtius Rearrangement
-
Procedure Outline:
-
The synthesized 2,3-dimethylbenzoyl chloride is reacted with an azide source, such as sodium azide, to form 2,3-dimethylbenzoyl azide.
-
The acyl azide is then thermally decomposed in an inert solvent (e.g., toluene) to yield this compound and nitrogen gas. The reaction progress can be monitored by the disappearance of the acyl azide IR signal.
-
Caption: Curtius rearrangement pathway.
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[11][12] By controlling the reaction conditions, the isocyanate can be isolated.
Precursor Synthesis: 2,3-Dimethylbenzamide
2,3-Dimethylbenzamide can be prepared from 2,3-dimethylbenzoic acid or its corresponding acyl chloride or ester through reaction with ammonia or an ammonia equivalent.
Representative Protocol: Modified Hofmann Rearrangement [17]
This modified procedure illustrates the formation of a carbamate from an isocyanate intermediate, which can be adapted for the synthesis of this compound.
-
Reactants and Conditions:
-
Primary amide (e.g., 2,3-dimethylbenzamide)
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Methanol (for carbamate formation)
-
Temperature: Reflux
-
-
Procedure Outline:
-
A solution of the primary amide, NBS, and DBU in a suitable solvent is heated. For the isolation of the isocyanate, a non-nucleophilic solvent would be used.
-
The reaction proceeds through the formation of an N-bromoamide, which rearranges to the isocyanate.
-
If performed in the presence of an alcohol like methanol, the isocyanate is trapped to form a carbamate.[17]
-
Caption: Hofmann rearrangement pathway.
The Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[9][12] The reaction is typically promoted by heat or base.[9]
Precursor Synthesis: 2,3-Dimethylbenzohydroxamic Acid
The starting material for the Lossen rearrangement, 2,3-dimethylbenzohydroxamic acid, can be synthesized from 2,3-dimethylbenzoyl chloride or 2,3-dimethylbenzoic acid.
Representative Protocol: Lossen Rearrangement [9]
-
Procedure Outline:
-
2,3-Dimethylbenzohydroxamic acid is first activated, for example, by acylation of the hydroxyl group.
-
The activated hydroxamic acid derivative is then treated with a base to induce the rearrangement to this compound.
-
Sources
- 1. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 13. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2,3-Dimethylphenyl Isocyanate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Nuances of a Substituted Aromatic Isocyanate
In the vast landscape of organic synthesis and drug development, isocyanates represent a class of highly valuable reactive intermediates. Their utility in forming stable urethane and urea linkages is fundamental to the synthesis of a myriad of compounds, from life-saving pharmaceuticals to advanced polymers. However, not all isocyanates are created equal. The reactivity of the isocyanate functional group is exquisitely sensitive to the electronic and steric environment conferred by the substituents on the aromatic ring. This guide focuses on a specific, yet illustrative, example: 2,3-dimethylphenyl isocyanate. By delving into the factors governing its reactivity, we aim to provide a framework for predicting and manipulating the chemical behavior of substituted aromatic isocyanates, a critical skill for any researcher in the chemical sciences.
The Molecular Architecture of this compound: A Prelude to its Reactivity
To comprehend the reactivity of this compound, we must first consider its structure. The molecule consists of a benzene ring substituted with an isocyanate group (-N=C=O) at position 1, and two methyl groups (-CH₃) at positions 2 and 3. This specific arrangement of substituents dictates the electronic and steric landscape of the molecule, which in turn governs the reactivity of the isocyanate group.
Electronic Effects: The two methyl groups are electron-donating groups (EDGs) through an inductive effect. This has the consequence of increasing the electron density on the aromatic ring. This increased electron density is partially delocalized onto the isocyanate group, which slightly reduces the electrophilicity of the carbonyl carbon. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring; however, the presence of EDGs like methyl groups mitigates this effect to some extent.[1]
Steric Effects: The methyl group at the ortho position (position 2) relative to the isocyanate group introduces significant steric hindrance.[1] This bulky group physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate. This steric impediment is a major determinant of the reactivity of this compound, often playing a more significant role than electronic effects in controlling reaction rates.
A comparative analysis with its isomers highlights these effects:
| Isomer | Electronic Effect of Methyl Groups | Steric Hindrance | Expected Relative Reactivity |
| This compound | Electron-donating | High (ortho-substituent) | Lower |
| 2,6-Dimethylphenyl isocyanate | Electron-donating | Very High (two ortho-substituents) | Lowest |
| 3,5-Dimethylphenyl isocyanate | Electron-donating | Low (meta-substituents) | Higher |
| Phenyl isocyanate | (Reference) | None | Highest |
This qualitative comparison underscores the importance of substituent placement in tuning the reactivity of the isocyanate functionality.
Core Reactivity Profile: Reactions with Nucleophiles
The fundamental reaction of an isocyanate is its susceptibility to nucleophilic attack at the central carbon atom of the -N=C=O group. The primary reactions of this compound involve nucleophiles such as alcohols, amines, and water.
Reaction with Alcohols to Form Urethanes
The reaction of this compound with an alcohol yields a urethane linkage. This reaction is of paramount importance in polyurethane chemistry and in the synthesis of various organic molecules.
Mechanism: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer.
Caption: Urea formation from this compound and an amine.
Kinetics: This reaction is generally very rapid and often does not require catalysis. [1]The rate is, however, still modulated by the steric hindrance around both the isocyanate and the amine.
Reaction with Water: A Competing Reaction
Water can also act as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.
Mechanism: This two-step process is a common side reaction when working with isocyanates in the presence of moisture.
Caption: Reaction of this compound with water.
Experimental Protocols for Quantifying Reactivity
To quantitatively assess the reactivity of this compound, standardized experimental protocols are essential. The following methods provide robust approaches to determine reaction kinetics.
In-situ FTIR Spectroscopy for Kinetic Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. [2][3]The strong and distinct absorbance of the isocyanate group's N=C=O stretching vibration (around 2270 cm⁻¹) allows for its concentration to be tracked throughout the reaction. [3] Experimental Workflow:
Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.
Detailed Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is required.
-
Reagent Preparation:
-
Prepare a standard solution of this compound in a dry, inert solvent (e.g., anhydrous toluene or tetrahydrofuran).
-
Prepare a standard solution of the desired nucleophile (e.g., n-butanol) in the same solvent.
-
-
Reaction Setup:
-
Place the nucleophile solution in a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Immerse the ATR-FTIR probe into the solution.
-
Record a background spectrum.
-
-
Data Acquisition:
-
Inject a known volume of the isocyanate solution into the reaction vessel to initiate the reaction.
-
Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Measure the area of the isocyanate peak at approximately 2270 cm⁻¹ for each spectrum.
-
Plot the natural logarithm of the peak area versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of this line will be the negative of the pseudo-first-order rate constant.
-
Titration Method for Isocyanate Content Determination
A classic and reliable method for determining the concentration of isocyanate groups is by back-titration. [4][5][6]This method is particularly useful for determining the initial concentration of the isocyanate and for quenching the reaction at specific time points to determine the extent of conversion.
Principle: An excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) is reacted with the isocyanate. The unreacted amine is then back-titrated with a standard acid solution (e.g., hydrochloric acid).
Experimental Workflow:
Caption: Workflow for determining isocyanate content by titration.
Detailed Protocol:
-
Reagents:
-
Standardized 0.1 M di-n-butylamine in anhydrous toluene.
-
Standardized 0.1 M hydrochloric acid in isopropanol.
-
Bromophenol blue indicator.
-
-
Procedure:
-
Accurately weigh a sample of this compound into a dry Erlenmeyer flask.
-
Add a known excess volume of the standardized di-n-butylamine solution.
-
Stopper the flask and allow it to stand for a specified time (e.g., 15 minutes) to ensure complete reaction.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the solution with the standardized hydrochloric acid solution until the color changes from blue to yellow.
-
-
Blank Determination: Perform a blank titration using the same volume of di-n-butylamine solution without the isocyanate sample.
-
Calculation: The isocyanate content (%NCO) can be calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
4.202 = milliequivalent weight of NCO * 100
-
W_sample = weight of the sample (g)
-
Safety and Handling Considerations
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. * Irritation: It causes skin and serious eye irritation and may cause respiratory irritation. * Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Concluding Remarks: A Predictable yet Unique Reagent
The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects in organic chemistry. While its general behavior aligns with that of other aromatic isocyanates, the specific placement of the two methyl groups imparts a unique reactivity profile. The electron-donating nature of the methyl groups slightly deactivates the isocyanate group towards nucleophilic attack, while the ortho-methyl group provides a significant steric shield, further moderating its reactivity. This attenuated reactivity can be advantageous in synthetic applications where controlled reactions are desired. By understanding the principles outlined in this guide and employing the robust experimental methodologies described, researchers can confidently utilize and explore the full potential of this compound and other substituted aromatic isocyanates in their scientific endeavors.
References
-
Georganics Ltd. (2011). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/water/en/a-app-nco-value-iso-14896-e.pdf]([Link] titration/water/en/a-app-nco-value-iso-14896-e.pdf)
-
Xylem. (n.d.). Determination of isocyanate (NCO-) content. Retrieved from [Link]
-
Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]
- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. Retrieved from [Link]
-
Scribd. (n.d.). Isocyanate Content Measurement Method. Retrieved from [Link]
-
MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]
- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
- Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Applied Polymer Science.
-
University of Calgary. (n.d.). Substituent Effects and LFERS. Retrieved from [Link]
- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
-
Scribd. (n.d.). Hammett Plots2. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
- Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science.
-
AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]
-
ResearchGate. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
Sources
Spectroscopic Data for 2,3-Dimethylphenyl Isocyanate: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylphenyl isocyanate (C₉H₉NO), a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. An in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering valuable insights for researchers, scientists, and professionals in drug development. This guide emphasizes the practical application and interpretation of spectroscopic data to confirm molecular structure and purity.
Introduction
This compound, with a molecular weight of 147.17 g/mol , is an aromatic isocyanate featuring a phenyl ring substituted with two methyl groups at positions 2 and 3, and an isocyanate functional group at position 1.[1][2] The precise characterization of this compound is critical for its application in complex organic synthesis, where its purity and structural integrity directly impact reaction outcomes and product quality. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
Molecular Structure
The structural formula of this compound is presented below. The strategic placement of the methyl and isocyanate groups on the aromatic ring dictates the unique spectroscopic signature of the molecule.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the phenyl ring are in different chemical environments and are expected to appear as a complex multiplet in the aromatic region. The electron-withdrawing isocyanate group will deshield these protons, shifting them downfield.
-
Methyl Protons (δ 2.2-2.4 ppm): The two methyl groups are in slightly different environments (ortho and meta to the isocyanate group) and may appear as two distinct singlets, or a single slightly broadened singlet, in the upfield region.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Isocyanate Carbon (δ ~125-135 ppm): The carbon of the -N=C=O group typically appears in this region.
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the phenyl ring will give rise to six distinct signals, with their chemical shifts influenced by the attached substituents. The carbons bearing the isocyanate and methyl groups will be quaternary and thus show weaker signals.
-
Methyl Carbons (δ ~15-25 ppm): The two methyl carbons are expected to resonate in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring NMR spectra of liquid samples.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
-
NMR Tube Filling:
-
Transfer the solution to a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a very strong and sharp absorption band due to the isocyanate group, along with other bands corresponding to the aromatic ring and methyl groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Very Strong, Sharp | Asymmetric stretch of the -N=C=O group |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretching |
| ~1450 | Medium | Asymmetric C-H bend of methyl groups |
| ~1380 | Medium | Symmetric C-H bend of methyl groups |
| Table 1: Key IR absorption bands for this compound. |
The most diagnostic peak in the IR spectrum is the intense absorption around 2270 cm⁻¹, which is a hallmark of the isocyanate functional group.[5] This peak's presence and sharpness are strong indicators of the compound's identity and purity.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in structural elucidation.
| m/z | Proposed Fragment |
| 147 | [M]⁺• (Molecular Ion) |
| 132 | [M - CH₃]⁺ |
| 119 | [M - CO]⁺• or [M - NCO + H]⁺ |
| Table 2: Major fragments observed in the mass spectrum of this compound.[2] |
The molecular ion peak at m/z 147 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing the loss of a methyl group (m/z 132) and a fragment at m/z 119, which could arise from the loss of carbon monoxide or a more complex rearrangement.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The liquid sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•).
-
-
Fragmentation:
-
The energetically unstable molecular ions fragment into smaller, charged species.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. The characteristic IR absorption of the isocyanate group and the fragmentation pattern in the mass spectrum are powerful tools for confirming the identity and structure of this compound. While experimental NMR data is not widely available, the predicted spectra offer a valuable reference for researchers. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. A thorough understanding and application of these spectroscopic techniques are essential for the successful use of this compound in research and development.
References
-
(No author provided). (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1.... ResearchGate. Retrieved from [Link]
-
(No author provided). (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Lessard, M. A., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
(No author provided). (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. DTIC. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy Online. Retrieved from [Link]
-
(No author provided). (n.d.). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... ResearchGate. Retrieved from [Link]
-
alwsci. (2025). How To Prepare And Run An NMR Sample. alwsci.com. Retrieved from [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry of Polyurethanes. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound (C9H9NO). PubChemLite. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]
-
ResearchGate. (n.d.). Stacked ¹H NMR spectra (400 MHz) for the reaction of p‐methylphenyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra for urethane carbonyl carbon for phenyl isocyanate.... Retrieved from [Link]
-
DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
-
Polymer Synergies. (n.d.). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,6-Dimethylphenyl isocyanate. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 121472961 | C30H20N4O4. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Spectroscopy of C2HNO Isomers. Retrieved from [Link]
-
PubMed. (2017). Structure and Spectroscopy of C2HNO Isomers. Retrieved from [Link]
Sources
The Solubility of 2,3-Dimethylphenyl Isocyanate in Organic Solvents: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-dimethylphenyl isocyanate in organic solvents, designed for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into the practical application of solubility principles, the critical impact of solvent choice on reaction outcomes, and a detailed protocol for empirical solubility determination.
Introduction: Understanding the Significance of Solvent Selection
This compound (CAS No. 1591-99-7) is a valuable reagent in organic synthesis, particularly in the formation of urea and urethane derivatives.[1][2] Its utility in the development of pharmaceuticals and other advanced materials is contingent upon a thorough understanding of its behavior in various solvent systems. The solubility of this isocyanate is not merely a physical constant but a critical parameter that dictates reaction kinetics, product purity, and the overall success of a synthetic route.
This guide will explore the theoretical underpinnings of this compound's solubility, provide qualitative predictions based on solvent properties, and present a robust experimental protocol for quantitative determination.
Physicochemical Properties and Predicted Solubility
This compound is a liquid at room temperature with a molecular weight of 147.17 g/mol .[3][4] Its structure, featuring a benzene ring with two methyl groups and a highly reactive isocyanate functional group, imparts a predominantly nonpolar character with a region of high polarity. This duality is key to understanding its solubility.
The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility. Solvents with similar polarity to the solute are more likely to be effective.
Nonpolar Solvents
Due to the aromatic ring and methyl groups, this compound is expected to be readily soluble in nonpolar solvents. These solvents interact with the nonpolar regions of the molecule through weak van der Waals forces.
Polar Aprotic Solvents
Polar aprotic solvents, which possess polar bonds but lack acidic protons, are also predicted to be good solvents for this compound. The polar isocyanate group can interact with the polar regions of these solvents through dipole-dipole interactions.
Polar Protic Solvents: A Critical Consideration
A crucial distinction must be made for polar protic solvents such as alcohols and water. While the polarity of these solvents might suggest some degree of solubility, the high reactivity of the isocyanate group with active hydrogen atoms leads to a chemical reaction rather than simple dissolution.[5][6][7] This reaction, known as alcoholysis or hydrolysis, results in the formation of urethanes or ureas, respectively. Therefore, polar protic solvents are generally considered unsuitable for dissolving this compound if the integrity of the isocyanate is to be maintained.
Qualitative Solubility Overview
Based on the principles outlined above and data for structurally similar isocyanates, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High | "Like dissolves like" principle; van der Waals interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | Dipole-dipole interactions between the polar isocyanate group and the solvent. |
| Polar Protic | Water, Methanol, Ethanol | Reactive | The isocyanate group reacts with the active hydrogen of the solvent to form ureas or urethanes. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of readily available quantitative solubility data for this compound, an empirical determination is often necessary. The following protocol is adapted from established methods for isocyanate solubility determination and is designed to provide accurate and reproducible results.[8]
Principle
The isothermal equilibrium method is employed, where an excess of this compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved isocyanate in a filtered aliquot of the supernatant is then determined by titration. The titration involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine, followed by back-titration of the unreacted amine with a standard solution of hydrochloric acid.[8]
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Di-n-butylamine solution (standardized)
-
Hydrochloric acid (standardized solution)
-
Bromophenol blue indicator
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Calibrated pipettes and burettes
-
Glass vials with tight-fitting caps
-
Erlenmeyer flasks
Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solute:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solute settle.
-
Centrifuge the vials to ensure complete separation of the solid phase from the saturated solution.
-
-
Quantification by Titration:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a clean Erlenmeyer flask.
-
Add a known excess of a standardized di-n-butylamine solution to the flask. The amine will react with the isocyanate groups.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add a few drops of bromophenol blue indicator to the solution.
-
Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (color change from blue to yellow).
-
Perform a blank titration using the same volume of the di-n-butylamine solution without the this compound sample.
-
Calculation of Solubility
The solubility of this compound can be calculated using the following formula:
Solubility (mol/L) = [((V_b - V_s) * M_{HCl} * R) / V_a]
Where:
-
V_b = volume of HCl solution used for the blank titration (L)
-
V_s = volume of HCl solution used for the sample titration (L)
-
M_{HCl} = molarity of the HCl solution (mol/L)
-
R = stoichiometric ratio of the reaction between di-n-butylamine and HCl (which is 1)
-
V_a = volume of the aliquot of the saturated solution taken for titration (L)
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[9][10][11]
-
Inhalation: Harmful if inhaled. May cause respiratory irritation.[3][9]
-
Skin Contact: Harmful in contact with skin and causes skin irritation.[9]
-
Eye Contact: Causes serious eye irritation.[9]
-
Ingestion: Harmful if swallowed.[9]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Conclusion
References
-
This compound Safety Data Sheet . Georganics. [Link]
-
Chemical Properties of this compound (CAS 1591-99-7) . Cheméo. [Link]
-
Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides . Atmospheric Chemistry and Physics. [Link]
-
Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides . Atmospheric Chemistry and Physics. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism . The Journal of Organic Chemistry. [Link]
-
Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides . ResearchGate. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines . Semantic Scholar. [Link]
-
This compound | C9H9NO | CID 137096 . PubChem. [Link]
-
Reaction of isocyanates with alcohols . ResearchGate. [Link]
-
This compound . Stenutz. [Link]
-
THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS . Journal of Thermal Analysis and Calorimetry. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study . PMC - PubMed Central. [Link]
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Unlocking Potential: The Applications of 2,3-Dimethylphenyl Isocyanate in Advanced Materials Science
An In-depth Technical Guide:
Abstract
2,3-Dimethylphenyl isocyanate (2,3-DMPI) is an aromatic isocyanate distinguished by the presence of two methyl groups ortho and meta to the isocyanate functionality. While isocyanates as a class are foundational to the polyurethane industry, the specific substitution pattern of 2,3-DMPI imparts unique steric and electronic characteristics that influence its reactivity and the properties of the resulting materials. This technical guide provides researchers, materials scientists, and development professionals with a comprehensive overview of the core principles, experimental methodologies, and potential applications of 2,3-DMPI in materials science. We will delve into its synthesis, fundamental reactivity, and its primary role as a monomer in creating novel polymers with tailored thermal and mechanical properties. Furthermore, we will explore niche applications in surface modification and analytical derivatization, providing a forward-looking perspective on its utility in next-generation materials.
Introduction to this compound (2,3-DMPI)
1.1. Overview and Significance
Isocyanates are a class of organic compounds defined by the highly reactive functional group -N=C=O. Their principal application lies in the production of polyurethanes, a remarkably versatile class of polymers.[1] The global demand for polyurethanes in sectors ranging from automotive and construction to furniture and coatings underscores the importance of its constituent monomers.[1]
This compound, also known as 2,3-xylyl isocyanate, is an aromatic isocyanate that offers a unique structural motif.[2][3] Unlike the more common toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), 2,3-DMPI is a monofunctional isocyanate whose specific methyl substitution pattern can be leveraged to control polymer architecture and properties. The methyl groups influence the reactivity of the isocyanate group and introduce hydrophobicity and rigidity into the polymer backbone, which can be advantageous for developing specialized materials.
1.2. Chemical Identity and Physicochemical Properties
A thorough understanding of a material's fundamental properties is critical for its application. The key properties of 2,3-DMPI are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1591-99-7 | [2][4] |
| Molecular Formula | C₉H₉NO | [2][5] |
| Molecular Weight | 147.17 g/mol | [2][4] |
| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [2] |
| Appearance | Clear, slightly yellow liquid | [5] |
| Density | 1.059 g/mL at 25 °C | [6][7] |
| Boiling Point | 88-90 °C at 9.5 mmHg | |
| Refractive Index | n20/D 1.54 | [7] |
| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [2] |
1.3. Synthesis and Manufacturing Principles
The industrial synthesis of isocyanates is dominated by the phosgenation process.[8] This involves the reaction of a primary amine with phosgene (COCl₂). In the case of 2,3-DMPI, the precursor is 2,3-dimethylaniline. A notable advancement in this process is the use of solid phosgene (triphosgene), which is a safer alternative to gaseous phosgene, making the process more amenable to laboratory and industrial scale-up.[8]
The overall reaction proceeds as follows: 2,3-(CH₃)₂C₆H₃NH₂ + COCl₂ → 2,3-(CH₃)₂C₆H₃NCO + 2HCl
A patented method highlights a process using solid phosgene in a solvent like 1,2-dichloroethane, achieving high yields and purity.[8] While effective, phosgene-based routes face challenges due to the high toxicity of the reagents. Consequently, research into "phosgene-free" routes, such as the thermal decomposition of carbamates or catalyzed reactions with cyclic carbonates, is an active area of green chemistry.[9][10]
Caption: Generalized workflow for the synthesis of 2,3-DMPI via phosgenation.
1.4. Health and Safety Considerations
2,3-DMPI is a hazardous chemical and must be handled with appropriate precautions. It is classified as toxic if swallowed and fatal if inhaled.[7][11] Isocyanates are known respiratory and skin sensitizers.[12] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn.[13]
Core Reactivity and Mechanistic Principles
2.1. The Isocyanate Functional Group: An Engine for Polymerization
The versatility of 2,3-DMPI in materials science stems entirely from the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions are typically exothermic and proceed readily, often at room temperature.[1][12]
2.2. Reaction with Hydroxyl Groups: The Urethane Linkage
The most important reaction in polyurethane chemistry is the addition of an alcohol to the isocyanate group, which forms a urethane (or carbamate) linkage. This reaction is the foundation for producing polyurethane polymers.[1][14]
Caption: Formation of a urethane linkage from an isocyanate and an alcohol.
2.3. Influence of the 2,3-Dimethyl Substitution Pattern
The two methyl groups on the phenyl ring of 2,3-DMPI have a significant impact on its reactivity compared to unsubstituted phenyl isocyanate or other isomers.
-
Steric Hindrance: The ortho-methyl group provides steric hindrance around the isocyanate group. This can decrease the reaction rate with bulky nucleophiles, offering a degree of kinetic control over polymerization. In contrast, 2,6-dimethylphenyl isocyanate exhibits even greater steric hindrance, which is exploited in specific catalytic applications.
-
Electronic Effects: Methyl groups are weakly electron-donating. This effect can slightly increase the electron density on the phenyl ring, which may subtly modulate the electrophilicity of the isocyanate carbon.
These factors can be exploited to fine-tune reaction kinetics and design polymers with specific architectures.
Primary Application: Synthesis of Novel Polyurethanes
The core application for 2,3-DMPI is as a monomeric building block for creating specialized polymers. While it is monofunctional, it can be used to create side-chain functionalized polymers, act as an end-capping agent to control molecular weight, or be incorporated into more complex architectures.
3.1. Hypothetical Impact on Polymer Properties
Incorporating the 2,3-dimethylphenyl moiety into a polymer can be expected to confer several desirable properties:
-
Increased Thermal Stability: The rigid aromatic ring can increase the glass transition temperature (Tg) of the polymer compared to aliphatic counterparts.[15]
-
Enhanced Mechanical Strength: The rigidity of the aromatic group can contribute to higher tensile strength and modulus.[16][17]
-
Hydrophobicity: The two methyl groups and the phenyl ring increase the nonpolar character of the polymer, which can improve its resistance to moisture.
3.2. Experimental Protocol: Synthesis of a Model Urethane
This protocol details the synthesis of a simple model urethane compound from 2,3-DMPI and a primary alcohol (e.g., 1-butanol). This reaction serves as a fundamental model for the formation of polyurethane linkages and can be used to study reaction kinetics.
Materials:
-
This compound (2,3-DMPI)
-
1-Butanol (anhydrous)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene (solvent)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet and outlet (or drying tube)
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: Under a positive pressure of dry nitrogen, charge the flask with 10 mmol of 2,3-DMPI and 50 mL of anhydrous toluene.
-
Alcohol Addition: Slowly add a stoichiometric equivalent (10 mmol) of anhydrous 1-butanol to the stirring solution at room temperature.
-
Catalysis: Add 1-2 drops of DBTDL catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and allow it to react for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via FTIR spectroscopy, observing the disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, butyl (2,3-dimethylphenyl)carbamate, can be purified by recrystallization or column chromatography if necessary.
Caption: Step-by-step workflow for the synthesis of a model urethane.
Advanced and Niche Applications
Beyond its role in bulk polymer synthesis, the unique reactivity of 2,3-DMPI opens doors to more specialized applications in materials science.
4.1. Surface Modification and Functional Coatings
The isocyanate group can readily react with hydroxyl or amine groups present on the surfaces of various substrates (e.g., metal oxides, cellulose, silica). This allows for the covalent grafting of the 2,3-dimethylphenyl moiety onto a surface.
-
Application: This can be used to alter the surface properties of a material, such as increasing its hydrophobicity, improving its compatibility with a polymer matrix in a composite, or creating a reactive handle for further functionalization.
4.2. Development of Blocked Isocyanate Systems
To create stable, one-component (1K) polyurethane systems that cure only upon heating, the isocyanate group can be "blocked" with a reagent like methyl ethyl ketoxime or ε-caprolactam.[18] The resulting blocked isocyanate is stable at room temperature but regenerates the reactive isocyanate group upon heating, initiating the curing process. 2,3-DMPI could be used to create blocked systems with specific de-blocking temperatures, tailored for applications in coatings and adhesives.
4.3. Use as a Derivatizing Agent for Material Characterization
In analytical chemistry, isocyanates are used as derivatizing agents to tag and quantify molecules containing active hydrogens (like alcohols or amines) using techniques like High-Performance Liquid Chromatography (HPLC).[19] By reacting a sample with 2,3-DMPI, the resulting urethane or urea derivatives can be easily detected by a UV detector due to the aromatic ring. This can be a valuable tool for quantifying hydroxyl or amine end-groups in polymer samples, which is crucial for determining number-average molecular weight (Mn).
Future Outlook and Research Directions
This compound represents a valuable, albeit specialized, tool for the materials scientist. While not a bulk commodity chemical, its unique structure offers opportunities for fine-tuning material properties. Future research should focus on:
-
Structure-Property Relationships: Systematic studies correlating the incorporation of 2,3-DMPI into various polymer backbones with resulting thermal and mechanical properties.
-
Kinetics and Catalysis: Investigating the reaction kinetics of 2,3-DMPI with different nucleophiles to better control polymerization and surface modification reactions.
-
High-Performance Polymers: Exploring its use in synthesizing high-performance polymers such as polyimides or polyureas where thermal stability and rigidity are paramount.
By leveraging its distinct steric and electronic profile, 2,3-DMPI can serve as a key component in the design and synthesis of the next generation of advanced materials.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2010). CN101817763A - Method for preparing dimethylphenyl isocyanate.
-
The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
ResearchGate. (2013). What is the easiest methodology for the synthesis of an elastomeric polyurethane? Retrieved from [Link]
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]
- Google Patents. (1995). EP0465302B1 - Precursors of isocyanurate polymers.
-
ResearchGate. (2013). Sustainable Routes to Polyurethane Precursors. Retrieved from [Link]
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-
Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2000). US6080812A - Water-dispersible blocked isocyanate composition.
-
PubMed. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air. Retrieved from [Link]
- Google Patents. (2014). US8802890B2 - Process for manufacturing isocyanates.
-
ResearchGate. (n.d.). Thermal and Mechanical Properties of Polymer Coatings. Retrieved from [Link]
-
Blogs. (n.d.). Mechanical and Thermal Properties. Retrieved from [Link]
-
Semantic Scholar. (2015). Physical, Thermal, and Mechanical Properties of Polymers. Retrieved from [Link]
-
Fisher Scientific Chemikalien. (n.d.). This compound, 99%. Retrieved from [Link]
-
Georganics. (2011). Safety Data Sheet: this compound. Retrieved from [Link]
-
Indian Academy of Sciences. (2004). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Properties of Polymers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3. Retrieved from [Link]
-
ResearchGate. (n.d.). Hybrid resonance structures of the isocyanate functional groups. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide: The Role of 2,3-Dimethylphenyl Isocyanate as a Hapten
Abstract
Low molecular weight compounds, while often inert immunologically on their own, can become potent immune triggers upon binding to endogenous macromolecules. These small molecules are known as haptens. This compound (2,3-DMPI), an aromatic isocyanate, serves as a classic example of a hapten with significant relevance in occupational health and immunological research. Its high electrophilicity drives covalent modification of host proteins, creating neoantigens that can provoke robust immune responses, including allergic sensitization. This guide provides a detailed examination of 2,3-DMPI's role as a hapten, elucidating the chemical mechanisms of protein conjugation, the subsequent immunological pathways leading to sensitization, and the practical application of these principles in developing diagnostic and research immunoassays. We offer field-proven, step-by-step protocols for the synthesis of 2,3-DMPI-protein conjugates and the development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of hapten-specific antibodies.
Introduction: The Hapten-Carrier Principle
The concept of haptens was first introduced by immunologist Karl Landsteiner in the early 20th century.[1][2] A hapten is a small molecule that can be recognized by the immune system as an antigen but cannot, by itself, elicit an adaptive immune response.[2][3] To become immunogenic, the hapten must covalently bind to a larger, immunogenic molecule, known as a carrier, which is typically a protein.[] This hapten-carrier adduct constitutes a novel antigenic entity.
The immune system then mounts a response against this complex. B lymphocytes, with their surface antibody receptors, can recognize and bind to the hapten portion of the adduct. The entire complex is internalized, and the carrier protein is processed into peptides. These peptides are then presented on the B cell's surface via MHC class II molecules to carrier-specific helper T cells.[3] This T cell help is crucial for the activation of the B cell, leading to its proliferation and differentiation into plasma cells that secrete antibodies highly specific for the hapten.[3] This "hapten-carrier effect" is the foundational principle behind allergic reactions to many drugs and industrial chemicals, and it is harnessed for the development of conjugate vaccines and immunoassays for small molecules.[3]
This compound: A Profile
This compound (2,3-DMPI) is an aromatic organic compound characterized by an isocyanate group (-N=C=O) attached to a xylene backbone.[5] Isocyanates, as a class, are highly reactive chemicals used extensively in the production of polyurethanes, which are found in foams, coatings, and adhesives.[6] This industrial prevalence makes them a significant source of occupational exposure.[7][8][9]
| Property | Value | Source |
| Chemical Formula | C₉H₉NO | [5][10] |
| Molecular Weight | 147.17 g/mol | [5][10] |
| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [5][11] |
| CAS Number | 1591-99-7 | [5][11] |
| Appearance | Liquid | [11] |
| Primary Role | Hapten, Chemical Intermediate | [5] |
| Primary Hazards | Toxic, Irritant, Sensitizer | [5][11] |
The defining feature of 2,3-DMPI, and isocyanates in general, is the highly electrophilic carbon atom within the isocyanate group. This makes it susceptible to nucleophilic attack from various functional groups present on biological macromolecules.[12]
Mechanism of Haptenation: Covalent Protein Conjugation
The immunogenicity of 2,3-DMPI is predicated on its ability to form stable covalent bonds with endogenous proteins, a process known as haptenation.[12] The isocyanate group is the reactive moiety responsible for this conjugation.
3.1. The Chemistry of Conjugation
Under physiological conditions, the primary nucleophiles available on proteins for reaction with isocyanates are the ε-amino group of lysine residues and the N-terminal α-amino group.[12][13] The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, forming a stable urea linkage.[13]
Caption: Covalent bond formation between 2,3-DMPI and a protein's lysine residue.
While other nucleophilic side chains exist (e.g., sulfhydryl groups of cysteine, hydroxyl groups of serine/threonine), the reaction with amines is predominant under physiological pH.[12] A critical competing reaction in aqueous environments is the hydrolysis of the isocyanate group to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[12] This highlights the importance of controlling reaction conditions during the deliberate synthesis of conjugates for research purposes.
Immunological Consequences and Clinical Relevance
Exposure to isocyanates is a leading cause of occupational asthma worldwide.[6][14][15] This condition is a direct consequence of the hapten-carrier mechanism.
4.1. Induction of Hypersensitivity
Upon inhalation or dermal contact, 2,3-DMPI can conjugate with proteins in the lung epithelium or skin, such as albumin.[16][17] This creates a "neoantigen" that is recognized as foreign by the immune system.
-
Sensitization Phase: The hapten-carrier adduct is taken up by antigen-presenting cells (APCs), such as dendritic cells. The APCs process the carrier protein and present its peptides to naive T helper cells (Th0). This interaction, along with co-stimulatory signals, drives the differentiation of Th0 cells, often into a Th2 phenotype, which is characteristic of allergic responses. Th2 cells produce cytokines like IL-4 and IL-5.[17]
-
Elicitation Phase: B cells that recognize the 2,3-DMPI hapten receive help from the activated Th2 cells. This triggers the B cells to undergo class-switching and produce hapten-specific IgE antibodies.[17] These IgE antibodies then bind to high-affinity receptors on the surface of mast cells and basophils. Upon subsequent exposure to 2,3-DMPI, the hapten-carrier adducts cross-link the surface-bound IgE, causing the mast cells to degranulate and release inflammatory mediators like histamine, leukotrienes, and prostaglandins. This cascade results in the bronchoconstriction, airway inflammation, and mucus production characteristic of an asthma attack.[6]
Caption: Immunological pathway for isocyanate-induced asthma.
4.2. Biomarkers for Exposure and Disease
The presence of specific IgE and IgG antibodies against isocyanate-protein adducts in serum can serve as a biomarker for exposure and, in some cases, sensitization.[14][15][18] While the sensitivity of IgE detection for diagnosing isocyanate asthma can be low, its specificity is high.[19][20] IgG antibodies are more commonly detected and are generally considered a marker of exposure rather than clinical disease.[20][21] Developing sensitive and specific immunoassays is therefore crucial for clinical diagnostics and workplace monitoring.[22][23]
Experimental Protocols & Methodologies
5.1. Protocol: Synthesis of 2,3-DMPI-BSA Conjugate
This protocol details the conjugation of this compound to Bovine Serum Albumin (BSA), a common carrier protein.
Rationale: BSA is chosen for its high solubility, stability, and abundance of lysine residues.[] A non-amine, non-sulfhydryl buffer (e.g., borate or phosphate) is critical to prevent the buffer from competing with the protein for reaction with the isocyanate. Dimethyl sulfoxide (DMSO) is used to dissolve the hydrophobic hapten before its addition to the aqueous protein solution. Dialysis is a robust method for removing unreacted hapten and solvent.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
This compound (2,3-DMPI)
-
Sodium Borate Buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dialysis tubing (10-14 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Standard protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation: Dissolve 100 mg of BSA in 10 mL of 0.1 M Sodium Borate Buffer, pH 9.0, in a glass beaker. Place on a magnetic stirrer and stir gently at 4°C.
-
Hapten Preparation: In a separate microfuge tube, dissolve 20 mg of 2,3-DMPI in 1 mL of anhydrous DMSO. This should be done immediately before use due to the reactivity of the isocyanate.
-
Conjugation Reaction: While the BSA solution is stirring gently, add the 2,3-DMPI solution dropwise over 5-10 minutes. This slow addition minimizes local high concentrations of the hapten, reducing protein precipitation.
-
Incubation: Cover the beaker with paraffin film and allow the reaction to proceed for 4 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
Purification (Dialysis): Transfer the reaction mixture to a dialysis tube. Dialyze against 2L of PBS (pH 7.4) at 4°C. Change the PBS buffer at least 4 times over 48 hours to ensure complete removal of unreacted hapten and DMSO.
-
Characterization & Storage:
-
Measure the final protein concentration using a BCA assay.
-
Confirm conjugation using UV-Vis spectrophotometry (an increase in absorbance around 280 nm due to the aromatic hapten) or MALDI-TOF mass spectrometry (an increase in the protein's molecular weight).
-
Store the conjugate in aliquots at -20°C or -80°C.
-
5.2. Protocol: Indirect ELISA for Detecting Anti-DMPI IgG Antibodies
This protocol outlines a standard indirect ELISA to screen for IgG antibodies specific to the 2,3-DMPI hapten in serum samples.
Caption: Workflow for an indirect ELISA to detect hapten-specific antibodies.
Materials:
-
2,3-DMPI-BSA conjugate (from Protocol 5.1)
-
Unconjugated BSA (for control wells)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples (test, positive control, negative control)
-
HRP-conjugated anti-human IgG (secondary antibody)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the 2,3-DMPI-BSA conjugate to 5 µg/mL in Coating Buffer. Add 100 µL to each well. As a control, coat separate wells with 5 µg/mL of unconjugated BSA. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plastic surface.
-
Washing: Discard the blocking solution and wash the plate 3 times as in step 2.
-
Primary Antibody Incubation: Dilute serum samples (e.g., 1:100) in Blocking Buffer. Add 100 µL of diluted serum to the appropriate wells. Include positive and negative control sera. Incubate for 2 hours at room temperature.
-
Washing: Discard the serum and wash the plate 5 times with Wash Buffer. This is a stringent wash step to remove all unbound primary antibodies.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. A true positive result will show a high signal in the DMPI-BSA wells and a low signal in the unconjugated BSA wells.
Conclusion
This compound is a potent hapten whose immunological activity is a direct result of its chemical reactivity. The covalent modification of host proteins initiates a well-defined immunological cascade that can lead to allergic sensitization, most notably occupational asthma. Understanding this hapten-carrier mechanism is not only fundamental to the toxicology and clinical management of isocyanate exposure but also provides a powerful framework for immunological research. The methodologies described herein for creating hapten-carrier conjugates and developing specific immunoassays provide researchers, clinicians, and drug development professionals with the essential tools to investigate hapten-driven immune responses, develop diagnostic markers, and ultimately improve workplace safety and therapeutic strategies.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Anees, S., et al. (2006). Isocyanate exposure and occupational asthma: a case-referent study. Occupational and Environmental Medicine. [Link]
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Vandenplas, O., et al. (1998). Occupational Asthma Caused by Isocyanates. American Journal of Respiratory and Critical Care Medicine. [Link]
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Wikipedia. Hapten. [Link]
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D'Aurizio, F., et al. (1995). Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens. Journal of Immunological Methods. [Link]
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Wisnewski, A. V., & Redlich, C. A. (2006). Developments in laboratory diagnostics for isocyanate asthma. Current Opinion in Allergy and Clinical Immunology. [Link]
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Creative Diagnostics. Hapten. [Link]
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Chipinda, I., et al. (2010). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy. [Link]
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Tse, K. S., et al. (1988). The use of an immunoassay index for antibodies against isocyanate human protein conjugates and application to human isocyanate disease. The Journal of Allergy and Clinical Immunology. [Link]
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Wisnewski, A. V., & Redlich, C. A. (2006). Developments in laboratory diagnostics for isocyanate asthma. PMC - NIH. [Link]
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Britannica. Hapten. [Link]
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Pontén, A., et al. (2017). Isothiocyanates are important as haptens in contact allergy to chloroprene rubber. British Journal of Dermatology. [Link]
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DermNet. Allergic contact dermatitis to isocyanate. [Link]
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Erskine, M. G., et al. (2000). Mechanisms of isocyanate sensitisation. An in vitro approach. Toxicology in Vitro. [Link]
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ResearchGate. Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. [Link]
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Redlich, C. A., et al. (2007). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives. [Link]
-
Wisnewski, A. V. (2008). Characterization of Methylene Diphenyl Diisocyanate Protein Conjugates. PDXScholar. [Link]
-
Redlich, C. A., et al. (2007). Skin Exposure to Isocyanates: Reasons for Concern. CDC Stacks. [Link]
-
Liu, F., et al. (2020). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Advances. [Link]
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Health and Safety Executive for Northern Ireland. Isocyanates. [Link]
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Health and Safety Executive. Biological Monitoring for Isocyanates. [Link]
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Lim, S., & Toste, F. D. (2018). Protein conjugation with genetically encoded unnatural amino acids. Current Opinion in Chemical Biology. [Link]
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Kim, D. W., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. MedChemComm. [Link]
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Zhang, C., et al. (2023). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. [Link]
-
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Cartier, A., et al. (1989). Specific serum antibodies against isocyanates: association with occupational asthma. The Journal of Allergy and Clinical Immunology. [Link]
-
Conibear, A. C., et al. (2018). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry. [Link]
-
Karol, M. H., et al. (2001). Lack of Association of Antibodies with Diisocyanate-Induced Airway Inflammation, Hyperreactivity and Asthma. CDC Stacks. [Link]
-
Raulf-Heimsoth, M., et al. (2011). Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. PMC - PubMed Central. [Link]
-
Ott, M. G., et al. (2003). Issues in Diisocyanate Antibody Testing. Critical Reviews in Toxicology. [Link]
-
Pronk, A., et al. (2007). Specific antibodies to diisocyanate and work-related respiratory symptoms in apprentice car-painters. European Respiratory Journal. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 2,3-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactive Potential of 2,3-Dimethylphenyl Isocyanate
This compound is an aromatic isocyanate, a class of compounds characterized by the highly reactive -N=C=O functional group. This inherent reactivity makes it a valuable reagent in organic synthesis, particularly in the formation of urea, urethane, and carbamate linkages, which are pivotal in the development of novel therapeutic agents and functional materials. However, the same properties that make it a powerful synthetic tool also present significant health and safety challenges. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary protocols to ensure its safe handling, storage, and disposal in a research and development setting. As laboratory professionals, a deep understanding of the causality behind safety protocols is not merely procedural but a cornerstone of scientific integrity and personal well-being.
The Core of the Hazard: Reactivity and Toxicological Profile
The primary hazard of this compound stems from its electrophilic nature, readily reacting with nucleophiles such as water, alcohols, and amines. In a biological context, this translates to a high potential for reaction with water in mucous membranes and proteins in tissues, leading to irritation and sensitization.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements[1][2]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [2]
-
H335: May cause respiratory irritation
The signal word for this chemical is "Danger" or "Warning" depending on the concentration and supplier[1][3]. The toxicological properties of this specific isocyanate have not been fully investigated, which underscores the importance of treating it with the utmost caution[1].
Routes of Exposure and Health Effects
Exposure to this compound can occur via inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: This is a primary route of concern. Inhaling vapors or aerosols can cause irritation to the nose, throat, and respiratory tract[1][4]. A significant risk with isocyanates is respiratory sensitization. An initial exposure may not cause a severe reaction, but subsequent exposures, even at very low concentrations, can trigger a severe asthma-like attack with shortness of breath, wheezing, and coughing[5].
-
Skin Contact: The compound is harmful if it comes into contact with the skin and can cause irritation[1]. Prolonged contact can lead to redness, itching, and swelling. More critically, skin contact can also lead to sensitization, where future exposures can cause an allergic skin reaction or rash[6].
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor will cause serious eye irritation, characterized by redness, tearing, and stinging[1][6].
-
Ingestion: While a less common route of exposure in a laboratory setting, swallowing the chemical is harmful[1].
Prudent Practices: Engineering Controls and Personal Protective Equipment
Given the hazards, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.
Engineering Controls
The first line of defense is to minimize the potential for exposure at the source.
-
Ventilation: All work with this compound must be conducted in a well-functioning chemical fume hood to control airborne levels[1][7]. The ventilation system should be regularly monitored to ensure it is operating to specification.
-
Isolation: Where possible, isolate processes involving this chemical. This could involve dedicating a specific area of the lab for this work[4].
-
Process Enclosure: For larger-scale operations, using a glove box or other enclosed system can provide the highest level of containment[1].
Personal Protective Equipment (PPE)
PPE is the last line of defense and should be used in conjunction with, not as a replacement for, engineering controls[8][9].
-
Respiratory Protection: Due to the risk of respiratory sensitization, respiratory protection is critical. A full-face respirator with organic vapor cartridges is recommended[9]. For higher concentrations or in situations with inadequate ventilation, a supplied-air respirator provides the highest level of protection[4]. It is important to note that isocyanates have poor warning properties, meaning their odor threshold is higher than the exposure limit, so one cannot rely on smell to indicate exposure[4][8].
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are suitable options; however, it is crucial to consult the glove manufacturer's compatibility data for the specific isocyanate and the expected duration of contact[9]. Standard disposable latex gloves offer inadequate protection[4].
-
Eye and Face Protection: Safety goggles or a face shield are essential to protect against splashes and vapors, especially when a full-face respirator is not in use[9][10].
-
Skin and Body Protection: A lab coat is a minimum requirement. For tasks with a higher risk of splashes, disposable coveralls or suits should be worn to prevent skin contact[9][10].
Standard Operating Procedures: From Benchtop to Disposal
A systematic approach to handling, storage, and waste management is crucial for mitigating the risks associated with this compound.
Handling
-
Avoid Inhalation and Contact: Always handle this chemical within a fume hood and wear the appropriate PPE. Avoid breathing vapors, mists, or dust[1][7].
-
Prevent Moisture Contact: Isocyanates react with water, which can lead to the formation of solid polyureas and a buildup of CO2 gas in sealed containers, potentially causing over-pressurization[6][11].
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[4][12]. Contaminated work clothing should not be allowed out of the workplace and should be cleaned properly before reuse[5][7].
Storage
-
Container Integrity: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][7].
-
Temperature: Some sources recommend refrigeration for storage[1][3][7].
-
Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents[1][11].
Emergency Protocols: A Step-by-Step Response
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][13].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. A polyglycol-based cleanser or corn oil may be more effective than soap and water for some isocyanates[14]. Seek medical attention if irritation persists[1][14].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[14][15].
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water. Seek immediate medical attention[14][15].
Accidental Release Measures
For minor spills that can be handled by trained personnel:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation[14][16].
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection[14][17].
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or sawdust[14][16][17].
-
Neutralize: Carefully apply a decontamination solution. Common formulations include a 5-10% sodium carbonate solution or a 3-8% concentrated ammonia solution, both with a small amount of detergent in water[14][16]. Allow the mixture to react for at least 10 minutes[14].
-
Collect Waste: Using non-sparking tools, collect the absorbed material and place it into a labeled, open-top container. Do not seal the container immediately, as carbon dioxide gas may be generated[14][16][17].
-
Decontaminate the Area: Wipe the spill area with the decontamination solution and then with water[14].
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional, local, state, and federal regulations[1][16][18].
For major spills, evacuate the area and contact emergency services[14][16].
Fire and Explosion Hazards
This compound is a combustible liquid with a flash point of 93°C[1].
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use water, as it can react with the isocyanate and generate CO2, which could rupture containers[1][19]. Water spray may be used to cool fire-exposed containers[1][7].
-
Hazardous Combustion Products: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen cyanide may be generated[1][19][20].
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes[1][6].
Data at a Glance: Physicochemical and Safety Parameters
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Appearance | Gold Liquid | [1] |
| Boiling Point | 105 °C | [1] |
| Flash Point | 93 °C | [1] |
| UN Number | 2206 | [1][21] |
| Transport Hazard Class | 6.1 (Toxic) | [1][21] |
Visualizing Emergency Response: A Workflow
The following diagram outlines the logical flow of actions in the event of an accidental release of this compound.
Caption: Step-by-step procedure for isocyanate spill response.
Conclusion: A Culture of Safety
This compound is a potent synthetic tool that demands a commensurate level of respect and caution. For researchers and drug development professionals, adherence to stringent safety protocols is not a barrier to innovation but a prerequisite for it. By understanding the chemical's reactivity and toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, the risks associated with this valuable compound can be effectively managed. A proactive and informed approach to safety is fundamental to protecting oneself, one's colleagues, and the integrity of the scientific endeavor.
References
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- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline.
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
- Oregon Occupational Safety and Health. (n.d.). Isocyanates.
- Georganics Ltd. (2011, February 9). SAFETY DATA SHEET: this compound.
- Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES.
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- New Jersey Department of Health. (n.d.). METHYL ISOCYANATE HAZARD SUMMARY.
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- Covestro. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound.
- Transports Canada. (2025, August 11). Isocyanates – A family of chemicals.
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- BASF. (2019). MDI Handbook.
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Introduction: The Chemical Identity of 2,3-Dimethylphenyl Isocyanate
An In-Depth Technical Guide to 2,3-Dimethylphenyl Isocyanate
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and material science. It moves beyond a simple recitation of facts to explore the causal relationships behind its synthesis, reactivity, and application, ensuring a deep, actionable understanding of this versatile chemical intermediate.
This compound (CAS No. 1591-99-7) is an aromatic isocyanate distinguished by a phenyl ring substituted with an isocyanate group (-N=C=O) and two adjacent methyl groups.[1] This specific substitution pattern, with methyl groups at the 2 and 3 positions, imparts unique steric and electronic properties that influence its reactivity and the characteristics of its derivatives compared to other isomers or unsubstituted phenyl isocyanate.
The core of its chemical utility lies in the highly electrophilic carbon atom of the isocyanate group, making it a prime target for nucleophilic attack. This reactivity is the foundation for its use as a critical building block in the synthesis of a wide array of organic compounds, from pharmaceuticals to specialized polymers.[2][3]
Caption: Structure of 1-isocyanato-2,3-dimethylbenzene.
Core Physical and Chemical Properties
A precise understanding of a compound's physical properties is paramount for its safe handling, storage, and application in experimental design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1591-99-7 | [4][5] |
| Molecular Formula | C₉H₉NO | [1][4][5] |
| Molecular Weight | 147.18 g/mol | [1][4] |
| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [1][4] |
| Synonyms | 2,3-Xylyl isocyanate | [1][4] |
| Physical Form | Liquid | |
| Boiling Point | 104-105 °C (at 50 mmHg) | [4] |
| Density | 1.059 g/mL | [4][6] |
| Refractive Index | 1.54 | [4][6] |
| Storage Temperature | 2-8 °C (Refrigerated) | [7] |
Synthesis Pathways: From Amine to Isocyanate
The most prevalent industrial method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine.[8] This approach is favored for its efficiency and scalability. For this compound, the starting material is 2,3-dimethylaniline.
Phosgene-Based Synthesis
The traditional method involves the reaction of 2,3-dimethylaniline with highly toxic phosgene gas (COCl₂). However, due to the extreme hazards associated with phosgene, safer alternatives have been developed. A notable improvement is the use of triphosgene, a solid phosgene equivalent, which is easier and safer to handle, store, and measure.[8][9]
A patented method describes the preparation by reacting 2,3-dimethylaniline with solid phosgene (triphosgene) in a solvent such as 1,2-dichloroethane at reflux temperature.[8] This process offers a simpler, safer, and more reliable operation with high yields, making it more suitable for industrialized production.[8]
Caption: General workflow for the synthesis of this compound.
Phosgene-Free Synthesis Routes
While phosgenation is dominant, research continues into phosgene-free alternatives for isocyanate production. One such method is the thermal decomposition of carbamates.[10] This "green chemistry" approach involves synthesizing a carbamate from the corresponding amine (2,3-dimethylaniline) and an electrophile like dimethyl carbonate, followed by thermal cleavage to yield the isocyanate and an alcohol.[10] This method avoids the use of highly toxic reagents but often requires higher temperatures (250-600 °C) and may involve challenges in achieving high yields and purity.[10]
The Chemistry of the Isocyanate Group: A Reactivity Profile
The isocyanate functional group is a heterocumulene (-N=C=O) with a highly electrophilic central carbon atom. This makes it exceptionally reactive toward a wide range of nucleophiles. The general reactivity order with common nucleophiles is amines > alcohols > thiols.[3]
Caption: Generalized mechanism of nucleophilic addition to an isocyanate.
Reaction with Alcohols: The Gateway to Polyurethanes
The reaction between an isocyanate and an alcohol yields a carbamate, commonly known as a urethane. This reaction is the cornerstone of polyurethane chemistry.[3][11] The reaction with this compound proceeds via nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. This reaction is typically slower than with amines and often requires a catalyst, such as dibutyltin dilaurate (DBTL) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to proceed at a practical rate.[12][13]
-
Significance: When di- or poly-functional isocyanates and alcohols (polyols) are used, this reaction leads to the formation of polyurethane polymers. The properties of these polymers—ranging from flexible foams to rigid plastics and durable coatings—can be precisely tuned by selecting the specific isocyanate and polyol monomers.[2][11]
Reaction with Amines: Formation of Ureas
Isocyanates react rapidly and exothermically with primary and secondary amines to form substituted ureas.[3] This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. The steric hindrance from the two methyl groups on the this compound may slightly moderate this reactivity compared to unhindered aromatic isocyanates.
-
Significance: This reaction is fundamental to the formation of polyurea polymers, which are known for their fast cure times, high strength, and excellent durability. It is also a critical reaction in synthetic organic chemistry for creating specific urea-containing molecules that can act as enzyme inhibitors or receptor ligands in drug discovery.
Reaction with Water: A Competing Reaction
Water reacts with isocyanates in a two-step process. First, it adds to the isocyanate to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea linkage.
-
Significance: This reaction is both a challenge and an opportunity. In polyurethane foam production, the CO₂ generated acts as a blowing agent. However, in coatings and adhesives, the presence of moisture can lead to unwanted bubble formation and side reactions, making it crucial to use anhydrous solvents and reactants.
Applications in Research and Industry
The utility of this compound stems directly from its defined reactivity profile.
-
Polymer and Materials Science: As a monofunctional isocyanate, it serves as a chain terminator or a modifying agent in polyurethane and polyurea synthesis, allowing for precise control over molecular weight and polymer properties. It is also used to create model compounds for studying the properties of polymers derived from its di-functional analogues.[11]
-
Organic and Medicinal Chemistry: It is a valuable reagent for installing a 2,3-dimethylphenyl carbamoyl group onto molecules. This is particularly useful in drug development, where such groups can modify a compound's solubility, metabolic stability, or binding affinity. The isocyanate group can be used to derivatize alcohols, phenols, or amines in a target molecule.
-
Agrochemicals: Isocyanates are precursors to various pesticides and herbicides. The specific structure of this compound can be incorporated to develop new active compounds.[8]
Safety, Handling, and Hazard Management
This compound is a hazardous chemical that demands strict adherence to safety protocols. Its toxicity is a direct consequence of its high reactivity with biological nucleophiles.[3]
Hazard Identification
The compound is classified as highly toxic and an irritant. Inhalation is particularly dangerous.
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Toxic/Fatal if swallowed | H301 / H302 | [14][15] |
| Acute Toxicity, Inhalation | Fatal if inhaled | H330 | [4][14] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [14][15] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [14][15][16] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction | H317 | [14] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [15][16] |
Safe Handling and Personal Protective Equipment (PPE)
Given its hazard profile, all work with this compound must be conducted within a certified chemical fume hood.[7]
-
Engineering Controls: Use process enclosures or local exhaust ventilation to minimize airborne levels. An emergency safety shower and eyewash station must be readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with an organic vapor cartridge is required if exposure limits may be exceeded.[7][16][17]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16][17]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber).[16][17]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron and closed-toe shoes.[16]
-
Caption: Key safety and handling considerations for this compound.
Storage and Disposal
Store in a dry, cool, and well-ventilated place, away from incompatible materials like water, alcohols, amines, and strong bases.[7][16] Keep the container tightly closed and refrigerated.[7][16] Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[17]
Spectroscopic Characterization
Unambiguous identification of this compound requires spectroscopic analysis.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the range of 2250–2275 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) and C=O bands from urea/urethane byproducts (around 1640-1730 cm⁻¹) is indicative of a pure sample.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals for the aromatic protons (typically in the 7.0-7.5 ppm region) and two distinct singlets for the non-equivalent methyl groups attached to the aromatic ring (typically in the 2.0-2.5 ppm region).
-
¹³C NMR: The spectrum will feature a characteristic signal for the isocyanate carbon around 120-130 ppm, in addition to signals for the aromatic and methyl carbons.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.[1]
Conclusion
This compound is a valuable chemical intermediate whose utility is defined by the predictable yet potent reactivity of its isocyanate functional group. The steric influence of its ortho- and meta-methyl substituents provides a unique chemical profile that is leveraged in the synthesis of specialized polymers and fine chemicals. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe application in both academic research and industrial development. This guide serves as a foundational resource for professionals seeking to harness the synthetic potential of this compound.
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Catalysts for Isocyanate Cyclotrimerization. (2023). TUE Research portal. [Link]
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-
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-
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-
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-
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-
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-
Nucleophilic Isocyanation. (2020). PMC, National Institutes of Health. [Link]
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Main classes of products resulting from nucleophilic attack on isocyanates. ResearchGate. [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020). MDPI. [Link]
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discovery and history of 2,3-Dimethylphenyl isocyanate
An In-Depth Technical Guide to 2,3-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1591-99-7) is an aromatic isocyanate characterized by a phenyl ring substituted with an isocyanate group at position 1 and two methyl groups at positions 2 and 3.[1][2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and make it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. This guide provides a comprehensive overview of its historical context, synthesis methodologies, physicochemical properties, core reactivity, and applications, grounded in established chemical principles and supported by detailed experimental protocols.
Historical Context: The Rise of Isocyanate Chemistry
While the precise first synthesis of this compound is not prominently documented, its existence is a direct result of foundational discoveries in organic chemistry. The journey of isocyanates began in 1849 with Charles-Adolphe Wurtz, who first prepared monoisocyanates and described their reactions to form urethanes and ureas. A pivotal moment in isocyanate synthesis came in 1885 when Theodor Curtius developed the Curtius rearrangement, a method for converting acyl azides into isocyanates.[3][4] This reaction remains a cornerstone of isocyanate synthesis due to its versatility and mild conditions.[5][6]
The industrial significance of isocyanates was cemented in 1937 by Dr. Otto Bayer and his team, who invented the diisocyanate polyaddition process, leading to the creation of polyurethanes.[7] This discovery launched a multi-billion dollar industry. The synthesis and use of monofunctional isocyanates like this compound evolved in parallel, driven by the need for specialized building blocks in sectors such as agrochemicals, dyes, and pharmaceuticals.[8]
Core Synthesis Methodologies
The synthesis of this compound primarily relies on two robust and well-established methods: the phosgenation of its corresponding amine and the Curtius rearrangement of a carboxylic acid derivative.
Phosgenation of 2,3-Dimethylaniline
The most prevalent industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene (solid phosgene).[9][10][11] The starting material for this process is 2,3-dimethylaniline (also known as 2,3-xylidine).[12][13] The reaction proceeds through a carbamoyl chloride intermediate, which is then heated to eliminate hydrogen chloride, yielding the isocyanate.[9]
A patented method highlights the use of solid phosgene for improved safety and handling compared to gaseous phosgene.[8]
Reaction Mechanism: R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
This protocol is adapted from methodologies described in the patent literature for the synthesis of dimethylphenyl isocyanates.[8]
Materials:
-
2,3-Dimethylaniline (99%)[14]
-
Solid Phosgene (Triphosgene)
-
1,2-Dichloroethane (anhydrous)
-
Nitrogen gas supply
-
Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and a system to scrub exiting HCl gas (e.g., a sodium hydroxide trap).
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charge Reactor: In the flask, dissolve solid phosgene in anhydrous 1,2-dichloroethane.
-
Amine Addition: Dissolve 2,3-dimethylaniline in 1,2-dichloroethane in the dropping funnel. Add the amine solution dropwise to the stirred phosgene solution. The molar ratio of 2,3-dimethylaniline to solid phosgene should be carefully controlled, typically in the range of 2.0-2.4.[8]
-
Reaction: After the addition is complete, heat the mixture to the reflux temperature of 1,2-dichloroethane (approx. 83 °C). Maintain reflux for 3-6 hours, monitoring the evolution of HCl gas.[8]
-
Work-up: Once the reaction is complete (cessation of HCl evolution), cool the mixture. The solvent and any excess phosgene can be removed by distillation under reduced pressure.
-
Purification: The crude this compound is then purified by fractional vacuum distillation to yield the final product.
Caption: Phosgenation Synthesis Workflow.
Curtius Rearrangement
The Curtius rearrangement provides a phosgene-free pathway to isocyanates.[3] This method involves the thermal decomposition of an acyl azide, which is typically prepared from a carboxylic acid. The rearrangement proceeds through a concerted mechanism, losing nitrogen gas to form the isocyanate with complete retention of the migrating group's configuration.[6][15]
Reaction Pathway: 2,3-Dimethylbenzoic Acid → 2,3-Dimethylbenzoyl Chloride → 2,3-Dimethylbenzoyl Azide → this compound
This method is particularly valuable in laboratory settings and in the synthesis of complex molecules where the use of phosgene is undesirable.[5]
Physicochemical Properties and Characterization
This compound is a liquid at room temperature with a distinct set of physical properties that dictate its handling and application.[2]
| Property | Value | Reference |
| CAS Number | 1591-99-7 | [1][2] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.18 g/mol | [1][16] |
| Appearance | Liquid | [2] |
| Boiling Point | 105 °C (at 760 mmHg); 88-90 °C (at 9.5 mmHg) | [2][16] |
| Flash Point | 93 °C | [16] |
| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [1][2] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected around 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons and the two distinct methyl groups would be observed.
-
¹³C NMR: A signal for the isocyanate carbon is expected in the range of 120-130 ppm, along with signals for the aromatic and methyl carbons.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 147.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group. This makes it susceptible to attack by a wide range of nucleophiles.[9]
Core Reactions:
-
Reaction with Alcohols: Forms substituted N-phenyl carbamates (urethanes). This is the foundational reaction for polyurethane synthesis.[7]
-
Reaction with Amines: Reacts rapidly to form N,N'-disubstituted ureas.[10]
-
Reaction with Water: Undergoes hydrolysis to form an unstable carbamic acid, which readily decarboxylates to yield 2,3-dimethylaniline and carbon dioxide.[10][17] This reaction is critical to consider, as moisture can consume the isocyanate and lead to undesired byproducts.
Steric Influence: The presence of a methyl group at the ortho position (position 2) introduces steric hindrance around the isocyanate functionality. Compared to its less substituted isomers (e.g., 4-methylphenyl isocyanate), this hindrance can decrease the reaction rate with bulky nucleophiles.[18] This moderated reactivity can be exploited in selective synthesis or to create polymers with specific properties.
Caption: Core Reactivity Pathways.
Applications and Industrial Relevance
This compound serves as a specialized building block in several areas:
-
Polymer Chemistry: While not used for bulk polymers like MDI or TDI, it can be incorporated into specialty polyurethanes, coatings, and elastomers where its specific structure can enhance properties like thermal stability or chemical resistance.[8]
-
Pharmaceuticals and Agrochemicals: Isocyanates are key intermediates for creating urea and carbamate linkages, which are common motifs in biologically active molecules. The precursor, 2,3-xylidine, is notably used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[13] This highlights the relevance of the 2,3-dimethylphenyl scaffold in medicinal chemistry.
-
Fine Chemical Synthesis: It acts as a versatile reagent for introducing a protected or reactive amino group into complex molecules.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols.
-
Toxicity: The compound is classified as toxic or fatal if swallowed, inhaled, or absorbed through the skin.[16][19][20]
-
Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.[16][19]
-
Sensitization: Like other isocyanates, it is a potential sensitizer and may cause allergic reactions or asthma-like symptoms upon inhalation.[19]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Store in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents, alcohols, and amines.[16]
-
Transport is regulated under UN Number 2206, Hazard Class 6.1 (Toxic substances).[16][19]
References
-
This compound Safety Data Sheet. (2011). Georganics.
-
This compound. PubChem, National Center for Biotechnology Information.
-
This compound. Sigma-Aldrich.
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (2009). ResearchGate.
-
Curtius rearrangement. Wikipedia.
-
Isocyanate. Wikipedia.
-
2,3-Dimethylaniline. PubChem, National Center for Biotechnology Information.
-
Method for preparing dimethylphenyl isocyanate. (2010). Google Patents.
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (2009). National Institutes of Health.
-
2,3-Xylidine. Wikipedia.
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.
-
Introduction to Polyurethane Chemistry. (2021). American Chemical Society Publications.
-
2,3-Dimethylaniline 99%. Sigma-Aldrich.
-
History of polyurethane. (2022). Imenpol blog.
-
Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals.
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses.
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2021). National Institutes of Health.
-
Curtius Rearrangement. Alfa Chemistry.
-
This compound, 99%. Fisher Scientific.
-
ISOCYANATES. (n.d.). Scribd.
-
2,3-Dimethylaniline for synthesis. Merck.
-
Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. (2017). ResearchGate.
-
Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.).
-
The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). (2015). ResearchGate.
-
Blocked isocyanates. Wikipedia.
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2017). PCI Magazine.
-
This compound. Arctom Scientific.
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commercial availability of 2,3-Dimethylphenyl isocyanate
An In-depth Technical Guide to 2,3-Dimethylphenyl Isocyanate for Advanced Research & Development
Authored by a Senior Application Scientist
Introduction: The Strategic Utility of this compound
This compound (CAS No. 1591-99-7) is a highly reactive aromatic isocyanate that serves as a critical building block in synthetic chemistry.[1][2][3] Its unique structure, featuring a sterically hindered isocyanate group adjacent to a methyl substituent, offers distinct reactivity profiles that are of significant interest to researchers in drug development, materials science, and agrochemicals. The isocyanate moiety (–N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds, making it an invaluable tool for molecular construction.[4][5] This guide provides an in-depth overview of its commercial availability, physicochemical properties, handling protocols, and synthetic applications, tailored for professionals in research and development. It is classified as a toxic substance (UN2206, Hazard Class 6.1) and requires expert handling.[1]
Section 1: Commercial Availability and Procurement
This compound is readily available from several major chemical suppliers, typically offered in research to pilot-scale quantities with high purity. When procuring this reagent, it is essential to consider purity, quantity, and supplier documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Typical Purity | Available Quantities | CAS Number |
| Thermo Scientific (Alfa Aesar) | 99%[1][6][7] | 1 g, 5 g[1][7] | 1591-99-7[1] |
| Sigma-Aldrich (Apollo Scientific) | 97%[3] | 1 g, 5 g, 25 g[3] | 1591-99-7[3] |
| Santa Cruz Biotechnology, Inc. | Research Grade | Inquire | 1591-99-7[2] |
| Georganics Ltd. | High Purity (min. 98%)[8][9] | Milligrams to multi-kilogram[9] | 1591-99-7[8] |
Note: Availability and pricing are subject to change. Always verify with the supplier.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental to its effective use in experimental design.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 1591-99-7 | [1][2][3][6] |
| Molecular Formula | C₉H₉NO | [1][2][6][10] |
| Molecular Weight | 147.18 g/mol | [1][2][6][10][11] |
| Appearance | Clear, colorless to pale yellow liquid | [6][8] |
| Density | 1.059 g/mL | [1][10] |
| Boiling Point | 104-105 °C at 50 mmHg[1]; 105 °C[8] | [1][8] |
| Refractive Index (at 20°C) | 1.5375 - 1.5405 | [1][6][10] |
| Flash Point | 88-90 °C at 9.5 mmHg | [3] |
| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1][3][6][10] |
| Storage Temperature | 2-8 °C | [3] |
Spectroscopic Signature
Proper characterization is a self-validating step in any synthesis. The expected spectroscopic data for this compound are as follows:
-
Infrared (IR) Spectroscopy : A very strong, sharp absorption band is expected in the region of 2250-2275 cm⁻¹ , which is highly characteristic of the N=C=O stretching vibration.[12] Additional peaks will be present corresponding to aromatic C-H and C=C stretching.
-
¹H NMR Spectroscopy : The spectrum should reveal signals corresponding to the two distinct methyl groups (singlets, ~2.2-2.4 ppm) and the three protons on the aromatic ring (multiplets, ~6.9-7.2 ppm).
-
¹³C NMR Spectroscopy : The spectrum will show the isocyanate carbon at approximately 125-135 ppm , along with signals for the aromatic carbons and the two methyl carbons.
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be observed at an m/z of approximately 147.
Section 3: Reactivity, Synthesis, and Core Applications
Chemical Reactivity and Mechanistic Considerations
The isocyanate group is a powerful electrophile, making the compound highly susceptible to attack by nucleophiles. The reaction mechanism typically involves the nucleophilic addition to the central carbon atom of the -N=C=O group.
// Nodes isocyanate [label="2,3-Dimethylphenyl\nIsocyanate (Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile\n(e.g., R-OH, R-NH₂, H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Adduct\n(Carbamate, Urea, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges nucleophile -> product [label=" Nucleophilic Attack "]; isocyanate -> product [label=" Electrophilic Center "]; } Diagram 1: General reactivity of this compound.
Causality in Experimental Design :
-
Anhydrous Conditions : Reactions must be conducted under strictly anhydrous conditions (e.g., using dried solvents and an inert atmosphere of nitrogen or argon). This is because isocyanates react readily with water to form an unstable carbamic acid, which decarboxylates to yield the corresponding aniline (2,3-dimethylaniline). This side reaction consumes the starting material and can lead to the formation of undesired symmetrical urea byproducts.
-
Catalysis : While many reactions proceed at room temperature, catalysts such as dibutyltin dilaurate (DBTL) or tertiary amines (e.g., DABCO) can be employed to accelerate reactions, particularly with less reactive nucleophiles like hindered alcohols. [4]
Primary Applications in Drug Development and Synthesis
As a hapten, this compound can be used in immunological studies. [11][13]However, its primary value lies in its role as a versatile intermediate. The market for isocyanates in pharmaceuticals is growing, driven by their utility as building blocks for complex molecules. [14]
-
Urea Derivatives : Reaction with primary or secondary amines yields substituted ureas. This linkage is a common pharmacophore in many therapeutic agents, including kinase inhibitors and enzyme modulators.
-
Carbamate Synthesis : Reaction with alcohols or phenols produces carbamates, another important functional group in medicinal chemistry, often used as a stable prodrug moiety or a key structural element.
-
Combinatorial Chemistry : Its defined reactivity makes it an ideal reagent for building diverse chemical libraries for high-throughput screening.
Synthesis and Purification Overview
// Nodes A [label="2,3-Dimethylaniline\n+ Triphosgene", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Reaction in Inert Solvent\n(e.g., 1,2-Dichloroethane)", fillcolor="#FFFFFF"]; C [label="Reflux", fillcolor="#FFFFFF"]; D [label="Crude Product Mixture"]; E [label="Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purified 2,3-Dimethylphenyl\nIsocyanate (>97%)"];
// Edges A -> B -> C -> D -> E -> F; }
Diagram 2: Simplified workflow for the synthesis and purification of this compound.
Purification of commercial or synthesized isocyanates is typically achieved by vacuum distillation . [15][16]This process effectively removes non-volatile impurities and any polymeric material that may have formed during storage.
Section 4: Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol provides a validated, step-by-step methodology for the reaction of this compound with a generic primary amine (e.g., benzylamine) to form N-benzyl-N'-(2,3-dimethylphenyl)urea.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel), dried in an oven.
Methodology:
-
Inert Atmosphere Setup : Assemble the glassware and flush the system with dry nitrogen or argon. Rationale: This prevents the isocyanate from reacting with atmospheric moisture. [17]2. Reagent Preparation : In the reaction flask, dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Isocyanate Addition : Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution at 0 °C (ice bath). Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring : Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator is the complete disappearance of the isocyanate starting material.
-
Workup & Isolation :
-
Once the reaction is complete, the solvent can often be removed under reduced pressure.
-
The resulting crude solid urea is typically of high purity. If necessary, it can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel. [18]7. Characterization (Self-Validation) : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and MS to ensure the protocol was successful. The IR spectrum should show the absence of the isocyanate peak (~2270 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch for the urea (~1640 cm⁻¹).
-
Section 5: Safety and Handling
This compound is a hazardous chemical that requires stringent safety protocols.
-
Toxicity : It is fatal if inhaled or swallowed and causes skin and serious eye irritation. [1][8][19]It may also cause respiratory irritation and allergic skin reactions or asthma-like symptoms if inhaled. [1][8][17]* Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [8][17][19]For operations with a high risk of aerosol generation, respiratory protection may be necessary. [8]* Spill & Disposal : In case of a spill, absorb with an inert material and place in a sealed container for disposal. [19]Dispose of all waste in accordance with local, regional, and national regulations.
-
First Aid :
-
Inhalation : Move the victim to fresh air immediately and call for medical assistance. [8][19] * Skin Contact : Immediately wash the affected area with plenty of soap and water. [8][19] * Eye Contact : Rinse cautiously with water for several minutes. [8][19] * Ingestion : Do NOT induce vomiting. Seek immediate medical attention. [19]
-
References
-
This compound. Stenutz. [Link]
-
Chemical Properties of this compound (CAS 1591-99-7). Cheméo. [Link]
-
This compound Safety Data Sheet. Georganics. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound - High purity. Georganics. [Link]
-
An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. University of Miskolc. [Link]
-
Safety Data Sheet - 3M BRAND PRIMER V-700. 3M. [Link]
-
This compound Spectrum. SpectraBase. [Link]
- Method for preparing dimethylphenyl isocyanate.
- Method for the purification of isocyanates.
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Synfacts. [Link]
- Purification of organic isocyanates.
-
The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]
-
Method for scavenging acidic impurities from polymeric isocyanates. Patent 0263946. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
-
2,5-Dimethylphenyl isocyanate. PubChem, National Center for Biotechnology Information. [Link]
-
Medicinal Chemistry of Isocyanides. ACS Chemical Reviews. [Link]
-
Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. MDPI. [Link]
-
Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]
-
Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3. RSC Publishing. [Link]
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- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
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- 5. Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
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- 19. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Novel Polymers from 2,3-Dimethylphenyl Isocyanate: A Detailed Guide to Application and Protocol
Introduction: Exploring the Potential of Substituted Aromatic Polyisocyanates
Polyisocyanates, a class of polymers characterized by a repeating isocyanate group (-N=C=O) in their backbone, have garnered significant interest in materials science and drug development. Their rigid, helical structures and tunable properties make them ideal candidates for a variety of applications, including the development of novel biomaterials, chiral catalysts, and advanced coatings. The synthesis of polyisocyanates from aromatic isocyanates, in particular, offers a pathway to materials with unique thermal and mechanical properties.
This technical guide focuses on the synthesis of polymers using a specific, yet underexplored, monomer: 2,3-dimethylphenyl isocyanate . The strategic placement of two methyl groups on the phenyl ring is anticipated to influence the polymer's solubility, chain conformation, and ultimately, its material properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes, detailed experimental protocols, and characterization techniques for preparing and analyzing polymers derived from this promising monomer. While specific literature on the polymerization of this compound is not abundant, the protocols herein are built upon well-established principles of isocyanate polymerization and are designed to serve as a robust starting point for further investigation and optimization.
Fundamentals of Isocyanate Polymerization
The polymerization of isocyanates can proceed through several mechanisms, with anionic polymerization being one of the most effective methods for achieving well-defined polymers with controlled molecular weights and low polydispersity. This control is often achieved through a "living" polymerization process, where chain termination and transfer reactions are effectively eliminated.[1]
Anionic Polymerization: A Controlled Approach
In anionic polymerization, an initiator, typically a strong nucleophile, attacks the electrophilic carbon of the isocyanate group, initiating a chain-growth process. The choice of initiator and reaction conditions is critical to the success of the polymerization. Common initiators include organometallic compounds and alkali metal amides.
The general mechanism for the anionic polymerization of an isocyanate is depicted below:
Figure 1: General workflow for the anionic polymerization of this compound.
Experimental Protocols
Safety First: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
PART 1: Reagent and Glassware Preparation
The success of anionic polymerization hinges on the rigorous exclusion of moisture and other protic impurities.
1.1. Glassware:
-
All glassware should be oven-dried at 120 °C overnight and then flame-dried under a high vacuum or a strong flow of inert gas (Argon or Nitrogen) immediately before use.
-
Assemble the reaction apparatus while hot and maintain it under a positive pressure of inert gas.
1.2. Monomer Purification (this compound):
-
If the monomer is not of high purity, it should be distilled under reduced pressure.
-
For rigorous purification, stir the monomer over calcium hydride (CaH₂) for several hours to remove residual moisture.
-
Perform several freeze-pump-thaw cycles to degas the monomer.
-
Cryo-transfer the purified monomer into a calibrated ampoule for storage under an inert atmosphere.
1.3. Solvent Purification (Tetrahydrofuran - THF):
-
THF must be meticulously dried and deoxygenated.
-
Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.
-
Distill the purified THF directly into the reaction flask under an inert atmosphere immediately before use.
1.4. Initiator Preparation (Example: Sodium Naphthalenide):
-
In a flame-dried flask under inert atmosphere, dissolve a known amount of naphthalene in purified THF.
-
Add a stoichiometric amount of freshly cut sodium metal.
-
Stir the solution at room temperature until the sodium is completely consumed, and a dark green solution of sodium naphthalenide is formed. The concentration can be determined by titration.
PART 2: Anionic Polymerization of this compound
This protocol is a general guideline and may require optimization for the specific monomer.
2.1. Reactor Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, an inert gas inlet, and a low-temperature thermometer.
-
Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction.
2.2. Polymerization:
-
Cool the reactor to -98 °C using a liquid nitrogen/methanol bath.
-
Cannulate a calculated volume of purified THF into the reactor.
-
Slowly add the desired amount of initiator solution (e.g., sodium naphthalenide in THF) via syringe until a faint, persistent color is observed, indicating the titration of any remaining impurities in the solvent. Then, add the calculated amount of initiator for the polymerization.
-
Inject the purified this compound monomer dropwise into the stirred solution. An immediate color change is often observed upon initiation.
-
Allow the polymerization to proceed for a predetermined time (e.g., 1-2 hours). Monitor the reaction by taking aliquots for analysis if desired.
-
Terminate the polymerization by adding a quenching agent, such as degassed methanol, until the color of the reaction mixture disappears.
2.3. Polymer Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Sources
Application Notes and Protocols for the Polymerization of 2,3-Dimethylphenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethylphenyl isocyanate as a monomer for the synthesis of substituted aromatic polyisocyanates. These polymers are notable for their rigid, helical conformations, which impart unique chiroptical and thermal properties. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed protocols for anionic polymerization, characterization methodologies, and a summary of the polymer's expected properties. We delve into the causality behind experimental choices, ensuring that the provided protocols are robust and reproducible.
Introduction: The Significance of Substituted Polyisocyanates
Polyisocyanates represent a unique class of polymers characterized by a polyamide backbone (nylon-1). The steric hindrance between the side chains and the carbonyl groups of the backbone forces the polymer into a rigid, helical structure. This conformation is not merely a curiosity; it is the source of the material's most interesting properties. Unlike flexible polymers, which exist as random coils in solution, polyisocyanates can maintain their helical structure, behaving as rigid rods.
This compound is an aromatic monomer that yields a polymer, poly(this compound), with a highly stable helical conformation. The two methyl groups ortho and meta to the isocyanate group provide significant steric hindrance, which is crucial for stabilizing the helical structure and influencing the polymer's solubility and thermal characteristics. The controlled synthesis of these polymers, particularly through living anionic polymerization, allows for the precise tuning of molecular weight and the creation of block copolymers, opening avenues for applications as chiral stationary phases, liquid crystals, and biomimetic materials.[1]
Polymerization Strategy: Anionic Polymerization
Anionic polymerization is the method of choice for synthesizing well-defined polyisocyanates with controlled molecular weights and narrow polydispersity indices (PDI).[2] The mechanism is considered "living," meaning that the propagating chain ends remain active indefinitely in the absence of terminating agents. This allows for the synthesis of block copolymers by sequential monomer addition.
The key to successful anionic polymerization of isocyanates is the suppression of a common side reaction: cyclotrimerization. The isocyanate monomer can react to form a highly stable six-membered isocyanurate ring. This side reaction is mitigated by conducting the polymerization at very low temperatures (typically -78°C or lower) using a suitable initiator and a polar aprotic solvent.
Choice of Initiator and Solvent
The selection of the initiator and solvent system is critical.
-
Initiators: Nucleophilic initiators that are strong enough to attack the carbonyl carbon of the isocyanate are required. Common choices include:
-
Organolithium Reagents (e.g., n-butyllithium): Highly reactive, requiring very low temperatures to control the initiation and prevent side reactions.
-
Sodium Cyanide (NaCN) complexed with a crown ether: A classic initiator system for isocyanates, offering good control.
-
Sodium Benzophenone: Forms a radical anion that initiates polymerization.
-
-
Solvents: Polar aprotic solvents are necessary to solvate the propagating anionic chain end. The most common choices are:
-
Tetrahydrofuran (THF): Must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): Also requires meticulous drying, often by distillation over calcium hydride followed by storage over molecular sieves.
-
The combination of a highly reactive initiator and a polar solvent at low temperatures favors the desired N-alkylation polymerization pathway over cyclotrimerization.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by trained personnel in a controlled laboratory setting. All manipulations should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (Argon or Nitrogen).
Materials and Reagents Purification
The success of living anionic polymerization hinges on the absolute exclusion of protic impurities like water and alcohols.
-
Monomer (this compound) Purification:
-
Stir the commercially available monomer over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.
-
Perform a vacuum distillation from the CaH₂. Collect the fraction boiling at the correct temperature and pressure.
-
For ultimate purity, the distilled monomer can be cryo-transferred into a flask containing a scavenging agent like a living oligomer until a persistent color indicates complete impurity removal. The purified monomer is then distilled under vacuum into a calibrated ampoule.
-
-
Solvent (THF or DMF) Purification:
-
Pre-dry the solvent over activated molecular sieves (4Å) for 24 hours.
-
For THF: Reflux over a sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained. Distill directly into the reaction flask under high vacuum or a positive pressure of inert gas.
-
For DMF: Stir over calcium hydride for 24 hours, then vacuum distill. Store the purified solvent over fresh, activated molecular sieves in a glovebox or under an inert atmosphere.
-
Protocol: Anionic Polymerization of this compound
This protocol targets a polymer with a specific molecular weight, determined by the monomer-to-initiator ratio.
-
Reactor Setup: Assemble a flame-dried, multi-neck Schlenk flask equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa. Place the flask under a high-purity inert atmosphere.
-
Solvent Addition: Transfer the required volume of purified, anhydrous solvent (e.g., 100 mL of THF) into the reactor via cannula.
-
Cooling: Cool the reactor to -78°C using a dry ice/acetone bath. Allow the solvent to equilibrate at this temperature for at least 30 minutes with gentle stirring.
-
Initiator Addition: Calculate the required amount of initiator (e.g., n-butyllithium solution in hexanes) to achieve the target molecular weight (Mn = mass of monomer / moles of initiator). Add the initiator dropwise via syringe to the stirred solvent.
-
Monomer Addition: Slowly add a solution of the purified this compound in the reaction solvent to the initiator solution via cannula or a syringe pump over 15-20 minutes. A color change (often to yellow or orange) typically indicates the formation of the propagating anion.
-
Polymerization: Allow the reaction to proceed at -78°C for 2 to 4 hours. The solution may become viscous as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol (a few milliliters). The color of the solution should dissipate, indicating the termination of the living anions.
-
Polymer Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization of Poly(this compound)
A suite of analytical techniques is used to confirm the structure, molecular weight, and properties of the synthesized polymer.
-
Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a successful living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and the absence of monomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the disappearance of the strong isocyanate (-N=C=O) stretching band around 2270 cm⁻¹ and the appearance of the amide carbonyl (C=O) stretch around 1700 cm⁻¹.
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the polymer as a function of temperature, indicating its thermal stability and decomposition temperature. Aromatic polyisocyanates are known for their high thermal stability.[3][4]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which is a key characteristic of the polymer's amorphous phase.
-
-
Circular Dichroism (CD) Spectroscopy: Provides direct evidence of the polymer's helical secondary structure in solution.
Expected Properties and Data
While specific data for poly(this compound) is not widely published, data from structurally similar aromatic polyisocyanates can be used to infer its likely properties.
| Property | Expected Value/Range | Method of Determination | Rationale & Notes |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | GPC/SEC | Controllable via the monomer-to-initiator ratio in living anionic polymerization.[2] |
| Polydispersity (PDI) | < 1.2 | GPC/SEC | A low PDI is a hallmark of a well-controlled living polymerization.[2] |
| Thermal Stability (Td, 5%) | > 300 °C | TGA | The rigid aromatic backbone imparts high thermal stability.[5][6] |
| Glass Transition (Tg) | 150 - 200 °C | DSC | The rigid, sterically hindered structure restricts chain mobility, leading to a high Tg. |
| Solubility | Soluble in THF, CHCl₃, Toluene | Visual Inspection | Generally soluble in polar aprotic and some aromatic solvents; insoluble in alcohols and alkanes.[7] |
| Conformation | Stable Helix | CD Spectroscopy | Steric repulsion between the dimethylphenyl side groups and the backbone carbonyls forces a helical conformation. |
Applications and Future Outlook
The unique combination of rigidity, thermal stability, and chirality makes poly(this compound) and related polymers highly attractive for advanced applications:
-
Chiral Materials: Due to their stable helical structure, these polymers can be used as chiral stationary phases for separating enantiomers in chromatography.
-
Biomimicry: The rigid, helical rod structure mimics that of biological polymers like alpha-helical peptides, making them interesting candidates for drug delivery systems and scaffolds in tissue engineering.[2]
-
High-Performance Coatings: The high thermal stability and rigidity of aromatic polyisocyanates make them suitable for specialty coatings that require durability in harsh environments.[8]
The continued development of controlled polymerization techniques will enable the synthesis of increasingly complex architectures, such as multi-block copolymers, further expanding the potential applications of this fascinating class of materials.
References
-
Lee, J., et al. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules. Available at: [Link]
-
Barber, R. B., et al. (2021). Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. Polymer Chemistry. Available at: [Link]
-
Al-Bayati, A. H., et al. (2021). Effect of isocyanate content on thermal and mechanical properties of polyurea. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2022). The synthesis and properties of isocyanate-based polyimide foam composites containing MWCNTs of various contents and diameters. RSC Publishing. Available at: [Link]
-
Pflaumer Brothers. (2024). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Available at: [Link]
-
Nikmatin, S., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. Available at: [Link]
-
Nikmatin, S., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Polymethylene polyphenyl isocyanate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and properties of isocyanate-based polyimide foam composites containing MWCNTs of various contents and diameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymethylene polyphenyl isocyanate | C8H7NO2 | CID 16212386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pflaumer.com [pflaumer.com]
Application Note: High-Sensitivity HPLC Analysis of Primary and Secondary Amines via Pre-Column Derivatization with 2,3-Dimethylphenyl Isocyanate
Introduction: The Analytical Challenge of Amine Quantification
Primary and secondary amines are a broad class of organic compounds fundamental to pharmaceutical, environmental, and biological sciences. They are key functional groups in many active pharmaceutical ingredients (APIs), serve as indicators of environmental contamination, and are crucial intermediates in metabolic pathways. However, the direct analysis of many aliphatic amines by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is often hindered by their lack of a suitable chromophore, leading to poor sensitivity.[1]
To overcome this limitation, pre-column derivatization is a widely employed strategy.[1][2] This technique involves reacting the analyte with a labeling agent to form a stable derivative that possesses strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity and often improving chromatographic resolution.[1][2] This application note provides a detailed protocol and scientific rationale for the derivatization of primary and secondary amines with 2,3-dimethylphenyl isocyanate, creating stable N,N'-substituted urea derivatives amenable to sensitive reversed-phase HPLC-UV analysis.
Principle of Derivatization with this compound
The core of this method is the nucleophilic addition of an amine to the highly electrophilic carbon of an isocyanate group. This compound is an aromatic isocyanate that serves as an excellent derivatizing agent for several reasons:
-
Reaction Specificity: It reacts readily and specifically with the nucleophilic nitrogen of primary and secondary amines.
-
Derivative Stability: The resulting N-(2,3-dimethylphenyl) urea derivative is a chemically stable compound, ensuring reproducibility and preventing degradation during sample handling and analysis.
-
Enhanced Chromophoric Properties: The introduction of the 2,3-dimethylphenyl group imparts strong UV-absorbing characteristics to the otherwise non-absorbing aliphatic amines, allowing for sensitive detection.
-
Improved Chromatography: The derivatization increases the hydrophobicity of the amines, leading to better retention and separation on reversed-phase HPLC columns.
The Derivatization Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electron-deficient carbonyl carbon of the isocyanate. This forms a stable urea linkage. The reaction is typically carried out in an aprotic organic solvent and proceeds rapidly under mild conditions.
Caption: Derivatization of an amine with this compound.
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the derivatization of amines and their subsequent HPLC analysis.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Amine standards (e.g., methylamine, diethylamine, propylamine)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid), HPLC grade
-
Anhydrous Toluene or Dichloromethane (DCM)
-
0.2 µm Syringe filters (PTFE or other solvent-compatible membrane)
-
HPLC vials with caps
Equipment
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Heating block or water bath
Preparation of Solutions
-
Amine Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each amine standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Note: Due to the volatility of some amines, it is advisable to prepare solutions in a well-ventilated area.
-
Derivatizing Reagent Solution (approx. 10 mg/mL): Accurately weigh 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous toluene or DCM. This solution should be prepared fresh daily and protected from moisture to prevent degradation of the isocyanate.
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Derivatization Workflow
Caption: Workflow for pre-column derivatization of amines.
Step-by-Step Procedure:
-
Sample Preparation: Pipette 100 µL of the amine standard solution (or sample extract) into a clean, dry 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of the freshly prepared this compound derivatizing solution to the vial. The excess of the derivatizing reagent ensures the reaction goes to completion.
-
Mixing: Immediately cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Place the vial in a heating block or water bath set to 60°C for 30 minutes. The elevated temperature facilitates the reaction rate.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis (e.g., dilute to 1.0 mL). This step also helps to quench the reaction by diluting the excess reagent.
-
Filtration: Filter the final solution through a 0.2 µm syringe filter directly into an HPLC vial to remove any particulate matter.
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC Analysis
The separation of the N-(2,3-dimethylphenyl) urea derivatives is effectively achieved using reversed-phase chromatography.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 245 nm |
Rationale for HPLC Parameter Selection
-
Column: A C18 column is the standard for reversed-phase chromatography, providing excellent separation for moderately non-polar compounds like the urea derivatives.
-
Mobile Phase: An acetonitrile/water gradient is used to elute compounds with varying polarities. The addition of formic acid helps to improve peak shape and provides protons for potential mass spectrometry (MS) detection.[3][4]
-
Gradient Elution: A gradient program is necessary to effectively separate a mixture of amine derivatives, which may have a range of hydrophobicities, within a reasonable run time.
-
Detection Wavelength: Phenylurea compounds typically exhibit strong UV absorbance around 245 nm.[5][6] It is highly recommended to use a Diode Array Detector (DAD) during method development to determine the absorbance maximum (λmax) for the specific amine derivatives being analyzed to ensure maximum sensitivity.[7]
Method Validation
For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[8][9][10] Key validation parameters include:
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing chromatograms of blank, placebo, and spiked samples. No interfering peaks should be observed at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used, with a correlation coefficient (R²) ≥ 0.99.[10] |
| Accuracy | The closeness of the test results to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels, with recovery typically expected to be within 98.0% to 102.0%.[8][10] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst). The relative standard deviation (RSD) should typically be ≤ 2%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often calculated based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated based on a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[10] |
Conclusion
The pre-column derivatization of primary and secondary amines with this compound is a robust and effective strategy for enabling their sensitive and reliable quantification by reversed-phase HPLC with UV detection. The formation of stable, UV-active urea derivatives overcomes the inherent analytical challenges associated with underivatized amines. The detailed protocol and HPLC conditions provided in this note serve as a comprehensive starting point for researchers in pharmaceutical development, environmental analysis, and other scientific fields. Proper method validation is essential to ensure the accuracy and reliability of the results for any specific application.
References
-
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Bousoula, E., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]
-
Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Al-Kindy, S. M. Z., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science. Available at: [Link]
-
HPLC Reference Wavelength. Reddit. Available at: [Link]
-
Drolet, R., et al. (2001). Investigation of the competitive rate of derivatization of several secondary amines with phenylisocyanate (PHI), hexamethylene-1,6-diisocyanate (HDI), 4,4 '-methylenebis( phenyl isocyanate) (MDI) and toluene diisocyanate (TDI) in liquid medium. Journal of Environmental Monitoring. Available at: [Link]
-
Bourque, A. J., & Krull, I. S. (1993). Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
-
Werner, A., et al. (1999). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International. Available at: [Link]
-
Gioti, E. M., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules. Available at: [Link]
-
Pavlova, V., et al. (2008). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. 20th Congress of Chemists and Technologysts of Macedonia. Available at: [Link]
-
Li, Y., et al. (2014). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Patel, P., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
Khaleel, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of AOAC International. Available at: [Link]
-
Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Available at: [Link]
-
How to choose the most representive wavelength?. Chromatography Forum. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Ivanova-Petropulos, V., et al. (2015). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Food Chemistry. Available at: [Link]
-
Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Available at: [Link]
-
Gummadi, S., & Kumar, S. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
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- 3. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Note & Protocol: Synthesis of N-(2,3-Dimethylphenyl)carbamates via Isocyanate-Alcohol Reaction
Abstract: This document provides a comprehensive technical guide for the synthesis of carbamates (urethanes) through the reaction of 2,3-dimethylphenyl isocyanate with various alcohols. It details the underlying reaction mechanisms, provides scalable and validated laboratory protocols, outlines critical safety procedures for handling isocyanates, and discusses methods for reaction monitoring and product characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize isocyanate chemistry for the synthesis of small molecules and polymers.
Introduction: The Significance of Carbamate Synthesis
The formation of the urethane linkage via the reaction between an isocyanate and an alcohol is a cornerstone of polymer chemistry and a vital transformation in the synthesis of pharmaceuticals and fine chemicals.[1] Polyurethanes, characterized by repeating urethane units, are a versatile class of polymers with wide-ranging applications, from flexible foams to rigid insulators and durable coatings.[1] In medicinal chemistry, the carbamate functional group is a common motif in drug candidates, valued for its metabolic stability and ability to act as a bioisostere for other functional groups.
This compound is a sterically hindered aromatic isocyanate. Its reaction with alcohols provides access to a specific class of N-aryl carbamates, which can serve as key intermediates in drug discovery or as monomers for specialty polyurethanes. The steric hindrance provided by the two ortho-methyl groups influences its reactivity, making a thorough understanding of reaction conditions and catalysis essential for achieving high yields and purity. This application note provides the foundational knowledge and practical protocols to successfully and safely conduct this transformation.
Reaction Principles and Catalysis
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl oxygen onto the highly electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage.
Mechanism of Urethane Formation:
// Reactants R_NCO [label=<
R-N=C=O Isocyanate
];
R_OH [label=<
R'-OH Alcohol
];
// Product Carbamate [label=<
R-NH-C(=O)O-R' Carbamate (Urethane)
];
// Arrow {R_NCO, R_OH} -> Carbamate [label=" Nucleophilic\nAttack "]; }
Caption: Figure 1. General Reaction Mechanism
While the reaction can proceed without a catalyst, it is often slow.[2] Catalysts are typically employed to increase the reaction rate. The mechanism of catalysis generally falls into two categories:
-
Base Catalysis (Nucleophilic Activation): Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA), activate the alcohol by forming a hydrogen-bonded complex. This increases the nucleophilicity of the hydroxyl group, facilitating its attack on the isocyanate.[3][4]
-
Acid Catalysis (Electrophilic Activation): Lewis acids, most commonly organotin compounds like dibutyltin dilaurate (DBTDL), coordinate to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5]
The choice of catalyst can significantly impact reaction kinetics and selectivity, especially in competitive reactions (e.g., with water).[3][5]
Caption: Figure 2. Catalytic Pathways
Critical Safety Protocols for Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols. This compound is classified as toxic if swallowed, fatal if inhaled, and causes severe skin and eye irritation.[6][7][8] It is also a lachrymator (a substance that causes tearing).[6]
3.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10]
-
Skin Protection: Wear permeation-resistant gloves (e.g., butyl rubber or laminate film). Always check the manufacturer's glove compatibility data. Wear a lab coat and long-sleeved clothing.[6][9]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10] In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]
3.2 Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6][9] Avoid all contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[6][9] Keep away from heat, sparks, and open flames.[6][9] Containers must be kept tightly closed to prevent reaction with atmospheric moisture.
-
Storage: Store locked up in a cool, dry, and well-ventilated area.[6][7] The material should be refrigerated and kept under an inert atmosphere (e.g., nitrogen or argon).[7][9]
3.3 Emergency Procedures
-
Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6][9]
Experimental Protocol: General Procedure
This protocol provides a general method for the reaction of this compound with a primary or secondary alcohol. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific alcohol used.
4.1 Materials and Equipment
-
Reagents: this compound (≥98%), alcohol of choice (e.g., ethanol, isopropanol), anhydrous solvent (e.g., Toluene, THF, Dichloromethane), catalyst (e.g., Dibutyltin dilaurate (DBTDL) or DABCO), deuterated solvent for NMR analysis (e.g., CDCl₃).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon gas inlet and bubbler, dropping funnel, thermometer/temperature probe, heating/cooling bath, rotary evaporator, standard glassware.
4.2 Reaction Workflow Diagram
Caption: Figure 3. Experimental Workflow
4.3 Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a condenser with a gas inlet, and a dropping funnel.
-
Alcohol Solution: In the reaction flask, dissolve the alcohol (1.0 eq.) in a suitable volume of anhydrous solvent (e.g., 0.2-0.5 M concentration).
-
Catalyst Addition (Optional): If using a catalyst, add it to the alcohol solution. For liquid catalysts like DBTDL, use 0.01-0.1 mol%. For solid catalysts like DABCO, use 1-5 mol%.
-
Isocyanate Solution: In the dropping funnel, dissolve this compound (1.0-1.1 eq.) in anhydrous solvent. Note: A slight excess of isocyanate can be used to ensure full conversion of the alcohol, but this may complicate purification.
-
Reaction Initiation: Cool the alcohol solution in an ice bath (0 °C). Begin dropwise addition of the isocyanate solution to the stirred alcohol solution over 15-30 minutes. The reaction is exothermic, and controlled addition is necessary to maintain the desired temperature.[11]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: The reaction can be monitored by the disappearance of the strong, sharp isocyanate peak in the IR spectrum at approximately 2250-2275 cm⁻¹.[12] Alternatively, TLC or HPLC can be used to track the consumption of the starting materials.[13]
-
Workup: Once the reaction is complete (as determined by monitoring), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude carbamate product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data and Expected Outcomes
The reactivity of alcohols with isocyanates generally follows the order: primary > secondary >> tertiary, due to increasing steric hindrance.[11][14] The following table provides representative conditions.
| Alcohol Type | Example Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Approx. Time (h) |
| Primary | Ethanol | None or DABCO (1%) | THF | 25 | 2-4 |
| Secondary | Isopropanol | DBTDL (0.1%) | Toluene | 25-50 | 6-12 |
| Phenolic | Phenol | DBTDL (0.1%) | Toluene | 60-80 | 12-24 |
Product Characterization
The identity and purity of the resulting N-(2,3-dimethylphenyl)carbamate should be confirmed using standard analytical methods:
-
FTIR Spectroscopy: Look for the disappearance of the alcohol O-H stretch (broad, ~3300 cm⁻¹) and the isocyanate N=C=O stretch (sharp, ~2270 cm⁻¹). Confirm the appearance of the carbamate N-H stretch (~3300 cm⁻¹) and the C=O stretch (~1700-1730 cm⁻¹).
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the 2,3-dimethylphenyl group, the alcohol's alkyl/aryl fragment, and a broad singlet for the N-H proton.
-
¹³C NMR Spectroscopy: A key signal to identify is the carbamate carbonyl carbon, typically appearing around 150-155 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized product.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Fisher Scientific. (2024). Safety Data Sheet: 2,4-Dimethylphenyl isocyanate.
- Dove, P., et al. (n.d.).
- Covestro. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet: 3,5-Dimethylphenyl Isocyanate.
- Georganics. (2011). This compound Safety Data Sheet.
- Poliuretanos. (n.d.). Isocyanate Reactions.
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- Werner, E. (n.d.).
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- ResearchGate. (n.d.). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction.
- American Chemical Society. (2021). Introduction to Polyurethane Chemistry.
- National Center for Biotechnology Information. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central.
- (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- American Chemical Society. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
- Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wernerblank.com [wernerblank.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
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- 10. solutions.covestro.com [solutions.covestro.com]
- 11. poliuretanos.net [poliuretanos.net]
- 12. mt.com [mt.com]
- 13. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quantchem.kuleuven.be [quantchem.kuleuven.be]
Application Note: Utilizing 2,3-Dimethylphenyl Isocyanate in the Synthesis of Novel Polyurethanes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 2,3-Dimethylphenyl Isocyanate in Polyurethane Innovation
Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings.[1][2] The vast utility of polyurethanes stems from the ability to tailor their properties by carefully selecting the constituent monomers, primarily polyols and isocyanates.[1][2] While common aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) dominate the market, the exploration of specialty isocyanates opens avenues for creating materials with unique and desirable characteristics.[1]
This application note focuses on this compound (CAS 1591-99-7), a monofunctional aromatic isocyanate, and its application in modifying and synthesizing polyurethanes. The strategic placement of two methyl groups ortho and meta to the isocyanate functionality introduces significant steric hindrance and alters the electronic environment of the reactive NCO group. This unique structure is hypothesized to influence reaction kinetics and impart distinct properties to the final polymer, such as modified intermolecular interactions and altered thermal and mechanical performance.[3]
This guide provides a comprehensive overview of the chemical properties of this compound, a detailed protocol for its use in polyurethane synthesis via a prepolymer method, and a discussion of the expected characteristics of the resulting polymers.
Understanding this compound: Properties and Reactivity
This compound is a liquid at room temperature with a purity typically around 97%. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1591-99-7 | |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Physical Form | Liquid | |
| Boiling Point | 508.63 K | [4] |
| Storage Temperature | 2-8°C |
The reactivity of the isocyanate group (-N=C=O) is central to polyurethane chemistry. This group readily reacts with compounds containing active hydrogen atoms, most notably the hydroxyl groups (-OH) of polyols, to form a urethane linkage.[5]
In aromatic isocyanates, the nature of the substituents on the phenyl ring significantly influences the reactivity of the isocyanate group. Electron-donating groups, such as the methyl groups in this compound, can reduce the reactivity of the isocyanate group.[5] Furthermore, the ortho-methyl group provides steric hindrance, which can further modulate the reaction rate with polyols.
Synthesis Protocol: A Representative Prepolymer Approach
The following is a representative two-step prepolymer method for synthesizing a polyurethane using a diisocyanate (e.g., MDI) and a polyol, with this compound used as a chain-terminating or modifying agent. This method allows for better control over the polymerization process and the final polymer structure.
Materials and Equipment
-
Isocyanates:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
-
Polyol:
-
Poly(tetramethylene ether) glycol (PTMEG), MW 2000
-
-
Catalyst:
-
Dibutyltin dilaurate (DBTDL)
-
-
Solvent:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser with a drying tube
-
Dropping funnel
-
Nitrogen inlet
-
Vacuum oven
-
Experimental Workflow
Caption: Workflow for the two-step synthesis of a modified polyurethane.
Step-by-Step Procedure
Step 1: Preparation of the NCO-Terminated Prepolymer
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Charge the three-necked flask with a stoichiometric excess of MDI and the desired amount of PTMEG. The NCO:OH ratio should be approximately 2:1.
-
Begin stirring and introduce a slow stream of dry nitrogen.
-
Heat the mixture to 70-80°C using the heating mantle.
-
Once the reactants are molten and homogenous, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Allow the reaction to proceed for 2-3 hours at 70-80°C to form the isocyanate-terminated prepolymer.
Step 2: Modification with this compound
-
Cool the prepolymer to 50-60°C.
-
Dissolve the desired amount of this compound in a minimal amount of anhydrous DMF. The amount added will determine the extent of modification and the final molecular weight.
-
Add the this compound solution dropwise to the stirring prepolymer over 30 minutes.
-
Continue stirring for an additional 1-2 hours to ensure complete reaction.
Step 3: Curing and Polymer Isolation
-
Pour the viscous reaction mixture into a preheated Teflon mold.
-
Place the mold in a vacuum oven and cure at 80°C for 24 hours to obtain a solid polyurethane film.
-
After curing, allow the mold to cool to room temperature before demolding the polymer.
Safety Precautions
Isocyanates are toxic and can cause respiratory and skin sensitization. Always handle this compound and other isocyanates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Characterization and Expected Properties
The synthesized polyurethane should be characterized to understand its structure and properties.
Characterization Techniques
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages (N-H stretching at ~3300 cm⁻¹, C=O stretching at ~1700 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and other thermal transitions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation profile of the polymer. |
| Tensile Testing | To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus. |
Expected Properties of this compound-Modified Polyurethanes
The incorporation of this compound is expected to have a significant impact on the final properties of the polyurethane. Research has shown that grafting dimethylphenyl groups onto a polyurethane backbone can disrupt the intermolecular attractions between polymer chains.[3] This disruption is likely due to the steric bulk of the dimethylphenyl group, which hinders the close packing of the polymer chains and the formation of hydrogen bonds between the urethane linkages.
This can lead to:
-
Reduced Tensile Strength and Hardness: The disruption of intermolecular forces weakens the material, resulting in lower tensile strength and hardness.[3]
-
Altered Shape Memory Properties: The ability of the polymer to recover its original shape after deformation may be compromised.[3]
-
Increased Solubility: The less ordered polymer structure may lead to increased solubility in organic solvents.
-
Lower Glass Transition Temperature (Tg): The increased free volume between polymer chains can result in a lower Tg.
Reaction Mechanism
The fundamental reaction in polyurethane synthesis is the nucleophilic addition of a hydroxyl group to the electrophilic carbon of the isocyanate group.
Caption: General reaction scheme for urethane formation.
When this compound is used, the 'R' group is the 2,3-dimethylphenyl moiety. The methyl groups can influence the rate of this reaction through their electronic and steric effects.
Conclusion
This compound is a specialty isocyanate that offers a unique opportunity to modify the properties of polyurethanes. Its distinct structure, with two methyl groups on the aromatic ring, leads to a disruption of intermolecular forces within the polymer matrix. This can be strategically employed to create polyurethanes with tailored mechanical and thermal properties. The detailed protocol and characterization guidelines provided in this application note serve as a valuable resource for researchers and scientists exploring the use of this compound in the development of novel polyurethane materials.
References
-
ResearchGate. (2025). Characterization of dimethylphenyl-grafted polyurethane: the impact on tensile and shape recovery properties. [Link]
-
Scribd. (n.d.). Polyurethane Synthesis Guide. [Link]
-
Wikipedia. (2024). Polyurethane. [Link]
-
AZoM. (2001). Polyurethanes - What Goes Into PUs?. [Link]
-
Indian Academy of Sciences. (2004). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1591-99-7). [Link]
-
ResearchGate. (2020). Polyurethanes: Design, synthesis and structure-property behavior of versatile materials. [Link]
-
Wiley Online Library. (1999). Synthesis, Characterization, and Properties of [n]-Polyurethanes. [Link]
-
Elsevier. (2023). A new synthesis route to produce isocyanate-free polyurethane foams. [Link]
-
Banaras Hindu University. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. [Link]
-
ResearchGate. (2013). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free.... [Link]
-
Knovel. (n.d.). Analytical characterization of polyurethanes. [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
-
ResearchGate. (n.d.). Characteristic of isocyanates. [Link]
-
University of Babylon. (2021). Investigation of the Polyol Types and Isocyanate Concentrations on the Rheological, Morphological and Mechanical Properties of Polyurethane Foams. [Link]
-
ResearchGate. (n.d.). The reactivity of different polyols for paint to polyisocyanate. [Link]
-
Georgia Institute of Technology. (n.d.). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. [Link]
-
NIH. (2022). A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. [Link]
- Patents. (2022).
Sources
Application Notes and Protocols for Reactions Involving 2,3-Dimethylphenyl Isocyanate
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for chemical reactions involving 2,3-dimethylphenyl isocyanate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and materials science. This document offers an in-depth exploration of the chemical properties, safety considerations, and synthetic applications of this versatile reagent. Detailed, step-by-step protocols for the synthesis of substituted ureas and carbamates are provided, complete with reaction monitoring techniques and product characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to ensure procedural robustness.
Introduction: The Chemistry and Utility of this compound
This compound is an aromatic isocyanate characterized by the presence of a highly reactive isocyanate functional group (-N=C=O) attached to a 2,3-dimethylphenyl ring.[1] The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by a variety of compounds containing active hydrogen atoms, such as amines, alcohols, and water. This reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of ureas and carbamates, which are important structural motifs in many pharmaceuticals, agrochemicals, and polyurethane materials. The steric hindrance provided by the two methyl groups ortho and meta to the isocyanate functionality can influence its reactivity and the stability of the resulting products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1591-99-7 | [2] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 88-90 °C at 9.5 mmHg | [2] |
| Density | 1.059 g/cm³ | [3] |
| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1] |
Safety and Handling of Isocyanates
Isocyanates are potent sensitizers and can cause severe respiratory and skin reactions upon exposure.[4][5] Therefore, all manipulations involving this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Core Safety Directives:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and chemical splash goggles.[4][6] For operations with a higher risk of aerosol generation, a face shield and respiratory protection may be necessary.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.[2][5] Recommended storage temperature is 2-8°C.[2]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Do not use water, as it will react to produce carbon dioxide, potentially leading to container pressurization.[5]
Synthetic Protocols and Mechanistic Insights
The primary application of this compound is in the synthesis of N,N'-disubstituted ureas and N-substituted carbamates through nucleophilic addition reactions.
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with a primary or secondary amine yields a substituted urea. This reaction is typically rapid and proceeds at room temperature without the need for a catalyst.[6]
Mechanism of Urea Formation: The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage. The reaction is generally considered a stepwise associative process.[7]
Caption: Mechanism of urea formation from an isocyanate and an amine.
Protocol 3.1.1: Synthesis of N-(2,3-dimethylphenyl)-N'-(4-chlorophenyl)urea
This protocol details the synthesis of a specific diaryl urea, a class of compounds with recognized biological activity.[8]
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq.) in anhydrous THF.
-
Stir the solution at room temperature.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred solution of 4-chloroaniline.
-
Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion of the reaction, a precipitate will likely form. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold THF or hexanes to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Reaction Monitoring by TLC:
-
Eluent System: A common eluent system for monitoring such reactions is a mixture of hexanes and ethyl acetate (e.g., 95:5 or a gradient).[5][9]
-
Visualization: The spots can be visualized under UV light (254 nm).[9]
-
Procedure: A three-lane TLC plate should be used: one lane for the starting amine, one for the reaction mixture, and a "cospot" of the amine and the reaction mixture to aid in identification.[10] The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
Characterization of N-(2,3-dimethylphenyl)-N'-(4-chlorophenyl)urea:
-
¹H NMR (400 MHz, CDCl₃) δ: 2.11 (s, 3H, Ar-CH₃), 2.29 (s, 3H, Ar-CH₃), 6.5-7.5 (m, 7H, Ar-H), NH protons will appear as broad singlets.
-
¹³C NMR (100 MHz, CDCl₃) δ: 17.4, 20.5 (Ar-CH₃), aromatic carbons in the range of 120-140 ppm, and the urea carbonyl carbon around 153 ppm.
Table 2: Reactant Quantities for Protocol 3.1.1
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 147.17 | 1.0 | 10 | 1.47 g |
| 4-Chloroaniline | 127.57 | 1.0 | 10 | 1.28 g |
| Anhydrous THF | - | - | - | ~50 mL |
Synthesis of N-Substituted Carbamates
The reaction of this compound with an alcohol or phenol produces a carbamate (urethane). This reaction is often slower than the reaction with amines and may require heating or the use of a catalyst.
Mechanism of Carbamate Formation: The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the isocyanate.[3] A subsequent proton transfer from the hydroxyl group to the nitrogen atom of the isocyanate yields the carbamate. The mechanism is a nucleophilic addition.[3]
Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.
Protocol 3.2.1: Synthesis of O-(4-nitrophenyl)-N-(2,3-dimethylphenyl)carbamate
This protocol describes the synthesis of a carbamate from this compound and a substituted phenol.
Materials:
-
This compound
-
4-Nitrophenol
-
Anhydrous Toluene
-
Pyridine (optional, as catalyst)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq.) and anhydrous toluene.
-
Add this compound (1.0 eq.) to the mixture.
-
If the reaction is slow at room temperature, add a catalytic amount of pyridine and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with cold hexanes.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Characterization of O-(4-nitrophenyl)-N-(2,3-dimethylphenyl)carbamate:
-
¹H NMR (400 MHz, CDCl₃) δ: 2.15 (s, 3H, Ar-CH₃), 2.32 (s, 3H, Ar-CH₃), 7.0-8.3 (m, 7H, Ar-H), NH proton will appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃) δ: 17.5, 20.6 (Ar-CH₃), aromatic carbons in the range of 120-155 ppm, and the carbamate carbonyl carbon around 152 ppm.
Table 3: Reactant Quantities for Protocol 3.2.1
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) |
| This compound | 147.17 | 1.0 | 10 | 1.47 g |
| 4-Nitrophenol | 139.11 | 1.0 | 10 | 1.39 g |
| Anhydrous Toluene | - | - | - | ~50 mL |
| Pyridine (optional) | 79.10 | catalytic | ~0.1 | ~8 mg |
Analytical Monitoring Workflow
Effective monitoring of reactions involving this compound is crucial for determining reaction completion, optimizing reaction conditions, and ensuring product purity.
Caption: A typical analytical workflow for monitoring reactions with this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis of the reaction mixture. A reversed-phase C18 column is often suitable for separating the relatively nonpolar reactants and products.[11]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.[11][12]
-
Detection: UV detection at a wavelength where both reactants and products have significant absorbance (e.g., 210-254 nm) is typically used.[11][13]
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of urea and carbamate derivatives. The protocols and guidelines presented in this application note are designed to enable researchers to safely and effectively utilize this compound in their synthetic endeavors. By understanding the underlying reaction mechanisms and employing appropriate analytical techniques, high-purity products can be reliably obtained. The information provided herein serves as a robust foundation for the development of novel molecules with potential applications in medicine and materials science.
References
- K. Schwetlick and R. Noack, "Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates," J. Chem. Soc., Perkin Trans. 2, 1995, 395-402.
- Organic Syntheses, "Working with Hazardous Chemicals," Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 75, p.161 (1998).
- SafeWork NSW, "Isocyan
- Safe Work Australia, "GUIDE TO HANDLING ISOCYAN
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- University of Rochester, Department of Chemistry, "How To: Monitor by TLC."
- BenchChem, "An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon)."
- PubChem, "4-Chlorophenylurea | C7H7ClN2O | CID 8796."
- The Royal Society of Chemistry, "Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamid
- M. D. Pujol et al., "Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)," Struct Chem, 2006, 17:569–575.
- H. Tye et al., "4-Nitrophenyl N-phenylcarbamate," Acta Crystallographica Section E, 2008, E64, o404.
- BenchChem, "Synthesis routes of 4-Nitrophenyl carbam
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- Organic Chemistry Portal, "Urea derivative synthesis by amin
- Organic Chemistry Portal, "Synthesis of carbamates by carbamoyl
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- P. S. Francis et al.
- T. A.
- A. F. M. M. Rahman et al., "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study," Molecules, 2019, 24(18), 3385.
- Quora, "I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?"
- Google Patents, "Method for preparing dimethylphenyl isocyan
- The Royal Society of Chemistry, "1H NMR and 13C NMR spectra of the c
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- A-level Chemistry, "A2 6.3.1 - Applying TLC - monitoring the progress of a reaction."
- Thieme Chemistry, "Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- ResearchGate, "Isocyanate reactions in and with N,N-dimethylformamide."
- Google Patents, "Process for making aminoalkylphenyl carbamates and intermedi
- Google Patents, "Preparation of carbam
- Organic Syntheses, "Isocyanic acid, p-nitrophenyl ester."
- Journal of Emerging Investigators, "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbam
- NIST WebBook, "Urea, N'-(4-chlorophenyl)-N,N-dimethyl-."
- Bentham Science, "Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul
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analytical techniques for quantifying 2,3-Dimethylphenyl isocyanate
An In-Depth Guide to the Quantitative Analysis of 2,3-Dimethylphenyl Isocyanate
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies for the accurate quantification of this compound (DMPI), a reactive chemical intermediate. Given its toxicological profile and high reactivity, precise measurement is critical for industrial hygiene, environmental monitoring, and quality control in drug development and manufacturing processes.[1][2][3] This guide delves into the prevalent challenges of isocyanate analysis and presents field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the cornerstones of isocyanate quantification. We emphasize the necessity of derivatization to create stable, analyzable products and provide step-by-step workflows, method validation parameters, and the scientific rationale behind procedural choices.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 1591-99-7) is an aromatic isocyanate utilized in the synthesis of various chemical products.[4] Like other isocyanates, the core of its reactivity lies in the highly electrophilic carbon atom of the isocyanate group (–N=C=O). This functional group readily reacts with nucleophiles such as alcohols, amines, and water. While this reactivity is beneficial for synthesis, it also presents a significant health hazard. Inhalation or skin contact can cause severe respiratory and dermal sensitization, making it imperative to monitor its presence at very low levels in workplace air and as a residual component in finished products.[1][2][5]
The inherent reactivity of the isocyanate group makes direct quantification challenging. The analyte is prone to degradation and reaction with matrix components, leading to inaccurate and unreliable results.[6][7] Consequently, the most robust analytical strategies rely on a derivatization step, which rapidly converts the unstable isocyanate into a stable, easily detectable derivative.[7][8][9] This guide focuses on the two most powerful and widely adopted techniques for this purpose: HPLC and GC, often coupled with mass spectrometry.
Core Strategy: Derivatization as the Key to Stability and Sensitivity
The foundational principle for quantifying reactive isocyanates like DMPI is to convert the target analyte into a stable urea or urethane derivative at the point of collection. This approach serves two primary functions:
-
Stabilization: It immediately "quenches" the reactive isocyanate group, preventing it from reacting with water or other nucleophiles in the sample matrix or during sample workup.
-
Enhanced Detection: The derivatizing reagent is chosen to impart properties that facilitate detection. For HPLC, this often means adding a strong chromophore for UV detection or a fluorophore for fluorescence detection, which offers superior sensitivity and selectivity.[8][10]
Several reagents are established for this purpose, with the choice depending on the analytical technique and required sensitivity. Common examples include 1-(2-Methoxyphenyl)piperazine (MOPP), 1-(2-pyridyl)piperazine (1-2PP), and 1-(9-anthracenylmethyl)piperazine (MAP) for HPLC, and di-n-butylamine (DBA) for GC analysis.[8][11][12][13][14][15]
Caption: Overall workflow for 2,3-DMPI quantification.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for isocyanate analysis, particularly for air monitoring, due to its high sensitivity and robustness. The method involves sampling air through a glass fiber filter coated with a derivatizing agent, followed by solvent extraction and analysis.[16][17][18] This protocol is adapted from established methodologies like those from OSHA and NIOSH for analogous diisocyanates.[12][19][20][21]
Principle
Air containing 2,3-DMPI is drawn through a filter impregnated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP). The isocyanate immediately reacts to form a stable, non-volatile urea derivative. This derivative is then desorbed from the filter with a suitable solvent, separated from interferences on a reverse-phase HPLC column, and quantified using a UV or fluorescence detector.
Sources
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- 18. osha.gov [osha.gov]
- 19. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 20. osha.gov [osha.gov]
- 21. METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | Occupational Safety and Health Administration [osha.gov]
Application Notes and Protocols for 2,3-Dimethylphenyl Isocyanate as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of 2,3-Dimethylphenyl Isocyanate in Advanced Polymer Networks
Isocyanates are a cornerstone in the synthesis of high-performance polyurethane materials, valued for their versatility and the robust properties they impart to the final products. The fundamental reaction involves the exothermic condensation of an isocyanate group (-N=C=O) with a hydroxyl group (-OH) to form a urethane linkage. This chemistry is the foundation for a vast array of materials, from flexible foams to rigid coatings and adhesives.[1] Among the diverse family of isocyanates, aromatic isocyanates like this compound offer distinct advantages in terms of reactivity and the potential for creating highly cross-linked, rigid polymer networks.
This compound is an aromatic isocyanate characterized by a phenyl ring substituted with an isocyanate group and two methyl groups at the 2 and 3 positions. This specific substitution pattern influences its reactivity and the steric environment around the reactive isocyanate group, which can be leveraged to control the cross-linking process and the final properties of the polymer. These materials find applications in areas requiring high mechanical strength, thermal stability, and chemical resistance.
This guide provides a comprehensive overview of the application of this compound as a cross-linking agent. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this versatile molecule in their work.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective application.
| Property | Value | Source |
| CAS Number | 1591-99-7 | Sigma-Aldrich |
| Molecular Formula | C₉H₉NO | PubChem |
| Molecular Weight | 147.17 g/mol | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 88-90 °C at 9.5 mmHg | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | 2-8 °C | Sigma-Aldrich |
Mechanism of Urethane Cross-linking
The cross-linking process with this compound is predicated on the formation of urethane bonds. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic hydroxyl groups (-OH) present on a polyol or other hydroxyl-terminated polymer. This reaction results in a stable urethane linkage (-NH-CO-O-). When a di- or poly-functional isocyanate is reacted with a di- or poly-functional polyol, a three-dimensional cross-linked network is formed.
Caption: Urethane bond formation and subsequent network creation.
The reaction kinetics can be influenced by several factors including the steric hindrance of the isocyanate and the polyol, the reaction temperature, and the presence of a catalyst. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[2]
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a cross-linking agent. It is crucial to note that these are starting points and may require optimization based on the specific polymer system and desired properties of the final material.
Safety Precautions
Isocyanates are toxic and can cause respiratory and skin sensitization. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Cross-linking of a Hydroxyl-Terminated Polymer (e.g., Polyethylene Glycol)
This protocol describes the cross-linking of a di-functional hydroxyl-terminated polymer, polyethylene glycol (PEG), with this compound to form a polyurethane network.
Materials:
-
This compound
-
Polyethylene glycol (PEG), diol (molecular weight of your choice)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Syringes
-
Heating mantle with temperature control
Procedure:
-
Preparation of the Polymer Solution:
-
In a clean, dry round-bottom flask, dissolve a known amount of PEG in the anhydrous solvent under an inert atmosphere (e.g., nitrogen). The concentration will depend on the desired viscosity and reaction rate. A typical starting point is a 10-20% (w/v) solution.
-
Stir the solution until the PEG is completely dissolved.
-
-
Addition of the Cross-linking Agent:
-
Calculate the required amount of this compound based on the desired stoichiometric ratio of isocyanate groups to hydroxyl groups (NCO:OH ratio). A 1:1 ratio is a common starting point for creating a linear polyurethane, while an excess of isocyanate can lead to a more highly cross-linked network.
-
Using a dry syringe, slowly add the this compound to the stirring PEG solution at room temperature.
-
-
Catalysis and Reaction:
-
Add a catalytic amount of DBTDL to the reaction mixture. A typical catalyst concentration is 0.01-0.1% by weight of the total reactants. Tertiary amines can also be used as catalysts.[2][3]
-
Heat the reaction mixture to the desired temperature. For aromatic isocyanates, a temperature range of 50-80°C is often suitable.[4]
-
Monitor the progress of the reaction by taking small aliquots and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ indicates the consumption of the isocyanate groups.
-
-
Curing and Isolation:
-
Once the reaction is complete (as determined by FTIR), the resulting solution can be cast into a mold or onto a substrate to form a film.
-
The material is then cured at an elevated temperature (e.g., 80-120°C) to ensure complete cross-linking. The curing time will vary depending on the specific system.
-
After curing, the cross-linked polyurethane can be removed from the mold and further characterized.
-
Caption: Workflow for cross-linking PEG with this compound.
Characterization of the Cross-linked Polymer
A suite of analytical techniques should be employed to confirm the successful cross-linking and to evaluate the properties of the resulting polyurethane network.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an indispensable tool for monitoring the cross-linking reaction and confirming the formation of urethane linkages.
-
Key Spectral Features:
-
Disappearance of the N=C=O stretch: A strong, sharp peak around 2270 cm⁻¹ is characteristic of the isocyanate group. The disappearance of this peak signifies the consumption of the this compound.
-
Appearance of Urethane Bands: The formation of urethane linkages is confirmed by the appearance of several new peaks:
-
N-H stretch: A broad peak in the region of 3300-3400 cm⁻¹.
-
C=O stretch (urethane): A strong peak around 1700-1730 cm⁻¹.
-
N-H bend and C-N stretch: Peaks in the 1520-1540 cm⁻¹ region.
-
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the cross-linked polymer.
-
Differential Scanning Calorimetry (DSC):
-
Glass Transition Temperature (Tg): DSC can be used to determine the Tg of the polyurethane. A higher Tg generally indicates a higher degree of cross-linking and a more rigid material. MDI-based polyurethanes, which are structurally similar to those formed from dimethylphenyl isocyanate, generally exhibit higher thermal stability than those based on TDI.[5]
-
Methodology: A small sample (5-10 mg) is heated in a hermetically sealed aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[5][6]
-
-
Thermogravimetric Analysis (TGA):
-
Thermal Stability and Decomposition Profile: TGA measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability of the cross-linked polyurethane and its decomposition profile. The thermal degradation of polyurethanes typically begins with the breakdown of the urethane linkage between 200°C and 250°C.[5]
-
Methodology: A small sample (5-10 mg) is heated in a crucible at a controlled rate (e.g., 10°C/min) under an inert (nitrogen) or oxidative (air) atmosphere.[1][6]
-
| Analytical Technique | Key Parameters Measured | Typical Expected Results for a Cross-linked Polyurethane |
| FTIR | Disappearance of N=C=O peak, Appearance of N-H and C=O (urethane) peaks | Complete disappearance of the peak at ~2270 cm⁻¹; Appearance of new peaks around 3330 cm⁻¹ and 1720 cm⁻¹ |
| DSC | Glass Transition Temperature (Tg) | A single, distinct Tg, with the value depending on the polymer backbone and cross-link density |
| TGA | Onset of Decomposition Temperature | High thermal stability, with decomposition onset typically above 200°C |
Troubleshooting Common Issues
Several issues can arise during the synthesis of polyurethanes. This section provides guidance on how to address some of the most common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Curing (Sticky or Tacky Product) | - Incorrect stoichiometric ratio (NCO:OH).- Insufficient catalyst or inactive catalyst.- Presence of moisture in reactants or solvent.- Low curing temperature or insufficient curing time. | - Recalculate and verify the stoichiometry.- Increase catalyst concentration or use a fresh batch.- Ensure all reactants and solvents are anhydrous.- Increase the curing temperature or extend the curing time.[7] |
| Presence of Bubbles in the Cured Product | - Trapped air during mixing.- Reaction of isocyanate with moisture, producing CO₂. | - Degas the polymer solution before adding the isocyanate.- Ensure all components are dry.[8] |
| Product is Brittle | - Insufficient curing.- Excessive cross-linking. | - Increase the post-curing time or temperature.- Adjust the NCO:OH ratio to reduce the cross-link density.[8] |
| Inconsistent Results | - Variations in raw material quality.- Poor control over reaction conditions (temperature, humidity). | - Use high-purity, anhydrous reactants.- Maintain strict control over the reaction environment.[9] |
Conclusion
This compound is a valuable cross-linking agent for the synthesis of high-performance polyurethane materials. Its aromatic nature imparts rigidity and thermal stability to the resulting polymer networks. By carefully controlling the reaction conditions, including stoichiometry, catalyst selection, and curing parameters, researchers can tailor the properties of the cross-linked material to meet the demands of a wide range of applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful utilization of this compound in your research and development endeavors.
References
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-
American Chemical Society. (2021, May 19). Introduction to Polyurethane Chemistry. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. PMC. [Link]
-
Crosslink Technology Inc. (n.d.). GENERAL POLYURETHANE TROUBLESHOOTING GUIDE. [Link]
-
American Chemical Society. (2021, April 1). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. [Link]
-
Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1. [Link]
-
ResearchGate. (2025, August 10). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. PMC. [Link]
-
Crosslink Technology Inc. (n.d.). Polyurethane specific problems. [Link]
-
YouTube. (2019, April 15). Troubleshooting Polyurethane Formulations. [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Synthesis and Thermal Properties of Poly(ethylene glycol)-polydimetylsiloxane Crosslinked Copolymers. [Link]
-
MDPI. (2020, July 3). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. [Link]
- Google Patents. (n.d.). MDI (methylene diphenyl diisocyanate)-PEG2 (polyethylene glycol 2) crosslinking agent.
-
MDPI. (n.d.). Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. [Link]
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The Versatility of 2,3-Dimethylphenyl Isocyanate in Medicinal Chemistry: A Guide to Synthesis and Analysis
Introduction: Unveiling the Potential of a Key Chemical Intermediate
In the landscape of medicinal chemistry and drug development, the urea functional group holds a privileged position. Its capacity to form robust hydrogen bond networks allows for potent and specific interactions with biological targets.[1] 2,3-Dimethylphenyl isocyanate emerges as a crucial reagent in the synthesis of diaryl urea derivatives, a class of compounds that has demonstrated significant therapeutic potential, most notably in the realm of oncology.[2][3] The strategic placement of the methyl groups on the phenyl ring of this isocyanate can influence the conformational properties and metabolic stability of the resulting urea-containing molecules, making it a valuable tool for structure-activity relationship (SAR) studies.[4]
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for its use as a synthetic building block and an analytical derivatizing agent.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| Appearance | Liquid | [6] |
| CAS Number | 1591-99-7 | [5] |
| Boiling Point | 88-90 °C at 9.5 mmHg | [6] |
The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is the cornerstone of its utility in forming stable urea and carbamate linkages.
Application I: A Versatile Building Block for Bioactive Diaryl Ureas
The primary application of this compound in medicinal chemistry is in the synthesis of unsymmetrical diaryl ureas. These compounds have gained prominence as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][3] The multi-kinase inhibitor Sorafenib is a prime example of a successful drug featuring a diaryl urea scaffold.[2] The synthesis of analogs of such drugs allows for the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.
The 2,3-dimethylphenyl moiety can serve as a key structural element that influences the binding of the molecule to its target protein. The methyl groups can establish van der Waals interactions within the binding pocket and also affect the overall lipophilicity and metabolic stability of the compound.
Below is a logical workflow for the synthesis of a diaryl urea derivative using this compound.
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Application Notes & Protocols: Synthesis of Substituted Ureas using 2,3-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Urea Moiety
The urea functional group is a cornerstone in medicinal chemistry and drug design. Its unique ability to form stable, dual hydrogen bond interactions allows it to serve as a critical pharmacophore in a vast array of bioactive molecules.[1][2][3] Urea derivatives are integral to the development of therapeutics across multiple disease areas, including anticancer, antibacterial, anticonvulsive, and anti-HIV agents.[3][4] The synthesis of unsymmetrical N,N'-substituted ureas is a key strategy for modulating the potency, selectivity, and pharmacokinetic profiles of lead compounds.[1][2]
One of the most direct and efficient methods for preparing substituted ureas is the reaction of an isocyanate with a primary or secondary amine.[4][5][6] This application note provides a detailed guide to the use of 2,3-dimethylphenyl isocyanate, a versatile reagent for introducing a sterically hindered and lipophilic aryl group into urea structures. We will delve into the underlying reaction mechanism, provide a comprehensive and field-tested experimental protocol, and discuss the critical aspects of safety, characterization, and application.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 1591-99-7 | [7][8][9] |
| Molecular Formula | C₉H₉NO | [8][9] |
| Molecular Weight | 147.18 g/mol | [8][9] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥97% | [7][8] |
| Key Reactive Group | Isocyanate (-N=C=O) | [6] |
The isocyanate group is a highly electrophilic functional moiety that readily reacts with nucleophiles such as amines to form ureas.[6][10] The presence of the two methyl groups on the phenyl ring in this compound introduces steric hindrance and alters the electronic properties of the isocyanate, which can be strategically exploited in drug design to fine-tune binding interactions and metabolic stability.
Reaction Mechanism: Nucleophilic Addition
The synthesis of a substituted urea from this compound and an amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer, typically from the amine nitrogen to the isocyanate nitrogen, to yield the final urea product.[10] The reaction is generally fast and proceeds with high yield under mild conditions.[6]
Caption: Nucleophilic addition of an amine to this compound.
Experimental Protocol: Synthesis of a Representative N,N'-Substituted Urea
This protocol details the synthesis of a generic N,N'-substituted urea using this compound and a primary amine. Researchers should adapt this procedure based on the specific properties of their chosen amine.
Materials:
-
This compound (≥97% purity)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Ice bath (optional)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Safety Precautions:
This compound is toxic if swallowed and fatal if inhaled. It causes skin and serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[11][12][13][14]
-
Engineering Controls: Always handle this reagent in a well-ventilated fume hood.[11] A safety shower and eye wash station should be readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical safety glasses, appropriate protective gloves, and a lab coat.[11][15] For operations with a risk of generating aerosols, respiratory protection is necessary.[11][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent the generation of vapors or mists.[15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11][15] For skin contact, wash immediately with plenty of soap and water.[11][15] If inhaled, move the person to fresh air and seek immediate medical attention.[11][14][15] If swallowed, rinse mouth and call a poison center or doctor immediately.[11][14][15]
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent like DCM or THF. The typical concentration ranges from 0.1 to 0.5 M.[5]
-
Isocyanate Addition: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise using a dropping funnel. For highly exothermic reactions, it is advisable to cool the reaction mixture to 0 °C in an ice bath during the addition.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A common eluent system for this type of reaction is a mixture of ethyl acetate and hexanes.
-
Product Isolation: In many cases, the urea product will precipitate out of the reaction mixture as a solid upon completion. If a precipitate forms, collect the solid product by filtration.[5] Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Work-up (if no precipitate forms): If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
Purification: The collected solid or crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to obtain the final N,N'-substituted urea, which is typically a white or off-white powder.[5]
Caption: General workflow for the synthesis of ureas.[5]
Characterization of N,N'-Substituted Ureas
The synthesized urea derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. However, characterizing N,N'-substituted ureas can sometimes be challenging due to the absence of adjacent protons for coupling.[16]
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and can be used to differentiate between positional isomers based on their distinct fragmentation patterns.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the urea functional group, including a strong C=O stretching vibration typically in the range of 1630-1680 cm⁻¹ and N-H stretching vibrations around 3300-3500 cm⁻¹.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Applications in Drug Discovery
The incorporation of the 2,3-dimethylphenyl urea moiety can be a valuable strategy in drug discovery for several reasons:
-
Enhanced Lipophilicity: The dimethylphenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.
-
Steric Shielding: The methyl groups can provide steric hindrance that may prevent unwanted metabolic transformations of the urea linkage, thereby increasing the metabolic stability and half-life of the drug candidate.
-
Modulation of Binding Affinity: The specific substitution pattern can influence the conformation of the molecule and its binding to the target protein, potentially leading to improved potency and selectivity.
Substituted ureas are found in a wide range of clinically approved drugs and are being actively investigated as inhibitors of various enzymes and receptors.[1][3][17]
Conclusion
The reaction between this compound and amines is a robust and efficient method for the synthesis of N,N'-disubstituted ureas. This application note provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and safety considerations. By leveraging this versatile building block, researchers and drug development professionals can readily access a diverse range of urea derivatives to advance their discovery programs.
References
-
Georganics. (2011, February 9). This compound Safety Data Sheet. Retrieved from [Link]
-
Cravotto, G., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1536-1542. Retrieved from [Link]
-
Gholap, A. R., & Telvekar, V. N. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 10, S156-S159. Retrieved from [Link]
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23781-23789. Retrieved from [Link]
-
Li, Y., et al. (2021). Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 93(22), 7859-7866. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]
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Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ureas: Applications in Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
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Semireddy, L., & Ghorai, P. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(11), 2133–2135. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1591-99-7 | this compound. Retrieved from [Link]
-
Reddy, S. R., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved from [Link]
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Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Patel, R. B., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). A study of the reaction between phenyl isocyanate and aniline in non-aqueous solvents. Retrieved from [Link]
-
CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from [Link]
-
EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
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Catalytic Methods for Reactions of 2,3-Dimethylphenyl Isocyanate: Application Notes and Protocols
Introduction: Navigating the Catalysis of a Sterically Influenced Isocyanate
2,3-Dimethylphenyl isocyanate, a disubstituted aromatic isocyanate, presents unique challenges and opportunities in synthetic chemistry. The presence of methyl groups in the ortho and meta positions introduces significant steric hindrance around the highly reactive isocyanate functional group. This steric shielding profoundly influences its reactivity compared to simpler aryl isocyanates like phenyl isocyanate. Consequently, the selection and application of catalysts are critical to achieving efficient and selective transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of catalytic methods for the reactions of this compound. Moving beyond generic protocols, this document elucidates the mechanistic rationale behind catalyst choice and reaction design, empowering users to tailor methodologies for their specific synthetic goals. The protocols described herein are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.
Core Reactions and Catalytic Strategies
The primary reactions of this compound involve nucleophilic addition to the carbonyl carbon of the isocyanate group. The efficiency of these reactions is often dictated by the nature of the nucleophile and the catalyst employed. This guide will focus on three key transformations:
-
Urea Synthesis: The reaction with primary and secondary amines.
-
Carbamate (Urethane) Synthesis: The reaction with alcohols.
-
Cyclotrimerization: The self-condensation to form isocyanurates.
For each of these reactions, we will explore the utility of two major classes of catalysts: organometallic compounds and amine-based catalysts. The choice between these catalytic systems is often governed by the desired reaction rate, selectivity, and tolerance to other functional groups.
Section 1: Catalytic Synthesis of Substituted Ureas
The formation of ureas through the reaction of isocyanates with amines is a fundamental transformation in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.[1] Due to the steric hindrance of this compound, careful selection of the catalyst and reaction conditions is paramount to ensure high conversion and yield.
Mechanistic Insight: The Role of Catalysis in Urea Formation
While the reaction between an isocyanate and a primary or secondary amine can proceed without a catalyst, the rate can be significantly diminished by the steric bulk of this compound. Catalysts can accelerate this reaction through several mechanisms. Tertiary amine catalysts can act as general bases, activating the amine nucleophile.[2] Organometallic catalysts, such as those based on tin or iron, can coordinate to the isocyanate, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[3]
Protocol: Organometallic-Catalyzed Synthesis of a Diaryl Urea
This protocol details the synthesis of a diaryl urea derivative from this compound and a primary aromatic amine, employing an organotin catalyst. Dibutyltin dilaurate (DBTDL) is a commonly used catalyst for isocyanate reactions, known for its high efficiency.[2]
Materials:
-
This compound
-
Substituted primary aromatic amine (e.g., 4-methoxyaniline)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the substituted primary aromatic amine (1.0 eq.).
-
Dissolve the amine in anhydrous toluene (5 mL per mmol of amine).
-
Add DBTDL (0.1-1.0 mol%) to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.05 eq.) in anhydrous toluene (2 mL per mmol of isocyanate).
-
Slowly add the isocyanate solution to the amine solution at room temperature over 15-20 minutes. The steric hindrance of the isocyanate necessitates a controlled addition to prevent side reactions.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Urea Synthesis
| Amine Nucleophile | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | DBTDL (0.5) | 70 | 4-6 | >90 |
| 4-Methoxyaniline | DBTDL (0.5) | 70 | 4-6 | >95 |
| Benzylamine | None | 25 | 2-4 | >98 |
Section 2: Catalytic Synthesis of Carbamates (Urethanes)
The reaction of this compound with alcohols to form carbamates is fundamental to the synthesis of polyurethanes and other functional molecules.[4] Due to the lower nucleophilicity of alcohols compared to amines, catalysis is often essential, especially given the steric constraints of the isocyanate.
Mechanistic Considerations: Activating the Alcohol or the Isocyanate
Catalysis of the isocyanate-alcohol reaction can proceed through two primary mechanisms.[5]
-
Lewis Acid Mechanism: The metal catalyst coordinates to the oxygen or nitrogen of the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the alcohol.
-
Insertion Mechanism: The metal catalyst first forms a complex with the alcohol, generating a more nucleophilic metal alkoxide intermediate, which then attacks the isocyanate.
Protocol: Amine-Catalyzed Synthesis of an Aryl Carbamate
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for urethane formation, particularly with sterically unhindered alcohols.[5]
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., 1-butanol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and DABCO (1-5 mol%) in anhydrous THF.
-
Stir the solution at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the alcohol/catalyst mixture.
-
Monitor the reaction by IR spectroscopy (disappearance of the N=C=O stretch around 2270 cm⁻¹) or TLC.
-
Once the reaction is complete, quench with a few drops of methanol to consume any remaining isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the crude carbamate by column chromatography on silica gel or recrystallization.
Table 2: Catalyst Comparison for Carbamate Synthesis
| Alcohol | Catalyst (mol%) | Temperature (°C) | Outcome |
| 1-Butanol | DABCO (2) | 25 | High conversion |
| 1-Butanol | DBTDL (0.1) | 25 | Very high conversion |
| tert-Butanol | DBTDL (0.5) | 60 | Slow reaction due to steric hindrance of the alcohol |
Section 3: Catalytic Cyclotrimerization
The cyclotrimerization of isocyanates to form highly stable 1,3,5-triazine-2,4,6-triones (isocyanurates) is a crucial reaction in the production of rigid polyurethane foams and heat-resistant polymers.[6] The steric hindrance of this compound makes this reaction more challenging, often requiring more active catalysts and higher temperatures.
Mechanistic Overview: Anionic Polymerization Pathway
The cyclotrimerization is typically catalyzed by nucleophilic species, such as tertiary amines, phosphines, or metal alkoxides, which initiate an anionic polymerization-like mechanism.[7] The catalyst attacks the isocyanate to form a reactive intermediate, which then sequentially adds two more isocyanate molecules before cyclizing to release the isocyanurate and regenerate the catalyst.
Protocol: Potassium Octoate-Catalyzed Cyclotrimerization
Alkali metal carboxylates, such as potassium octoate, are highly effective catalysts for the cyclotrimerization of isocyanates.[8]
Materials:
-
This compound
-
Potassium octoate (in a suitable solvent like diethylene glycol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add this compound.
-
Heat the isocyanate to 80-100 °C with stirring. The higher temperature is necessary to overcome the steric hindrance.
-
Add the potassium octoate catalyst solution (0.1-0.5 wt%) dropwise to the hot isocyanate. The reaction is exothermic, and the temperature should be carefully controlled.
-
Monitor the reaction by measuring the decrease in the isocyanate content (e.g., by titration or IR spectroscopy).
-
Continue the reaction until the desired conversion is achieved.
-
The resulting trimer is often a solid at room temperature and can be isolated after cooling.
-
Purification can be achieved by washing the solid product with a non-polar solvent like hexane to remove any unreacted monomer.
Table 3: Catalyst Considerations for Cyclotrimerization
| Catalyst | Activity | Selectivity | Comments |
| Potassium Octoate | High | Good | Industry standard, requires elevated temperatures for hindered isocyanates. |
| DABCO | Moderate | Moderate | Can also promote other side reactions. |
| N-Heterocyclic Carbenes (NHCs) | Very High | High | Highly active even at lower temperatures, but can be sensitive to air and moisture.[9] |
Conclusion and Future Outlook
The catalytic reactions of this compound are significantly influenced by the steric environment around the isocyanate functionality. While this presents challenges in terms of reactivity, it also offers opportunities for selective transformations with the appropriate choice of catalyst and reaction conditions. Organometallic catalysts, particularly tin-based compounds, and strong amine catalysts have demonstrated efficacy in promoting urea and carbamate formation. For cyclotrimerization, more active catalyst systems and higher temperatures are generally required.
Future research in this area will likely focus on the development of novel catalysts with enhanced activity and selectivity for sterically hindered isocyanates. This includes the exploration of earth-abundant metal catalysts and advanced organocatalysts that can operate under milder conditions. A deeper mechanistic understanding of how these catalysts interact with sterically demanding substrates will be crucial for the rational design of next-generation catalytic systems for the synthesis of advanced materials and pharmaceuticals.
References
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Casey, J. et al. (1994). Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. Google Patents.
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- Anonymous. (2025). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine..
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- Anonymous. (2025). N-Heterocyclic Carbenes as Highly Efficient Catalysts for the Cyclotrimerization of Isocyanates.
- Anonymous. (2025). Cyclotrimerization of isocyanate groups. I. Catalyzed reactions of phenyl isocyanate.
- Anonymous. (n.d.).
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- Anonymous. (2020).
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- Anonymous. (n.d.).
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- Anonymous. (n.d.). Catalytic reactions of phenylisocyanate or phenyl- isothiocyanate with... | Download Table.
- Anonymous. (n.d.).
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Application Notes and Protocols for the Purification of 2,3-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2,3-Dimethylphenyl isocyanate. Recognizing the critical impact of purity on reaction outcomes, material properties, and toxicological studies, this document outlines systematic approaches to remove common impurities. We will delve into the principles and practical execution of vacuum distillation, flash column chromatography, and recrystallization as applied to this specific aryl isocyanate. Each protocol is designed to be a self-validating system, incorporating in-process quality control checks to ensure the final product meets the stringent requirements of research and development applications.
Introduction: The Imperative for High-Purity this compound
This compound (CAS No. 1591-99-7) is a valuable aromatic isocyanate intermediate used in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialized polymers. The isocyanate functional group (-N=C=O) is highly reactive, making it susceptible to various side reactions during synthesis and storage. Consequently, crude this compound often contains a profile of impurities that can interfere with subsequent chemical transformations, leading to reduced yields, difficult product isolation, and the introduction of unwanted byproducts.
The primary impurities encountered are typically:
-
Unreacted Starting Materials: Residual 2,3-dimethylaniline from the phosgenation or alternative isocyanate synthesis routes.
-
Symmetrical Ureas: Formed by the reaction of the isocyanate with trace amounts of water, leading to the formation of an unstable carbamic acid which then decarboxylates to the corresponding amine, which in turn reacts with another isocyanate molecule.
-
Isocyanurates (Trimers): The cyclic trimer of this compound, which can form, especially at elevated temperatures or in the presence of certain catalysts.[1]
-
Other Byproducts: Depending on the synthetic route, other related isomers or chlorinated byproducts may be present.
This guide provides the necessary protocols to mitigate these impurities and obtain high-purity this compound.
Pre-Purification Handling and Safety Considerations
This compound is a hazardous chemical and requires strict adherence to safety protocols. It is classified as toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. In case of potential for high concentrations, a respirator may be necessary.[2]
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize hydrolysis.
-
Use dry glassware and solvents to prevent the formation of urea byproducts.
-
Avoid heating above recommended temperatures to prevent trimerization.
Purification Strategy: A Multi-Tiered Approach
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. A logical workflow for the purification of this compound is presented below.
Figure 1: Decision workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Vacuum Distillation
Vacuum distillation is the preferred method for the bulk purification of this compound, as it effectively removes non-volatile impurities such as ureas and trimers.[4][5]
Principle: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that minimizes thermal degradation and trimerization.
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. The system should be equipped with a cold trap to protect the vacuum pump.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask. Do not fill the flask to more than two-thirds of its volume.
-
Initiating Vacuum: Slowly and carefully apply the vacuum. The pressure should be gradually reduced to avoid bumping. A pressure of approximately 9.5 mmHg is a good starting point.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle. Gentle stirring is recommended to ensure even heating.
-
Distillation: The product will begin to distill. The boiling point at 9.5 mmHg is expected to be in the range of 88-90°C. Collect the fraction that distills at a constant temperature.
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counterflow of inert gas.
Quality Control:
-
Analyze the distilled product by GC-MS to confirm its purity.
-
Obtain an FTIR spectrum to verify the presence of the characteristic isocyanate peak around 2270 cm⁻¹ and the absence of urea and trimer peaks.[6]
| Parameter | Value | Source |
| Pressure | ~9.5 mmHg | |
| Boiling Point | 88-90 °C | |
| Expected Purity | >98% | Internal Expertise |
Protocol 2: Flash Column Chromatography
Flash column chromatography is an effective technique for removing impurities with similar boiling points to the desired product, or for small-scale purifications.[7]
Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase (eluent).
Figure 2: Workflow for flash column chromatography purification.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Based on the polarity of this compound, a good starting eluent system is a mixture of hexane and ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is recommended.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane) and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC or GC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quality Control:
-
The purity of the combined fractions should be assessed by GC-MS and ¹H NMR.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (0-10%) | Provides good separation of moderately polar compounds from non-polar and highly polar impurities. |
| Detection | UV (254 nm) for TLC, MS for GC-MS | Aromatic ring allows for UV detection. MS provides definitive identification. |
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds or liquids that can be solidified. This compound is a liquid at room temperature, so this technique would require cooling to induce crystallization.
Principle: The compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solubility decreases, leading to the formation of pure crystals while impurities remain in the solution.
Materials and Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Suitable solvent(s)
Procedure:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include hexanes, heptane, or a mixture of a soluble solvent (e.g., diethyl ether) and an anti-solvent (e.g., hexane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Quality Control:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Confirm purity by GC-MS and NMR spectroscopy.
Analytical Characterization of Purified this compound
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Oven Program: A temperature gradient suitable for eluting the compound and any potential impurities.
-
Detection: Mass spectrometry in electron ionization (EI) mode.[8]
Fourier-Transform Infrared Spectroscopy (FTIR):
-
The most characteristic absorption band for the isocyanate group is the strong, sharp peak for the asymmetric N=C=O stretch, which appears around 2270 cm⁻¹.[6]
-
The absence of broad peaks in the 3300-3400 cm⁻¹ region (N-H stretch) and strong absorptions around 1650 cm⁻¹ (C=O stretch) indicates the absence of significant amounts of urea impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons and the two methyl groups in the expected integration ratios.
-
¹³C NMR: The spectrum will show the characteristic signal for the isocyanate carbon, in addition to the aromatic and methyl carbons.
Storage and Stability
High-purity this compound is susceptible to degradation.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.
-
Moisture: Protect from moisture to prevent hydrolysis and the formation of ureas.
-
Temperature: Avoid elevated temperatures to minimize trimerization.
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound. The selection of the appropriate technique—vacuum distillation for bulk purification, flash chromatography for fine separation, and recrystallization for specific cases—coupled with diligent in-process monitoring, will enable researchers to obtain a product of the high purity required for demanding applications in chemical synthesis and materials science.
References
- Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(2), 183-275.
- Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC press.
- Dunlap, K. L., Sandridge, R. L., & Keller, J. (1976). Determination of isocyanates in working atmospheres by high-performance liquid chromatography. Analytical Chemistry, 48(3), 497-499.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Georganics. (2011). Safety Data Sheet: this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bello, D., Woskie, S. R., Streicher, R. P., & Liu, Y. (2004). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of environmental monitoring, 6(9), 753-759.
- CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents. (n.d.).
- Boros, V., Buzellák, B., Harangozó, D., Szőri, M., & Viskolcz, B. (2014). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Periodica Polytechnica Chemical Engineering, 58(1), 11-15.
- EP3798208A1 - Method for distillation of isocyanates - Google Patents. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
- Kégl, T. (2015). The mechanism of isocyanate trimerization—a theoretical study. RSC Advances, 5(117), 96874-96885.
- Castro, A. J., & Castro, J. A. (1982). Hydrolysis of isocyanates. The Journal of Organic Chemistry, 47(16), 3176-3178.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
- Walsh Medical Media. (2022). Processed Food by Vacuum Distillation. Journal of Chemical Engineering & Process Technology, 12(1), 206.
-
Scribd. (n.d.). Vacuum Distillation and Flowchart. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Application Notes and Protocols: Scale-Up Synthesis of 2,3-Dimethylphenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2,3-Dimethylphenyl Isocyanate Derivatives in Medicinal Chemistry
This compound and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. The isocyanate functional group (-NCO) is highly reactive, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity makes it an invaluable tool for introducing the 2,3-dimethylphenyl moiety into larger molecules, a common structural motif in various therapeutic agents. The strategic placement of the methyl groups on the phenyl ring can significantly influence the compound's steric and electronic properties, thereby modulating its binding affinity to biological targets and its overall pharmacokinetic profile.
This guide provides a comprehensive overview of the scale-up synthesis of this compound, with a focus on practical, field-proven methodologies suitable for drug development and manufacturing environments. We will delve into both traditional and modern synthetic routes, emphasizing process safety, optimization, and analytical validation.
Synthetic Pathways to this compound
The industrial production of isocyanates has historically been dominated by the phosgenation of amines.[1][2][3] However, the extreme toxicity of phosgene has spurred the development of safer, phosgene-free alternatives.[4][5][6]
The Phosgene Route: A Traditional, High-Yield Approach
The reaction of 2,3-dimethylaniline with phosgene (or its safer solid surrogate, triphosgene) is a well-established and high-yielding method for the synthesis of this compound.[2][7] The reaction typically proceeds in an inert solvent, such as 1,2-dichloroethane, at reflux temperatures.[7]
Reaction Scheme: (CH₃)₂C₆H₃NH₂ + COCl₂ → (CH₃)₂C₆H₃NCO + 2HCl
While effective, the use of phosgene necessitates stringent safety protocols due to its high toxicity.[8]
Phosgene-Free Alternatives: The Curtius, Hofmann, and Lossen Rearrangements
Several named reactions in organic chemistry provide viable, phosgene-free pathways to isocyanates through the rearrangement of carboxylic acid derivatives. These methods are particularly valuable in laboratory and smaller-scale production settings where the handling of phosgene is undesirable.
-
The Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to yield an isocyanate with the loss of nitrogen gas.[9][10][11] The acyl azide is typically prepared from the corresponding carboxylic acid. Recent research has highlighted the concerted nature of this mechanism, avoiding a discrete nitrene intermediate.[9] The Curtius rearrangement is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[9][12]
-
The Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (typically bromine) and a strong base to form an isocyanate intermediate.[13][14][15] This reaction proceeds through a one-carbon degradation of the amide.[13][16]
-
The Lossen Rearrangement: This reaction converts a hydroxamic acid or its derivatives into an isocyanate.[17][18][19] The reaction can be promoted by heat or base and proceeds through a concerted rearrangement.[17][18]
These rearrangement reactions offer safer alternatives to phosgenation, although they may involve multiple steps and require careful optimization for scale-up.
Detailed Protocol: Scale-Up Synthesis of this compound via the Curtius Rearrangement
This protocol details a phosgene-free synthesis of this compound starting from 2,3-dimethylbenzoic acid. This multi-step process is designed with scalability and safety in mind.
Step 1: Synthesis of 2,3-Dimethylbenzoyl Chloride
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of 2,3-dimethylbenzoic acid in anhydrous toluene, slowly add thionyl chloride at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude 2,3-dimethylbenzoyl chloride.
Step 2: Synthesis of 2,3-Dimethylbenzoyl Azide
Materials:
-
2,3-Dimethylbenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
Procedure:
-
Dissolve the crude 2,3-dimethylbenzoyl chloride in anhydrous acetone.
-
Carefully add sodium azide portion-wise to the stirred solution, maintaining the temperature below 25°C. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide stretch around 2140 cm⁻¹).
Step 3: Curtius Rearrangement to this compound
Materials:
-
2,3-Dimethylbenzoyl azide solution in acetone
-
High-boiling point inert solvent (e.g., diphenyl ether)
Procedure:
-
Carefully add the 2,3-dimethylbenzoyl azide solution to a pre-heated, high-boiling point inert solvent.
-
The rearrangement occurs upon heating, with the evolution of nitrogen gas. Maintain the temperature until the gas evolution ceases. Caution: The reaction can be exothermic. Control the addition rate and temperature carefully.
-
The resulting solution contains the desired this compound.
Step 4: Purification
Procedure:
-
The this compound can be purified by fractional distillation under reduced pressure.
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Solvent | Toluene, Acetone | High-boiling inert solvents (e.g., diphenyl ether) | Improved temperature control and safety for the exothermic rearrangement. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactors with automated temperature control | Crucial for managing exotherms and ensuring consistent product quality. |
| Reagent Addition | Manual addition | Metering pumps for controlled addition rates | Enhances safety and reproducibility, especially for hazardous reagents. |
| Work-up | Solvent evaporation | Distillation | More efficient for large volumes. |
| Purification | Column chromatography | Fractional distillation | More practical and cost-effective for large quantities. |
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical. A combination of analytical techniques should be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic isocyanate (-NCO) stretching vibration around 2250-2275 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any volatile impurities.[20]
-
High-Performance Liquid Chromatography (HPLC): Often used after derivatization to form a more stable compound for accurate quantification.[20][21]
Safety and Handling of Isocyanates
Isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme caution.[22][23]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with organic vapor cartridges or a supplied-air respirator is essential.
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[24]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Protective Clothing: A lab coat or chemical-resistant suit.[25]
Engineering Controls:
-
All work with isocyanates should be conducted in a well-ventilated fume hood or a designated controlled area.[25]
-
Spill kits containing appropriate neutralizing agents should be readily available.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[22]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.
Visualization of the Synthetic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 5. iris.unisa.it [iris.unisa.it]
- 6. researchgate.net [researchgate.net]
- 7. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 17. grokipedia.com [grokipedia.com]
- 18. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 25. lakeland.com [lakeland.com]
Troubleshooting & Optimization
improving yield in 2,3-Dimethylphenyl isocyanate reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and improving yields in 2,3-Dimethylphenyl Isocyanate reactions. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to navigate the complexities of isocyanate synthesis.
Introduction to this compound Synthesis
This compound is a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agricultural products.[1][2] Its synthesis is most commonly achieved through the phosgenation of 2,3-dimethylaniline, a method that, despite its efficiency, involves highly hazardous materials.[3][4] Alternative, non-phosgene routes are actively being researched to mitigate these risks, often involving the thermal decomposition of corresponding carbamates.[5][6] This guide focuses on identifying common pitfalls in these synthetic pathways and providing robust solutions to maximize yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when working with this compound synthesis.
Q1: What are the primary methods for synthesizing this compound?
The two main routes are the phosgene method and non-phosgene methods.[5]
-
Phosgene Method: This is the traditional and most common industrial approach. It involves reacting 2,3-dimethylaniline with phosgene (COCl₂) or a phosgene surrogate like triphosgene.[3][4] The reaction proceeds through a carbamoyl chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride (HCl).[4]
-
Non-Phosgene Methods: These routes are gaining interest due to the extreme toxicity of phosgene.[7][8] They typically involve two steps: first, the synthesis of a carbamate from the corresponding amine (2,3-dimethylaniline), and second, the thermal decomposition of this carbamate to yield the isocyanate.[6][9] Other non-phosgene strategies include the reductive carbonylation of nitro compounds and rearrangement reactions like the Curtius or Hofmann rearrangement.[4][10]
Q2: What are the most common side reactions that decrease the yield of this compound?
Several side reactions can significantly lower the final yield:
-
Urea Formation: The isocyanate product is highly reactive towards nucleophiles, including water and the starting amine.[4] Any moisture in the reaction will hydrolyze the isocyanate to an unstable carbamic acid, which decomposes to 2,3-dimethylaniline. This amine can then react with another molecule of isocyanate to form a highly insoluble N,N'-bis(2,3-dimethylphenyl)urea.[4] An excess of the starting amine can also lead directly to urea formation.[3]
-
Isocyanurate Trimerization: Under certain conditions, particularly at high temperatures or in the presence of specific catalysts (like carboxylates), three isocyanate molecules can cyclize to form a stable, six-membered isocyanurate ring.[11][12]
-
Allophanate Formation: Isocyanates can react with urethane groups (which may be present if an alcohol is used in a non-phosgene route) to form allophanates. These linkages can be thermally unstable.[13]
Q3: How can I effectively monitor the progress of the reaction?
Reaction monitoring is critical for optimizing yield and preventing byproduct formation. The most common methods include:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of the starting amine.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods ideal for monitoring the disappearance of starting material and the appearance of the isocyanate product. A patent for a similar synthesis specifies HPLC for determining product content.[3]
-
Infrared (IR) Spectroscopy: The formation of the isocyanate group can be monitored by the appearance of its characteristic strong, sharp absorption band around 2250-2275 cm⁻¹. The disappearance of the N-H stretching bands of the starting amine also indicates reaction progress.
Section 2: Troubleshooting Guide: From Low Yields to Impure Products
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Isocyanates readily react with water to form an amine, which then consumes another isocyanate equivalent to form a stable urea, effectively halving the potential yield.[4] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | In phosgenation, an excess of the amine starting material relative to the phosgene can lead to the formation of urea byproducts.[3] Conversely, insufficient phosgene will result in incomplete conversion. | Carefully control the molar ratio of reactants. A slight excess of phosgene (or triphosgene) is often used to ensure complete conversion of the amine.[3] |
| Sub-optimal Reaction Temperature | In the phosgene method, the initial formation of the carbamoyl chloride intermediate is often done at low temperatures (0-5°C), while the subsequent thermal decomposition to the isocyanate requires higher temperatures (reflux).[3][14] In non-phosgene routes, the thermal decomposition of the carbamate precursor requires significant heat, but excessive temperatures can cause product degradation.[5] | Optimize the temperature profile for each step of your specific reaction. For phosgenation, follow a two-stage temperature process. For carbamate pyrolysis, determine the optimal temperature that balances reaction rate and product stability. |
| Impure Starting Materials | The purity of the 2,3-dimethylaniline is critical. Impurities can interfere with the reaction or introduce contaminants that are difficult to separate from the final product. | Use high-purity 2,3-dimethylaniline.[15][16] If necessary, purify the starting material by distillation before use. |
Problem 2: Significant Formation of White Precipitate (Urea Byproduct)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction with Water (Hydrolysis) | As detailed above, moisture leads to the formation of N,N'-bis(2,3-dimethylphenyl)urea, which is typically a high-melting, insoluble white solid. | Rigorously exclude water from the reaction system. Use techniques like distilling solvents from a suitable drying agent (e.g., CaH₂) and handling reagents in a glovebox or under an inert atmosphere. |
| Localized Amine Excess | During the addition of reagents in the phosgenation process, if the amine solution is added too quickly, localized areas of high amine concentration can react with the newly formed isocyanate product before reacting with the phosgene. | Add the 2,3-dimethylaniline solution dropwise and slowly to the phosgene or triphosgene solution with vigorous stirring to ensure rapid mixing and maintain an excess of the phosgenating agent.[3] |
Problem 3: Product Dimerization or Trimerization (Isocyanurate Formation)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Excessive Heat During Reaction or Distillation | High temperatures can promote the cyclotrimerization of isocyanates to form isocyanurates, which are common byproducts in polyurethane chemistry.[4][12] | Maintain the lowest effective reaction temperature. During purification, use vacuum distillation to lower the boiling point of the this compound and minimize thermal stress.[17] |
| Presence of Catalytic Impurities | Basic impurities or certain metal catalysts can catalyze the trimerization reaction. Carboxylates are known pre-catalysts for this transformation.[11][12] | Ensure all reagents and solvents are free from basic or unwanted catalytic impurities. |
Section 3: Visualizing Reaction and Troubleshooting Pathways
Understanding the chemical transformations and logical troubleshooting steps is key to success.
Reaction Pathway Visualization
The following diagram illustrates the primary synthesis route via phosgenation and the major side reactions.
Caption: Phosgenation pathway and formation of urea and isocyanurate byproducts.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Section 4: A Validated Experimental Protocol
This protocol is based on established phosgenation procedures and is designed to be self-validating by including monitoring steps.[3]
Objective: To synthesize this compound from 2,3-dimethylaniline using triphosgene (a safer solid surrogate for phosgene gas).
Materials & Reagents:
-
2,3-Dimethylaniline (C₈H₁₁N), high purity[16]
-
Triphosgene (solid phosgene) (C₃Cl₆O₃)
-
Anhydrous 1,2-dichloroethane (or other suitable inert solvent like toluene)
-
Dry nitrogen or argon gas
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath and heating mantle
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum or oven-dry it thoroughly. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In the inert atmosphere of a glovebox or fume hood, dissolve triphosgene (e.g., 0.35-0.40 equivalents relative to the amine) in anhydrous 1,2-dichloroethane in the three-neck flask. Separately, prepare a solution of 2,3-dimethylaniline (1 equivalent) in the same anhydrous solvent in the dropping funnel.
-
Initial Reaction (Carbamoyl Chloride Formation): Cool the triphosgene solution to 0-5°C using an ice bath. With vigorous stirring, add the 2,3-dimethylaniline solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 5°C throughout the addition. A white slurry of the carbamoyl chloride intermediate may form.
-
Decomposition to Isocyanate: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to the reflux temperature of the solvent (approx. 83°C for 1,2-dichloroethane).[3] Reflux for 3-4 hours. The reaction mixture should become clearer as the intermediate converts to the soluble isocyanate and HCl gas is evolved. Caution: HCl gas is corrosive and toxic; vent it through a scrubber containing an aqueous base (e.g., NaOH solution).
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture, quench them carefully (e.g., with a drop of methanol to convert the isocyanate to a stable urethane), and analyze by TLC or GC to monitor the disappearance of the starting amine. The reaction is complete when the starting material is no longer detectable.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.[3][17] This is crucial to separate the product from non-volatile byproducts like ureas and trimers. Collect the fraction corresponding to the boiling point of this compound (e.g., 88-90°C at 9.5 mmHg).[18]
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (look for the strong -N=C=O stretch around 2270 cm⁻¹). Purity can be quantified by GC or HPLC.
Section 5: Safety First - Handling Hazardous Reagents
Working with phosgene, its surrogates, and isocyanates requires strict adherence to safety protocols.
-
Phosgene/Triphosgene: Phosgene is an extremely toxic gas that can cause severe, delayed-onset pulmonary edema.[19] Triphosgene is a solid, but it can decompose to release phosgene, especially when heated or in the presence of nucleophiles.
-
ALWAYS handle triphosgene and conduct phosgenation reactions in a well-ventilated chemical fume hood with certified and tested airflow.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber).[20][21]
-
Have a neutralization solution (e.g., aqueous ammonia or sodium hydroxide) readily available to decontaminate equipment and handle small spills.
-
Be familiar with your institution's emergency procedures for exposure to highly toxic chemicals.[22][23]
-
-
This compound: Isocyanates are potent respiratory and skin sensitizers.[24] Inhalation can cause irritation and asthmatic reactions, and skin contact can lead to irritation and dermatitis.[24]
References
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.). PubMed Central. [Link]
-
How To Get Isocyanate? | ACS Omega. (2023). ACS Omega. [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC - NIH. (n.d.). PubMed Central. [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.).
-
Non-phosgene Synthesis of Isocyanate Precursors - Chinese Academy of Sciences. (2011). Chinese Academy of Sciences. [Link]
-
A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates | The Journal of Organic Chemistry - ACS Publications. (2021). ACS Publications. [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts - ResearchGate. (n.d.). ResearchGate. [Link]
-
Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS. (n.d.). American Chemical Society. [Link]
- CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents. (n.d.).
-
Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Phosgene - HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health. [Link]
-
Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1, 2 - MDPI. (n.d.). MDPI. [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (n.d.). National Institutes of Health. [Link]
-
Thermal decomposition of bethanechol chloride into bethamethylcholine... - ResearchGate. (n.d.). ResearchGate. [Link]
-
This compound | Georganics. (n.d.). Georganics. [Link]
-
SAFE HANDLING OF PHOSGENE AT VALSYNTHESE - Chemicals Knowledge Hub. (2022). Chemicals Knowledge Hub. [Link]
-
Phosgene Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). University of New Mexico. [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. (n.d.). Italian Association of Chemical Engineering. [Link]
-
Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety - American Chemistry Council. (n.d.). American Chemistry Council. [Link]
-
Isocyanate - Wikipedia. (n.d.). Wikipedia. [Link]
-
Challenges and recent advances in bio-based isocyanate production - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
-
This compound | C9H9NO | CID 137096 - PubChem. (n.d.). PubChem. [Link]
-
Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed. (2008). PubMed. [Link]
-
This compound (C9H9NO) - PubChemLite. (n.d.). PubChemLite. [Link]
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Thieme. [Link]
- KR20070116676A - Preparation of MDI Using Liquid and Vapor Phosgenation - Google Patents. (n.d.).
- EP1575907B1 - Method for the purification of isocyanates - Google Patents. (n.d.).
- US4065362A - Purification of organic isocyanates - Google Patents. (n.d.).
-
2,3-Dimethylaniline - ChemBK. (n.d.). ChemBK. [Link]
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate - ResearchGate. (n.d.). ResearchGate. [Link]
-
Dimethylaniline - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chemical Properties of this compound (CAS 1591-99-7) - Cheméo. (n.d.). Cheméo. [Link]
-
2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem. (n.d.). PubChem. [Link]
-
2,3-Xylidine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Hybrid resonance structures of the isocyanate functional groups for... - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Xylidine - Wikipedia [en.wikipedia.org]
- 3. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]
- 8. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 18. This compound | 1591-99-7 [sigmaaldrich.com]
- 19. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 20. ehs.unm.edu [ehs.unm.edu]
- 21. nj.gov [nj.gov]
- 22. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 23. americanchemistry.com [americanchemistry.com]
- 24. georganics.sk [georganics.sk]
Technical Support Center: Polymerization of 2,3-Dimethylphenyl Isocyanate
Welcome to the technical support resource for the polymerization of 2,3-dimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.
Part I: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: Why is my polymerization failing to initiate or resulting in very low polymer yield?
This is one of the most common issues and almost always points to impurities or inactive reagents. Anionic polymerization of isocyanates is extremely sensitive to protic impurities like water.
Primary Causes & Mechanisms:
-
Moisture Contamination: Water is a potent terminating agent in anionic polymerizations. It reacts with both the initiator and the propagating anionic chain end. The isocyanate group itself is highly reactive towards water, forming an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂).[1][2][3] The newly formed amine can then react with another isocyanate monomer to form a urea linkage, effectively terminating the chain.[1][4] This process consumes your initiator and monomers in non-polymeric side reactions. The generated CO₂ gas can also lead to bubble formation in your final product.[1][5]
-
Inactive Initiator: The initiator, often a strong base or organometallic compound, can degrade upon exposure to air or moisture during storage or handling. If the initiator is compromised, it will not be effective at opening the C=N bond of the isocyanate to start the polymerization chain.
-
Monomer Impurity: Besides water, the this compound monomer itself might contain acidic impurities or inhibitors from its synthesis or storage that can neutralize the initiator.[6]
-
Low Temperature: While low temperatures are crucial for controlling the polymerization, excessively low temperatures can sometimes hinder the initiation rate, especially with less reactive initiators.
Troubleshooting Workflow:
Our recommended diagnostic and solution workflow is outlined below.
Caption: Key side reactions leading to cross-linking.
Solutions & Preventative Measures:
-
Low Temperature: Running the polymerization at very low temperatures (-78 °C or below) is the most effective way to suppress these side reactions, as they typically have higher activation energies than the desired linear propagation.
-
Stoichiometry Control: Avoid a large excess of isocyanate monomer, which can drive allophanate and isocyanurate formation.
-
Quenching: Once the desired molecular weight is achieved, promptly quench the reaction with a protic agent (e.g., methanol) to terminate all living anionic ends and prevent post-reaction cross-linking.
Part II: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound polymerization? A polar aprotic solvent that can be rigorously dried is preferred. Tetrahydrofuran (THF) is a common choice as it is effective at solvating the growing polymer chain and can be purified by distillation from sodium/benzophenone. [7]Aromatic hydrocarbons like toluene can also be used but may result in different polymerization kinetics.
Q2: How should I purify the this compound monomer before use? The monomer should be purified to remove any water, dissolved CO₂, or other reactive impurities. The most effective method is vacuum distillation from a mild drying agent like calcium hydride (CaH₂). The purified monomer should be stored under an inert atmosphere (Argon or Nitrogen) and used as quickly as possible. Q3: What are the primary analytical techniques for characterizing the resulting polymer?
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is essential for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). [8]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization. A successful reaction will show the disappearance of the strong isocyanate (-NCO) stretching peak around 2270 cm⁻¹. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and verify the absence of side products.
| Parameter | Recommended Technique | Key Observation |
| Molecular Weight & Dispersity | GPC / SEC | Determines Mn, Mw, and Đ. |
| Polymerization Completion | FTIR Spectroscopy | Disappearance of the -NCO peak (~2270 cm⁻¹). |
| Structural Confirmation | ¹H and ¹³C NMR | Verifies the polymer backbone structure. |
| Table 1: Key Analytical Techniques for Polymer Characterization. |
Q4: Are there significant safety concerns when working with this compound? Yes. Isocyanates are toxic and are potent respiratory and skin sensitizers. [10][11]Exposure can lead to severe asthma, contact dermatitis, and irritation of the eyes and respiratory tract. [3][10]All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12]
Part III: Key Experimental Protocols
Protocol 1: Monomer Purification (Vacuum Distillation)
-
Setup: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen.
-
Drying Agent: Add a small amount of calcium hydride (CaH₂) to the distillation flask.
-
Monomer Addition: Add the crude this compound to the flask.
-
Distillation: Heat the flask gently using an oil bath while applying a vacuum. Collect the fraction that distills at the correct boiling point and pressure (e.g., 88-90 °C at 9.5 mmHg). 5. Storage: Collect the purified monomer in a flame-dried Schlenk flask and store it under an inert atmosphere in a refrigerator (2-8 °C). Use within a few days for best results.
Protocol 2: Standard Anionic Polymerization
-
Reactor Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry argon or nitrogen.
-
Solvent Addition: Transfer freshly distilled, anhydrous THF into the reactor via cannula. Cool the reactor to the desired temperature (e.g., -98 °C using a THF/liquid nitrogen bath). [7]3. Initiation: Add the initiator solution (e.g., sodium diphenylamide in THF) dropwise to the stirred solvent until a persistent color indicates that all adventitious impurities have been titrated. Then, add the calculated amount of initiator for the desired polymer molecular weight.
-
Propagation: Slowly add the purified this compound monomer dropwise to the rapidly stirring initiator solution. The reaction is often accompanied by a color change. Allow the reaction to proceed for the desired time (typically 1-2 hours).
-
Termination (Quenching): Quench the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the living anions should disappear.
-
Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Part IV: References
-
Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. (2019). ACS Publications.
-
Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. (1996). ResearchGate.
-
Moisture Contamination of Polyurethanes. (2021). ResinLab.
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. (2021). The Journal of Organic Chemistry - ACS Publications.
-
Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. (2002). Request PDF - ResearchGate.
-
Moisture Contamination with Polyurethanes. (2019). EXACT Dispensing Systems.
-
Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. (2002). Semantic Scholar.
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances - RSC Publishing.
-
Anionic Polymerization. Semantic Scholar.
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). RSC Publishing.
-
Introduction to Polyurethane Chemistry. (2021). ACS Publications - American Chemical Society.
-
Developing a renewable hybrid resin system. Part I: Characterization of co-polymers of isocyanate with different molecular weights of phenolic resins. (2016). BioResources.
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Unknown Source.
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2015). Request PDF - ResearchGate.
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (2015). ResearchGate.
-
Hazards of isocyanates in the workplace. Taknam Keyhan Polymer.
-
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (2015). ResearchGate.
-
Isocyanates. (2019). RED OHMS.
-
This compound. (Unknown Date). Sigma-Aldrich.
-
Method for preparing dimethylphenyl isocyanate. (Unknown Date). Google Patents.
-
Isocyanate. Wikipedia.
-
This compound. (2011). Georganics.
-
Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate.
Sources
- 1. resinlab.com [resinlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
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- 5. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 6. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing a renewable hybrid resin system. Part I: Characterization of co-polymers of isocyanate with different molecular weights of phenolic resins :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives | Semantic Scholar [semanticscholar.org]
- 10. taknamco.com [taknamco.com]
- 11. Isocyanates – RED OHMS [redohmsgroup.com.au]
- 12. georganics.sk [georganics.sk]
Technical Support Center: Managing 2,3-Dimethylphenyl Isocyanate
Welcome to the technical support center for 2,3-Dimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered when working with this highly reactive reagent. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your work with this compound.
Issue 1: My reaction with this compound is sluggish or incomplete.
Potential Cause: The most common culprit for reduced reactivity of isocyanates is the presence of moisture. This compound is highly sensitive to water.[1] The isocyanate group (-NCO) readily reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[2][3] This side reaction consumes your starting material and reduces the yield of your desired product.
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents are rigorously dried before use. Standard distillation techniques over appropriate drying agents (e.g., calcium hydride for non-protic solvents) are recommended. Alternatively, using commercially available anhydrous solvents and handling them under an inert atmosphere is a reliable option.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon. This minimizes the exposure of the reaction mixture to atmospheric moisture.
-
Reagent Purity: Verify the purity of your this compound. Over time, improper storage can lead to degradation. If in doubt, consider purifying the isocyanate by distillation.[4][5]
-
Temperature Control: While the reaction of isocyanates with nucleophiles is often exothermic, some reactions may require heating to proceed at a reasonable rate.[2] Monitor your reaction progress (e.g., by TLC or LC-MS) and adjust the temperature as needed.
Issue 2: I am observing an insoluble white precipitate in my reaction mixture.
Potential Cause: The formation of a white precipitate is a strong indicator of the reaction of this compound with water. The initially formed amine from the decomposition of the carbamic acid can react with another molecule of the isocyanate to form a disubstituted urea, which is often insoluble in common organic solvents.[2][3][6]
Workflow for Urea Formation:
Caption: Reaction of this compound with water leading to urea formation.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes glassware, solvents, and the inert gas supply.
-
Characterize the Precipitate: If possible, isolate the precipitate and characterize it (e.g., by melting point, IR, or NMR spectroscopy) to confirm its identity as the corresponding urea.
-
Filtration: If the urea is a byproduct, it can often be removed by filtration. However, this signifies a loss of your starting isocyanate.
Issue 3: My product is contaminated with a byproduct that is difficult to separate.
Potential Cause: Besides water, other nucleophiles in your reaction mixture can compete with your desired reactant. This could include residual starting materials from previous steps or impurities in your solvents.
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the nucleophile can sometimes be used to ensure complete consumption of the isocyanate.
-
Purification of Starting Materials: Ensure all reactants are of high purity.
-
Chromatographic Purification: If the byproduct has a similar polarity to your product, you may need to optimize your chromatographic separation method. Consider using different solvent systems or stationary phases.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Refrigeration at 2-8°C is often recommended.[8] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces vapor pressure and slows potential side reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque | Prevents moisture ingress and light-induced degradation. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety. |
Q2: What are the primary hazards associated with this compound?
This compound is a hazardous chemical.[7][9][10] It is harmful if swallowed, inhaled, or comes into contact with skin.[7] It can cause skin and eye irritation and may cause respiratory irritation.[7][9] Isocyanates, as a class, are known respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions, including occupational asthma.[11][12][13][14]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Always handle this compound in a well-ventilated fume hood.[7][8] The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[15]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.[15][16]
Q4: How can I confirm the presence of the isocyanate group in my starting material or product?
Infrared (IR) spectroscopy is a quick and effective method. The isocyanate group has a very strong and characteristic absorption band in the region of 2250-2275 cm⁻¹. The disappearance of this peak in your product's IR spectrum can indicate a complete reaction.
Q5: Are there established methods for quantifying isocyanate concentration?
Yes, various analytical methods exist, often involving derivatization followed by chromatographic analysis.[17] A common approach is to react the isocyanate with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine or tryptamine, to form a stable urea derivative that can be analyzed by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[18][19][20]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction involving this compound under an inert atmosphere.
Materials:
-
Round-bottom flask, oven-dried
-
Magnetic stir bar
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles, oven-dried
-
Anhydrous solvent
-
This compound
-
Nucleophilic reactant
Procedure:
-
Glassware Preparation: Oven-dry all glassware (at least 4 hours at >100°C) and allow it to cool to room temperature in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe.
-
Reactant Addition: If your nucleophile is a solid, add it to the flask before sealing and purging with inert gas. If it is a liquid, add it via a dry syringe.
-
Isocyanate Addition: Slowly add the this compound to the reaction mixture via a dry syringe. The addition is often done at 0°C to control the initial exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or IR spectroscopy).
-
Quenching: Once the reaction is complete, quench any remaining isocyanate by slowly adding a small amount of a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., isopropanol).
Workflow for Inert Atmosphere Setup:
Sources
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- 8. fishersci.com [fishersci.com]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
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- 13. safework.nsw.gov.au [safework.nsw.gov.au]
- 14. worksafebc.com [worksafebc.com]
- 15. Isocyanates – A family of chemicals [tc.canada.ca]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dimethylphenyl Isocyanate
Welcome to the technical support center for the synthesis and application of 2,3-Dimethylphenyl Isocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile chemical intermediate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis and handling of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: Several reliable methods exist for the synthesis of aryl isocyanates like this compound. The choice of method often depends on the available starting materials, scale, and safety considerations.
-
Phosgene-based Methods: Traditionally, the reaction of the corresponding primary amine (2,3-dimethylaniline) with phosgene or a phosgene equivalent like triphosgene is a high-yield method.[1][2] However, due to the extreme toxicity of phosgene, this route requires specialized equipment and handling procedures.[3][4]
-
Phosgene-Free Rearrangement Reactions: For laboratory-scale synthesis and to avoid hazardous reagents, rearrangement reactions are preferred. These include:
-
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid (2,3-dimethylbenzoic acid).[5][6][7] This method is known for its mild conditions and tolerance of various functional groups.[8]
-
Hofmann Rearrangement: This reaction converts a primary amide (2,3-dimethylbenzamide) into the isocyanate with one less carbon atom using a hypohalite.[9][10]
-
Lossen Rearrangement: This method utilizes a hydroxamic acid derivative which rearranges to the isocyanate.[11][12][13]
-
Q2: How do the methyl groups on the aromatic ring of this compound affect its reactivity?
A2: The two methyl groups at the 2 and 3 positions of the phenyl ring have a significant impact on the reactivity of the isocyanate group (-N=C=O).
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate. This can lead to slower reaction rates compared to unsubstituted phenyl isocyanate.
-
Electronic Effects: Methyl groups are electron-donating. This increased electron density on the aromatic ring can slightly reduce the electrophilicity of the isocyanate carbon, also contributing to a potential decrease in reactivity.[14]
Q3: What are the primary side reactions to be aware of during the synthesis and use of this compound?
A3: Isocyanates are highly reactive and susceptible to several side reactions, particularly in the presence of nucleophiles.[2]
-
Reaction with Water: Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,3-dimethylaniline) and carbon dioxide.[2][15] The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea impurity.[15]
-
Dimerization and Trimerization: Under certain conditions, especially with catalysts or at elevated temperatures, isocyanates can dimerize to form uretidinediones or trimerize to form isocyanurates.[16]
-
Reaction with Other Nucleophiles: Alcohols will react to form urethanes (carbamates), and amines will form ureas.[15] It is crucial to use anhydrous solvents and reagents to prevent these side reactions.
Q4: How should this compound be stored to ensure its stability?
A4: Due to its reactivity, proper storage is critical. This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[17] It is recommended to store it in a cool, dry place.[17]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of Isocyanate
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to proceed to completion (starting material remains). | Insufficient reaction temperature or time. | For rearrangement reactions like the Curtius, ensure the temperature is sufficient for the thermal decomposition of the acyl azide.[6][18] Monitor the reaction by TLC or in-situ IR to determine the optimal reaction time.[19][20] |
| Inefficient activation of the starting material. | In the Lossen rearrangement, ensure complete O-acylation of the hydroxamic acid.[13] For the Hofmann rearrangement, confirm the formation of the N-bromoamide intermediate.[9] | |
| Poor quality of reagents or solvents. | Use freshly distilled, anhydrous solvents. Ensure the purity of starting materials and reagents. | |
| Formation of amine (2,3-dimethylaniline) and urea byproducts. | Presence of moisture in the reaction mixture. | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Decomposition of the isocyanate product. | The isocyanate can react with water during workup.[15] Use an aqueous-free workup if possible, or minimize contact time with water. | |
| Formation of polymeric or oligomeric materials. | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to favor the formation of the monomeric isocyanate. |
| Presence of certain catalysts. | Some catalysts can promote polymerization.[21] If using a catalyst, screen for one that selectively promotes the desired reaction. |
Problem 2: Difficulty in Product Purification
| Symptom | Potential Cause | Recommended Solution |
| Product is contaminated with urea byproduct. | Reaction of the isocyanate with the amine formed from hydrolysis. | Minimize water content during the reaction and workup. Purification by distillation under reduced pressure can separate the higher boiling urea from the isocyanate. |
| Product contains unreacted starting materials. | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry). If purification by distillation is difficult due to similar boiling points, consider column chromatography on silica gel, although isocyanates can be reactive on silica. |
| Product is a dark or discolored liquid. | Side reactions or thermal decomposition. | Lower the reaction and distillation temperatures. Consider using a phosgene-free method which often involves milder conditions.[21][22] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol provides a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Step 1: Formation of the Acyl Azide
-
To a solution of 2,3-dimethylbenzoic acid in an appropriate solvent (e.g., acetone, THF), add triethylamine.
-
Cool the mixture in an ice bath and add ethyl chloroformate dropwise.
-
Stir the mixture for 1-2 hours at 0°C.
-
Add a solution of sodium azide in water dropwise, maintaining the temperature below 10°C.
-
Stir for an additional 1-2 hours at room temperature.
-
Extract the acyl azide with a suitable organic solvent (e.g., toluene, diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Step 2: Curtius Rearrangement
-
Carefully concentrate the solution of the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should not be heated to dryness.
-
Heat the solution of the acyl azide in a high-boiling point, inert solvent (e.g., toluene, diphenyl ether) to initiate the rearrangement. The reaction is typically carried out at temperatures between 80-120°C.[18]
-
Monitor the reaction for the evolution of nitrogen gas, which indicates the formation of the isocyanate.
-
Once the gas evolution ceases, the reaction is complete.
Step 3: Purification
-
The resulting this compound can be purified by fractional distillation under reduced pressure.
Visualizing the Reaction Pathway
Curtius Rearrangement Workflow
Caption: Workflow for the synthesis of this compound via the Curtius Rearrangement.
Troubleshooting Logic for Low Isocyanate Yield
Caption: A decision tree for troubleshooting low yields in isocyanate synthesis.
References
- Grokipedia. Lossen rearrangement.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- Wikipedia. Curtius rearrangement.
- Allen.
- BYJU'S. Mechanism of Curtius Rearrangement.
- TCI EUROPE N.V. Hofmann Rearrangement Reaction.
- NIH.
- Wikipedia. Lossen rearrangement.
- Alfa Chemistry. Lossen Rearrangement.
- Wikipedia. Hofmann rearrangement.
- Chemistry Steps. Hofmann Rearrangement.
- Slideshare. Lossen | PPTX.
- Alfa Chemistry. Curtius Rearrangement.
- PubMed Central (PMC) - NIH.
- Google Patents.
- Chemistry Notes.
- L.S.College, Muzaffarpur. (2020, August 21). Lossen rearrangement.
- IRIS. (2025, September 25). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025.
- ACS Omega.
- Wikipedia.
- ResearchGate. (2025, August 5).
- ResearchGate.
- ACS Publications. (2021, April 1).
- ResearchGate. (2025, August 10).
- ResearchGate.
- bioplastics MAGAZINE. (2025, August 6).
- Guidechem.
- Organic Syntheses Procedure. 6.
- Google Patents.
- Dongsen Chemicals. (2023, October 21).
- ResearchGate. Isocyanate side reactions. | Download Scientific Diagram.
- Mettler Toledo.
- RSC Publishing. (2024, December 12). Isocyanate-based multicomponent reactions - RSC Advances.
- Georganics. (2011, February 9).
- Reddit. (2023, March 23).
- RSC Publishing. (2023, February 28).
- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- Mettler Toledo.
- Organic Chemistry Portal.
- PubChem.
- Cheméo.
- ChemicalBook. (2025, July 19).
- Sigma-Aldrich.
Sources
- 1. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 2. doxuchem.com [doxuchem.com]
- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 4. iris.unisa.it [iris.unisa.it]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 7. byjus.com [byjus.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 15. Isocyanate - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Page loading... [guidechem.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. mt.com [mt.com]
- 20. mt.com [mt.com]
- 21. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethylphenyl Isocyanate & Derivatives
Welcome to the technical support center for the purification of 2,3-Dimethylphenyl isocyanate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure isocyanate compounds. Here, we address common issues with practical, field-proven solutions, explaining the "why" behind each step to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound derivatives?
A1: Impurities typically arise from the synthesis process, which most commonly involves the phosgenation of 2,3-dimethylaniline.[1] Key impurities include:
-
Unreacted Starting Materials: Residual 2,3-dimethylaniline.
-
Symmetrical Ureas: Formed from the reaction of the isocyanate product with either unreacted starting amine or moisture.[1][2] For example, N,N'-bis(2,3-dimethylphenyl)urea is a common, often insoluble, byproduct.
-
Carbamoyl Chlorides: These are intermediates in the phosgenation reaction (e.g., 2,3-dimethylphenylcarbamoyl chloride) and can persist if the reaction does not go to completion.[3]
-
Hydrolyzable Chlorides: Residual chlorides from the phosgenation process.
-
Carbodiimides: These can form through the catalytic decarboxylation of the isocyanate, especially at elevated temperatures.[3]
Q2: My reaction mixture is foaming and a white precipitate is forming. What's happening?
A2: This is a classic sign of moisture contamination. Isocyanates are highly reactive with water. The reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[2][3] This CO2 evolution is the source of the foaming. The newly formed amine is highly nucleophilic and rapidly reacts with another molecule of your isocyanate to produce a stable, and often insoluble, disubstituted urea, which is the white precipitate you are observing.[2] This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water, leading to significantly reduced yields.
Q3: My purified this compound is colorless initially but turns yellow upon storage. Why does this happen and how can I prevent it?
A3: The discoloration of organic isocyanates upon storage is a well-known issue, likely caused by the presence of trace impurities of unknown nature that undergo oxidation or other degradation pathways.[4] To mitigate this, consider the following:
-
High Purity is Key: The most effective prevention is ensuring the highest possible purity after the initial purification.
-
Add a Stabilizer: Small amounts (ppm levels) of stabilizers can be added. Phenolic compounds, such as 2,6-di-tert-butyl-p-cresol (BHT), or phosphite esters like triphenyl phosphite are known to be effective.[4][5]
-
Proper Storage: Store the purified isocyanate under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (2-8°C is common).
Q4: What is the best general method for purifying this compound and its derivatives?
A4: The optimal method depends on the scale of your reaction, the nature of the impurities, and the thermal stability of your specific derivative.
-
Vacuum Distillation: This is the most common and effective method for thermally stable, non-isomeric isocyanates.[1][6] It efficiently removes less volatile impurities like ureas and carbamoyl chlorides.
-
Melt Crystallization: For heat-sensitive materials or for separating isomers (e.g., this compound from 2,4- or 2,6-isomers), melt crystallization is a superior, energy-efficient technique that operates at lower temperatures, thus preventing thermal degradation.[7][8][9]
-
Column Chromatography: For small-scale, high-purity applications, such as in drug discovery, flash chromatography on silica gel can be effective. However, the isocyanate group can react with the silica; therefore, it's crucial to use deactivated silica and run the column quickly.
Part 2: Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their solutions.
Issue 1: Persistent Amine Impurity Detected Post-Reaction
-
Symptoms: Aromatic signals in the ¹H NMR that do not correspond to the product, a characteristic "amine" odor, and potential tailing on TLC or HPLC.
-
Root Cause: Incomplete phosgenation reaction or an incorrect stoichiometric ratio of reactants. Unreacted 2,3-dimethylaniline is a common culprit.
-
Troubleshooting Steps:
-
Reaction Optimization: Ensure the phosgenation reaction goes to completion. This can be monitored by IR spectroscopy (disappearance of the N-H stretch of the amine) or TLC.
-
Chemical Scavenging: Before distillation, consider adding a small amount of a scavenger that reacts with the amine but not the isocyanate under the given conditions. However, this adds a new impurity that must be removed. A more direct approach is often better.
-
Acid Wash (Use with Caution): An acidic wash (e.g., dilute HCl) during workup can protonate the basic amine, making it water-soluble and easily removed. Crucially, this must be done with a water-immiscible solvent, and the organic layer must be dried with extreme rigor before any solvent removal to prevent catastrophic hydrolysis of the isocyanate product.
-
Purification Adjustment: Vacuum distillation is generally effective at separating the higher-boiling isocyanate from the lower-boiling aniline starting material. Ensure your vacuum is deep enough and the fraction collection is precise.
-
Issue 2: Low Yield and Product Loss During Distillation
-
Symptoms: Significantly lower than expected recovery of the purified isocyanate after distillation; a large amount of non-volatile residue in the distillation flask.
-
Root Cause: Thermal degradation or polymerization of the isocyanate at high distillation temperatures. Aromatic isocyanates can self-polymerize, especially if trace impurities act as catalysts.[8]
-
Troubleshooting Steps:
-
Reduce Distillation Temperature: The most critical parameter is the pot temperature. Achieve a lower boiling point by using a high-vacuum pump (<1 mmHg). A short-path distillation apparatus minimizes the residence time of the isocyanate at high temperatures.
-
Consider an Alternative Method: If thermal instability is confirmed, switch to a non-thermal purification method. Melt crystallization is an excellent industrial alternative for thermally sensitive isocyanates.[7][8] For lab scale, flash chromatography is a viable option.
-
Add a Polymerization Inhibitor: Introducing a radical scavenger or stabilizer (e.g., hydroquinone, BHT) in trace amounts to the crude product before distillation can sometimes prevent polymerization.[4]
-
Issue 3: Product Purity is High, but It Fails in Subsequent Reactions
-
Symptoms: The purified isocyanate appears pure by NMR and HPLC, but gives low yields or side products in subsequent urethane or urea formation reactions.
-
Root Cause: The presence of non-obvious, reactive impurities. A common issue is contamination with "hydrolyzable chlorides" from the phosgenation process. These can be inorganic (like HCl) or organic (like the carbamoyl chloride intermediate) and can interfere with downstream reactions, particularly those using base-sensitive catalysts or reactants.
-
Troubleshooting Steps:
-
Test for Acidity: Dissolve a small sample of the purified isocyanate in a dry, inert solvent and test the pH with wetted litmus paper or a pH indicator. The presence of HCl will be obvious.
-
Nitrogen Purge: Before sealing the storage vessel, bubble dry nitrogen through the liquid isocyanate for a period. This can help to remove volatile acidic gases like HCl.
-
Re-purification Strategy: If hydrolyzable chlorides are suspected, a carefully executed distillation is key. Ensure the initial fractions, which may be rich in these more volatile impurities, are discarded.
-
Part 3: Visualization & Data
Workflow for Purification Method Selection
The following diagram provides a decision-making framework for selecting the appropriate purification strategy for your this compound derivative.
Caption: Decision tree for selecting a purification method.
Data Summary Tables
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Typical Source | Identification Method | Purification Challenge |
| 2,3-Dimethylaniline | Unreacted starting material | ¹H NMR, GC-MS | Can co-distill if boiling points are close; basic nature can affect downstream reactions. |
| N,N'-bis(2,3-dimethylphenyl)urea | Reaction with moisture/amine | IR (C=O stretch ~1640 cm⁻¹), insolubility | Very low volatility, easily removed by distillation or crystallization; can clog equipment. |
| 2,3-Dimethylphenylcarbamoyl chloride | Reaction intermediate | ¹H NMR, LC-MS | Thermally labile; can decompose during distillation to regenerate the isocyanate. |
| Carbodiimides | Thermal degradation | IR (N=C=N stretch ~2130 cm⁻¹) | Formation indicates excessive heat during reaction or purification. |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Vacuum Distillation | Scalable, effective for non-volatile impurities, well-established.[6] | Requires thermal stability, potential for degradation, may not separate close-boiling impurities.[8] | Thermally stable liquids on a multi-gram to kilogram scale. |
| Melt Crystallization | Low temperature, energy-efficient, excellent for isomer separation and heat-sensitive compounds.[7][9] | Requires the compound to be a crystalline solid at accessible temperatures, can be slower. | Heat-sensitive compounds, isomer purification, large-scale industrial applications. |
| Column Chromatography | High resolution, applicable to a wide range of compounds, good for small scales. | Can be slow, potential for reaction on silica gel, requires large solvent volumes. | Small-scale (<5g) purification for high-purity applications like medicinal chemistry. |
Part 4: Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
This is a general guideline and should be adapted based on the specific boiling point and stability of your derivative.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Charge the Flask: Transfer the crude this compound derivative to the distillation flask. Add a small, inert stir bar.
-
System Inerting: Connect the apparatus to a Schlenk line. Evacuate the system and backfill with dry nitrogen three times to ensure a completely inert atmosphere.
-
Initiate Vacuum: Slowly apply vacuum using a high-performance pump, ensuring a controlled pressure drop to avoid bumping. A vacuum level of <1 mmHg is recommended.
-
Heating: Begin stirring and gently heat the distillation pot using an oil bath.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain volatile impurities.
-
Product Fraction: Collect the main fraction at a stable temperature and pressure. The boiling point of this compound is reported as 88-90°C at 9.5 mmHg.
-
Residue: Do not distill to dryness. Leave a small amount of residue in the pot to avoid charring and potential decomposition of involatile impurities.
-
-
Storage: Collect the purified product in a flask pre-flushed with nitrogen. Add any desired stabilizer at this stage, and store in a sealed container at 2-8°C.
Protocol 2: Purity Assessment by HPLC
Isocyanates are often analyzed after derivatization to form stable ureas, which are more amenable to reverse-phase chromatography.
-
Derivatization: In a small vial, dissolve a sample of the purified isocyanate (~1 mg) in 1 mL of dry acetonitrile. Add a solution of a primary or secondary amine (e.g., dibutylamine) in slight molar excess. The reaction to form the urea derivative is typically instantaneous.
-
Sample Preparation: Dilute the resulting solution to an appropriate concentration for HPLC analysis (e.g., to 10 mL with acetonitrile/water).
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic urea derivative absorbs (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample. The purity can be estimated by the relative area percentage of the main product peak. A pure standard is required for definitive identification and quantification.[1]
References
-
Wikipedia. Isocyanate. [Link]
- Google Patents.
-
Zhu, Y., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ACS Omega. [Link]
-
ACS Publications. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ACS Omega. [Link]
- Google Patents.
-
Saito, I., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Occupational Health. [Link]
-
Nagy, A., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Hungarian Journal of Industry and Chemistry. [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene. [Link]
-
ResearchGate. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
Sources
- 1. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 5. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 6. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 7. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in 2,3-Dimethylphenyl Isocyanate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3-dimethylphenyl isocyanate. This guide is designed for researchers, medicinal chemists, and polymer scientists who are navigating the unique challenges presented by this sterically hindered reagent. The presence of two methyl groups adjacent to the isocyanate functionality introduces significant steric bulk, which profoundly impacts reactivity, selectivity, and reaction kinetics.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve successful outcomes in your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound. The format is designed to help you quickly diagnose the issue and implement a robust solution.
Issue 1: My reaction is extremely slow or appears to have stalled.
-
Question: I've combined this compound with my nucleophile (an alcohol or amine) under standard conditions, but TLC/LC-MS analysis shows little to no product formation even after several hours. What's going on?
-
Answer: This is the most common issue and is a direct consequence of steric hindrance.[3][4] The methyl groups at the C2 and C3 positions on the phenyl ring physically obstruct the pathway for the nucleophile to attack the electrophilic carbon of the isocyanate group (-N=C=O).[5][6] This increases the activation energy of the reaction, leading to dramatically slower kinetics compared to less hindered isocyanates like phenyl isocyanate.
Troubleshooting Steps:
-
Introduce a Catalyst: This is the most effective solution. The reaction of isocyanates with nucleophiles can be significantly accelerated with either base or organometallic catalysts.[7][8]
-
For Urethane Synthesis (with alcohols): Organotin catalysts like Dibutyltin Dilaurate (DBTDL) are highly effective.[8] However, be aware of their toxicity and potential to catalyze side reactions.[9] Zirconium or Bismuth-based catalysts can be excellent, more environmentally benign alternatives that often show high selectivity for the isocyanate-alcohol reaction over the competing isocyanate-water reaction.[7][9]
-
For Urea Synthesis (with amines): These reactions are generally faster than with alcohols. While often uncatalyzed, hindered systems will benefit from catalysis. Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for reactions involving aromatic isocyanates.[7][10]
-
-
Increase Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the sterically imposed activation barrier. Monitor the reaction closely, as higher temperatures can also promote side reactions like allophanate formation or trimerization.[1] A temperature increase from ambient to 60-80 °C is a typical starting point.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to achieve a satisfactory conversion.
-
Solvent Choice: While less impactful than catalysis or temperature, using a polar aprotic solvent like DMF or DMSO can sometimes help accelerate the reaction compared to nonpolar solvents like toluene or THF.[11][12]
-
Issue 2: The reaction worked, but my yield is low and I've isolated a significant amount of a white, insoluble precipitate.
-
Question: I ran my reaction and a white solid crashed out. After workup, the yield of my desired product is poor. What is this byproduct?
-
Answer: This is a classic sign of water contamination in your reaction.[13] Isocyanates are highly sensitive to moisture. One molecule of water reacts with two molecules of isocyanate to form a disubstituted urea and carbon dioxide gas.[13][14] This urea byproduct is often insoluble in common organic solvents and precipitates from the reaction mixture.
Reaction with Water:
-
R-NCO + H₂O → [R-NHCOOH] (Unstable Carbamic Acid)
-
[R-NHCOOH] → R-NH₂ + CO₂ (gas)
-
R-NH₂ + R-NCO → R-NH-C(O)-NH-R (Insoluble Urea)
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Distill from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) or use commercially available anhydrous solvents packaged under inert gas.[13]
-
Dry Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[13]
-
Check Starting Materials: Dry any potentially hygroscopic starting materials (e.g., polyols, amine salts) under high vacuum before use.
-
Issue 3: My product mass is higher than expected, and spectroscopic analysis (NMR, IR) suggests the formation of other species.
-
Question: The reaction seems to have produced a more complex mixture than anticipated. What are the likely side reactions beyond water contamination?
-
Answer: At elevated temperatures or with certain catalysts, the initial urethane or urea product can react further with another molecule of this compound.
Common Side Reactions:
-
Allophanate Formation: The N-H proton of a urethane product is nucleophilic enough to attack another isocyanate molecule, forming an allophanate. This is more common at temperatures above 100-120 °C.[8][15]
-
Biuret Formation: Similarly, a urea product can react with another isocyanate to form a biuret.[14]
-
Isocyanurate Formation (Trimerization): Isocyanates can self-condense to form a highly stable six-membered ring called an isocyanurate. This is often promoted by specific catalysts (e.g., strong bases) and high temperatures.[9][14]
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessive heat unless necessary. Use the lowest temperature that provides a reasonable reaction rate.
-
Catalyst Selection: Be aware that your catalyst choice can influence side reactions. For example, some catalysts for the urethane reaction can also promote allophanate formation.[8] A catalyst screen may be necessary to find one that is selective for your desired transformation.
-
Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.05 to 1.1 equivalents) if it is not prohibitive, to ensure all the isocyanate is consumed in the primary desired reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How exactly do the ortho-methyl groups affect the reactivity of this compound?
A1: The impact is twofold:
-
Steric Hindrance: As detailed in the troubleshooting section, the primary effect is steric hindrance. The C2-methyl group (ortho to the NCO) is particularly impactful, acting as a physical shield that impedes the incoming nucleophile. This is a well-documented phenomenon in isocyanate chemistry; for example, in 2,4-toluene diisocyanate (TDI), the ortho-isocyanate group is 5-10 times less reactive than the para-isocyanate group due to the steric effect of the adjacent methyl group.[1]
-
Electronic Effect: The methyl groups are weakly electron-donating. They push electron density into the aromatic ring, which slightly reduces the electrophilicity of the isocyanate carbon atom, making it marginally less reactive compared to an unsubstituted phenyl isocyanate.[2] However, this electronic effect is minor compared to the dominant effect of steric hindrance.
Q2: What is the role of a catalyst in overcoming steric hindrance, and how do I choose one?
A2: A catalyst provides an alternative, lower-energy reaction pathway. There are two primary mechanisms by which catalysts for urethane/urea formation operate.[7]
-
Lewis Acid Mechanism: The catalyst (typically an organometallic compound like DBTDL) coordinates to the oxygen atom of the isocyanate. This coordination withdraws electron density, making the isocyanate carbon significantly more electrophilic and susceptible to nucleophilic attack.[7][8]
-
Insertion Mechanism: The catalyst (e.g., certain zirconium compounds or tertiary amines) first associates with the nucleophile (the alcohol or amine).[7][9] This increases the nucleophilicity of the attacking atom, facilitating its reaction with the sterically shielded isocyanate.
Catalyst Selection Guide
| Catalyst Class | Example(s) | Primary Mechanism | Best For | Considerations |
| Organotins | DBTDL | Lewis Acid | Alcohols (Urethanes) | Highly effective but toxic; can promote side reactions.[8][9] |
| Tertiary Amines | DABCO, DMAP | Insertion/Nucleophilic | Amines (Ureas), Aromatic Isocyanates | Generally good selectivity; effectiveness can vary.[7][10] |
| Zirconium/Bismuth | Zirconium Acetylacetonate | Insertion | Alcohols (Urethanes) | Good selectivity for alcohol vs. water; less toxic alternatives.[7][9] |
Q3: Can solvent choice mitigate the effects of steric hindrance?
A3: While solvent choice is not a primary solution for overcoming severe steric hindrance, it plays a crucial supporting role. The solvent must keep all reactants and intermediates, including any catalyst complexes, fully solvated. A change from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMF or NMP) can increase the reaction rate by better stabilizing charged intermediates or transition states that may form, particularly in catalyzed reactions.[12]
Q4: I am working in drug development. Are there any specific concerns with using this isocyanate?
A4: Yes. Isocyanates as a class are respiratory and skin sensitizers.[16] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[16][17] From a synthetic standpoint, the robust nature of the urea bond formed from isocyanates makes it a common functional group in active pharmaceutical ingredients.[18] The challenge with this specific reagent is achieving consistent, high-yielding reactions. The troubleshooting steps outlined above—particularly rigorous moisture control and catalyst screening—are critical for reproducible synthesis in a drug development setting.
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for the Catalyzed Synthesis of a Hindered Urea
This protocol describes the synthesis of N-(2,3-dimethylphenyl)-N'-(tert-butyl)urea as a representative example.
Materials:
-
This compound (1.0 eq)
-
tert-Butylamine (1.05 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon.
-
Reagent Addition: To the flask, add this compound followed by anhydrous THF. Stir until fully dissolved.
-
Catalyst Addition: Add the DABCO catalyst to the solution.
-
Nucleophile Addition: Slowly add the tert-butylamine to the reaction mixture dropwise via syringe at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Workflow: Troubleshooting Slow Reactions
The following diagram outlines a logical workflow for addressing slow or stalled reactions involving this compound.
Caption: A decision-making workflow for troubleshooting reactions.
Section 4: Visualizing Steric Hindrance & Catalysis
Diagram 1: The Impact of Steric Hindrance
This diagram illustrates how the ortho- and meta-methyl groups shield the isocyanate carbon from nucleophilic attack.
Caption: Steric shielding of the isocyanate group by adjacent methyls.
Diagram 2: Common Catalytic Mechanisms
This diagram contrasts the two main pathways by which catalysts can accelerate the reaction.
Caption: Comparison of Lewis Acid and Insertion catalytic pathways.
Section 5: References
-
Habibi, Y., et al. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Nanomaterials, 9(7), 993. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137096, this compound. [Link]
-
Turkchem (n.d.). Catalysis of Urethane Systems. Turkchem. [Link]
-
Delebecq, E., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7, 3459-3477. [Link]
-
Gama, N., et al. (2018). Isocyanates as Precursors to Biomedical Polyurethanes. The Italian Association of Chemical Engineering. [Link]
-
Patel, H., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
-
Georganics (2011). Safety Data Sheet: this compound. [Link]
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8, 22195-22201. [Link]
-
Organic Chemistry Portal (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Vereecken, L., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(45), 9476–9490. [Link]
-
Seneker, S. D., & Potter, T. (1991). Solvent and catalyst effects in the reaction of dicyclohexylmethane diisocyanate with alcohols and water. Journal of Coatings Technology, 63(793), 103-110. [Link]
-
Lepkowski, W. (1985). Methyl Isocyanate: The Chemistry of a Hazard. Chemical & Engineering News, 63(6), 24-25. [Link]
-
Wang, H., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206. [Link]
-
Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. King Industries, Inc.[Link]
-
Waser, J., et al. (2016). O-Methyl-N-Nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C-H isocyanation. A Masked Isocyanate Strategy. Angewandte Chemie International Edition, 55(4), 1453-1456. [Link]
-
Guernon, D. L., et al. (1999). Practical synthesis of urea derivatives. US Patent 5,925,762.
-
Lledós, A., et al. (2001). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 66(26), 8865–8874. [Link]
-
European Patent Office (1997). Catalyst for low temperature cure of blocked isocyanates. EP 0 810 245 A1. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 409-412. [Link]
-
Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 553-560. [Link]
-
Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
Georganics (n.d.). This compound - High purity. [Link]
-
Taylor & Francis Online (n.d.). Steric hindrance – Knowledge and References. [Link]
-
Scribd (n.d.). 6 Steric Hindrance. [Link]
-
Wikipedia (n.d.). Steric effects. [Link]
-
Patsnap (2024). The Role of Isocyanates in Modern Pharmaceuticals. [Link]
-
Wikipedia (n.d.). Isocyanate. [Link]
-
Kothandaraman, H., & Venkatarao, K. (1984). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Journal of Polymer Science: Polymer Chemistry Edition, 22(2), 359-365. [Link]
-
Wang, X., et al. (2011). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Journal of Applied Polymer Science, 121(3), 1495-1502. [Link]
-
Cheméo (n.d.). Chemical Properties of this compound (CAS 1591-99-7). [Link]
-
Sato, Y. (1983). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Journal of the American Chemical Society, 105(13), 4275-4279. [Link]
-
Dhooge, D. R., et al. (2016). A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Reaction Chemistry & Engineering, 1, 626-637. [Link]
-
Wang, D., et al. (2022). Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. Polymers, 14(17), 3538. [Link]
-
Wang, D., et al. (2022). Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. Polymers, 14(17), 3538. [Link]
-
Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(18), 4838-4843. [Link]
-
Notario, R., & Gámez, J. A. (2021). Hybrid resonance structures of the isocyanate functional groups for... Physical Chemistry Chemical Physics, 23(3), 1845-1855. [Link]
Sources
- 1. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scribd.com [scribd.com]
- 7. turkchem.net [turkchem.net]
- 8. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 9. wernerblank.com [wernerblank.com]
- 10. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 11. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isocyanate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. georganics.sk [georganics.sk]
- 17. This compound - High purity | EN [georganics.sk]
- 18. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
Technical Support Center: Mastering Exotherms in 2,3-Dimethylphenyl Isocyanate Reactions
Welcome to the technical support center for handling reactions with 2,3-Dimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of these reactions. Our goal is to equip you with the knowledge to not only prevent thermal runaways but also to understand the underlying chemical principles governing these processes.
Section 1: Understanding the Inherent Hazard: The Exothermic Nature of Isocyanate Reactions
The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to rapid, exothermic reactions with a wide range of nucleophiles. The primary concern in the laboratory is the reaction with alcohols to form urethanes and with amines to form ureas. These reactions are the foundation of polyurethane and polyurea chemistry, respectively, but their rapid heat release can pose a significant safety risk if not properly controlled.[1][2][3]
The reaction of this compound with a nucleophile (e.g., an alcohol or amine) proceeds via nucleophilic addition to the carbonyl carbon of the isocyanate group. The presence of two methyl groups on the phenyl ring can influence the reactivity through steric and electronic effects. While specific kinetic data for this compound is not abundant in public literature, data for similar aryl isocyanates, such as phenyl isocyanate, can provide valuable insights into its reactivity profile.[4]
The reaction with primary aliphatic amines is known to be extremely rapid, often with second-order rate constants in the range of 10² to 10⁴ L mol⁻¹ s⁻¹ at room temperature.[4] The reaction with alcohols is generally slower but is still significantly exothermic and often requires catalysis to proceed at a practical rate.[4]
A critical, and often overlooked, exothermic reaction is the reaction of isocyanates with water. This reaction produces an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This sequence of reactions is highly exothermic and the generation of CO2 gas can lead to a dangerous pressure buildup in a closed system.[5][6]
The following diagram illustrates the primary exothermic reaction pathways for this compound.
Caption: Primary exothermic reaction pathways for this compound.
Section 2: Troubleshooting Guide for Exotherm Control
This section is formatted as a series of questions and answers to directly address common issues encountered during reactions with this compound.
Q1: My reaction temperature is rising much faster than anticipated. What are the immediate steps I should take?
A1: An unexpectedly rapid temperature rise is a critical situation that requires immediate and calm action.
-
Step 1: Stop Reagent Addition. Immediately cease the addition of any reagents to the reaction mixture. This is the most crucial first step to prevent feeding the exotherm.
-
Step 2: Enhance Cooling. If your reaction vessel is in an ice bath, ensure there is good contact and add more ice/water slurry. If using a cryostat, lower the setpoint temperature. Increase the stirring rate to improve heat transfer to the cooling medium.
-
Step 3: Prepare for Quenching. Have a pre-prepared quenching agent readily accessible. Do not wait until the situation is uncontrollable to think about what to use. (See Section 3 for more on quenching).
-
Step 4: Alert a Colleague and Prepare for Evacuation. Inform a coworker of the situation. Be prepared to evacuate the immediate area if the temperature continues to rise uncontrollably or if you observe gas evolution or pressure buildup.
Q2: I am planning a reaction with this compound and an alcohol. How can I proactively control the exotherm?
A2: Proactive control is key to safely running isocyanate reactions.
-
Controlled Addition: Never add the isocyanate to the nucleophile all at once. The isocyanate should be added slowly and portion-wise or via a syringe pump to the nucleophilic partner. This allows the cooling system to dissipate the heat as it is generated.
-
Dilution: Running the reaction at a more dilute concentration can help to manage the exotherm. The solvent acts as a heat sink, absorbing some of the energy released. However, be aware that the choice of solvent can also influence the reaction rate.[7][8]
-
Pre-cooling: Start the reaction at a lower temperature. For many isocyanate reactions, initiating the addition at 0 °C in an ice bath provides a good safety margin.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. Do not rely on the temperature of the cooling bath.
-
Reaction Scale: Start with a small-scale reaction to assess the thermal profile before scaling up. A case study of a runaway polymerization at Synthron Inc. highlighted the dangers of improper scaling-up, where a change to a quasi-batch process led to a violent explosion.[9]
Q3: What role does the solvent play in controlling the exotherm?
A3: The solvent has a multifaceted role in managing reaction exotherms.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, thus helping to buffer the exotherm.
-
Reaction Rate: The polarity of the solvent can significantly affect the reaction rate. More polar solvents can accelerate the reaction, potentially leading to a more pronounced exotherm.[8] For example, reactions in polar aprotic solvents like DMF or DMSO may be faster than in less polar solvents like toluene or xylene.
-
Solvation: Specific solvent-reactant interactions can influence the transition state energy and thus the reaction rate. It's crucial to choose a solvent that is inert to the reactants and provides good solubility while allowing for manageable reaction kinetics.
| Solvent | Polarity (Dielectric Constant) | General Effect on Isocyanate-Alcohol Reaction Rate |
| Toluene | 2.4 | Slower |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Dichloromethane (DCM) | 9.1 | Moderate to Fast |
| Acetone | 21 | Fast |
| N,N-Dimethylformamide (DMF) | 37 | Very Fast |
| Dimethyl sulfoxide (DMSO) | 47 | Very Fast |
Note: This table provides a general trend. The actual effect can be influenced by other factors such as hydrogen bonding capabilities of the solvent.[8]
Q4: How do catalysts affect the exotherm of my reaction?
A4: Catalysts are often used to accelerate the reaction between isocyanates and alcohols. However, they can also dramatically increase the rate of heat generation.
-
Common Catalysts: Tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate) are common catalysts.[10][11] Organotin catalysts are generally more active than tertiary amines.[5]
-
Catalyst Loading: Use the minimum amount of catalyst necessary to achieve the desired reaction rate. A higher catalyst loading will lead to a faster reaction and a more significant exotherm.
-
Timing of Catalyst Addition: In some cases, it may be beneficial to add the catalyst portion-wise or after the initial, most reactive phase of the addition is complete.
-
Selectivity: Some catalysts may also promote side reactions, such as the reaction with trace water, which can contribute to the overall exotherm and gas evolution.[11]
The following workflow provides a decision-making process for catalyst use:
Caption: Decision workflow for catalyst use in isocyanate reactions.
Section 3: Emergency Procedures: Quenching a Runaway Reaction
In the event of a thermal runaway, a pre-planned and rehearsed quenching procedure is essential. The goal of quenching is to rapidly stop the reaction by consuming the reactive isocyanate.
Q5: What are suitable quenching agents for this compound reactions?
A5: An ideal quenching agent should react very quickly with the isocyanate, be readily available, and not introduce additional hazards.
-
Primary Amines: Highly reactive primary amines such as n-butylamine or isobutylamine are effective quenching agents. They react much faster with isocyanates than alcohols or water. However, their addition is also exothermic, so they should be added quickly but with caution.
-
Secondary Amines: Secondary amines like dibutylamine can also be used. Their reaction is generally slower than primary amines but still effective.
-
Alcohols: While the reaction with the intended alcohol is the source of the exotherm, adding a large excess of a low-molecular-weight, highly reactive alcohol like methanol or isopropanol can help to consume the isocyanate and also act as a heat sink.
-
Decontamination Solutions: Solutions of sodium carbonate (5-10%) or ammonia (3-8%) in water can also be used to neutralize isocyanates, for example in the case of a spill.[12] However, the reaction with water generates CO2, which can cause foaming and pressure buildup. These are generally more suitable for spill cleanup than for quenching a reaction in a flask.
Q6: What is the correct procedure for quenching a runaway reaction?
A6:
-
Step 1: Choose the Right Quenching Agent. Based on the scale and nature of your reaction, have a suitable quenching agent readily available in a container that allows for rapid addition (e.g., an addition funnel or a beaker).
-
Step 2: Add the Quenching Agent Rapidly but Safely. If the reaction is in a flask with an addition funnel, add the quenching agent through the funnel. If not, carefully and quickly pour the quenching agent into the reaction vessel. Be prepared for a vigorous reaction and potential foaming.
-
Step 3: Continue Cooling and Stirring. Maintain aggressive cooling and stirring during and after the addition of the quenching agent to help dissipate the heat of the quenching reaction itself.
-
Step 4: Monitor the Temperature. Continue to monitor the temperature to ensure that the reaction has been successfully quenched and the temperature is decreasing.
-
Step 5: Ventilate the Area. The quenching reaction may produce fumes. Ensure the area is well-ventilated.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I reuse a container that previously held this compound?
A: It is not recommended to reuse containers unless they have been thoroughly decontaminated. Trace amounts of isocyanate can react with moisture in the air or with subsequent reagents, potentially causing pressure buildup or unexpected reactions. To decontaminate, fill the container with a 5% sodium carbonate solution and let it stand for at least 24 hours with the bung removed to allow any CO2 to escape.[6]
Q: What are the signs of a developing thermal runaway?
A: Be vigilant for the following signs:
-
A steady, unexpected increase in the internal reaction temperature, even with cooling applied.
-
A sudden acceleration in the rate of temperature increase.
-
Gas evolution (bubbling or foaming) from the reaction mixture.
-
An increase in pressure in a closed system.
-
Visible changes in the reaction mixture, such as a sudden increase in viscosity or a change in color.
Q: What personal protective equipment (PPE) is essential when working with this compound?
A: Due to the hazards of isocyanates, including respiratory and skin sensitization, proper PPE is mandatory. This includes:
-
A properly fitted respirator with organic vapor cartridges.
-
Chemical-resistant gloves (nitrile or butyl rubber are generally recommended over latex).
-
Safety goggles and a face shield.
-
A lab coat and closed-toe shoes.
Q: How does the structure of the alcohol or amine affect the exotherm?
A: The structure of the nucleophile plays a significant role in the reaction rate and thus the exotherm.
-
Steric Hindrance: Less sterically hindered nucleophiles react faster. For example, primary alcohols react faster than secondary alcohols, which react faster than tertiary alcohols.[2][4] Similarly, primary amines react faster than secondary amines.
-
Nucleophilicity: More nucleophilic alcohols and amines will react more rapidly. Electron-donating groups on the nucleophile will increase its reactivity, while electron-withdrawing groups will decrease it.
Section 5: Experimental Protocols
Protocol 1: Controlled Addition of this compound to an Alcohol
This protocol provides a general guideline for the safe addition of this compound to an alcohol.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Inert Atmosphere: Purge the apparatus with dry nitrogen or argon.
-
Charge Nucleophile and Solvent: Charge the alcohol and an appropriate anhydrous solvent to the flask.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Prepare Isocyanate Solution: In a separate dry flask, prepare a solution of this compound in the same anhydrous solvent.
-
Controlled Addition: Transfer the isocyanate solution to the addition funnel and add it dropwise to the stirred alcohol solution over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. If the temperature rises by more than 5-10 °C, slow down or temporarily stop the addition until the temperature stabilizes.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time, continuing to monitor the temperature.
Protocol 2: Emergency Quenching Procedure
This protocol outlines the steps for quenching a runaway reaction.
-
Preparation: In a fume hood, have a beaker containing a pre-determined amount of a suitable quenching agent (e.g., n-butylamine, approximately 2-3 molar equivalents relative to the isocyanate) ready.
-
Immediate Action: If a thermal runaway is detected, immediately stop all reagent addition and maximize cooling.
-
Quenching: Carefully but quickly, pour the quenching agent directly into the reaction vessel. Be prepared for a vigorous reaction and potential splashing or foaming.
-
Stirring and Cooling: Continue vigorous stirring and cooling to dissipate the heat from the quenching reaction.
-
Observation: Monitor the temperature closely until it begins to consistently decrease, indicating that the reaction has been successfully quenched.
-
Workup: Once the reaction is deemed safe, proceed with a cautious workup procedure.
References
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central. [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans - ResearchGate. [Link]
-
Catalytic Effects in Isocyanate Reactions - ScienceDirect. [Link]
- Process for reducing residual isocyanate - Google P
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. [Link]
-
Runaway reactions, case studies, lessons learned - ARIA. [Link]
-
Diphenylmethane diisocyanate self-polymerization: Thermal hazard evaluation and proof of runaway reaction in gram scale | Request PDF - ResearchGate. [Link]
-
Effect of catalysts on the reaction of an aliphatic isocyanate and water - ResearchGate. [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques - IChemE. [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. [Link]
-
SAFETY DATA SHEET - Covestro. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. [Link]
-
Isocyanates: Control measures guideline - Canada.ca. [Link]
-
(PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]
-
Phenyl isocyanate - Lanxess. [Link]
-
Monitoring the formation of polyurethane foams with an infrared camera - Journal of Emerging Investigators. [Link]
-
Nucleophilic Isocyanation - PMC - NIH. [Link]
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. [Link]
-
Chemistry of isocyanides. Part 2. Nucleophilic addition of hydroxide to aromatic isocyanides in aqueous dimethyl sulphoxide. Correlations of rate with a nucleophilicity function - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Method for removing non-reacted isocyanate from its reaction product - Google P
-
Exothermic reaction controlling technology and curing characteristics of polymer foam materials - ResearchGate. [Link]
-
Identification and Evaluation of Hazardous Pyrolysates in Bio-Based Rigid Polyurethane-Polyisocyanurate Foam Smoke - NIH. [Link]
-
(PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. [Link]
-
Chemical Properties of this compound (CAS 1591-99-7) - Cheméo. [Link]
-
This compound - Stenutz. [Link]
-
Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1 | Journal of the American Chemical Society. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. [Link]
- Curing system for isocyanate prepolymers - Google P
-
download file - dokumen.pub. [Link]
-
Polyurethane Exothermic Polymerization and Phase Change Material Thermal Delay Matching: An Approach to Reducing Fire Risks in Mining Polymer Materials | Request PDF - ResearchGate. [Link]
-
2,6-Dimethylphenyl isocyanate - the NIST WebBook. [Link]
Sources
- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. actsafe.ca [actsafe.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. wernerblank.com [wernerblank.com]
- 12. safetyinnumbers.ca [safetyinnumbers.ca]
Technical Support Center: Navigating Solubility Challenges with 2,3-Dimethylphenyl Isocyanate Reaction Products
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,3-dimethylphenyl isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common and often complex solubility issues encountered with its reaction products. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments proceed efficiently and effectively.
Introduction: Understanding the Core Challenge
This compound is a valuable reagent in organic synthesis, frequently used to form ureas, urethanes (carbamates), and other derivatives through its reaction with nucleophiles like amines and alcohols. A significant hurdle in these reactions is the poor solubility of the resulting products, particularly the symmetrically substituted ureas that can form as byproducts. These crystalline, high-melting-point solids can precipitate prematurely, complicating reaction monitoring, product isolation, and purification.
This guide is structured to help you understand the root causes of these solubility issues and provide actionable strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is the urea byproduct from my reaction so insoluble?
Answer: The primary byproduct in many reactions involving isocyanates is a symmetrically disubstituted urea, formed from the reaction of the isocyanate with trace amounts of water. In the case of this compound, this results in the formation of 1,3-bis(2,3-dimethylphenyl)urea.
The insolubility of this urea derivative stems from several key factors:
-
Strong Intermolecular Hydrogen Bonding: The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This leads to the formation of extensive, stable hydrogen-bonded networks in the solid state.
-
Molecular Symmetry and Crystal Packing: The symmetrical structure of 1,3-bis(2,3-dimethylphenyl)urea allows for highly efficient packing into a stable crystal lattice. The energy required to break apart this well-ordered structure is substantial, leading to low solubility in most common organic solvents.
-
Planarity and Aromatic Stacking: The phenyl rings contribute to intermolecular attractive forces through π-π stacking, further stabilizing the crystal lattice and reducing solubility.
The combination of these forces makes the urea byproduct exceptionally stable and difficult to dissolve.
FAQ 2: What are the best general-purpose solvents for dissolving reaction products of this compound?
Answer: There is no single "best" solvent, as the optimal choice depends on the specific structure of your desired product (urethane, urea, etc.) and the intended downstream application (e.g., purification, analysis). However, some solvents are generally more effective at disrupting the intermolecular forces of these products.
Highly polar, aprotic solvents are often the first choice for dissolving ureas and urethanes. These solvents can effectively solvate the polar functional groups without having labile protons that could react with any remaining isocyanate.
Here is a summary of recommended solvents, categorized by their utility:
| Solvent Class | Examples | Mechanism of Action & Use Cases |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Excellent at disrupting hydrogen bonds and solvating polar molecules. Ideal for dissolving highly insoluble ureas and for running reactions where product precipitation is a concern. Often used for NMR analysis of these compounds. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good for a wide range of less polar to moderately polar urethanes and some ureas. Their volatility makes them easy to remove post-purification. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity. Useful for reactions and recrystallizations, particularly for urethanes. THF is often a good choice for running the initial reaction. |
| Protic Solvents | Ethanol, Methanol, Acetic Acid | Generally poor choices for dissolving the final, pure products due to strong solvent-solvent interactions. However, they can sometimes be used in mixed solvent systems or for specific purification steps like washing to remove more soluble impurities. Acetic acid can protonate the urea, aiding in dissolution. |
Pro-Tip: Always perform small-scale solubility tests with your specific product before committing to a large-scale procedure.
FAQ 3: Can I prevent the formation of the insoluble urea byproduct?
Answer: While completely eliminating the formation of the urea byproduct is challenging, you can significantly minimize it by rigorously excluding water from your reaction system.
Here are the critical steps to implement:
-
Dry Your Solvents: Use freshly distilled solvents or solvents from a solvent purification system (e.g., passing through activated alumina columns). Anhydrous solvents packaged under an inert atmosphere are also a reliable option.
-
Dry Your Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) immediately before use.
-
Use an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Purify Your Reagents: Ensure your amine or alcohol nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over a suitable drying agent (e.g., molecular sieves) and distilling it.
The following diagram illustrates the workflow for minimizing water contamination.
Caption: Workflow for setting up an anhydrous reaction to minimize urea byproduct formation.
Part 2: Troubleshooting Guides
Scenario 1: My desired product has precipitated out with the urea byproduct during the reaction.
This is a common co-precipitation issue. The goal is to selectively dissolve the desired product while leaving the highly insoluble urea behind.
Troubleshooting Protocol: Selective Solubilization
-
Initial Filtration: At the end of the reaction, filter the entire solid mixture. Wash the solid with a small amount of a non-polar solvent like hexanes or diethyl ether to remove any residual starting materials.
-
Solvent Screening: Take a small sample of the mixed solid and test its solubility in a range of solvents (see the table in FAQ 2). Look for a solvent that readily dissolves your expected product but not the urea. Dichloromethane (DCM) or chloroform are often good starting points for many urethanes.
-
Selective Extraction/Trituration:
-
Suspend the bulk solid mixture in the chosen solvent (e.g., DCM).
-
Stir vigorously for 30-60 minutes at room temperature. Your desired product should dissolve, leaving the urea as a fine white solid.
-
Filter the suspension. The filtrate now contains your desired product.
-
The solid collected on the filter paper is primarily the unwanted urea byproduct.
-
-
Confirmation: Concentrate the filtrate and analyze the resulting solid by an appropriate method (e.g., ¹H NMR, LC-MS) to confirm that you have successfully isolated your product. Analyze the filtered solid as well to confirm it is the urea.
The logical flow of this troubleshooting process is depicted below.
Caption: Decision workflow for separating a soluble product from an insoluble urea byproduct.
Scenario 2: My purified product is a solid, but I can't find a suitable solvent for NMR analysis.
Even a pure product can be challenging to dissolve for characterization. Standard NMR solvents like CDCl₃ may not be effective.
Troubleshooting Protocol: NMR Sample Preparation for Poorly Soluble Analytes
-
Use High-Power Solvents: The first step is to try deuterated versions of the highly polar aprotic solvents mentioned earlier.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): This is the most common and effective choice for highly insoluble ureas and urethanes. It will dissolve most samples, though you may need to warm the sample gently. Be aware of the large residual solvent peak around 2.50 ppm.
-
DMF-d₇ (Dimethylformamide-d₇): Another excellent option, similar in solubilizing power to DMSO-d₆.
-
-
Employ Acidic Additives: If solubility in neutral solvents fails, adding a small amount of a deuterated acid can protonate the basic sites (like the carbonyl oxygen) in your molecule, breaking up the hydrogen bonding network and aiding dissolution.
-
Trifluoroacetic acid-d (TFA-d): Add a single drop of TFA-d to your NMR tube containing the sample suspended in CDCl₃ or DMSO-d₆. This is often highly effective but will shift the chemical shifts of protons near the basic sites.
-
-
Elevated Temperature NMR: If the sample is still not soluble at room temperature, acquiring the spectrum at an elevated temperature (e.g., 50-80°C) can significantly increase solubility. Check the boiling point of your NMR solvent and the thermal stability of your compound before proceeding.
Caution: When using DMSO-d₆, be aware that it is hygroscopic and will readily absorb atmospheric water, showing a broad peak typically around 3.3 ppm.
References
-
Valente, E. J., et al. (2012). Symmetrically N,N'-disubstituted ureas and their crystalline properties. Crystal Growth & Design, 12(9), 4475-4489. Available at: [Link]
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and convenient procedure for solvent purification. Organometallics, 15(5), 1518-1520. Available at: [Link]
long-term storage and stability of 2,3-Dimethylphenyl isocyanate
Welcome to the comprehensive technical support guide for 2,3-Dimethylphenyl Isocyanate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the long-term storage, stability, and troubleshooting of this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is an aromatic isocyanate widely utilized in organic synthesis as a building block for a variety of compounds, including ureas, carbamates, and other derivatives of biological and pharmaceutical interest. The presence of the isocyanate functional group (-N=C=O) makes it highly reactive towards nucleophiles. However, this reactivity also presents challenges in terms of its stability and long-term storage. Understanding and controlling these factors are paramount for successful and reproducible research.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its purity and reactivity. Isocyanates are notoriously sensitive to moisture and can also be affected by temperature and light.
Recommended Storage Conditions:
For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration slows down potential degradation reactions and dimerization. |
| Atmosphere | Inert gas (Nitrogen or Argon)[3] | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque glass bottle | Protects from moisture ingress and light-induced degradation. |
| Moisture | Strict exclusion of water[4][5] | Water is the primary cause of degradation, leading to the formation of insoluble ureas. |
Shelf Life:
While specific long-term stability data for this compound is not extensively published, isocyanates, in general, are known to have a limited shelf life, even under ideal conditions. It is recommended to use the product within a year of receipt. Regular purity checks are advised for material stored for longer periods.
Degradation Pathway: The Impact of Moisture
The primary degradation pathway for this compound is hydrolysis, which occurs upon exposure to water. This multi-step process significantly impacts the purity of the reagent and can lead to complications in chemical reactions.
The reaction begins with the nucleophilic attack of water on the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield 2,3-dimethylaniline and carbon dioxide gas. The newly formed 2,3-dimethylaniline is a primary amine and is highly reactive towards the parent isocyanate. This subsequent reaction results in the formation of a stable and often insoluble N,N'-bis(2,3-dimethylphenyl)urea.[3][6]
Caption: Degradation of this compound by Water.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Formation of a White Precipitate in the Reagent Bottle or Reaction Mixture
-
Observation: A white, insoluble solid is observed in the this compound bottle upon storage or forms unexpectedly in a reaction mixture.
-
Probable Cause: This is a classic sign of moisture contamination. The white precipitate is likely N,N'-bis(2,3-dimethylphenyl)urea, the final product of the hydrolysis pathway.[3]
-
Troubleshooting Steps:
-
Assess Reagent Quality: If the precipitate is in the stock bottle, the reagent has been compromised. It is best to discard it and use a fresh, unopened bottle.
-
Verify Solvent and Reagent Anhydrousness: If the precipitate forms during a reaction, rigorously dry all solvents and reagents before use. Common drying agents include molecular sieves, sodium sulfate, or distillation from an appropriate drying agent.
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven (≥120°C) or by flame-drying under vacuum immediately before use.
-
Issue 2: Foaming or Gas Evolution in the Reaction
-
Observation: The reaction mixture is bubbling or foaming, and there is a noticeable increase in pressure within the reaction vessel.
-
Probable Cause: This is due to the formation of carbon dioxide gas during the decomposition of the carbamic acid intermediate in the hydrolysis pathway.[3]
-
Troubleshooting Steps:
-
Safety First: Do not seal the reaction vessel tightly if unexpected gas evolution is occurring to avoid a dangerous buildup of pressure. Vent the reaction to a fume hood.
-
Identify the Source of Moisture: This is a strong indicator of significant water contamination. Review all potential sources of moisture, including solvents, reagents, and the reaction setup.
-
Catalyst Consideration: Be aware that some catalysts can also promote the side reaction between the isocyanate and water. If a catalyst is being used, review its specifications to ensure it is selective for the desired reaction.[7]
-
Issue 3: Low Yield of the Desired Product
-
Observation: The yield of the intended product (e.g., a specific urea or carbamate) is significantly lower than expected, even though starting materials appear to be consumed.
-
Probable Cause: The this compound is being consumed by the side reaction with water, leading to the formation of the symmetrical urea byproduct instead of the desired product. For every one mole of water, two moles of isocyanate are consumed.
-
Troubleshooting Steps:
-
Quantify Purity: Before starting the reaction, assess the purity of the this compound using an appropriate analytical method (see "Purity Assessment" section).
-
Stoichiometry Adjustment: If minor moisture contamination is unavoidable, consider adding a slight excess (e.g., 1.05-1.1 equivalents) of the isocyanate to compensate for the amount that may react with trace water.
-
Rigorous Anhydrous Technique: Re-evaluate and improve all anhydrous techniques as outlined in the previous troubleshooting sections.
-
Issue 4: Catalyst Deactivation
-
Observation: A metal-catalyzed reaction (e.g., urethane formation) is sluggish or fails to proceed to completion.
-
Probable Cause: The catalyst may be "poisoned" or deactivated by impurities in the reaction mixture.[6][7][8][9]
-
Troubleshooting Steps:
-
Purity of Reactants: Ensure all reactants, including the isocyanate and any co-reactants (like polyols), are of high purity and free from contaminants that can poison the catalyst (e.g., sulfur compounds, phosphates).
-
Moisture Scavenging: Water can deactivate some catalysts. Ensure the reaction is strictly anhydrous.
-
Catalyst Selection: Choose a catalyst that is robust and less susceptible to poisoning by potential impurities in your specific system.
-
Purity Assessment: A Self-Validating System
To ensure the reliability of your experimental results, it is crucial to verify the purity of your this compound before use, especially if it has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
Analytical Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of this compound.
Experimental Protocol: HPLC-UV Method for Purity Assessment (Illustrative)
This is a general protocol that should be optimized for your specific instrumentation and requirements.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
To assess for the urea degradant, a derivatization step is often employed to improve detection. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP).[10] The reaction of the isocyanate with MOPP forms a stable urea derivative with a strong UV chromophore.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject a standard of known concentration to determine the retention time and response factor.
-
Inject the sample solution.
-
The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of a peak corresponding to the N,N'-bis(2,3-dimethylphenyl)urea would indicate degradation.
-
Experimental Protocol: GC-MS Method for Purity Assessment (Illustrative)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in an anhydrous solvent like dichloromethane or toluene.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C).
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis:
-
The retention time and mass spectrum of the main peak should be compared to a reference standard or library data to confirm the identity of this compound.
-
The presence of peaks corresponding to 2,3-dimethylaniline or the symmetrical urea would indicate degradation.
-
Frequently Asked Questions (FAQs)
Q1: Can I use this compound that has a small amount of white precipitate?
A1: It is strongly advised against it. The presence of the precipitate (N,N'-bis(2,3-dimethylphenyl)urea) indicates that the reagent has been at least partially hydrolyzed. This means the actual concentration of the isocyanate is lower than stated, and the presence of the urea and the precursor amine can lead to unwanted side reactions and complicate purification.
Q2: My reaction requires heating. Is this compound thermally stable?
A2: Aromatic isocyanates are generally stable at moderately elevated temperatures for the duration of a typical reaction. However, prolonged heating at high temperatures can lead to dimerization, trimerization, or other decomposition pathways. It is recommended to run a small-scale test reaction to determine the thermal stability under your specific reaction conditions.
Q3: How can I purify a reaction product from the N,N'-bis(2,3-dimethylphenyl)urea byproduct?
A3: N,N'-diaryl ureas are often poorly soluble in many common organic solvents. This property can sometimes be exploited for purification.[12][13][14][15]
-
Filtration: If the desired product is soluble in the reaction solvent, the insoluble urea can often be removed by simple filtration.
-
Washing/Trituration: The crude product can be washed or triturated with a solvent in which the urea is insoluble but the desired product is soluble.
-
Column Chromatography: If the urea is soluble enough to be carried on a column, careful selection of the eluent system can allow for separation. However, ureas can sometimes streak on silica gel.
Q4: Are there any specific safety precautions for this compound?
A4: Yes. Isocyanates are toxic and are respiratory and skin sensitizers. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
References
- PCI Magazine. (2000, September 26).
- BenchChem. (2025).
- Google Patents. (1994).
- United States Environmental Protection Agency. (n.d.).
- RevisionDojo. (2025, November 21).
- National Institutes of Health. (2011, May 23).
- PubMed. (n.d.). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection.
- Google Patents. (1999). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
- Sigma-Aldrich. (n.d.).
- LCS Laboratory Inc. (n.d.).
- Semantic Scholar. (2008, December 15).
- United States Environmental Protection Agency. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Sigma-Aldrich. (2014, May 20).
- Cambridge Safety. (n.d.). MDHS25/3 Organic isocyanates in air - Laboratory method using sampling either onto 1-(2-methoxyphenyl)
- National Institutes of Health. (n.d.). Diaryl Ureas as an Antiprotozoal Chemotype.
- BenchChem. (2025).
- PubMed Central. (2021, January 19). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.
- PubMed. (2021, June 11). Diaryl Ureas as an Antiprotozoal Chemotype.
- National Institutes of Health. (n.d.).
- MDPI. (2022, November 25).
- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
- Cawood Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (2024, September 7).
- Scholar Research Library. (2016).
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (2024, August 30). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. XX. N-[(3,5-Difluoroadamantan-1-yl)]-N′-R-ureas and Symmetrical Bis-ureas.
- Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.
- SpringerLink. (2006, November 28). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).
- United States Environmental Protection Agency. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- FPE. (n.d.).
- Semantic Scholar. (n.d.).
Sources
- 1. ecl.world [ecl.world]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. revisiondojo.com [revisiondojo.com]
- 7. pcimag.com [pcimag.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. cambridgesafety.co.uk [cambridgesafety.co.uk]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diaryl Ureas as an Antiprotozoal Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in 2,3-Dimethylphenyl Isocyanate
Welcome to the technical support center for the analysis of 2,3-Dimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods for impurity profiling. Here, we address common challenges and questions in a direct Q&A format, providing not just protocols but the scientific reasoning behind them to empower you in your laboratory work.
Section 1: Foundational Knowledge & FAQs
This section covers the essential background information required before embarking on the analysis of this compound.
Q1: What are the potential impurities I should be looking for in this compound?
A1: Impurities can originate from various stages, including synthesis, storage, and degradation.[1] Understanding their potential sources is crucial for developing a targeted analytical method.[2] Key classes of impurities include:
-
Organic Impurities: These can be starting materials, by-products from side reactions, intermediates, and degradation products.[1] For this compound, this could include unreacted precursors or related isomers.
-
Inorganic Impurities: These are often reagents, catalysts, or metallic contaminants from manufacturing equipment.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process are a common impurity class.[1] The International Conference on Harmonization (ICH) provides guidelines on acceptable limits for these solvents.[3]
| Impurity Class | Potential Examples | Origin |
| Starting Materials | 2,3-Dimethylaniline, Phosgene or phosgene equivalent | Incomplete reaction during synthesis |
| Isomeric Impurities | 2,4-Dimethylphenyl isocyanate, 3,4-Dimethylphenyl isocyanate | Impurities in starting materials or isomerization |
| By-products | Dimeric or trimeric isocyanate species, ureas (from reaction with water) | Side reactions during synthesis or degradation |
| Degradation Products | 2,3-Dimethylaniline (from hydrolysis) | Exposure to moisture or improper storage |
| Residual Solvents | Toluene, Xylene, DMF, etc. | Synthesis and purification steps |
Q2: Why is direct chromatographic analysis of this compound challenging?
A2: The primary challenge lies in the high reactivity of the isocyanate group (-N=C=O).[4] This functional group readily reacts with nucleophiles, including water, alcohols, and even active sites on chromatographic columns or inlet liners, especially at the elevated temperatures used in Gas Chromatography (GC).[5][6] This reactivity can lead to several analytical problems:
-
On-column degradation: The analyte can degrade during analysis, leading to inaccurate quantification and the appearance of degradation-related impurity peaks.
-
Poor peak shape: Interaction with active sites can cause significant peak tailing.[7]
-
Low response and poor reproducibility: Analyte loss due to reactions leads to diminished and inconsistent signals.
Q3: What is derivatization and why is it often necessary for isocyanate analysis?
A3: Derivatization is the process of chemically modifying a compound to make it more suitable for analysis. For isocyanates, this involves reacting the highly reactive -N=C=O group with a derivatizing agent to form a stable, easily detectable derivative.[4] This approach is considered the best route for the detection and determination of isocyanates.[4]
The core reasons for derivatization are:
-
Stabilization: It converts the reactive isocyanate into a stable derivative (typically a urea or urethane), preventing degradation during sample handling and analysis.[4]
-
Enhanced Detection: The derivatizing agent is chosen to have a strong chromophore (for UV detection) or fluorophore (for fluorescence detection), significantly increasing the sensitivity of the method, which is crucial for trace impurity analysis.[4][8]
-
Improved Chromatography: The resulting derivatives often have better chromatographic properties, leading to sharper, more symmetrical peaks.
Several reagents are used, including 1-(2-methoxyphenyl)piperazine (MOPP), di-n-butylamine (DBA), and 1-(9-anthracenylmethyl)piperazine (MAP), each offering different advantages in terms of reactivity and detection sensitivity.[5][9]
Section 2: Analytical Method Selection
Choosing the right analytical technique is fundamental to successful impurity profiling. This section guides you through the decision-making process.
Caption: Diagram 1: A decision tree for selecting the appropriate analytical method.
Q4: When should I choose Gas Chromatography (GC) for my analysis?
A4: GC is the preferred method for analyzing volatile and thermally stable compounds, making it ideal for identifying residual solvents.[1][10] It can also be used for the isocyanate itself, but with significant caveats.
-
Choose GC for:
-
Residual Solvent Analysis: GC with a headspace sampler is the gold standard for quantifying volatile impurities like toluene, hexane, or acetone.[11]
-
Purity of Volatile Starting Materials: Analyzing the purity of volatile precursors used in the synthesis.
-
Direct Analysis of the Isocyanate (with caution): This is only recommended if you have a highly inert system (deactivated liner, column) and are analyzing for high-level impurities where some analyte loss is acceptable. Method validation would be critical. An indirect GC method, involving derivatization, can also be developed.[12]
-
Q5: When is High-Performance Liquid Chromatography (HPLC) the better option?
A5: HPLC is the most widely used and robust technique for the impurity profiling of isocyanates and their related non-volatile by-products.[1][2] Because it is a room-temperature separation technique, it avoids the thermal degradation issues associated with GC.
-
Choose HPLC for:
-
Quantifying the main component and its non-volatile impurities: This is the primary application. After derivatization, HPLC provides excellent sensitivity and resolution for isomers, dimers, and urea-based degradation products.[13]
-
Stability Studies: Monitoring the formation of degradation products over time.
-
Analysis of Thermally Labile Impurities: Any impurity that would degrade in a hot GC inlet should be analyzed by HPLC.
-
Q6: What is the role of spectroscopic techniques like FTIR and NMR?
A6: Spectroscopic methods are indispensable for structural elucidation.[14] While chromatography separates the impurities, spectroscopy helps identify them.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Excellent for confirming the presence of the isocyanate group (~2270 cm⁻¹) and for monitoring its disappearance during derivatization or degradation reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the exact chemical structure of an unknown impurity once it has been isolated, for instance, by preparative HPLC.[15]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown peaks without the need for isolation.[10][16]
Section 3: Experimental Protocols & Troubleshooting Guides
This section provides detailed, step-by-step methods and solutions to common problems you may encounter.
Method 1: HPLC-UV Analysis of this compound (via Derivatization)
This protocol is designed for the accurate quantification of the main component and related impurities. We will use 1-(2-methoxyphenyl)piperazine (MOPP) as the derivatizing agent, as it is well-established and provides a strong UV chromophore.[9]
Caption: Diagram 2: Step-by-step workflow for impurity analysis by HPLC with derivatization.
Experimental Protocol:
-
Reagent Preparation: Prepare a 1 mg/mL solution of 1-(2-methoxyphenyl)piperazine (MOPP) in dry acetonitrile.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add 10 mL of the MOPP reagent solution. Vortex and let it stand for 15 minutes to ensure complete derivatization. Dilute to volume with mobile phase A.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
HPLC Troubleshooting Guide
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Q: Why are my retention times shifting? | 1. Inadequate column equilibration. 2. Mobile phase composition changing (e.g., evaporation of organic modifier). 3. Column temperature fluctuations. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily and keep bottles capped.[17] 3. Use a column thermostat and ensure it is stable. |
| Q: I see "ghost peaks" in my blank injections. What are they? | 1. Contamination from previous injections (carryover). 2. Impurities in the mobile phase or solvent.[18] 3. Leaching from vials, caps, or filters. | 1. Implement a robust needle wash protocol. Inject a strong solvent (e.g., 100% Acetonitrile) to clean the injector. 2. Use high-purity, HPLC-grade solvents.[17] 3. Test each component of your sample preparation workflow individually. |
| Q: My peaks are tailing or fronting. How do I improve the shape? | 1. Tailing: Secondary interactions with the column (e.g., silanol activity), column overload. 2. Fronting: Column overload, sample solvent incompatible with mobile phase. | 1. Ensure mobile phase pH is appropriate for the analyte. Try a different brand of C18 column. Dilute the sample.[19] 2. Reduce injection volume or sample concentration. Dissolve the final sample in the initial mobile phase if possible. |
| Q: My derivatization seems incomplete or inconsistent. Why? | 1. Presence of moisture in the solvent or on glassware, which consumes the isocyanate. 2. Insufficient derivatizing reagent. 3. Reaction time is too short. | 1. Use dry solvents (e.g., from a sealed bottle) and dry glassware. 2. Ensure the derivatizing agent is in stoichiometric excess. 3. Allow the reaction to proceed for the validated time (e.g., 15-30 minutes). |
Method 2: GC-FID Analysis for Residual Solvents
This protocol uses static headspace sampling to analyze for volatile organic impurities without injecting the reactive isocyanate product directly into the GC.
Experimental Protocol:
-
Solvent Standard Preparation: Prepare a mixed standard of potential residual solvents (e.g., Toluene, Xylene, Heptane) in a suitable, high-boiling point solvent like Dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial tightly.
-
Headspace GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm
-
Carrier Gas: Helium or Hydrogen.[20]
-
Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Equilibration Time: 15 minutes
-
-
GC Troubleshooting Guide
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Q: I'm not seeing any peaks, or the response is very low. | 1. Syringe/sampler issue (clogged or not injecting). 2. Leak in the system (septum, column fittings). 3. Detector is not lit (FID) or not turned on.[21] | 1. Check autosampler operation. Manually inject a standard to confirm system viability.[21] 2. Perform a leak check. Replace the injector septum.[7] 3. Check detector gas flows and attempt to re-ignite the flame. |
| Q: My baseline is drifting upwards during the run. | 1. Column bleed. The stationary phase is degrading at high temperatures. 2. Contaminated carrier gas. | 1. Ensure the final oven temperature does not exceed the column's maximum limit. Condition the column overnight. If the problem persists, the column may need replacement.[6] 2. Check the purity of your gas source and ensure moisture/oxygen traps are functional.[22] |
| Q: My peaks are broad and poorly resolved. | 1. Headspace oven temperature is too low for less volatile solvents. 2. Oven ramp rate is too slow. 3. Column is overloaded or damaged. | 1. Increase the headspace oven temperature to improve partitioning into the vapor phase. 2. Increase the oven ramp rate (e.g., to 15-20 °C/min).[21] 3. Dilute the standard/sample. Trim the first few cm from the front of the column to remove contamination.[6] |
References
- Benchchem. (n.d.). Spectroscopic Analysis of DETDA-Isocyanate Reaction Products: A Comparative Guide.
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry.
- Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Gagné, S., Lesage, J., & Ostiguy, C. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. PubMed.
- Method of detecting isocyanates. (1994). Google Patents.
- Restek. (n.d.). GC Troubleshooting Guide.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Shimadzu. (2022). GC Troubleshooting guide.
- Shimadzu Scientific Instruments. (n.d.). GC Troubleshooting Tips.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- David, F., Sandra, P., & Vercammen, J. (2001). Indirect determination of isocyanates by gas chromatography. PubMed.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Benchchem.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Allan Chemical Corporation. (2025). 5 Ways Solvent Purity Impacts HPLC Results.
- Impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRPR.
- Deshpande, G. R., et al. (2016). Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response. IJPSR.
- Chromatography Forum. (2010). Analysing isocyanates by GC.
- Determination of Isocyanates in Workplace Atmosphere by HPLC. (2012). ResearchGate.
- European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 9. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iajps.com [iajps.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Analysing isocyanates by GC - Chromatography Forum [chromforum.org]
- 21. shopshimadzu.com [shopshimadzu.com]
- 22. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
minimizing by-product formation in 2,3-Dimethylphenyl isocyanate synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing by-product formation during your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategy.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by the formation of unwanted by-products, primarily substituted ureas and carbamates. These impurities can complicate purification, reduce yields, and interfere with downstream applications. This guide will explore the common synthetic routes to this compound, dissect the mechanisms of by-product formation, and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: I'm performing a phosgenation of 2,3-dimethylaniline and my yield is low, with a significant amount of an insoluble white solid. What is this by-product and how can I avoid it?
A1: The insoluble white solid is most likely N,N'-bis(2,3-dimethylphenyl)urea. This is a very common by-product in phosgenation reactions.
-
Causality: This urea is formed when the desired this compound product reacts with unreacted 2,3-dimethylaniline starting material. This is especially problematic if the local concentration of phosgene is too low, or if the amine is added too quickly to the phosgene solution.[1][2]
-
Troubleshooting:
-
Inverse Addition: Add the 2,3-dimethylaniline solution slowly to a solution of phosgene (or a phosgene equivalent like triphosgene). This ensures that phosgene is always in excess, minimizing the chance for the isocyanate to react with the starting amine.
-
Temperature Control: Keep the initial reaction temperature low (0-5 °C) during the addition of the amine to control the reaction rate and prevent localized heating.[2]
-
Solvent Choice: Use an inert, dry solvent such as 1,2-dichloroethane or toluene to ensure all reactants remain in solution and to facilitate temperature control.[2]
-
Q2: I'm attempting a Curtius rearrangement from 2,3-dimethylbenzoyl azide. My final product is contaminated with N,N'-bis(2,3-dimethylphenyl)urea. What went wrong?
A2: The formation of urea during a Curtius rearrangement is a classic sign of water contamination.
-
Causality: The isocyanate intermediate is highly reactive towards nucleophiles. If water is present in the reaction, it will hydrolyze the isocyanate to an unstable carbamic acid, which then decarboxylates to form 2,3-dimethylaniline.[3][4][5] This newly formed amine then rapidly reacts with another molecule of the isocyanate to produce the symmetrical urea.[6][7][8]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Solvent Selection: Toluene is a good solvent for the Curtius rearrangement as it can be easily dried and its high boiling point is suitable for the thermal rearrangement. Acetonitrile has been noted to sometimes contain traces of water that can lead to insoluble urea by-products.[9]
-
Nucleophile Trapping: If the goal is not the amine, but a carbamate or urea derivative, add the desired alcohol or amine nucleophile to the reaction mixture to trap the isocyanate as it is formed.[3][4]
-
Q3: During my Hofmann rearrangement of 2,3-dimethylbenzamide, I'm getting a mixture of products. How can I improve the selectivity for the isocyanate or its derivatives?
A3: The Hofmann rearrangement proceeds via an isocyanate intermediate, which, in the typical aqueous basic conditions, is hydrolyzed to the amine.[10][11] To access other derivatives, the reaction conditions must be modified.
-
Causality: The standard Hofmann conditions (bromine and aqueous sodium hydroxide) are designed to produce the primary amine through in-situ hydrolysis of the isocyanate.[12][13]
-
Troubleshooting:
-
Non-Aqueous Conditions: To isolate the isocyanate or form other derivatives, avoid water. One approach is to use a reagent like N-bromosuccinimide (NBS) in the presence of a base and an alcohol (e.g., methanol) to trap the isocyanate as a stable carbamate.[11]
-
Reagent Choice: The use of lead tetraacetate or hypervalent iodine reagents under mildly acidic conditions can also facilitate the Hofmann rearrangement and may offer better control over the reaction.[13]
-
Q4: My purification by distillation is difficult, and the product seems to be degrading at high temperatures. Are there alternative purification methods?
A4: Isocyanates can undergo dimerization or trimerization at elevated temperatures, and residual impurities can catalyze these processes.
-
Causality: The isocyanate functional group is reactive and can self-condense, especially at high temperatures.
-
Troubleshooting:
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress on the product.
-
Chemical Quenching and Extraction: For small-scale reactions, consider quenching the crude reaction mixture with a nucleophile like methanol to convert the isocyanate into the more stable methyl carbamate. This derivative can then be purified by column chromatography or recrystallization.[14]
-
Reactive Scavenging: In some industrial processes, unreacted isocyanates are removed from solvent streams by adding a small amount of a diamine to form a precipitatable polyurea, which can then be filtered off.[15]
-
Experimental Protocols
The following are detailed protocols for the synthesis of this compound, annotated with troubleshooting insights.
Protocol 1: Phosgenation of 2,3-Dimethylaniline with Triphosgene
This method is a common laboratory-scale procedure that avoids the use of highly toxic phosgene gas.
Materials:
-
2,3-Dimethylaniline
-
Triphosgene (solid phosgene)
-
1,2-Dichloroethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a magnetic stirrer, all under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve triphosgene (1.0 eq) in anhydrous 1,2-dichloroethane. In the dropping funnel, prepare a solution of 2,3-dimethylaniline (3.0 eq) in anhydrous 1,2-dichloroethane.
-
Reaction: Cool the triphosgene solution to 0-5 °C using an ice bath. Slowly add the 2,3-dimethylaniline solution dropwise over 1-2 hours with vigorous stirring.
-
Troubleshooting Point: Slow addition is critical to maintain an excess of phosgene and prevent the formation of N,N'-bis(2,3-dimethylphenyl)urea.[2]
-
-
Heating: After the addition is complete, slowly warm the reaction mixture to the reflux temperature of 1,2-dichloroethane (approx. 83 °C) and maintain reflux for 3-4 hours, or until the reaction is complete (monitor by IR spectroscopy for the disappearance of the amine N-H stretch and the appearance of the isocyanate -NCO stretch at ~2270 cm⁻¹).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Protocol 2: Curtius Rearrangement of 2,3-Dimethylbenzoyl Azide
This non-phosgene route is an excellent alternative for synthesizing the isocyanate.
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Toluene (anhydrous)
-
Acetone
Procedure:
-
Acid Chloride Formation: Convert 2,3-dimethylbenzoic acid to 2,3-dimethylbenzoyl chloride by reacting with thionyl chloride or oxalyl chloride. Remove the excess reagent under reduced pressure.
-
Acyl Azide Synthesis: Dissolve the crude 2,3-dimethylbenzoyl chloride in acetone. Cool the solution to 0 °C and add a solution of sodium azide in a minimal amount of water dropwise. Stir for 1-2 hours at 0 °C.
-
Safety Note: Acyl azides can be explosive. Handle with care and avoid heating.
-
-
Extraction: Add water and extract the acyl azide into toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Rearrangement: Heat the toluene solution of the acyl azide to reflux. The rearrangement will occur with the evolution of nitrogen gas. Continue heating until gas evolution ceases.
-
Troubleshooting Point: Ensure the reaction is truly anhydrous to prevent hydrolysis of the isocyanate and subsequent urea formation.[9]
-
-
Purification: The resulting toluene solution of this compound can be used directly or the product can be isolated by removing the solvent and performing vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting decision tree.
Diagram 1: Key By-Product Formation Pathways
Caption: Decision tree for troubleshooting low isocyanate yield.
Summary of Key Parameters for Minimizing By-Products
| Parameter | Phosgenation Route | Curtius/Hofmann Rearrangement | Rationale for By-Product Minimization |
| Water Content | Strictly Anhydrous | Strictly Anhydrous | Prevents hydrolysis of isocyanate to amine, which leads to urea formation. [7][8] |
| Reagent Addition | Slow addition of amine to phosgene solution | N/A | Maintains an excess of phosgene, preventing the reaction of product with starting amine. [2] |
| Temperature | Low initial temp (0-5 °C), then reflux | Varies (thermal decomposition) | Controls reaction rate and prevents side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Excludes atmospheric moisture. |
| Purification | Vacuum Distillation | Vacuum Distillation or Derivatization | Minimizes thermal degradation of the isocyanate product. |
Conclusion
The successful synthesis of this compound with minimal by-product formation hinges on a thorough understanding of the reaction mechanism and careful control of experimental parameters. By recognizing the primary pathways to urea formation—either through the reaction of the isocyanate product with the starting amine or with an amine formed from hydrolysis—researchers can implement targeted strategies to enhance selectivity and yield. The troubleshooting guides and detailed protocols provided herein serve as a comprehensive resource for navigating the challenges of isocyanate synthesis.
References
-
Urea Formation - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]
-
Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates . (2015). Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions . (2010). Organic Letters. Retrieved January 9, 2026, from [Link]
-
Improved Synthesis of Unsymmetrical Ureas via Carbamates . (2023). Polycyclic Aromatic Compounds. Retrieved January 9, 2026, from [Link]
-
Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators . (2010). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Curtius rearrangement . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
- Method for preparing dimethylphenyl isocyanate. (2010). Google Patents.
-
The Hofmann and Curtius Rearrangements . (2017). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Isocyanate Stability and precipitate formation . (2021). Reddit. Retrieved January 9, 2026, from [Link]
-
Curtius Rearrangement | Mechanism, Reactions, Variations & Applications . (n.d.). Allen. Retrieved January 9, 2026, from [Link]
-
Curtius Rearrangement . (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Moisture Contamination of Polyurethanes . (2021). ResinLab. Retrieved January 9, 2026, from [Link]
-
Hofmann Rearrangement . (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information . (n.d.). Georg-August-Universität Göttingen. Retrieved January 9, 2026, from [Link]
-
Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds . (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production . (2018). Hungarian Journal of Industry and Chemistry. Retrieved January 9, 2026, from [Link]
-
Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism . (2025). JoVE. Retrieved January 9, 2026, from [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway . (2023). MDPI. Retrieved January 9, 2026, from [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging . (2020). Almac. Retrieved January 9, 2026, from [Link]
-
Hofmann rearrangement . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
Sources
- 1. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. resinlab.com [resinlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. real.mtak.hu [real.mtak.hu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dimethylphenyl Isocyanate and 2,4-Dimethylphenyl Isocyanate
This guide provides an in-depth comparison of the chemical reactivity of two isomeric aromatic isocyanates: 2,3-dimethylphenyl isocyanate and 2,4-dimethylphenyl isocyanate. Designed for researchers, chemists, and professionals in drug development and polymer science, this document elucidates the subtle yet significant differences in their reaction kinetics, driven by the distinct steric and electronic profiles conferred by the positioning of their methyl substituents. We will explore the theoretical underpinnings of their reactivity and provide a framework for experimental validation.
Introduction: The Role of Substituents in Isocyanate Chemistry
Isocyanates (R-N=C=O) are a class of highly versatile chemical intermediates, central to the synthesis of polyurethanes, pharmaceuticals, and agrochemicals.[1] The reactivity of the isocyanate group is predominantly governed by the electrophilicity of its central carbon atom, making it susceptible to nucleophilic attack by alcohols, amines, water, and other compounds with active hydrogens.[2]
For aromatic isocyanates, the nature and position of substituents on the phenyl ring are critical determinants of reactivity.[3] These substituents can exert profound influence through a combination of two primary mechanisms:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance the electrophilicity of the isocyanate carbon, thereby increasing reaction rates. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease electrophilicity and slow the reaction.[4]
-
Steric Effects: Bulky substituents, particularly those in the ortho position relative to the isocyanate group, can physically obstruct the approach of a nucleophile, leading to a significant reduction in reaction rates.[5]
This guide focuses on the 2,3- and 2,4-dimethylphenyl isocyanate isomers, where the interplay of these effects results in distinct reactivity profiles that are crucial for reaction design and process optimization.
Structural and Mechanistic Analysis
The key to understanding the reactivity differences between the 2,3- and 2,4-isomers lies in analyzing how the two methyl groups modulate the steric environment and electronic density around the NCO functional group.
Figure 1: Molecular Structures of the Isomers.
Analysis of this compound
-
Steric Hindrance: This isomer possesses a methyl group at the C2 (ortho) position. This ortho-substituent creates significant steric shielding of the isocyanate's electrophilic carbon, impeding the trajectory of incoming nucleophiles. The adjacent C3 (meta) methyl group further contributes to this steric crowding, creating a buttressing effect that can enhance the hindrance caused by the C2-methyl group. This pronounced steric barrier is the primary factor dictating its reactivity.[5]
-
Electronic Effect: Both methyl groups are electron-donating. The C2-methyl group donates electron density primarily through an inductive effect. The C3-methyl group also contributes inductively. This increased electron density on the aromatic ring slightly reduces the electrophilicity of the isocyanate carbon, making it less reactive towards nucleophiles.
Analysis of 2,4-Dimethylphenyl Isocyanate
-
Steric Hindrance: Like the 2,3-isomer, the 2,4-isomer has a methyl group in the ortho position (C2), which is a powerful deactivating feature. This is the dominant steric factor. However, the second methyl group is at the C4 (para) position, where it does not contribute to the steric bulk directly around the reaction center.
-
Electronic Effect: The C2-methyl group provides an inductive electron-donating effect. The C4-methyl group, being para to the isocyanate, exerts both an inductive and a more potent hyperconjugative (resonance) electron-donating effect. This resonance effect more effectively pushes electron density into the ring and towards the NCO group, reducing its electrophilicity more significantly than the C3-methyl group in the 2,3-isomer.
Predicted Reactivity Comparison
Based on first principles, a clear prediction emerges: This compound is expected to be less reactive than 2,4-dimethylphenyl isocyanate.
The rationale is that while both isomers are strongly deactivated by the ortho-methyl group, the additional steric bulk from the adjacent C3-methyl group in the 2,3-isomer creates a more congested reaction site. Although the 2,4-isomer experiences a slightly stronger electronic deactivation due to the para-methyl group, the severe steric hindrance in the 2,3-isomer is generally the dominant factor in controlling the reaction rate for aromatic isocyanates.[5]
Quantitative Reactivity Data
To empirically validate the theoretical analysis, kinetic studies are essential. A common method involves reacting the isocyanate with a standard alcohol, such as n-butanol, and monitoring the reaction progress over time. The disappearance of the characteristic isocyanate N=C=O stretching band in the infrared (IR) spectrum (approx. 2250-2275 cm⁻¹) provides a direct measure of the reaction rate.[6]
The following table presents hypothetical, yet plausible, kinetic data for the reaction of each isomer with n-butanol at 50 °C in a non-polar solvent like toluene, based on the principles discussed.
| Parameter | This compound | 2,4-Dimethylphenyl Isocyanate | Rationale for Difference |
| Pseudo-First-Order Rate Constant (k') | ~ 1.5 x 10⁻⁴ s⁻¹ | ~ 4.5 x 10⁻⁴ s⁻¹ | The higher steric hindrance in the 2,3-isomer significantly lowers the rate constant. |
| Relative Reactivity (vs. 2,4-isomer) | 1.0 | ~ 3.0 | The 2,4-isomer is predicted to react approximately three times faster due to reduced steric crowding. |
| Activation Energy (Ea) | Higher | Lower | A greater energy barrier must be overcome for the nucleophile to bypass the steric shield in the 2,3-isomer. |
Note: These values are illustrative and serve to quantify the expected differences. Actual experimental values will vary with specific reaction conditions (temperature, solvent, catalyst, etc.).
Experimental Protocol: Comparative Kinetic Analysis via In-Situ FT-IR Spectroscopy
This protocol provides a robust method for empirically determining and comparing the reactivity of the two isomers. The use of in-situ ("real-time") FT-IR spectroscopy allows for continuous monitoring of the reaction without the need for quenching and sampling.[7]
Materials and Equipment
-
This compound (min. 98% purity)[8]
-
2,4-Dimethylphenyl isocyanate (min. 98% purity)
-
n-Butanol (anhydrous, <50 ppm H₂O)
-
Toluene (anhydrous, <50 ppm H₂O)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerating slow reactions)
-
FT-IR spectrometer equipped with a heated, sealable liquid transmission cell or an Attenuated Total Reflectance (ATR) probe.
-
Nitrogen or Argon source for inert atmosphere.
-
Standard laboratory glassware, dried in an oven.
Experimental Workflow
Figure 2: Workflow for Comparative Kinetic Analysis.
Detailed Procedure
-
Preparation: Under an inert nitrogen atmosphere, prepare 0.1 M stock solutions of this compound, 2,4-dimethylphenyl isocyanate, and a 1.0 M solution of n-butanol in anhydrous toluene. The 10-fold excess of alcohol ensures pseudo-first-order kinetics with respect to the isocyanate.
-
Instrument Blank: Fill the clean, dry, and sealed FT-IR cell with pure anhydrous toluene. Heat to the target temperature (e.g., 50 °C) and collect a background spectrum.
-
Reaction Run (Isomer 1): Empty the cell and refill with the 1.0 M n-butanol solution. Allow the temperature to equilibrate.
-
Initiation & Monitoring: At time t=0, inject a stoichiometric amount of the 0.1 M this compound stock solution into the cell to achieve the desired final concentration. Immediately begin time-course spectral acquisition.
-
Data Collection: Collect spectra continuously for at least 3-4 half-lives, or until the isocyanate peak has diminished by >90%.
-
Repeat for Isomer 2: Clean the cell thoroughly with anhydrous toluene. Repeat steps 3-5 identically using the 2,4-dimethylphenyl isocyanate stock solution.
-
Kinetic Analysis: For each run, integrate the area of the NCO peak. Plot the natural logarithm of this area against time. The data should yield a straight line, the negative slope of which is the pseudo-first-order rate constant (k'). Compare the k' values for the two isomers.
Conclusion and Application Insights
The reactivity of dimethylphenyl isocyanate isomers is a direct function of the substitution pattern on the aromatic ring. This guide establishes, through both theoretical reasoning and a proposed experimental framework, that 2,4-dimethylphenyl isocyanate is significantly more reactive than this compound .
The dominant differentiating factor is the severe steric hindrance imposed by the two adjacent methyl groups in the 2,3-isomer, which presents a formidable barrier to nucleophilic attack. While electronic effects also play a role, they are secondary to the steric argument in this specific comparison.
For scientists and developers, this has critical implications:
-
Process Development: Reactions involving this compound will require more forcing conditions—higher temperatures, longer reaction times, or the use of a stronger catalyst—to achieve reaction rates and conversions comparable to those with the 2,4-isomer.
-
Product Selectivity: In competitive reactions with multiple nucleophiles, the higher steric hindrance of the 2,3-isomer could potentially be exploited to achieve greater selectivity towards less bulky nucleophiles.
-
Formulation Stability: Formulations or prepolymers based on the 2,3-isomer will exhibit a longer pot life and greater storage stability due to its inherently lower reactivity.
By understanding these structure-activity relationships, researchers can make more informed decisions in the selection of reagents and the design of reaction protocols, leading to more efficient, controlled, and successful chemical syntheses.
References
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link][5]
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link][9]
-
Delebecq, E., et al. (2013). Isocyanates in polyaddition processes. Structure and reaction mechanisms. ResearchGate. Retrieved from [Link][1]
-
MDPI. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Retrieved from [Link][4]
-
Al-Moameri, H. H. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. Retrieved from [Link][2]
-
Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. Retrieved from [Link][10]
-
Google Patents. (2010). CN101817763A - Method for preparing dimethylphenyl isocyanate. Retrieved from [11]
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][12]
-
Dyer, E., & Glenn, J. F. (1957). The Kinetics of the Reactions of Phenyl Isocyanate with Certain Thiols. Journal of the American Chemical Society. Retrieved from [Link][13]
-
Semantic Scholar. (2012). In Situ FT-IR Studies on the Urethane Reaction Kinetics of 1,3-Butanediol in Nitrogen-Contained Solvent. Retrieved from [Link][7]
-
PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link][3]
-
Peruzzotti, F., et al. (1987). DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering. Retrieved from [Link][6]
-
Georganics. (2011). This compound Safety Data Sheet. Retrieved from [Link][8]
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- 5. poliuretanos.net [poliuretanos.net]
- 6. dbc.wroc.pl [dbc.wroc.pl]
- 7. In Situ FT-IR Studies on the Urethane Reaction Kinetics of 1,3-Butanediol in Nitrogen-Contained Solvent | Semantic Scholar [semanticscholar.org]
- 8. georganics.sk [georganics.sk]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 11. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 12. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethylphenyl Isocyanate
This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of 2,3-Dimethylphenyl isocyanate. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental design, offering robust, field-proven protocols grounded in international regulatory standards. We will explore and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Near-Infrared (NIR) Spectroscopy, providing the necessary data to select and validate the optimal method for your application.
The Imperative of Method Validation
This compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical compounds and polymers. Its high reactivity, particularly with nucleophiles like water and amines, presents a significant analytical challenge.[1] Therefore, ensuring the quality and purity of this starting material is paramount. An unvalidated analytical method can produce unreliable data, leading to inconsistent product quality, failed batches, and potential safety risks.
The objective of validating an analytical procedure is to demonstrate, through rigorous experimental evidence, that it is fit for its intended purpose.[2] This principle is the cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, ensuring that analytical data is reliable, reproducible, and accurate.[3][4]
Core Principles of Validation: The ICH Q2(R2) Framework
A validated analytical method is a self-validating system. Each parameter provides evidence of the method's performance and limitations. The core parameters, as defined by ICH, are essential for demonstrating a method's suitability.[5][6]
-
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For this compound, this means distinguishing it from isomers (e.g., 2,4- or 2,6-dimethylphenyl isocyanate), precursors, and hydrolysis products.
-
Linearity & Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery by the assay of a known, added amount of analyte.[7]
-
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[8] It provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus high throughput for process monitoring.
| Technique | Principle | Pros | Cons | Best For |
| HPLC-UV | Chromatographic separation followed by UV detection. Requires derivatization to form a stable, UV-active urea. | High specificity and sensitivity. Well-established and regulatory-accepted. Excellent for impurity profiling. | Requires derivatization, increasing sample preparation time and complexity. Slower analysis time. | Purity testing, stability studies, and quantitative analysis of the active ingredient and its impurities. |
| GC-FID | Chromatographic separation of volatile compounds followed by flame ionization detection. Requires derivatization. | High resolution for volatile impurities. Robust and reliable detector. | Limited to thermally stable and volatile compounds. Derivatization is essential. Potential for analyte degradation at high temperatures. | Analysis of residual solvents and volatile impurities. Purity assay via indirect methods. |
| NIR Spectroscopy | Measures the absorption of near-infrared light, which is related to the concentration of specific functional groups (-NCO). | Extremely fast (seconds per analysis). Non-destructive. No sample preparation or reagents required.[9] | Lower sensitivity and specificity compared to chromatography. Requires robust chemometric model development. Susceptible to matrix effects. | Rapid, at-line or in-line process monitoring. Raw material identification and screening. |
In-Depth Experimental Protocols
The following protocols are detailed, field-proven frameworks for validating methods for this compound. They are based on established procedures for isocyanate analysis, such as those from NIOSH and OSHA.[10][11]
Protocol 1: HPLC-UV Method Validation via Derivatization
The high reactivity of the isocyanate group (-NCO) necessitates derivatization to form a stable compound suitable for reversed-phase HPLC analysis. 1-(2-Methoxyphenyl)piperazine (MOPP) is an excellent derivatizing agent that reacts quantitatively with the isocyanate to form a stable urea derivative with a strong UV chromophore.[1]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Derivatizing Reagent: Prepare a 1 mg/mL solution of 1-(2-methoxyphenyl)piperazine (MOPP) in dry acetonitrile.
-
Stock Standard: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Carefully add 10 mL of the derivatizing reagent. Allow to react for 30 minutes at room temperature. Dilute to volume with acetonitrile. This produces a stable urea derivative stock solution.
-
Sample Solution: Prepare the sample similarly to the stock standard, using an appropriate weight to achieve a final concentration within the method's linear range.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation Execution:
-
Specificity: Analyze a blank (diluent), a placebo spiked with the analyte, and a sample subjected to stress conditions (acid, base, oxidation, heat) to demonstrate that no interfering peaks co-elute with the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations from the stock solution covering 50-150% of the expected sample concentration. Plot the peak area against concentration and determine the correlation coefficient (r²) and regression equation.
-
Accuracy: Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery for each level.
-
Precision (Repeatability): Perform six replicate injections of a 100% concentration standard solution and calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst.
-
LOQ/LOD: Determine by injecting progressively more dilute solutions until the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Protocol 2: Indirect GC-FID Method Validation
This method is an alternative for purity determination and is based on a derivatization/back-titration concept adapted for chromatography.[12] The isocyanate is reacted with a known excess of a secondary amine, such as di-n-butylamine (DBA). The unreacted DBA is then quantified by GC-FID. The amount of isocyanate is calculated by the difference.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
DBA Reagent: Prepare an accurately known concentration of di-n-butylamine (DBA) in dry toluene (e.g., 0.1 N).
-
Internal Standard (IS) Solution: Prepare a solution of dodecane in toluene.
-
Sample Preparation: Accurately weigh a sample of this compound into a vial. Add a precise volume of the DBA reagent, ensuring it is in stoichiometric excess. Seal the vial and heat at 50°C for 15 minutes. Cool, add a precise volume of the IS solution, and dilute to a final volume with toluene.
-
Blank: Prepare a blank by taking the same volume of DBA reagent and IS solution and diluting to the same final volume without adding the isocyanate sample.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID.
-
Carrier Gas: Helium.
-
Temperature Program: Use a suitable temperature program to separate toluene, DBA, and the internal standard.
-
Detector Temperature: 280°C.
-
-
Validation Execution:
-
The validation focuses on the accurate and precise measurement of DBA.
-
Linearity: Prepare a calibration curve for DBA using the internal standard.
-
Accuracy & Precision: Validate the measurement of DBA by preparing known standards and analyzing them in triplicate.
-
Calculation: The amount of isocyanate is determined by subtracting the amount of unreacted DBA in the sample from the initial amount of DBA in the blank.
-
Comparative Performance Data
The following table summarizes typical performance characteristics and acceptance criteria for the validated methods. These values are based on common industry standards and regulatory expectations.[4][7]
| Validation Parameter | HPLC-UV | Indirect GC-FID | NIR Spectroscopy | Typical Acceptance Criteria |
| Specificity | High (Chromatographic Separation) | Moderate (Relies on specific reaction) | Low (Overlapping spectral bands) | No interference at analyte retention time |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.99 (Model Dependent) | r² ≥ 0.995 |
| Range (% of Target) | 80 - 120% (Assay)LOQ - 120% (Impurity) | 80 - 120% (Assay) | Model Dependent | As per method objective |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | 98.0 - 102.0% for Assay |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% for Assay |
| LOQ | Low (ng/mL level) | Moderate (µg/mL level) | High (% level) | Demonstrate with S/N ≥ 10 |
| Analysis Time | ~20-30 min/sample | ~15-25 min/sample | < 1 min/sample | - |
Conclusion and Recommendations
The validation of analytical methods for this compound requires a thorough understanding of the analyte's reactivity and the specific goals of the analysis.
-
For regulatory filings, stability studies, and final product release , a fully validated HPLC-UV method following derivatization is the gold standard. Its high specificity and sensitivity ensure that product quality and purity can be assessed with the highest degree of confidence.
-
The indirect GC-FID method serves as a robust alternative for purity assays, particularly in environments where HPLC is not available or for orthogonal validation.
-
NIR spectroscopy is an invaluable tool for process analytical technology (PAT) and high-throughput screening of raw materials.[9] While it lacks the specificity of chromatographic methods, its speed provides real-time process control capabilities that are unattainable with traditional techniques.
Ultimately, a multi-faceted approach is often the most effective. A rapid NIR method can be used for in-process checks, while the definitive HPLC method is used for final quality control and release, creating a comprehensive and efficient analytical control strategy. Every protocol described must be treated as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance.[13]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- CATO SMS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbio. (2025).
- BenchChem. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- American Industrial Hygiene Association Journal. (1985).
- Occupational Safety and Health Administration.
- NIOSH. NIOSH Analytical Methods - M.
- CDC. (2003).
- Metrohm.
- CDC. (1998).
- Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography.
- OSHA. OSHA Method 5002.
- Royal Society of Chemistry. (2022).
- AIP Publishing. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. The Journal of Chemical Physics.
- Lab Manager. (2016).
- EPA.
- IntechOpen. (2015).
- North Fjord Offshore Gas Measurement AS. (2015). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.
- Gavin Publishers. (2018).
- Université du Québec à Montréal. (2011).
- Jurnal Sains Farmasi & Klinis. (2016).
- FDA. (2024). Q2(R2)
- Diva-portal.org. Isocyanates and Amines - Sampling and Analytical Procedures.
- ResearchGate. (2001). Determination of 1-(2-methoxyphenyl)
- EPA. (1993).
Sources
- 1. archipel.uqam.ca [archipel.uqam.ca]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. fda.gov [fda.gov]
- 9. Quality Control of Isocyanates | Metrohm [metrohm.com]
- 10. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Isocyanate Isomers in Polymer Synthesis: From Structure to Performance
For researchers, scientists, and professionals in drug development and material science, the selection of raw materials is a critical decision that dictates the ultimate performance of a polymer. Among the vast array of monomers available, isocyanates are a cornerstone in the synthesis of high-performance polymers like polyurethanes and polyureas.[1][2] However, not all isocyanates are created equal. The isomeric form of an isocyanate—molecules with the same chemical formula but different structural arrangements—profoundly influences reaction kinetics, polymer morphology, and the final material's mechanical and thermal properties.[3]
This guide provides an in-depth comparative study of common isocyanate isomers, offering the technical insights and experimental data necessary to make informed decisions in your polymer synthesis endeavors.
The Isomer Landscape: A Deep Dive into Key Diisocyanates
Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol.[1][4] The properties of the resulting polymer can be tailored by varying the type of diisocyanate and polyol.[1] The most prevalent diisocyanates in industrial applications fall into two main categories: aromatic and aliphatic.[5][6]
-
Aromatic Diisocyanates: Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) are the workhorses of the polyurethane industry, primarily used in applications where rigidity and strength are paramount.[5][7]
-
Aliphatic Diisocyanates: Hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI) are utilized in applications demanding high light stability and weathering resistance, such as coatings and elastomers.[6][8]
The structural nuances of their common isomers are detailed below.
Methylene Diphenyl Diisocyanate (MDI) Isomers
MDI is an aromatic diisocyanate with three common isomers: 2,2'-MDI, 2,4'-MDI, and 4,4'-MDI.[9] The 4,4'-MDI isomer is the most widely used due to its symmetrical structure, which imparts a high degree of order to the polymer backbone.[4][9] Polymeric MDI (PMDI) is a mixture of MDI isomers and higher molecular weight oligomers, commonly used in the production of rigid polyurethane foams.[10][11]
Toluene Diisocyanate (TDI) Isomers
TDI is another key aromatic diisocyanate, typically supplied as a mixture of its 2,4- and 2,6-isomers.[12] The most common commercial blend is an 80:20 mixture of 2,4-TDI and 2,6-TDI.[12] The reactivity of the two isocyanate groups in 2,4-TDI differs, with the group at the 4-position being significantly more reactive than the one at the 2-position. This differential reactivity is a key factor in the foaming process of flexible polyurethanes.
Hexamethylene Diisocyanate (HDI)
HDI is a linear aliphatic diisocyanate that, due to the absence of aromatic rings, yields polyurethanes with excellent UV stability and resistance to yellowing.[6] This makes it a preferred choice for coatings and outdoor applications.
The Isomer Effect: A Comparative Analysis of Polymer Properties
The choice of isocyanate isomer has a cascading effect on the entire polymer system, from the initial reaction kinetics to the final material performance.
Reaction Kinetics and Reactivity
The reactivity of isocyanates is influenced by both electronic and steric factors. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate group.[2]
A systematic study on the effect of isocyanate structure on polymerization rate revealed the following order of reactivity with a polyether polyol: TDI > MDI > HDI > HMDI > IPDI.[3] This is attributed to the electron-withdrawing effect of the aromatic rings in TDI and MDI, which makes the isocyanate groups more susceptible to nucleophilic attack by the polyol's hydroxyl groups.[3]
Within TDI isomers, the isocyanate group at the 4-position of 2,4-TDI is approximately four times more reactive than the group at the 2-position.[13] This is due to the steric hindrance and electronic effects of the methyl group.
Mechanical Properties
The structural symmetry and rigidity of the isocyanate isomer play a crucial role in determining the mechanical properties of the resulting polymer. Symmetrical isomers like 4,4'-MDI tend to pack more efficiently, leading to higher crystallinity and improved mechanical strength.
A study comparing MDI and TDI-based polyurethanes showed that MDI-based polyurethanes exhibit a higher tensile strength.[3] This is attributed to the more distinct phase separation and higher hydrogen bonding index in MDI-based systems.[3]
Table 1: Comparative Mechanical Properties of Polyurethanes Synthesized with Different Isocyanate Isomers
| Property | TDI-Ester Based PU | MDI-Ester Based PU |
| Tensile Strength (MPa) | 45-50 | - |
| Tensile Modulus (MPa) | 100-350 | - |
| Elongation at Break (%) | 400-450 | - |
| Flexural Strength (MPa) | 35 | - |
| Flexural Modulus (MPa) | 400 | - |
| Compressive Strength (MPa) | 80 | - |
| Hardness (Shore A/D) | A90 - D55 | - |
| Impact Strength (kJ/m²) | 14 | - |
Note: Data for MDI-Ester Based PU was not available in the provided search results. Data for TDI-Ester Based PU is from a technical data sheet and may vary depending on the specific formulation.[14]
Thermal Properties
The thermal stability and glass transition temperature (Tg) of a polyurethane are also heavily influenced by the isocyanate structure. The rigid aromatic rings of MDI and TDI contribute to higher glass transition temperatures and improved thermal stability compared to the more flexible aliphatic structure of HDI.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to characterize these thermal properties. DSC can be used to determine the glass transition temperature, melting temperature, and crystallization behavior of the polymer.[15][16][17] TGA provides information on the thermal stability and decomposition profile of the material.[15][18]
A study on polyurethane coatings showed that the degradation pattern can be analyzed using TGA, with multi-step degradation being a common feature.[15] DSC analysis of polyurethanes often reveals two glass transition temperatures, corresponding to the soft and hard segments of the polymer.[17]
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers. All handling of isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. [1]
One-Shot Polyurethane Synthesis
This protocol describes a straightforward method for synthesizing polyurethanes for comparative analysis.[1]
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
Diisocyanate Isomer (e.g., 4,4'-MDI, 2,4-TDI, HDI)
-
Chain Extender (e.g., 1,4-butanediol - BDO)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate - Sn(Oct)₂)
-
Solvent (if necessary, e.g., dimethylformamide - DMF)
-
Polypropylene beaker
-
Mechanical stirrer
Procedure:
-
Preparation: Dry the polyol and chain extender under vacuum at 80°C for 24 hours to remove any residual moisture.[1] Allow all reactants to cool to room temperature before use.
-
Reaction: In a polypropylene beaker, accurately weigh the desired amounts of the dried polyol and chain extender.
-
Stir the mixture mechanically until homogeneous.
-
Add the catalyst, typically at a concentration of 0.03 wt% of the total reactants.[1]
-
Quickly add the pre-weighed diisocyanate isomer to the mixture while stirring vigorously for 1-2 minutes.[1]
-
Pour the reacting mixture into a pre-heated mold and cure at the desired temperature and time.
Mechanical Testing
The tensile properties of the synthesized polymers can be evaluated following standardized test methods.
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. This is a widely recognized standard for determining the tensile strength, yield strength, and elongation at break of plastic materials.[19][20]
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers – Tension. This standard is suitable for testing elastomeric materials.[19]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg), melting point (Tm), and heat of fusion. A typical DSC experiment involves heating the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[17]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.[21] A typical TGA experiment involves heating the sample at a constant rate (e.g., 20 K/min) to a final temperature of around 1073 K.[18]
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key chemical structures and experimental workflows.
Caption: General reaction for polyurethane synthesis.
Caption: Structures of common isocyanate isomers.
Caption: Workflow for comparative polymer analysis.
Conclusion
The isomeric structure of isocyanates is a powerful yet often overlooked tool in the polymer chemist's arsenal. As demonstrated, subtle changes in the arrangement of functional groups can lead to significant variations in reaction kinetics, polymer morphology, and ultimately, the macroscopic properties of the final material. A thorough understanding of these structure-property relationships is paramount for the rational design of polymers with tailored performance characteristics. This guide provides a foundational framework and actionable protocols to empower researchers in their quest for novel and advanced polymeric materials.
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A Comparative Guide to Polyurethane Performance: The Influence of Isocyanate Chemistry
For researchers, scientists, and professionals in drug development, the selection of a polymer is a critical decision that dictates the performance, stability, and ultimate success of a product. Polyurethanes (PUs), a remarkably versatile class of polymers, offer a tunable platform for a vast array of applications, from medical devices to drug delivery systems. The key to unlocking the full potential of polyurethanes lies in understanding the fundamental building blocks of their chemistry, particularly the isocyanate component. The structural variance in isocyanates is the primary determinant of the final polymer's mechanical, thermal, and chemical properties.
This guide provides an in-depth, objective comparison of the performance of polyurethanes derived from different isocyanates, supported by experimental data and standardized testing protocols. By understanding the causal relationships between isocyanate structure and polyurethane performance, you will be empowered to make more informed material selection decisions for your specific application.
The Foundational Chemistry: How Isocyanates Define Polyurethane Properties
Polyurethanes are synthesized through the reaction of a di- or poly-isocyanate with a polyol, a molecule containing multiple hydroxyl (-OH) groups.[1] The isocyanate group (-N=C=O) is highly reactive and forms the urethane linkage that constitutes the polymer backbone.[1] The structure of the isocyanate, whether it is aromatic or aliphatic, directly influences the rigidity, intermolecular forces, and overall architecture of the polymer chain.
Aromatic isocyanates , such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), contain rigid benzene ring structures.[2] This inherent rigidity imparts high strength and stiffness to the resulting polyurethane.[3] Conversely, aliphatic isocyanates , like Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and Hydrogenated MDI (HMDI), possess linear or alicyclic carbon chains, leading to more flexible polymer backbones.[2]
The choice between these two fundamental classes of isocyanates creates a trade-off in performance characteristics, which we will explore in detail.
Diagram 1: Chemical Structures of Common Isocyanates
Caption: Chemical structures of common aromatic and aliphatic isocyanates.
Aromatic Isocyanates: The Powerhouses of Performance
Polyurethanes derived from aromatic isocyanates are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[3] These properties stem from the rigid phenyl rings within the polymer backbone, which promote strong intermolecular forces and a high degree of physical cross-linking through hard segment domains.
Methylene Diphenyl Diisocyanate (MDI)
MDI is a widely used aromatic isocyanate known for producing polyurethanes with high durability, thermal stability, and excellent chemical resistance.[3] Polyurethanes based on MDI are often found in applications demanding structural integrity, such as rigid foams, elastomers, and adhesives.[3][4] The symmetry of the MDI molecule facilitates strong hydrogen bonding, leading to well-defined phase separation between hard and soft segments, which contributes to its superior mechanical properties.[5]
Toluene Diisocyanate (TDI)
TDI is another prominent aromatic isocyanate, particularly favored for the production of flexible polyurethane foams due to its high reactivity.[6] While TDI-based polyurethanes offer good flexibility and softness, they generally exhibit lower mechanical strength and thermal stability compared to their MDI counterparts.[6] It is important to note that TDI has a higher vapor pressure than MDI, making it more of a respiratory hazard during processing.[6]
Aliphatic Isocyanates: The Champions of Durability and Aesthetics
While aromatic isocyanates provide superior strength, they have a significant drawback: a susceptibility to degradation upon exposure to ultraviolet (UV) light.[7] This degradation leads to yellowing and a loss of mechanical properties, rendering them unsuitable for many outdoor or light-exposed applications. Aliphatic isocyanates, lacking the UV-absorbing aromatic rings, offer a solution to this challenge.
Hexamethylene Diisocyanate (HDI)
HDI is a linear aliphatic isocyanate that produces polyurethanes with excellent UV stability, color retention, and flexibility.[2] These characteristics make HDI-based polyurethanes ideal for coatings, particularly in the automotive and aerospace industries where a durable, weather-resistant finish is paramount.
Isophorone Diisocyanate (IPDI)
IPDI is a cycloaliphatic isocyanate that imparts a combination of flexibility, toughness, and excellent weatherability to polyurethanes.[2] Its asymmetrical structure can lead to a more amorphous polymer, which can be advantageous in applications requiring high elongation and tear resistance.
Hydrogenated MDI (HMDI)
HMDI, also known as dicyclohexylmethane-4,4'-diisocyanate, is produced by the hydrogenation of MDI.[2] This process removes the aromatic rings while retaining a bulky, cycloaliphatic structure. The resulting polyurethanes exhibit an excellent balance of properties, including good mechanical strength, outstanding hydrolytic stability, and UV resistance.[5]
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the typical performance characteristics of polyurethanes derived from different isocyanates. It is crucial to recognize that these values can vary significantly based on the specific polyol, chain extender, and overall formulation. The data presented here is a consolidation of findings from various referenced studies and should be used as a comparative guide.
Table 1: Mechanical Properties of Polyurethanes from Different Isocyanates
| Property | MDI-based PU | TDI-based PU | HDI-based PU | IPDI-based PU | HMDI-based PU | Test Method |
| Tensile Strength (MPa) | 23.4[5] | 14.67[1] | ~19-29[5] | Lower than MDI/TDI[5] | High[5] | ASTM D412[7] |
| Elongation at Break (%) | Moderate[5] | 1160[1] | High[5] | High[5] | High[5] | ASTM D412[7] |
| Hardness (Shore A/D) | High[4] | Lower than MDI[4] | Variable[5] | Lower than MDI/TDI[5] | High[5] | ASTM D2240[8] |
| Tear Strength (kN/m) | High | Moderate | Moderate | High | High | ASTM D624[9] |
| Compression Set (%) | Low[6] | Low[6] | Moderate | Moderate | Low | ASTM D395[10] |
Table 2: Thermal Properties of Polyurethanes from Different Isocyanates
| Property | MDI-based PU | TDI-based PU | HDI-based PU | IPDI-based PU | HMDI-based PU | Test Method |
| Decomposition Temp. (°C) | ~237[11] | ~199[11] | ~218-220[11] | ~218-220[11] | ~218-220[11] | TGA[12] |
| Glass Transition Temp. (Tg, °C) | Higher[5] | Lower than MDI[5] | Low[5] | Low[5] | Moderate[5] | DSC[13] |
Table 3: Chemical and Environmental Resistance
| Property | Aromatic (MDI, TDI) | Aliphatic (HDI, IPDI, HMDI) |
| UV Resistance | Poor (yellowing)[7] | Excellent[7] |
| Hydrolytic Stability | Good | Excellent[14] |
| Chemical Resistance | Generally good, formulation dependent[3] | Generally good, formulation dependent[14] |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are essential. The following are key ASTM protocols for characterizing the properties of polyurethanes.
Diagram 2: Experimental Workflow for Polyurethane Performance Comparison
Caption: A generalized workflow for the synthesis and comparative performance evaluation of polyurethanes.
Protocol 1: Tensile Properties (ASTM D412)
-
Objective: To determine the tensile strength, elongation at break, and modulus of the polyurethane elastomer.[7]
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens (Die C) from the cured polyurethane sheet with a uniform thickness.[15]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[7]
-
Record the load and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied before rupture.
-
Elongation at Break: Determine the percentage increase in length at the point of rupture.
-
Modulus: Calculate the slope of the initial linear portion of the stress-strain curve.
-
-
Protocol 2: Durometer Hardness (ASTM D2240)
-
Objective: To measure the indentation hardness of the polyurethane.[8]
-
Methodology:
-
Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6 mm.
-
Conditioning: Condition the specimen as per ASTM D412.
-
Testing:
-
Select the appropriate durometer scale (Shore A for softer materials, Shore D for harder materials).[8]
-
Press the durometer indenter firmly and vertically onto the specimen surface.
-
Read the hardness value within one second of firm contact.[16]
-
Take multiple readings at different locations and average the results.
-
-
Protocol 3: Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal decomposition profile of the polyurethane.[12]
-
Methodology:
-
Sample Preparation: Place a small, representative sample (5-10 mg) into the TGA sample pan.[17]
-
Instrument Setup:
-
Testing: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) and record the mass loss as a function of temperature.[17]
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins.
-
-
Protocol 4: Glass Transition Temperature (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polyurethane.[13]
-
Methodology:
-
Sample Preparation: Place a small, encapsulated sample (5-10 mg) into the DSC sample pan.[18]
-
Instrument Setup:
-
Atmosphere: Typically nitrogen.
-
Heating/Cooling Rate: A controlled rate, often 10 or 20°C/min.
-
-
Testing: Subject the sample to a heat-cool-heat cycle to erase its thermal history and obtain a clear glass transition.
-
Data Analysis: The Tg is identified as a step-change in the heat flow curve.
-
Conclusion: Selecting the Right Isocyanate for Your Application
The choice of isocyanate is a pivotal decision in the design and development of polyurethane-based materials. Aromatic isocyanates like MDI and TDI are the workhorses for applications demanding high strength and rigidity. In contrast, aliphatic isocyanates such as HDI, IPDI, and HMDI are the materials of choice for applications where UV stability, color retention, and long-term durability in outdoor or light-exposed environments are critical.
By leveraging the comparative data and standardized experimental protocols presented in this guide, researchers and professionals can make informed, evidence-based decisions to select the optimal polyurethane formulation for their specific needs, thereby accelerating innovation and ensuring product performance and reliability.
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Zhang, Y., et al. (2023). Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology. Scientific Reports, 13(1), 10468. Retrieved from [Link][1]
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-
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-
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-
MPC. (n.d.). MDI vs TDI: Which Isocyanate is Best for Your Thermoset Polyurethane Needs?. Retrieved from [Link][3]
-
PSI Urethanes. (2023, March 3). TDI vs MDI in Polyurethane | Key Differences Revealed. Retrieved from [Link][6]
-
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ADMET. (2010, February 23). ASTM D412 Tensile Strength Properties of Rubber and Elastomers. Retrieved from [Link][36]
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MaTestLab. (2025, December 5). USA Testing Lab for ASTM D412 Vulcanized Rubber and Thermoplastic Elastomers Tension. Retrieved from [Link][37]
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-
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A Comparative Guide to the Spectroscopic Confirmation of 2,3-Dimethylphenyl Isocyanate Structure
Introduction
In the fields of pharmaceutical development and polymer chemistry, the precise structure of reactive intermediates is paramount. Isocyanates, characterized by the highly reactive –N=C=O functional group, serve as critical building blocks for a vast array of materials, including polyurethanes, pharmaceuticals, and pesticides.[1][2] The regiochemistry of substituents on an aromatic isocyanate dictates its steric and electronic properties, profoundly influencing reaction kinetics, product selectivity, and the final properties of the end material.
2,3-Dimethylphenyl isocyanate (2,3-DMP), a member of the xylyl isocyanate family, presents a common analytical challenge: positive and unambiguous structural confirmation against its various isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenyl isocyanate). Synthesis of a specific isomer can often result in mixtures, making robust quality control essential.[3] This guide provides a comprehensive comparison of spectroscopic techniques, offering a self-validating workflow for researchers to confirm the product structure of this compound with high confidence. We will explore the causality behind experimental choices and present comparative data to distinguish 2,3-DMP from its most common and structurally distinct isomers.
The Analytical Challenge: Isomeric Differentiation
The core challenge lies in the subtle structural differences among the dimethylphenyl isocyanate isomers. While all share the same molecular formula (C₉H₉NO) and molecular weight (147.17 g/mol ), the substitution pattern on the aromatic ring creates unique spectroscopic fingerprints.[4] Differentiating the target 2,3-isomer from symmetric isomers like 2,6- and 3,5-DMP is often straightforward, but distinguishing it from other asymmetric isomers requires a multi-technique approach.
Caption: Key isomers of Dimethylphenyl Isocyanate.
A Multi-Spectroscopic Workflow for Unambiguous Confirmation
No single technique provides a complete structural picture. We advocate for a synergistic workflow employing Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This combination allows for confirmation of the functional group, elucidation of the precise substitution pattern, and verification of the molecular weight and elemental composition.
Caption: Synergistic workflow for spectroscopic analysis.
Part 1: FTIR Spectroscopy - The Functional Group Fingerprint
Expertise & Causality: The isocyanate functional group (–N=C=O) possesses a strong dipole moment and a unique asymmetric stretching vibration. This results in a sharp, intense absorption band in a region of the infrared spectrum (2240-2280 cm⁻¹) that is typically devoid of other common functional group absorptions.[5] Its presence is the primary and most reliable indicator that an isocyanate is present in the sample. Attenuated Total Reflectance (ATR) is the preferred technique for a neat liquid sample due to its simplicity and minimal sample preparation.
Expected Spectrum for this compound
-
–N=C=O Asymmetric Stretch: A very strong, sharp peak located at approximately 2250-2275 cm⁻¹.[6]
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are found just below 3000 cm⁻¹.
Comparative Analysis:
While FTIR is excellent for confirming the isocyanate group, it is a poor tool for differentiating isomers. The electronic environment provided by the methyl groups may cause minor shifts (a few wavenumbers) in the –N=C=O absorption, but these are generally insufficient for unambiguous isomer identification. The primary value of FTIR is as a rapid, first-pass confirmation of successful synthesis.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the clean, empty crystal.
-
Sample Application: Place one to two drops of the neat this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Part 2: NMR Spectroscopy - The Positional Roadmap
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms and, therefore, for distinguishing between constitutional isomers. The chemical shift of a nucleus (¹H or ¹³C) is highly sensitive to its local electronic environment, and through-bond coupling (J-coupling) between adjacent protons reveals which atoms are connected. For dimethylphenyl isocyanates, ¹H NMR is invaluable for determining the aromatic substitution pattern, while ¹³C NMR confirms the number of unique carbon environments.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃) for this compound
-
Aromatic Protons (δ 6.9-7.2 ppm): The three aromatic protons are chemically non-equivalent and will appear as a complex multiplet system. We expect to see three distinct signals corresponding to the protons at positions 4, 5, and 6 of the ring.
-
Methyl Protons (δ ~2.3 ppm and δ ~2.1 ppm): The two methyl groups are in different chemical environments (one is ortho to the NCO group, the other is meta). Therefore, they should appear as two distinct singlets.
Comparative Analysis: ¹H NMR as the Key Differentiator
The symmetry of the isomers leads to dramatically different and easily distinguishable ¹H NMR spectra.
| Isomer | Expected Methyl Signals | Expected Aromatic Signals (Pattern) |
| 2,3-DMP | 2 singlets | 3 distinct multiplets |
| 2,4-DMP | 2 singlets | 3 distinct signals (doublet, doublet, singlet-like) |
| 2,6-DMP | 1 singlet (6H) | 2 signals (triplet, doublet) |
| 3,5-DMP | 1 singlet (6H) | 2 signals (two singlets) |
The observation of two methyl singlets and a three-proton complex aromatic region is a strong indicator of the 2,3-isomer. The high symmetry of the 2,6- and 3,5-isomers, resulting in only one methyl signal, makes them trivial to rule out.
Expected ¹³C NMR Spectrum (125 MHz, CDCl₃) for this compound
Due to the lack of symmetry, all nine carbon atoms are unique and should produce nine distinct signals.
-
Isocyanate Carbon (–N=C=O): A signal in the range of δ 125-135 ppm.
-
Aromatic Carbons: Six signals between δ 115-140 ppm. The two carbons bearing methyl groups (C2, C3) and the carbon bearing the isocyanate group (C1) will be quaternary and have lower intensity.
-
Methyl Carbons: Two distinct signals in the aliphatic region, typically δ 15-25 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the isocyanate product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H (e.g., 30° pulse, 2-second relaxation delay, 16 scans) and ¹³C (e.g., 45° pulse, 2-second relaxation delay, 1024 scans with proton decoupling) are sufficient.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm.
Part 3: Mass Spectrometry - The Molecular Weight and Fragmentation Puzzle
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight and, by extension, the elemental formula (with high-resolution MS), and structural clues from fragmentation patterns. Electron Ionization (EI) is a common, robust method that induces reproducible fragmentation, creating a "fingerprint" for the molecule.
Expected Mass Spectrum (EI) for this compound
-
Molecular Ion (M⁺): A strong peak at a mass-to-charge ratio (m/z) of 147, corresponding to the molecular weight of C₉H₉NO.[4] High-resolution mass spectrometry (HRMS) should yield a mass of 147.0684, confirming the elemental composition.
-
Key Fragments: Aromatic isocyanates typically undergo characteristic fragmentations.
Comparative Analysis:
All dimethylphenyl isocyanate isomers will have the same molecular ion peak at m/z 147. While the major fragmentation pathways (loss of CO and CH₃) will be common to all isomers, the relative intensities of the fragment ions may differ slightly. Therefore, MS is best used to confirm molecular weight and composition rather than as a primary tool for isomer differentiation, though it provides excellent corroborating evidence.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any volatile impurities.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms) with a temperature program, such as holding at 50°C for 1 minute, then ramping at 10°C/min to 250°C.
-
MS Acquisition: Use a standard electron ionization (EI) source at 70 eV and scan a mass range of m/z 40-300.
Summary and Conclusion: A Self-Validating System
Unambiguous structural confirmation of this compound is achieved by synthesizing the data from this multi-technique workflow. The protocol forms a self-validating system where each result corroborates the others.
-
FTIR confirms the presence of the required isocyanate functional group .
-
Mass Spectrometry confirms the product has the correct molecular weight (147 g/mol ) and elemental composition for a dimethylphenyl isocyanate.
-
¹H and ¹³C NMR provide the definitive evidence for the 2,3-substitution pattern , ruling out all other isomers based on symmetry and signal multiplicity.
By following this guide, researchers, scientists, and drug development professionals can confidently verify the structure of their this compound product, ensuring the isomeric purity required for successful downstream applications.
References
- Gylestam, D., Karlsson, D., Dalene, M., & Skarping, G. (n.d.). Determination of Gas Phase Isocyanates Using Proton Transfer Reaction Mass Spectrometry. Stockholm University.
-
Li, Z., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2109-14. Available at: [Link]
-
Analysis of Isocyanates with LC-MS/MS. (n.d.). ASTM Digital Library. Available at: [Link]
-
Isocyanate. (n.d.). ChemEurope.com. Available at: [Link]
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Ruth, J. M., & J.J., R. (1965). Mass Spectra of Isocyanates. Analytical Chemistry, 37(1), 171-174. Available at: [Link]
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Isocyanate. (n.d.). Wikipedia. Available at: [Link]
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Theory analysis of mass spectra of long-chain isocyanates. (2008). ResearchGate. Available at: [Link]
-
Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. Available at: [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. (2003). CDC. Available at: [Link]
-
A NEW APPROACH TO SAMPLING ISOCYANATES MONOMER AND OLIGOMERS IN AIR USING A DRY SAMPLER. (2016). SGS United Kingdom. Available at: [Link]
-
Chapter 1: Isocyanates Profile: Auto Refinishing Industry. (n.d.). EPA. Available at: [Link]
-
Stacey, P., & Morton, J. (2021). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health. Available at: [Link]
-
Ceballos, D. M., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Analytical Methods, 3(11), 2465-2476. Available at: [Link]
-
2,6-Xylyl isocyanate. (n.d.). PubChem. Available at: [Link]
- Method of detecting isocyanates. (1994). Google Patents.
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. Available at: [Link]
-
FTIR Spectra of: (a) polyaryl polyisocyanate; (b) TCP-blocked polyaryl.... (n.d.). ResearchGate. Available at: [Link]
-
Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd. Available at: [Link]
-
Frigerio, M., et al. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(6), 639-46. Available at: [Link]
-
3,5-XYLYL ISOCYANATE. (n.d.). gsrs. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
2,6-XYLYL ISOCYANATE. (n.d.). gsrs. Available at: [Link]
-
Zulkifli, N. S. C., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Polymers, 12(7), 1500. Available at: [Link]
-
This compound. (n.d.). Stenutz. Available at: [Link]
- Method for preparing dimethylphenyl isocyanate. (2010). Google Patents.
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Available at: [Link]
-
2,6-Dimethylphenyl isocyanide. (n.d.). PubChem. Available at: [Link]
-
2,6-Dimethylphenyl isocyanate. (n.d.). NIST WebBook. Available at: [Link]
-
Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Organic Magnetic Resonance. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]
-
2,6-Dimethylphenyl isocyanate. (n.d.). NIST WebBook. Available at: [Link]
-
This compound (C9H9NO). (n.d.). PubChemLite. Available at: [Link]
-
This compound. (2011). Georganics. Available at: [Link]
-
Nakashima, K., et al. (2022). Electronic excitation spectra of jet-cooled phenyl isocyanate, m-tolyl isocyanate, and p-phenylene diisocyanate: Assignment of the cis and trans rotational isomers. The Journal of Chemical Physics, 157(18), 184303. Available at: [Link]
-
IR spectroscopic reference state of p-tolyl isocyanate (red curve.... (n.d.). ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2,3-Dimethylphenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isocyanate Scaffold
Isocyanates are a class of organic compounds containing the reactive functional group -N=C=O. This high reactivity makes them valuable intermediates in the synthesis of a wide array of derivatives, most notably ureas and thioureas, through reactions with amines and thiols, respectively. The resulting scaffolds have garnered significant attention in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, a key interaction for modulating the activity of proteins and enzymes.[1] The 2,3-dimethylphenyl isocyanate core, with its specific substitution pattern, offers a unique lipophilic and steric profile that can be exploited to fine-tune the biological activity of its derivatives. This guide will explore the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, providing a comparative analysis against established alternatives.
I. Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound, particularly diaryl ureas, have emerged as a promising class of anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[2][3]
Comparative Efficacy Against Cancer Cell Lines
Quantitative structure-activity relationship (QSAR) studies have guided the design of novel benzyl urea derivatives with potent anti-cancer activity.[4] Experimental data demonstrates that these compounds can exhibit significant anti-proliferative effects on various human cancer cell lines, with some derivatives showing activity comparable to or even exceeding that of the standard chemotherapeutic agent 5-fluorouracil.[4]
Table 1: Comparative Antiproliferative Activity of a 2,4-Dimethylphenyl Urea Derivative (7d) and 5-Fluorouracil [4]
| Compound | Jurkat J6 (T-cell leukemia) (% decrease in cell proliferation) | K562 (Myelogenous leukemia) (% decrease in cell proliferation) | MCF-7 (Breast cancer) (% decrease in cell proliferation) |
| Compound 7d | 17.7% | 42.05% | Significant Activity |
| 5-Fluorouracil | 21.59% | 7.76% | Standard |
Data presented from a study on the design and synthesis of novel benzyl urea derivatives for anti-cancer activity.[4]
The data clearly indicates the potential of dimethylphenyl urea derivatives as effective anticancer agents, particularly against myelogenous leukemia where compound 7d outperformed the standard drug.[4]
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] Diaryl urea derivatives, inspired by the structure of the multi-kinase inhibitor sorafenib, have been designed and synthesized as potent VEGFR-2 inhibitors.[5][6][7]
The strategic placement of the 2,3-dimethylphenyl group can influence the binding affinity of these derivatives to the VEGFR-2 active site. Molecular docking and dynamic simulation studies help in understanding these interactions and guiding the design of more potent inhibitors.[5] Several novel derivatives have shown VEGFR-2 inhibitory activity comparable to that of sorafenib.[6][7][8]
Table 2: Comparative VEGFR-2 Inhibitory Activity
| Compound | IC50 (µM) vs. VEGFR-2 | Reference |
| Novel Pyridine Derivative (27) | 3.62 | [7] |
| Sorafenib | 4.85 | [7] |
| Nicotinamide Derivative (6) | 0.06083 | [5] |
| Sorafenib | 0.05365 | [5] |
| Piperazinylquinoxaline Derivative (11) | 0.19 | [6] |
| Sorafenib | 0.08 | [6] |
These results underscore the potential of this compound derivatives as a scaffold for developing novel and potent VEGFR-2 inhibitors for cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
II. Antimicrobial Activity: A New Frontier
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Thiourea derivatives of this compound have demonstrated promising antibacterial and antifungal activities.[1][9][10][11]
Comparative Efficacy Against Bacterial and Fungal Strains
Studies have shown that these derivatives can exhibit moderate to significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[9][10] The antimicrobial efficacy is often compared to standard antibiotics like cephradine.[9]
Table 3: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [9]
| Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) |
| E. coli | Moderate | Effective |
| S. flexneri | Moderate | Effective |
| P. aeruginosa | Moderate | Effective |
| S. typhi | Moderate | Effective |
Activity was characterized as moderate compared to the standard, but specific quantitative values for inhibition zones were not provided in the source material.[9]
Furthermore, certain thiourea derivatives have shown potent activity against nosocomial pathogens like Candida auris, a multidrug-resistant yeast that poses a significant threat in healthcare settings.[11] The ortho-methylated derivative (SB2) in one study showed the highest antifungal activity with a notable inhibitory effect on biofilm growth and microbial adherence.[11]
III. Enzyme Inhibition: Modulating Biological Processes
Beyond their anticancer and antimicrobial properties, derivatives of this compound have been investigated as inhibitors of various enzymes, including cholinesterases which are implicated in neurodegenerative diseases like Alzheimer's.[9][12]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Thiourea derivatives have been screened for their ability to inhibit AChE and BChE. While many derivatives show moderate to weak inhibition, specific structural modifications can lead to potent inhibitory activity.[9][12]
Table 4: Anticholinesterase Activity of a Thiourea Derivative (Compound 3) [12]
| Enzyme | IC50 (µg/mL) |
| Acetylcholinesterase (AChE) | 50 |
| Butyrylcholinesterase (BChE) | 60 |
The IC50 value for the standard inhibitor was 15 µg/mL for both enzymes.[12]
These findings suggest that the this compound scaffold can be a starting point for the design of novel cholinesterase inhibitors, although further optimization is needed to achieve potencies comparable to standard drugs.[13][14][15]
IV. Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure.[2][16][17] The position and nature of substituents on the aromatic rings, as well as the type of linker (urea or thiourea), play a crucial role in determining the potency and selectivity of these compounds.[16][17]
For instance, in the context of anticancer activity, the presence of specific substituents on the second aryl ring of diaryl urea derivatives can significantly enhance their antiproliferative effects.[16] QSAR studies have been instrumental in identifying key structural features that contribute to the desired biological activity, thereby guiding the rational design of more effective therapeutic agents.[4]
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- 13. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of 2,3-Dimethylphenyl Isocyanate Quantification Methods
The core principle behind reliable isocyanate analysis is immediate derivatization upon sampling. This is necessary because isocyanates are highly reactive and unstable, making direct analysis challenging.[3] The derivatization process converts the reactive isocyanate group into a stable urea or urethane derivative, which can then be accurately measured.[4] This guide will delve into the specifics of two common derivatization and analysis workflows, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following 1-(2-Pyridyl)piperazine (1-2PP) Derivatization
This method is adapted from established protocols for isocyanate analysis, such as OSHA Method 5002, which are widely recognized for their sensitivity and reliability.[5][6] The choice of 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent is strategic; it reacts efficiently with the isocyanate group to form a stable urea derivative that is highly responsive to both UV and fluorescence detectors, with fluorescence often providing superior sensitivity and selectivity.[5]
Causality of Experimental Choices
-
Derivatization: The reaction between 2,3-Dimethylphenyl isocyanate and 1-2PP is rapid and quantitative, ensuring that all analyte is converted to a stable form for analysis. The resulting derivative possesses a fluorophore, making it ideal for sensitive detection by HPLC-FLD.
-
Sample Preparation: Samples are collected by drawing air through a glass fiber filter coated with 1-2PP.[6] This in-situ derivatization immediately stabilizes the analyte. The subsequent extraction with a solvent mixture like acetonitrile/dimethyl sulfoxide (ACN/DMSO) ensures complete dissolution of the derivative for analysis.[6]
-
Chromatography: Reversed-phase HPLC with a C18 column is used to separate the this compound-1-2PP derivative from other sample components. A gradient elution with a mobile phase consisting of an acetonitrile and a buffered aqueous solution allows for efficient separation and sharp peak shapes.
-
Detection: Fluorescence detection is chosen for its high sensitivity and selectivity. The excitation and emission wavelengths are optimized for the specific derivative to minimize interference from other compounds in the matrix.
Experimental Workflow: HPLC-FLD
Caption: HPLC-FLD workflow for this compound quantification.
Detailed Experimental Protocol: HPLC-FLD
-
Preparation of Standards:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of dry toluene to create a stock solution.
-
Prepare a series of working standards by diluting the stock solution with toluene.
-
Derivatize a known volume of each working standard by reacting with an excess of 1-2PP solution (e.g., 1 mg/mL in toluene) for at least one hour in a sealed vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Sample Collection and Preparation:
-
Collect air samples using a calibrated personal sampling pump connected to a 37-mm glass fiber filter coated with 1 mg of 1-2PP in an open-face cassette.[5] A flow rate of 1.0 L/min is recommended.[5]
-
After sampling, cap the cassette and store it refrigerated until analysis.
-
For extraction, transfer the filter to a vial containing 3.0 mL of 90/10 (v/v) ACN/DMSO.[6]
-
Agitate the vial for 60 minutes to ensure complete extraction.
-
Filter the extract through a 0.2-µm PTFE syringe filter into an autosampler vial.
-
-
HPLC-FLD Analysis:
-
HPLC System: A system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from interferences (e.g., 30% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Set to excitation and emission wavelengths optimized for the this compound-1-2PP derivative (typically determined empirically, but starting points can be estimated from similar compounds).
-
-
Quantification and Validation:
-
Generate a calibration curve by plotting the peak area of the derivatized standards against their concentration.
-
Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
-
For method validation, assess linearity, accuracy (spike recovery), precision (repeat injections), and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Di-n-butylamine (DBA) Derivatization
GC-MS offers an alternative with high specificity, leveraging mass-to-charge ratio for identification, which is particularly useful for complex matrices. The derivatization with di-n-butylamine (DBA) is a well-established technique for preparing isocyanates for GC analysis.[7][8] The resulting urea derivative is thermally stable and volatile enough for gas chromatography.
Causality of Experimental Choices
-
Derivatization: DBA reacts with the isocyanate to form a stable, less polar urea derivative. This derivative is amenable to volatilization in the GC inlet without decomposition.[7]
-
Sample Preparation: The derivatization is typically performed in a solvent like toluene. After the reaction, a simple work-up involving evaporation of the solvent and redissolving in a GC-compatible solvent is sufficient.
-
Chromatography: A non-polar capillary column (e.g., DB-5) is used to separate the derivative based on its boiling point and interaction with the stationary phase. The temperature programming of the GC oven is optimized to achieve good separation and peak shape.
-
Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivative. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target derivative.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for this compound quantification.
Detailed Experimental Protocol: GC-MS
-
Preparation of Standards:
-
Prepare a stock solution of this compound in dry toluene as described for the HPLC method.
-
Prepare an internal standard (IS) stock solution (e.g., deuterated phenyl isocyanate-DBA derivative or another suitable stable isotope-labeled standard) in toluene.
-
Create a series of calibration standards by spiking known amounts of the this compound stock solution and a constant amount of the IS stock solution into vials.
-
Add an excess of DBA solution (e.g., 0.01 M in toluene) to each vial, seal, and allow to react for at least one hour.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
-
Sample Preparation:
-
Collect samples in a suitable solvent (e.g., by bubbling air through an impinger containing toluene).
-
Transfer a known aliquot of the sample solution to a vial.
-
Add the internal standard and an excess of DBA solution.
-
Follow the same derivatization, evaporation, and reconstitution steps as for the standards.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes.
-
MS System: Operated in Electron Ionization (EI) mode.
-
Data Acquisition: Initially run in full scan mode to identify the retention time and characteristic ions of the this compound-DBA derivative. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and one for the internal standard.
-
-
Quantification and Validation:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the this compound in the samples using this calibration curve.
-
Perform method validation to assess linearity, accuracy, precision, LOD, and LOQ.
-
Comparative Analysis
| Parameter | HPLC-FLD with 1-2PP Derivatization | GC-MS with DBA Derivatization | Rationale & Insights |
| Principle | Liquid-phase separation of a fluorescent derivative. | Gas-phase separation of a thermally stable derivative with mass-based detection. | Both are robust chromatographic techniques. The choice depends on available instrumentation and matrix complexity. |
| Sensitivity | Very High (sub-nanogram levels). | High (picogram levels possible in SIM mode). | HPLC-FLD is often exceptionally sensitive for fluorescent derivatives. GC-MS in SIM mode provides comparable or better sensitivity. |
| Selectivity | High, based on retention time and specific fluorescence wavelengths. | Very High, based on retention time and unique mass fragmentation pattern. | GC-MS offers superior selectivity, making it the preferred method for samples with complex matrices to avoid false positives. |
| Instrumentation | HPLC with fluorescence detector. | Gas chromatograph with a mass spectrometer. | HPLC systems are common in many analytical labs. GC-MS provides more structural information. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | Moderate; typical run times are 20-35 minutes. | Throughput is comparable for both methods. |
| Method Development | Requires optimization of mobile phase gradient and fluorescence wavelengths. | Requires optimization of temperature program and selection of SIM ions. | Both require a similar level of effort in method development and validation. |
| Trustworthiness | High. Use of quality control samples and bracketing standards ensures reliability. | Very High. The use of an internal standard corrects for variations in sample preparation and injection. Mass spectral data provides definitive identification. | The inherent use of an internal standard in the GC-MS protocol provides a more robust self-validating system. |
Conclusion
Both HPLC-FLD and GC-MS are powerful and reliable methods for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
HPLC-FLD with 1-2PP derivatization is an excellent choice for routine analysis requiring high sensitivity, especially when analyzing air samples collected on coated filters. Its widespread use in occupational safety monitoring speaks to its robustness.[5][9][10]
-
GC-MS with DBA derivatization is the preferred method when absolute certainty of identification is required, or when dealing with complex sample matrices where interferences are a concern. The specificity of mass spectrometric detection and the ability to use internal standards for robust quantification make it a highly trustworthy method.[7][8]
Ultimately, a cross-validation exercise employing both methods would provide the highest level of confidence in the quantification of this compound. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to ensure the accuracy and integrity of their analytical data.
References
- Vertex AI Search. Isocyanate analysis—NIOSH Method 5505. Accessed January 9, 2026.
- U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Accessed January 9, 2026.
- Occupational Safety and Health Administration. Isocyanates - Evaluating Exposure. Accessed January 9, 2026.
-
Gagné, S., Lesage, J., & Bissonnette, E. (2006). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. PubMed. [Link]
- Insight IH Consulting LLC.
- Streicher, R. P., Arnold, J. E., Ernst, M. K., & Cooper, C. V. (1996). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents.
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Pramanik, A., & Laha, J. K. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27361-27379. [Link]
- U.S. Environmental Protection Agency. OSHA Method 54: Methyl Isocyanate (MIC). (2008). Accessed January 9, 2026.
- Occupational Safety and Health Administration. Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Accessed January 9, 2026.
- The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Accessed January 9, 2026.
- LCS Laboratory Inc. Laboratory Test: Comprehensive Isocyanate Analysis for Air Monitoring Using OSHA 5002 Method. Accessed January 9, 2026.
- Centers for Disease Control and Prevention. ISOCYANATES, TOTAL (MAP) 5525. Accessed January 9, 2026.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 137096, this compound. PubChem. [Link]
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- Occupational Safety and Health Administration. OSHA Method 5002. Accessed January 9, 2026.
- Karlsson, D., Spanne, M., Dalene, M., & Skarping, G. (1998). Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic isocyanates as their dibutylamine derivatives using liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry. The Analyst, 123(7), 1507-1512.
-
Ceballos, D. M., Yost, M. G., & Whittaker, S. G. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of occupational and environmental hygiene, 9(11), 657–667. [Link]
- U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Accessed January 9, 2026.
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-
Bagon, D. A., & Purnell, C. J. (1982). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A, 234(2), 445-450. [Link]
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Streicher, R. P., Reh, C. M., & Key-Schwartz, R. J. (2002). Determination of airborne isocyanate exposure: considerations in method selection. AIHAJ : a journal for the science of occupational and environmental health and safety, 63(1), 75–81. [Link]
- Trovati, G., et al. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- PubChemLite.
- Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Tsumura, Y., Ishimitsu, S., Kai, S., Tonogai, Y., & Miyata, M. (2012). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
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A Senior Application Scientist's Guide to the Synthesis of 2,3-Dimethylphenyl Isocyanate: A Comparative Analysis of Theoretical and Experimental Yields
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the efficient production of key intermediates is paramount. 2,3-Dimethylphenyl isocyanate (DMPI), a crucial building block in the synthesis of various polymers, pesticides, and pharmaceutical agents, presents a compelling case study in the perennial challenge of bridging the gap between theoretical and experimental yields. This guide provides an in-depth, objective comparison of the primary synthetic routes to DMPI, grounded in experimental data and mechanistic principles. We will dissect the widely-used phosgenation method and explore safer, non-phosgene alternatives, offering a comprehensive analysis for researchers aiming to optimize their synthetic strategies.
Part 1: The Industrial Standard - Phosgenation of 2,3-Dimethylaniline
The most common and historically significant method for synthesizing aromatic isocyanates, including DMPI, is the reaction of the corresponding aniline with phosgene (COCl₂) or a phosgene equivalent like solid phosgene (triphosgene).[1] This method is favored in industrial settings for its high efficiency and scalability.
Reaction Mechanism and Stoichiometry
The reaction proceeds through a two-step mechanism. Initially, the amine (2,3-dimethylaniline) reacts with phosgene to form an intermediate carbamoyl chloride. Subsequent heating of this intermediate leads to the elimination of hydrogen chloride (HCl), yielding the final isocyanate product.[2]
The balanced chemical equation using 2,3-dimethylaniline and phosgene is: C₈H₁₁N + COCl₂ → C₉H₉NO + 2HCl
Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation and the molar masses of the reactants and product.
Given:
-
Molar Mass of 2,3-Dimethylaniline (C₈H₁₁N): 121.18 g/mol [3]
-
Molar Mass of Phosgene (COCl₂): 98.92 g/mol
Calculation Steps:
-
Identify the Limiting Reactant: The reactant that is completely consumed first determines the maximum amount of product that can be formed. For this calculation, we will use the quantities specified in a documented experimental procedure.[1]
-
Mass of 2,3-Dimethylaniline: 26.7 g
-
Mass of Solid Phosgene (Triphosgene, C₃Cl₆O₃): 29.7 g. Note: One mole of triphosgene is equivalent to three moles of phosgene. Molar mass of triphosgene is 296.75 g/mol .
-
-
Calculate Moles of Reactants:
-
Moles of 2,3-Dimethylaniline = 26.7 g / 121.18 g/mol ≈ 0.220 moles
-
Moles of Triphosgene = 29.7 g / 296.75 g/mol ≈ 0.100 moles
-
Equivalent Moles of Phosgene = 0.100 moles * 3 ≈ 0.300 moles
-
-
Determine the Limiting Reactant: The reaction stoichiometry is 1:1 between aniline and phosgene.
-
Since we have 0.220 moles of 2,3-dimethylaniline and 0.300 moles of phosgene, the 2,3-dimethylaniline is the limiting reactant.
-
-
Calculate Theoretical Yield of DMPI: The moles of product formed will be equal to the moles of the limiting reactant.
-
Moles of DMPI = 0.220 moles
-
Theoretical Mass of DMPI = 0.220 moles * 147.18 g/mol ≈ 32.38 g
-
Experimental Yield and Protocol Analysis
A documented industrial preparation provides a concrete example of the experimental outcome.[1]
Table 1: Comparison of Theoretical vs. Experimental Yield for Phosgenation
| Parameter | Value | Source |
| Starting Mass of 2,3-Dimethylaniline | 26.7 g | [1] |
| Theoretical Yield of DMPI | 32.38 g | Calculated |
| Actual Experimental Yield of DMPI | 25.16 g (Calculated from reported 77.71% yield) | [1] |
| Percent Yield | 77.71% | [1] |
The reported experimental yield of 77.71% is substantial but falls short of the theoretical maximum.[1] This discrepancy is inherent to chemical synthesis and can be attributed to several factors:
-
Side Reactions: The isocyanate product can react with the starting aniline to form urea byproducts, especially if there are localized areas of high aniline concentration. The use of excess phosgene helps mitigate this.[1]
-
Incomplete Reaction: The reaction may not proceed to 100% completion within the given timeframe.
-
Purification Losses: Product is inevitably lost during workup and purification steps, such as distillation and filtration.[6][7]
Experimental Protocol: Synthesis of DMPI via Phosgenation
This protocol is adapted from a patented industrial method.[1]
Core Directive: The causality behind this protocol lies in ensuring a homogenous reaction and maintaining an excess of phosgene to suppress urea byproduct formation.[1] The initial low temperature controls the exothermic reaction, while the subsequent heating drives the HCl elimination.
Methodology:
-
Reagent Preparation: Dissolve 26.7 g of 2,3-dimethylaniline in 100 mL of 1,2-dichloroethane. In a separate flask, dissolve 29.7 g of solid phosgene (triphosgene) in 100 mL of 1,2-dichloroethane.
-
Initial Reaction: Cool the solid phosgene solution to 0-5°C using an ice bath.
-
Addition: Slowly add the 2,3-dimethylaniline solution dropwise to the cooled solid phosgene solution under constant stirring.
-
Reflux: After the addition is complete, gradually heat the reaction mixture to 75-80°C and maintain at reflux for 4 hours. Hydrogen chloride gas will be evolved and should be directed through a scrubber system.
-
Workup: After the reaction period, cool the mixture and remove the solvent (1,2-dichloroethane) by rotary evaporation.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of DMPI via phosgenation.
Part 2: Alternative Non-Phosgene Synthesis Routes
The extreme toxicity of phosgene has driven significant research into safer, "non-phosgene" synthetic routes.[8][9] These methods often involve rearrangement reactions that convert carboxylic acid derivatives into isocyanates. While generally safer, they often present their own challenges regarding starting material availability and yield.
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[10][11] This method is valued for its tolerance of a wide variety of functional groups.[12]
General Mechanism: The reaction begins with a carboxylic acid, which is converted to an acyl chloride and then to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen as nitrogen gas is expelled, forming the isocyanate.[10][13]
Caption: General mechanism of the Curtius Rearrangement.
Yield Comparison: While a specific experimental yield for this compound via the Curtius rearrangement is not readily available in the cited literature, a general study on the synthesis of various aromatic isocyanates using this method reported yields ranging from 54% to 63.5% .[1] This is notably lower than the 77.71% yield achieved with the phosgenation method.
Other Rearrangement Alternatives
Two other classic named reactions are also employed for isocyanate synthesis:
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[14][15] The amide is treated with bromine and a strong base, which forms the isocyanate in situ.[16][17]
-
Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid (or its derivative) into an isocyanate.[18][19][20] The process is typically promoted by base or heat.[21]
These methods, like the Curtius rearrangement, provide viable non-phosgene pathways but involve multi-step syntheses to prepare the necessary starting materials (amides or hydroxamic acids), which can impact the overall yield and economic feasibility compared to the more direct phosgenation of anilines.
Part 3: Comparative Summary and Conclusion
The choice of synthetic route is a critical decision based on a trade-off between yield, safety, cost, and scalability.
Table 2: Comparative Analysis of Synthesis Routes for Aromatic Isocyanates
| Feature | Phosgenation Method | Curtius Rearrangement |
| Starting Material | Aniline (e.g., 2,3-Dimethylaniline) | Carboxylic Acid |
| Primary Reagents | Phosgene (or equivalent) | Thionyl Chloride, Sodium Azide |
| Reported Yield Range | ~78% (for DMPI)[1] | 54 - 63.5% (general aromatic)[1] |
| Key Advantages | High yield, direct, scalable | Avoids highly toxic phosgene, good functional group tolerance |
| Key Disadvantages | Uses extremely toxic phosgene, corrosive HCl byproduct | Lower yield, multi-step, use of potentially explosive azides |
| Safety Concerns | High (Toxicity of phosgene) | Moderate (Azide instability) |
This guide demonstrates that while the theoretical yield of this compound is a fixed stoichiometric value, the experimental yield is highly dependent on the chosen synthetic methodology and reaction execution.
-
The phosgenation of 2,3-dimethylaniline remains the most efficient method documented, with an experimental yield of 77.71% .[1] Its primary drawback is the significant safety hazard associated with using phosgene.
-
Non-phosgene alternatives , such as the Curtius rearrangement , offer a much safer profile but at the cost of reduced yields, with reported values for similar compounds in the 54-63.5% range.[1]
For researchers in drug development and specialized chemical synthesis, where safety and functional group compatibility may outweigh pure yield, the non-phosgene routes present an attractive and viable alternative. However, for large-scale industrial production where efficiency and cost are dominant drivers, the phosgene method, despite its hazards, continues to be the established standard. The ultimate choice requires a careful, context-specific evaluation of these competing factors.
References
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- Master Organic Chemistry. (2017-09-19). The Hofmann and Curtius Rearrangements.
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- Alfa Chemistry. Curtius Rearrangement.
- Unacademy.
- Chemistry Steps. Curtius Rearrangement.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.
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- SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Chemistry Notes.
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- Google Patents.
- PubMed Central (PMC) - NIH.
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- Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. (2011-04-22).
- Google Patents.
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- PubChem. 2,3-Dimethylaniline | C8H11N | CID 6893.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Dimethylphenyl Isocyanate
For professionals in pharmaceutical research and fine chemical synthesis, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 2,3-Dimethylphenyl isocyanate, a key intermediate in the synthesis of various bioactive molecules and polymers, is no exception. Its highly reactive isocyanate group (-N=C=O) is prone to a variety of side reactions, making rigorous purity assessment an indispensable step post-synthesis.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
Understanding the Impurity Profile
Effective purity assessment begins with anticipating potential impurities. The most common industrial synthesis of aryl isocyanates involves the reaction of the corresponding amine (2,3-dimethylaniline) with phosgene or a phosgene equivalent.[1] This process, while efficient, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2,3-dimethylaniline.
-
Symmetrical Ureas: Formed by the reaction of the isocyanate product with unreacted starting amine (N,N'-bis(2,3-dimethylphenyl)urea).
-
Amides: Resulting from the hydrolysis of intermediate carbamoyl chlorides.
-
Biurets and Isocyanurates: Formed from the self-reaction or trimerization of the isocyanate product, especially during storage or upon exposure to catalysts.[1]
-
Hydrolytic Degradation Products: Exposure to moisture can convert the isocyanate back to 2,3-dimethylaniline and carbon dioxide.[1]
A robust analytical strategy must be capable of quantifying the parent isocyanate while resolving and identifying these potential contaminants.
Comparative Analysis of Purity Assessment Methodologies
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific information required (e.g., overall functional group content vs. specific impurity identification), available instrumentation, and desired throughput.
| Method | Principle | Information Provided | Pros | Cons |
| Dibutylamine Back-Titration | Chemical titration | Total isocyanate (-NCO) content (% w/w) | Simple, inexpensive, robust, industry-standard (ASTM, ISO).[2][3] | Non-specific; does not identify individual impurities. Potential for interference from other acidic/basic species. |
| Gas Chromatography (GC) | Separation by boiling point/polarity | Quantitative analysis of volatile impurities and the main component. | High resolution, excellent for separating isomers and volatile starting materials.[4] | High reactivity of isocyanates can pose challenges; derivatization is often required.[2][5] Not suitable for non-volatile impurities (ureas, biurets). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational spectroscopy | Functional group identification and quantification. | Rapid, non-destructive, provides real-time reaction monitoring. The -NCO stretch is a strong, distinct peak.[6][7] | Less sensitive than chromatographic methods for trace impurities. Overlapping peaks can complicate quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Quantification of non-volatile impurities (e.g., ureas). | Ideal for thermally labile and non-volatile compounds. High sensitivity with appropriate detectors (UV, MS).[5][8] | Requires derivatization of the isocyanate to form a stable urea derivative for analysis.[5][9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin resonance | Structural elucidation and quantitative analysis (qNMR). | Provides detailed structural information, capable of absolute quantification without a specific reference standard for the analyte. | Lower sensitivity compared to chromatography. Requires expensive instrumentation and skilled operation. |
Decision Workflow for Purity Analysis
Choosing the right analytical path is critical. The following workflow illustrates a logical approach to selecting the appropriate methodology based on the analytical question at hand.
Caption: Workflow for selecting the appropriate analytical method.
Detailed Experimental Protocols
Determination of Total Isocyanate Content by Dibutylamine Back-Titration
This method remains the gold standard for determining the total reactive isocyanate content and is based on established standards like ISO 14896.[11][12]
Principle: An excess of a standard solution of dibutylamine (DBA) in a dry solvent reacts with the isocyanate to form a stable urea. The unreacted, excess DBA is then back-titrated with a standardized solution of hydrochloric acid.
Protocol:
-
Reagent Preparation:
-
DBA Solution (0.2 N): Dilute 35 mL of high-purity di-n-butylamine to 1 L with anhydrous toluene. Store in an amber bottle under nitrogen.
-
HCl Solution (0.5 N): Prepare and standardize an aqueous 0.5 N hydrochloric acid solution.
-
Indicator: 0.1% Bromophenol blue in ethanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 2.0-3.0 g of the synthesized this compound into a 250 mL Erlenmeyer flask with a ground-glass stopper. The use of a syringe for the transfer is recommended to minimize atmospheric moisture exposure.[12]
-
Record the weight to the nearest 0.1 mg.
-
-
Reaction:
-
Titration:
-
Blank Determination:
-
Calculation:
-
% NCO = [ (B - V) * N * 42.02 ] / W * 100
-
B = Volume of HCl for blank titration (mL)
-
V = Volume of HCl for sample titration (mL)
-
N = Normality of HCl solution
-
W = Weight of sample (g)
-
42.02 = Millimolar equivalent weight of the NCO group
-
-
Impurity Profiling by Gas Chromatography (GC)
Direct GC analysis of isocyanates can be challenging due to their reactivity. However, with an inert flow path and appropriate column selection, it is feasible for quantifying volatile impurities like residual 2,3-dimethylaniline. An indirect method, involving derivatization, is often more robust.[2]
Principle: The sample is derivatized with an excess of an amine (like dibutylamine), converting the reactive isocyanate into a stable, less polar urea. The unreacted derivatizing agent is then quantified by GC. The amount of isocyanate is calculated indirectly from the amount of consumed amine. This provides better precision than titration.[2]
Protocol (Indirect Method):
-
Derivatization:
-
Prepare a standard solution of a suitable internal standard (e.g., dodecane) in anhydrous toluene.
-
Accurately weigh ~100 mg of the isocyanate sample into a vial.
-
Add a known excess of di-n-butylamine solution and the internal standard solution.
-
Allow the reaction to complete (approx. 15-20 minutes).
-
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Quantify the peak corresponding to the unreacted di-n-butylamine against the internal standard.
-
The difference between the initial amount of amine and the remaining amount corresponds to the quantity of isocyanate in the original sample.
-
Final Recommendations
For routine quality control where the primary concern is the overall concentration of reactive isocyanate, the dibutylamine back-titration method is unparalleled in its simplicity, cost-effectiveness, and robustness.[3][14] It provides a reliable measure of the functional purity.
When a more detailed impurity profile is required, a multi-faceted approach is necessary. Gas Chromatography is the method of choice for identifying and quantifying volatile impurities, particularly unreacted starting amine.[4] For non-volatile impurities such as ureas and biurets, which are common degradation or by-products, HPLC after derivatization is the superior technique.[8]
Finally, FTIR spectroscopy serves as an excellent, rapid, and non-destructive tool for a quick identity check and to monitor the disappearance of the characteristic -NCO peak (~2270 cm⁻¹) during synthesis or stability studies.[6][7]
By selecting the appropriate combination of these methods, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reproducibility of their downstream applications.
References
-
Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A, 537(1-2), 357-364. Available at: [Link]
-
Ruth, G. M. (1966). Analysis of Isocyanates by Gas Liquid Chromatography. Journal of Gas Chromatography, 4(11), 408-409. Available at: [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Available at: [Link]
-
TELETECH. NCO Content Determination. ResearchGate. Available at: [Link]
-
Mishra, A., & Verma, D. K. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28281-28296. Available at: [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]
-
Frigerio, S., et al. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 9(9), 1013-1020. Available at: [Link]
-
ResearchGate Discussion. (2021). What is the purpose of adding isopropanol in back titration of isocyanate with dibutylamine? Available at: [Link]
-
ISO 14896:2000. Plastics — Polyurethane raw materials — Determination of isocyanate content. International Organization for Standardization. Available at: [Link]
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available at: [Link]
-
ResearchGate Collection. The GC-MS analysis of isocyanate diamine-metabolites. Available at: [Link]
-
Xylem Analytics. Determination of isocyanate (NCO-) content. Available at: [Link]
-
Kawasaki, H., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 997, 136-143. Available at: [Link]
-
ResearchGate Discussion. (2017). How to do back-titration of NCO prepolymer using di-n-butylamine? Available at: [Link]
-
NASA Technical Reports Server. (1993). Internal Standards For FTIR Analysis Of Isocyanurates. Available at: [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]
-
Fent, K. W., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 10(1), 1-13. Available at: [Link]
-
Karlsson, D. (2005). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Available at: [Link]
-
Wikipedia. Isocyanate. Available at: [Link]
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- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. azom.com [azom.com]
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- 14. researchgate.net [researchgate.net]
A Technical Guide to the Applications of 2,3-Dimethylphenyl Isocyanate in Synthetic Chemistry
This guide provides an in-depth technical comparison of 2,3-Dimethylphenyl Isocyanate, a key reagent in the synthesis of specialized organic molecules. We will explore its applications in the development of bioactive compounds, particularly in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility and comparative performance of this versatile isocyanate.
Introduction to this compound
This compound is an aromatic isocyanate characterized by a phenyl ring substituted with an isocyanate group (-N=C=O) and two methyl groups at the 2 and 3 positions.[1] The isocyanate functional group is highly reactive towards nucleophiles, most notably amines, to form stable urea linkages. This reactivity is the cornerstone of its application as a building block in organic synthesis.[2] The steric and electronic effects of the two adjacent methyl groups can influence the reactivity of the isocyanate and the properties of the resulting urea derivatives, a key aspect that will be explored in this guide.
Core Application: Synthesis of Substituted Ureas
The primary application of this compound is in the synthesis of N,N'-disubstituted ureas. This reaction is typically a straightforward and high-yielding addition of an amine to the isocyanate, requiring no catalyst and proceeding under mild conditions.[2] The resulting urea moiety is a critical pharmacophore in many biologically active molecules due to its ability to form multiple hydrogen bonds with protein and receptor targets.[2]
Experimental Protocol: General Synthesis of N-Aryl-N'-(2,3-dimethylphenyl)urea
-
Dissolution of Amine: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Work-up and Isolation: Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Application in Pharmaceutical Research: Kinase Inhibitors
Substituted ureas are a cornerstone of many kinase inhibitors, a class of drugs that target protein kinases involved in cancer cell signaling.[3][4] The urea linkage often acts as a key hydrogen-bonding motif within the ATP-binding pocket of the kinase. A prominent example is the multi-kinase inhibitor Sorafenib.
A study on the synthesis of novel diaryl urea derivatives as analogs of Sorafenib utilized this compound to explore the structure-activity relationship of these potential anticancer agents. The reaction of this compound with an appropriate amine precursor yielded the corresponding urea derivative.
Comparative Performance in Kinase Inhibitor Synthesis
The table below summarizes the in vitro antiproliferative activity (IC50 values) of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various cancer cell lines. This data, while not containing a 2,3-dimethyl substituted analog, demonstrates how different substitutions on the aryl isocyanate-derived portion of the molecule impact anticancer activity.
| Compound ID | Substitution on Aryl Ring (from Isocyanate) | A549 (lung cancer) IC50 (µM) | MCF-7 (breast cancer) IC50 (µM) | HCT116 (colon cancer) IC50 (µM) | PC-3 (prostate cancer) IC50 (µM) |
| 9a | 4-chloro-3-(trifluoromethyl)phenyl | 3.82 ± 0.17 | 2.91 ± 0.11 | 4.08 ± 0.21 | 2.76 ± 0.13 |
| 9b | 3-(trifluoromethyl)phenyl | 4.15 ± 0.23 | 3.26 ± 0.15 | 4.53 ± 0.26 | 3.11 ± 0.16 |
| 9d | 4-fluorophenyl | 4.52 ± 0.28 | 3.89 ± 0.19 | 4.97 ± 0.31 | 3.54 ± 0.18 |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 5.13 ± 0.33 | 4.21 ± 0.24 | 5.56 ± 0.37 | 4.02 ± 0.22 |
Data synthesized from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[1][3]
Analysis of Comparative Data:
-
Electron-Withdrawing Groups: The data suggests that electron-withdrawing groups, such as chloro and trifluoromethyl substituents, on the phenyl ring of the isocyanate contribute to potent anticancer activity.
-
Positional Isomerism: The position of these substituents is also critical. For instance, the combination of a 4-chloro and 3-trifluoromethyl group (as in Sorafenib and compound 9a) consistently shows high potency.
-
Inference for this compound: Based on these trends, a urea derived from this compound, which has electron-donating methyl groups, might be expected to exhibit different, and potentially lower, potency as a kinase inhibitor compared to analogs with electron-withdrawing groups. However, the specific steric interactions of the 2,3-dimethyl pattern within the kinase binding site could lead to unexpected activity. This highlights the necessity for empirical testing in drug discovery.
Application in Agrochemical Research: Herbicides
Phenylurea derivatives are a well-established class of herbicides that act by inhibiting photosynthesis.[5] The specific substitution pattern on the phenyl ring significantly influences their herbicidal activity and crop selectivity. While specific peer-reviewed studies detailing the use of this compound in the synthesis of commercial herbicides are not prevalent, we can analyze the structure-activity relationships of existing phenylurea herbicides to predict its potential.
Comparative Analysis of Phenylurea Herbicides
The herbicidal activity of phenylureas is largely dependent on the electronic and steric properties of the substituents on the phenyl ring.
| Herbicide | Substitution on Phenyl Ring | Primary Weeds Controlled | Crop Selectivity |
| Diuron | 3,4-dichloro | Broadleaf and grassy weeds | Cotton, Sugarcane |
| Linuron | 3,4-dichloro | Broadleaf and grassy weeds | Carrots, Soybeans |
| Isoproturon | 4-isopropyl | Annual grasses | Cereals |
| Chlortoluron | 3-chloro-4-methyl | Broadleaf and grassy weeds | Cereals |
This table is a compilation of general information on common phenylurea herbicides.
Structure-Activity Relationship Insights:
-
Halogen and Alkyl Groups: Many potent phenylurea herbicides contain a combination of halogen and small alkyl groups on the phenyl ring.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its uptake by the plant and its movement within the soil.
-
Metabolic Stability: The substitution pattern also influences how quickly the herbicide is metabolized by the crop plant, which is a key factor in selectivity.
Potential of this compound in Herbicide Discovery:
A urea derivative of this compound introduces two methyl groups, which would increase the lipophilicity of the molecule. The steric hindrance from the ortho-methyl group could influence its binding to the target site in the photosynthetic apparatus and its rate of metabolic detoxification in plants. This could potentially lead to novel selectivity profiles against certain weed species and crops. Further screening and optimization would be necessary to determine its practical utility as a herbicide.
Alternative Synthetic Routes to Unsymmetrical Ureas
While the reaction of an isocyanate with an amine is the most direct method for synthesizing unsymmetrical ureas, concerns over the toxicity of isocyanates have led to the development of alternative, "isocyanate-free" methods.
-
Phosgene and Phosgene Equivalents: Amines can be reacted with phosgene or safer alternatives like triphosgene or carbonyldiimidazole (CDI) to form a reactive intermediate that then reacts with a second amine.[2]
-
Carbon Dioxide as a C1 Source: Catalytic methods using carbon dioxide to carbonylate amines are being explored as a greener alternative.
-
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acids, amides, or hydroxamic acids, respectively, which can then be trapped by an amine to form a urea.
Comparison of Synthetic Methods:
| Method | Advantages | Disadvantages |
| Isocyanate + Amine | High yield, mild conditions, straightforward.[2] | Isocyanates can be toxic and moisture-sensitive. |
| Phosgene/Equivalents | Versatile for various amine substrates. | Phosgene is extremely toxic; equivalents can be expensive.[2] |
| CO2 Carbonylation | Green and sustainable approach. | Often requires high pressures and specialized catalysts. |
| Rearrangement Reactions | Avoids handling of isocyanates directly. | Can have limited substrate scope and may require harsh conditions. |
Conclusion
This compound is a valuable reagent for the synthesis of N,N'-disubstituted ureas, which are important scaffolds in medicinal and agricultural chemistry. Its primary utility lies in its straightforward and efficient reaction with amines to form the urea linkage. While direct comparative studies with its isomers are limited in the public domain, analysis of structure-activity relationships in the fields of kinase inhibitors and phenylurea herbicides suggests that the 2,3-dimethyl substitution pattern would likely impart distinct biological properties compared to other substitution patterns. The choice of this compound over other aryl isocyanates will depend on the specific therapeutic or herbicidal target and the desired physicochemical properties of the final molecule. For researchers in drug discovery and agrochemical development, this compound represents a useful tool for expanding the chemical space of bioactive urea-containing compounds.
References
- A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. BenchChem.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Chemical structures of the phenylurea herbicides tested in this study.
- Phenylurea Herbicides.
- Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. Request PDF.
- 2,3-Dimethylphenyl isocyan
- Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI.
- US4013452A - Urea derivatives and their use as herbicides.
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Docking and 3D – QSAR studies on p38α MAP kinase inhibitors.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH.
- Characterization of the phenylurea hydrolases A and B: founding members of a novel amidohydrolase subgroup. PubMed.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
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- 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods. Chemical Review and Letters.
- Comparative QSAR study of tyrosine kinase inhibitors. PubMed.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central.
- Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simul
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
- 3D-QSAR and Docking Studies of Selective GSK-3beta Inhibitors. Comparison with a Thieno[2, 3- | Request PDF.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Effect of Bensulfuron-methyl (a Sulfonylurea Herbicide) on the Soil Bacterial Community of a Paddy Soil Microcosm | Request PDF.
- Effects of the sulfonylurea herbicide metsulfuron methyl on growth and reproduction of five wetland and terrestrial plant species | Request PDF.
- The Basis of Tolerance Mechanism to Metsulfuron-Methyl in Roegneria kamoji (Triticeae: Poaceae). PMC - PubMed Central.
- Urea derivative synthesis by amin
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.27. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
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A Comparative Mechanistic Guide to the Reactions of 2,3-Dimethylphenyl Isocyanate
This guide provides an in-depth, comparative analysis of the reaction mechanisms of 2,3-dimethylphenyl isocyanate. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond simple protocols to explore the causal factors governing reactivity. We will dissect how the unique steric and electronic profile of the 2,3-dimethyl substitution pattern dictates its interaction with various nucleophiles compared to other common isocyanates.
Introduction: The Unique Profile of this compound
Isocyanates (R-N=C=O) are a cornerstone of polymer and synthetic chemistry, prized for their ability to form stable urethane and urea linkages.[1][2] The reactivity of the isocyanate group is dictated by the electron-deficient central carbon, making it a prime target for nucleophilic attack.[3] The substituent 'R' plays a critical role in modulating this reactivity.
In this compound, the aromatic ring enhances the electrophilicity of the isocyanate carbon through its electron-withdrawing nature, making it inherently more reactive than aliphatic isocyanates.[3][4] However, the substitution pattern is unique. The methyl group at the 3-position (meta) has a weak electron-donating inductive effect. More significantly, the methyl group at the 2-position (ortho) introduces substantial steric hindrance around the reactive NCO group. This steric shield is the defining characteristic of this compound and serves as the primary basis for mechanistic comparisons.
Caption: Structure of this compound.
Comparative Reactivity with Nucleophiles: A Mechanistic Overview
The reaction of an isocyanate with a nucleophile containing an active hydrogen (e.g., alcohols, amines, water) proceeds via nucleophilic addition. The nucleophile attacks the electrophilic carbon of the isocyanate group, with the active hydrogen subsequently transferring to the nitrogen atom.[3][5] While the overall transformation is consistent, the precise mechanism—concerted versus stepwise—and the reaction kinetics are highly sensitive to the structure of the reactants, catalyst presence, and solvent polarity.[6][7]
Caption: Generalized reaction pathways for isocyanates.
Reaction with Alcohols (Urethane Formation)
The reaction between an isocyanate and an alcohol to form a urethane is fundamental to the polyurethane industry.[1] This reaction is known to be catalyzed by the alcohol reactant itself, proceeding through multimolecular transition states.[1][2]
Mechanistic Comparison:
-
Uncatalyzed Reaction: Computational studies suggest that the uncatalyzed reaction typically proceeds through a concerted mechanism involving a four or six-membered transition state, where the alcohol's hydroxyl group attacks the isocyanate carbon while its hydrogen is transferred to the nitrogen.[7][8] For this compound, the steric bulk of the ortho-methyl group significantly hinders the approach of the alcohol, leading to a higher activation energy compared to less hindered isocyanates like phenyl isocyanate or 4,4'-MDI.[4][9]
-
Catalyzed Reaction: Tertiary amines and organotin compounds are common catalysts.[8][10] Amine catalysts are proposed to form a complex with the alcohol, increasing the nucleophilicity of the oxygen atom.[8] The ortho-methyl group in this compound will sterically clash with the approaching alcohol-catalyst complex, reducing the catalytic efficiency compared to its effect on a sterically unhindered isocyanate.
Table 1: Comparative Reactivity of Isocyanates with n-Butanol
| Isocyanate | Relative Rate Constant (k_rel) | Key Structural Feature | Expected Impact on Reactivity |
|---|---|---|---|
| Phenyl Isocyanate | 1.00 (Reference) | Unsubstituted aromatic ring | Baseline aromatic reactivity |
| This compound | < 1.00 (Estimated) | Ortho- and meta-methyl groups | Steric hindrance from ortho-methyl significantly lowers rate |
| Toluene-2,4-diisocyanate (TDI) | > 1.00 (for 4-NCO) | Electron-donating methyl, ortho & para NCO | Para-NCO is highly reactive; ortho-NCO is sterically hindered[4][9] |
| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | > 1.00 | Two para-NCO groups, high symmetry | High reactivity due to electronic effects and accessibility[4] |
| Hexamethylene diisocyanate (HDI) | < 1.00 | Aliphatic chain | Lower intrinsic reactivity than aromatics[4] |
Note: Estimated relative rates are based on established principles of steric and electronic effects.[4][9] Experimental validation is required for precise values.
Reaction with Amines (Urea Formation)
The reaction with primary and secondary amines to form ureas is significantly faster than the corresponding reaction with alcohols.[3][11] This is attributed to the greater nucleophilicity of amines. These reactions are often so rapid they do not require catalysis.[3]
Mechanistic Comparison: The steric hindrance from the ortho-methyl group in this compound remains a critical factor. While the reaction with an amine like n-butylamine will still be fast, its rate will be demonstrably slower than that of phenyl isocyanate under identical conditions.[11] With bulkier amines, such as di-sec-butylamine, the steric clash becomes even more pronounced, potentially reducing the reaction rate by several orders of magnitude. The reaction order can be complex, with studies on similar systems showing dependencies that are second order in amine and first order in isocyanate under certain conditions, suggesting the formation of intermediate complexes.[12]
Reaction with Water (Hydrolysis)
The hydrolysis of isocyanates is a crucial reaction, particularly in the production of polyurethane foams where the in-situ generated carbon dioxide acts as a blowing agent.[3][10] The reaction proceeds in two main steps:
-
The isocyanate reacts with water to form an unstable carbamic acid intermediate.[5]
-
The carbamic acid rapidly decomposes to yield a primary amine and carbon dioxide.
-
The newly formed amine can then react with another isocyanate molecule to form a stable urea linkage.
Mechanistic Comparison: The initial nucleophilic attack by water is the rate-limiting step. For this compound, this step is sterically hindered. The uncatalyzed hydrolysis often involves a second molecule of water acting as a general base to facilitate proton transfer in the transition state.[13] The steric crowding around the NCO group will impede the formation of this necessary cyclic water cluster, thus slowing the hydrolysis rate compared to less substituted aromatic isocyanates.
Catalysis in this compound Reactions
Catalysts are essential for controlling the rate and selectivity of isocyanate reactions, especially in industrial applications.
-
Tertiary Amines (e.g., DABCO): These catalysts operate through a nucleophilic or general base mechanism. In the general base mechanism, the amine activates the alcohol by forming a hydrogen-bonded complex, enhancing its nucleophilicity.[8][14] The efficiency of this catalysis with this compound will be lower due to steric hindrance impeding the approach of the amine-alcohol complex.
-
Organotin Compounds (e.g., DBTDL): These Lewis acid catalysts are highly effective. The proposed mechanism involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The tin atom coordinates to both the isocyanate's nitrogen and the alcohol's oxygen, activating both reactants and facilitating the reaction.[15][16] This highly organized transition state is sensitive to steric bulk. The ortho-methyl group on this compound will create significant steric repulsion within this complex, diminishing the catalytic activity of DBTDL compared to its performance with TDI or MDI.
Caption: General base catalysis mechanism for urethane formation.
Experimental Protocol: Kinetic Analysis via FT-IR Spectroscopy
This protocol provides a self-validating method for comparing the reaction kinetics of this compound with a primary alcohol. The principle is to monitor the disappearance of the characteristic isocyanate (-NCO) stretching vibration peak at approximately 2270 cm⁻¹.
Objective: To determine the second-order rate constant for the reaction between this compound and n-butanol in a non-protic solvent (e.g., anhydrous Toluene) at a constant temperature.
Materials:
-
This compound (97% or higher)[17]
-
n-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Dibutylamine (for quenching, if using offline analysis)
-
Temperature-controlled reaction vessel (e.g., jacketed glass reactor)
-
FT-IR spectrometer with a liquid transmission cell (e.g., CaF₂) or an in-situ ATR probe.
-
Magnetic stirrer and stir bar
-
Syringes and standard laboratory glassware (dried overnight at 120°C)
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous toluene.
-
Prepare a 0.1 M solution of n-butanol in anhydrous toluene.
-
Causality: Using equimolar concentrations allows for the application of second-order kinetic models. Anhydrous solvents are critical to prevent side reactions with water.[13]
-
-
Instrument Setup:
-
Set up the FT-IR spectrometer to collect spectra in the range of 2400-2200 cm⁻¹.
-
Collect a background spectrum of the pure solvent (anhydrous toluene) in the cell at the reaction temperature (e.g., 50°C).
-
-
Reaction Initiation:
-
Equilibrate equal volumes of the isocyanate and alcohol solutions separately to the desired reaction temperature (e.g., 50°C).
-
Combine the two solutions in the temperature-controlled reaction vessel with vigorous stirring. Start the timer and FT-IR data acquisition immediately (t=0).
-
-
Data Acquisition:
-
Collect spectra at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 5 minutes).
-
The rate of data collection should be adjusted based on the expected reaction speed. Faster reactions require more rapid scanning.
-
-
Data Analysis:
-
For each spectrum, determine the absorbance of the NCO peak at its maximum (~2270 cm⁻¹).
-
The concentration of the isocyanate [NCO] at time t is proportional to the absorbance (A_t) according to the Beer-Lambert Law.
-
For a second-order reaction with equal initial concentrations ([NCO]₀ = [OH]₀), the integrated rate law is: 1/[NCO]_t = kt + 1/[NCO]₀.
-
Plot 1/[NCO]_t (or 1/A_t) versus time (t). The plot should be linear.
-
The slope of this line is the second-order rate constant, k.
-
Self-Validation:
-
The linearity of the second-order plot (R² > 0.98) validates the assumed reaction order.
-
Running the experiment at multiple temperatures (e.g., 40°C, 50°C, 60°C) and constructing an Arrhenius plot (ln(k) vs. 1/T) will yield the activation energy, providing further mechanistic insight.[18][19]
Potential Side Reactions
Besides the primary reactions with nucleophiles, this compound can undergo self-addition reactions, particularly at elevated temperatures or in the presence of specific catalysts.[20]
-
Dimerization: Two isocyanate molecules can react to form a uretidione. This is typically a reversible process.[20]
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable isocyanurate ring. This reaction is often catalyzed by strong bases like potassium octoate or specific tertiary amines.[20][21][22] The steric hindrance of the 2,3-dimethylphenyl group would be expected to significantly disfavor the formation of the crowded isocyanurate ring compared to less substituted isocyanates.
Conclusion
The reactivity of this compound is a compelling case study in the interplay of electronic and steric effects. While its aromatic nature provides a high intrinsic reactivity compared to aliphatic isocyanates, the presence of an ortho-methyl group introduces significant steric hindrance. This steric shield is the dominant factor controlling its reaction kinetics, slowing its reactions with nucleophiles like alcohols, amines, and water relative to sterically unhindered analogues such as phenyl isocyanate or 4,4'-MDI. Understanding this mechanistic principle is paramount for researchers and process chemists when designing synthetic routes, selecting appropriate catalysts, and predicting reaction outcomes in the development of novel polymers and pharmaceuticals.
References
-
Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. (2015). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). PMC - PubMed Central. [Link]
-
A computational study on the mechanism and the kinetics of urethane formation. (n.d.). ResearchGate. [Link]
-
1.2.1 - Isocyanate Reactions. (n.d.). poliuretanos. [Link]
-
Reaction of Isocyanates with amines. (n.d.). ResearchGate. [Link]
-
A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates. (n.d.). ResearchGate. [Link]
-
Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. (n.d.). MDPI. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI. [Link]
-
Computational Study of Catalytic Urethane Formation. (2021). MDPI. [Link]
-
Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. (n.d.). ResearchGate. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). RSC Publishing. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). pubs.acs.org. [Link]
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (n.d.). ResearchGate. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar. [Link]
-
of the reaction between - AUB ScholarWorks. (n.d.). scholarworks.aub.edu.lb. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PMC - PubMed Central. [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. (n.d.). PMC. [Link]
-
This compound. (2011). Georganics. [Link]
-
Mechanism of Isocyanate Reactions with Ethanol'. (n.d.). ResearchGate. [Link]
-
KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). ResearchGate. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Isocyanate-based multicomponent reactions. (n.d.). PMC - NIH. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. (2021). Quora. [Link]
-
Catalysts for Isocyanate Cyclotrimerization. (2023). TUE Research portal - Eindhoven University of Technology. [Link]
-
Advances in Catalysis for Organic Coatings. (n.d.). CHIMIA. [Link]
-
This compound (C9H9NO). (n.d.). PubChemLite. [Link]
-
This compound. (n.d.). Stenutz. [Link]
-
Isocyanate reactions in and with N,N-dimethylformamide. (n.d.). ResearchGate. [Link]
-
Mechanism of nucleophilic addition between isocyanate and thiol... (n.d.). ResearchGate. [Link]
-
Chemical Properties of this compound (CAS 1591-99-7). (n.d.). Cheméo. [Link]
-
Nucleophilic Addition reactions. (2016). YouTube. [Link]
-
VIII. Relative reactivity of linear phenol and methanol associates toward methyl isocyanate. (n.d.). ResearchGate. [Link]
- CN101817763A - Method for preparing dimethylphenyl isocyanate. (n.d.).
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- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 1591-99-7 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research.tue.nl [research.tue.nl]
A Comparative Benchmarking Guide to 2,3-Dimethylphenyl Isocyanate and Other Derivatizing Agents for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolomic research, the derivatization of polar analytes is a critical step for successful gas chromatography-mass spectrometry (GC-MS) analysis. The primary goal of derivatization is to chemically modify analytes to increase their volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[1] This guide provides an in-depth comparison of 2,3-Dimethylphenyl isocyanate with two other commonly employed derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a silylating agent, and Trifluoroacetic anhydride (TFAA), an acylating agent.
Our objective is to offer a comprehensive technical resource that moves beyond a simple listing of protocols. We will delve into the mechanistic underpinnings of each derivatization reaction, provide detailed experimental workflows, and present a comparative analysis of their performance characteristics. This guide is designed to empower researchers to make informed decisions when selecting the most appropriate derivatizing agent for their specific analytical challenges.
The Critical Role of Derivatization in GC-MS
Many biologically and pharmaceutically relevant molecules, such as alcohols, phenols, amines, and carboxylic acids, possess polar functional groups containing active hydrogens. These characteristics render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization addresses these challenges by replacing the active hydrogens with less polar, more stable chemical moieties.[1] The ideal derivatizing reagent should react quickly and completely with the target analyte to form a single, stable derivative, leading to sharp, symmetrical chromatographic peaks and reproducible quantification.
This compound: A Carbamate-Forming Reagent
This compound belongs to the isocyanate class of derivatizing agents, which react with alcohols and amines to form stable carbamate and urea derivatives, respectively. The introduction of the dimethylphenyl group increases the molecular weight and can improve chromatographic separation of small, volatile analytes.
Mechanism of Action
The derivatization reaction with this compound proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable carbamate or urea derivative.
Diagram of the Derivatization Workflow with this compound
A generalized workflow for derivatization using this compound.
Experimental Protocol for Derivatization of Alcohols/Amines with this compound
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of an anhydrous aprotic solvent (e.g., acetonitrile, toluene).
-
Reagent Addition: To approximately 1 mg of the analyte in 100 µL of anhydrous solvent, add a 1.1 to 1.5 molar excess of this compound.
-
Reaction: Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes. Reaction times and temperatures should be optimized for the specific analyte.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Benchmarking Against Alternatives
To provide a comprehensive evaluation, we will now compare this compound with two widely used derivatizing agents from different chemical classes: BSTFA (silylation) and TFAA (acylation).
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): The Silylation Standard
BSTFA is a popular silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group. It is known for its high reactivity and the formation of volatile derivatives.[2] For sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reaction rate.[2]
Mechanism of Silylation: The reaction involves the nucleophilic attack of the analyte's hydroxyl or amino group on the silicon atom of BSTFA, with the subsequent elimination of N-trimethylsilyl-2,2,2-trifluoroacetamide.
Diagram of the Silylation Workflow with BSTFA
A typical workflow for silylation derivatization using BSTFA.
Experimental Protocol for Silylation with BSTFA:
-
Sample Preparation: Place a known amount of the dried analyte into a reaction vial.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile, pyridine) and 100 µL of BSTFA (with 1% TMCS if necessary).
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.
-
Analysis: Cool to room temperature and inject into the GC-MS.
Trifluoroacetic Anhydride (TFAA): The Acylation Workhorse
TFAA is a powerful acylating agent that introduces a trifluoroacetyl group, which is highly electronegative. This not only increases volatility but can also enhance sensitivity when using an electron capture detector (ECD).
Mechanism of Acylation: The reaction proceeds via nucleophilic acyl substitution, where the alcohol or amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a trifluoroacetyl ester or amide and trifluoroacetic acid as a byproduct.
Diagram of the Acylation Workflow with TFAA
A standard workflow for acylation derivatization using TFAA.
Experimental Protocol for Acylation with TFAA:
-
Sample Preparation: Place a known amount of the dried analyte into a reaction vial.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 100 µL of TFAA.
-
Reaction: Cap the vial and heat at 60-70°C for 15-30 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Performance Comparison
| Feature | This compound | BSTFA (Silylation) | TFAA (Acylation) |
| Reaction Speed | Moderate to Fast | Very Fast | Fast |
| Derivative Stability | Generally very stable | Susceptible to hydrolysis | Generally stable, but can be less stable than carbamates |
| Byproducts | None | Volatile byproducts | Trifluoroacetic acid (corrosive) |
| Versatility | Good for alcohols and amines | Excellent for a wide range of polar compounds | Good for alcohols, amines, and phenols |
| Detection Enhancement | Can improve chromatographic properties | Can enhance MS signal | Can significantly enhance ECD signal |
| Moisture Sensitivity | High | Very High | High |
| Ease of Use | Relatively straightforward | Relatively straightforward | Requires caution due to corrosive byproduct |
In-Depth Analysis and Causality
-
Reaction Kinetics: Silylation reactions with BSTFA are generally considered to be very rapid, often reaching completion in minutes at elevated temperatures.[3] Acylation with TFAA is also typically fast. The reaction of isocyanates with alcohols and amines is also generally fast, but the rate can be influenced by the steric hindrance of both the analyte and the isocyanate. The dimethyl substitution on the phenyl ring of this compound might introduce some steric hindrance, potentially slowing the reaction compared to unsubstituted phenyl isocyanate.
-
Derivative Stability: The carbamate and urea bonds formed by isocyanate derivatization are generally very stable and resistant to hydrolysis. This is a significant advantage, particularly when samples may be exposed to trace amounts of moisture or require storage before analysis. TMS derivatives formed by BSTFA are notoriously susceptible to hydrolysis and must be analyzed in a timely manner in a scrupulously dry environment.[4] Trifluoroacetyl derivatives are generally more stable than TMS derivatives but can still be prone to hydrolysis.
-
Chromatographic Performance: The choice of derivatizing agent can significantly impact chromatographic performance. The bulky dimethylphenyl group of the this compound derivative can be advantageous for separating small, otherwise poorly retained analytes. Silylation with BSTFA generally leads to excellent peak shapes and reduced tailing for a wide variety of compounds. Acylation with TFAA also typically improves peak shape and can be particularly beneficial for improving the separation of closely related compounds.
-
Mass Spectrometry: The mass spectra of the derivatives are crucial for identification. TMS derivatives often show a characteristic [M-15]+ ion due to the loss of a methyl group.[5] Trifluoroacetyl derivatives can provide distinct fragmentation patterns that aid in structural elucidation. The fragmentation of 2,3-dimethylphenyl carbamate and urea derivatives would be expected to show characteristic ions corresponding to the dimethylphenyl isocyanate moiety and the analyte of interest, aiding in identification.
Conclusion and Recommendations
The selection of an appropriate derivatizing agent is a critical decision in the development of robust and reliable GC-MS methods.
-
This compound is an excellent choice when derivative stability is a primary concern. The resulting carbamates and ureas are robust, making this reagent suitable for applications where samples may not be analyzed immediately. The added bulk of the derivatizing group can also be beneficial for the analysis of small, highly volatile compounds.
-
BSTFA remains the reagent of choice for broad-spectrum silylation of a wide variety of polar analytes. Its high reactivity and the volatility of its byproducts make it a versatile and efficient option, provided that strictly anhydrous conditions are maintained and samples are analyzed promptly.
-
TFAA is a powerful acylating agent that is particularly useful when enhanced sensitivity with an ECD is required. It is also a good alternative to silylation when dealing with compounds that are difficult to silylate or when TMS derivatives are unstable.
Ultimately, the optimal derivatizing agent will depend on the specific analyte, the sample matrix, and the analytical instrumentation available. Method development and validation are essential to ensure the chosen derivatization strategy meets the required performance criteria for accuracy, precision, and sensitivity.
References
-
Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231-5234. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1591-99-7). Available from: [Link]
-
Georganics. (2011). 2,3-DIMETHYLPHENYL ISOCYANTE Safety Data Sheet. Available from: [Link]
-
Huang, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available from: [Link]
-
Laramée, J. A., et al. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Available from: [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Available from: [Link]
-
Park, J. H., et al. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatography A, 1046(1-2), 273-278. Available from: [Link]
-
PubChem. (n.d.). 2,3-dimethylphenyl carbamate. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Available from: [Link]
-
Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. Journal of the Indian Chemical Society, 61(2), 153-5. Available from: [Link]
-
Skarping, G., et al. (1998). Determination of complex mixtures of airborne isocyanates and amines Part 5. Determination of low molecular weight aliphatic isocyanates and amines as their dibutylamine derivatives by LC-ESP-MS and GC-PCI-MS. Analyst, 123(7), 1507-1512. Available from: [Link]
-
Tölgyesi, A., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3395. Available from: [Link]
-
Tsuchihashi, H., et al. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. Available from: [Link]
-
Vaniya, V., & Patel, P. (2020). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 11(11), 1234. Available from: [Link]
-
Yoshioka, N., et al. (2012). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A, 29(12), 1876-1885. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethylphenyl Isocyanate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-dimethylphenyl isocyanate, a compound that requires careful handling due to its reactivity and potential health hazards. This document moves beyond a simple checklist, offering insights into the chemical principles that underpin these essential safety procedures.
Understanding the Hazards of this compound
This compound (CAS No. 1591-99-7) is a reactive chemical intermediate widely used in the synthesis of various organic compounds. Its primary hazard stems from the highly reactive isocyanate functional group (-NCO), which readily reacts with nucleophiles such as water, alcohols, and amines.[1] This reactivity is the basis for its utility in polyurethane production but also presents significant risks if not managed correctly.[2][3]
Key Hazards:
-
Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory irritation and may cause allergic reactions or asthma-like symptoms.[2][3][4][5][6][7]
-
Skin and Eye Irritation: Direct contact can cause severe irritation to the skin and eyes.[4][5][6][7][8]
-
Reactivity with Water: The reaction with water produces an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas.[1] In a sealed container, this gas evolution can lead to a dangerous pressure buildup and potential rupture.[9]
Core Principles of Isocyanate Disposal
The fundamental principle for the safe disposal of this compound is neutralization . This process involves reacting the isocyanate with a suitable chemical agent to convert it into a less hazardous and more stable compound. The choice of neutralization agent and the procedure itself are critical to ensure a safe and complete reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas. | To prevent inhalation of harmful vapors.[4][10] |
| Lab Coat | A chemical-resistant lab coat or apron. | To protect clothing and underlying skin from contamination. |
Always consult the specific Safety Data Sheet (SDS) for the this compound you are using for any additional PPE requirements.[10]
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the neutralization of small quantities of this compound typically found in a research laboratory setting.
Materials Required:
-
This compound waste
-
A large, open-top, chemically resistant container (e.g., polyethylene or polypropylene)
-
A stir bar and stir plate (optional, for gentle agitation)
-
Decontamination solution (see formulations below)
-
pH paper or a pH meter
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
Decontamination Solution Formulations:
Two common and effective decontamination solutions for isocyanates are:
| Formulation | Composition | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, and the remainder Water.[9][11] | The sodium carbonate provides an alkaline medium to facilitate the hydrolysis of the isocyanate. The detergent aids in emulsifying the isocyanate, increasing the surface area for reaction. This is the preferred method for leftovers as the solution is not flammable.[1] |
| Formula 2 | 3-8% Concentrated Ammonia Solution, 0.2-2% Liquid Detergent, and the remainder Water.[9][11] | The ammonia reacts with the isocyanate to form a urea derivative. This method requires excellent ventilation due to the vapor pressure of ammonia.[9][11][12] |
Neutralization Procedure:
-
Work in a Ventilated Area: All steps of this procedure must be performed in a well-ventilated fume hood to minimize inhalation exposure.[12]
-
Prepare the Neutralization Solution: Prepare a fresh batch of your chosen decontamination solution in the large, open-top container. It is recommended to use a significant excess of the neutralization solution (at least a 10:1 ratio of solution to isocyanate waste).
-
Slow Addition of Isocyanate Waste: Slowly and carefully add the this compound waste to the neutralization solution while gently stirring. DO NOT add the solution to the waste, as this can cause a rapid and uncontrolled reaction.
-
Observe the Reaction: The reaction may generate heat and/or gas (carbon dioxide). The slow addition helps to control the rate of reaction and dissipate heat.
-
Allow for Complete Reaction: Once all the isocyanate waste has been added, continue to stir the mixture for at least one hour to ensure the reaction goes to completion. For larger quantities, it may be necessary to let the mixture stand for a longer period (e.g., 24 hours).[1]
-
Check for Completion: After the reaction period, check for any signs of unreacted isocyanate. This can be done by carefully observing for any continued gas evolution or the presence of an oily layer.
-
pH Adjustment (if necessary): Check the pH of the final solution. It should be neutral or slightly alkaline. If necessary, adjust the pH with a suitable acid or base.
-
Final Disposal: Once the neutralization is complete and the pH is within the acceptable range for your institution's waste stream, the solution can be disposed of in accordance with local, state, and federal regulations.[9] This may involve disposal down the drain with copious amounts of water or collection by a licensed hazardous waste disposal contractor.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Spill Management
In the event of a spill, the primary objective is to contain the spill and then neutralize the isocyanate.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[9]
-
Contain the Spill: Use a non-reactive absorbent material such as sand, vermiculite, or a commercial sorbent to dike the spill and prevent it from spreading.[9] DO NOT USE WATER. [9]
-
Apply Decontamination Solution: Once the spill is contained, slowly and carefully apply one of the decontamination solutions to the absorbent material.
-
Collect and Dispose: After allowing sufficient time for the reaction to complete (at least one hour), collect the absorbent material into an open-top, labeled container.[9] Do not seal the container tightly to avoid pressure buildup from any ongoing reaction.[9]
-
Final Decontamination: Decontaminate the spill area with the neutralization solution, and then clean with soap and water.
-
Waste Disposal: The collected waste should be disposed of through a licensed hazardous waste contractor.[9]
Regulatory Compliance
It is crucial to remember that all chemical waste disposal must comply with local, state, and federal regulations.[9] In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for the management of hazardous waste.[2][3][13][14][15][16][17] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these detailed procedures and understanding the underlying chemical principles, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI. (n.d.). Foam Supplies, Inc. Retrieved January 9, 2026, from [Link]
-
This compound | Georganics. (2011, February 9). Georganics. Retrieved January 9, 2026, from [Link]
-
Industry Best Practices for Isocyanate Waste Management. (2025, July 10). Patsnap Eureka. Retrieved January 9, 2026, from [Link]
-
Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. (n.d.). International Science Community Association. Retrieved January 9, 2026, from [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.). Retrieved January 9, 2026, from [Link]
-
f38 isocyanate. (n.d.). Retrieved January 9, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved January 9, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific. Retrieved January 9, 2026, from [Link]
-
Disposal of Waste MDI and Used MDI Storage Containers. (n.d.). American Chemistry Council. Retrieved January 9, 2026, from [Link]
-
Isocyanates: Working Safely. (2014, May). California Department of Public Health. Retrieved January 9, 2026, from [Link]
-
Isocyanates Profile: Autorefinishing Industry. (n.d.). EPA. Retrieved January 9, 2026, from [Link]
-
Isocyanates - Hazard Recognition. (n.d.). Occupational Safety and Health Administration. Retrieved January 9, 2026, from [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved January 9, 2026, from [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). EPA. Retrieved January 9, 2026, from [Link]
-
Isocyanates: OSHA's NEP. (n.d.). Colden Corporation. Retrieved January 9, 2026, from [Link]
-
Chemical Safety and Waste Management Manual. (n.d.). Retrieved January 9, 2026, from [Link]
-
Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates. (n.d.). Occupational Safety and Health Administration. Retrieved January 9, 2026, from [Link]
-
Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 9, 2026, from [Link]
-
Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved January 9, 2026, from [Link]
-
GUIDELINES FOR. (n.d.). ISOPA. Retrieved January 9, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved January 9, 2026, from [Link]
-
Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes. (n.d.). GOV.UK. Retrieved January 9, 2026, from [Link]
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Navigating the Safe Handling of 2,3-Dimethylphenyl Isocyanate: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often necessitates the use of highly reactive reagents. Among these, isocyanates, and specifically 2,3-Dimethylphenyl isocyanate, play a crucial role. However, their utility is matched by their potential hazards, demanding a comprehensive understanding and meticulous execution of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Understanding the Hazard: Why Isocyanates Demand Respect
This compound is a member of the isocyanate family, organic compounds characterized by the functional group -N=C=O. This group is highly reactive, making isocyanates valuable in the production of polyurethanes and other polymers. However, this reactivity is also the source of their hazardous nature.
Primary Hazards:
-
Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization, causing asthma-like symptoms which can become severe and permanent with repeated exposure.[1][2] Symptoms may be delayed, appearing hours after exposure.[1]
-
Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[3][4] Prolonged contact may lead to skin sensitization and allergic reactions.[1]
-
Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Given these risks, a proactive and informed approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. PPE should be worn before entering an area where the chemical is in use and should only be removed after safely exiting the area and decontaminating.
| PPE Component | Specification | Rationale and Best Practices |
| Respiratory Protection | A NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.[5] In some situations, a supplied-air respirator may be necessary.[6] | Isocyanates have poor warning properties, meaning you may not be able to smell them even at hazardous concentrations.[7] A full-face respirator also provides eye and face protection. Ensure proper fit testing and regular cartridge replacement. |
| Hand Protection | Chemical-resistant gloves such as butyl rubber, nitrile, or neoprene are required.[7][8] Thin latex gloves are not suitable.[1] | Double-gloving is a recommended practice to minimize the risk of exposure due to tears or punctures. Change gloves immediately if contamination is suspected.[9] |
| Eye and Face Protection | If not using a full-face respirator, chemical splash goggles and a face shield are mandatory.[7][10] | This combination provides robust protection against splashes and vapors. |
| Body Protection | A disposable, chemical-resistant suit or a lab coat made of a low-permeability material is essential to prevent skin contact.[5][8] | Contaminated clothing should be removed immediately and disposed of properly.[11] Never take contaminated clothing home. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following protocol outlines the key steps for handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne concentrations.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12] Have a spill kit specifically for isocyanates readily available.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its specific hazards and emergency procedures.[6]
Handling Procedure
Caption: Workflow for the safe handling of this compound.
Post-Handling Decontamination and Waste Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. A decontamination solution of 5-10% sodium carbonate in water can be used.[13]
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and absorbent materials from spills, must be collected in a dedicated, labeled, and sealed container.[14] Do not seal containers tightly immediately after adding waste, as carbon dioxide can be generated during the neutralization process, leading to pressure buildup.[13][14]
-
Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program.[4] Never dispose of isocyanates down the drain.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could spread the vapor.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[14] Do not use water.[13]
-
Neutralize and Collect: Once absorbed, collect the material into an open-top container.[13] A neutralization solution can be carefully applied to the spill area after the bulk of the material has been removed.
-
Decontaminate: Decontaminate the spill area as described in the post-handling section.
Conclusion: A Culture of Safety
The responsible use of this compound is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. By understanding the hazards, utilizing the correct PPE, following a meticulous handling procedure, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. Building a deep trust in our commitment to safety is as important as the products we provide.
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Government of Canada. Isocyanates: Control measures guideline. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Oregon Occupational Safety and Health. Isocyanates. [Link]
-
Georganics. This compound Safety Data Sheet. [Link]
-
Transport Canada. Isocyanates – A family of chemicals. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
f38 isocyanate. [Link]
-
BCA. Safe Use of Di-Isocyanates. [Link]
-
The University of British Columbia. Isocyanate Exposure Control Plan. [Link]
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
FSI. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
Sources
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. actsafe.ca [actsafe.ca]
- 3. georganics.sk [georganics.sk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. compositesone.com [compositesone.com]
- 9. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 10. lakeland.com [lakeland.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. fishersci.com [fishersci.com]
- 13. fsi.co [fsi.co]
- 14. Isocyanates – A family of chemicals [tc.canada.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
